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  • Product: C.I. Disperse blue 27
  • CAS: 15791-78-3

Core Science & Biosynthesis

Foundational

C.I. Disperse Blue 27 chemical structure and properties

An In-depth Technical Guide to C.I. Disperse Blue 27 Prepared by: Gemini, Senior Application Scientist Introduction C.I.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to C.I. Disperse Blue 27

Prepared by: Gemini, Senior Application Scientist

Introduction

C.I. Disperse Blue 27 is a high-performance synthetic dye belonging to the anthraquinone class. Identified by the Colour Index International as C.I. 60767, it is a non-ionic dye engineered for coloring hydrophobic fibers. Its molecular structure imparts a characteristic deep blue hue with excellent fastness properties, making it a cornerstone colorant in the textile industry, particularly for polyester and acetate fibers. Beyond textiles, its stability and color strength have led to its adoption in the coloration of plastics, inks, and coatings. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, application methodologies, and safety profile, intended for researchers and professionals in chemistry and material science.

Chemical Identity and Structure

The unique properties of C.I. Disperse Blue 27 are a direct result of its specific molecular architecture. It is formally named 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione.[1] The core of the molecule is the anthraquinone framework, a tricyclic aromatic ketone system that serves as the chromophore. Key functional groups, including hydroxyl (-OH), nitro (-NO₂), and a substituted amino (-NHR) group, act as auxochromes, modifying and intensifying the color.

The presence of the hydroxyethyl group enhances its affinity for polyester fibers and plays a role in its overall properties.

  • IUPAC Name: 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione[1]

  • CAS Number: 15791-78-3[2]

  • C.I. Generic Name: C.I. Disperse Blue 27[3]

  • C.I. Constitution Number: 60767[1]

  • Molecular Formula: C₂₂H₁₆N₂O₇[2]

  • SMILES: C1=CC(=CC=C1CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[O-])O[1]

dot graph "Chemical_Structure_Disperse_Blue_27" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5360487&t=l"]; } Caption: 2D Chemical Structure of C.I. Disperse Blue 27.

Physicochemical and Spectral Properties

The performance of a dye is dictated by its physical and chemical properties. C.I. Disperse Blue 27 typically presents as a dark blue to black crystalline powder.[4] A critical property of disperse dyes is their low aqueous solubility, which is fundamental to their application mechanism.

Table 1: Key Physicochemical and Spectral Properties of C.I. Disperse Blue 27

Property Value Source(s)
Molecular Weight 420.37 g/mol [2][5]
Physical Form Dark blue to black powder [4]
Boiling Point ~538 - 682 °C (estimates vary) [2][6]
Density ~1.44 - 1.59 g/cm³ (estimates vary) [2][6]
Water Solubility Very low (characteristic of disperse dyes) [1][5]
LogP (predicted) 3.6 - 4.2 [6]
pKa (predicted) 3.92 ± 0.20 [2]

| Maximum Absorption (λmax) | 580 - 620 nm range (characteristic for blue disperse dyes) |[7] |

Elucidation on Solubility

There is conflicting data in publicly available databases regarding the water solubility of C.I. Disperse Blue 27. Some sources report values as high as 50-100 mg/mL, which is uncharacteristically high for a disperse dye.[2][8] This discrepancy can be attributed to the difference between the pure chemical compound and its commercial formulation. As a "disperse" dye, the pure active compound is, by definition, sparingly soluble in water.[5] Commercial dye preparations are aqueous dispersions containing significant amounts of dispersing agents (surfactants) that suspend the fine dye particles, giving the appearance of solubility. The intrinsic low solubility of the dye molecule itself is what enables it to leave the aqueous dyebath and diffuse into the hydrophobic polyester fiber at elevated temperatures.

Spectral Properties

The color of Disperse Blue 27 arises from its absorption of light in the visible spectrum. As an anthraquinone dye, it possesses a large, conjugated system of pi electrons. The energy required to excite these electrons corresponds to wavelengths in the yellow-orange region of the visible spectrum, causing the compound to appear as the complementary color, blue. While a precise λmax value in a specific solvent is not consistently reported, patent literature defines blue disperse dyes as having their maximum absorption wavelength (λmax) in the 580 nm to 620 nm range.[7] Experimental determination via UV-Vis spectrophotometry is recommended for precise analytical applications.

Synthesis and Manufacturing

C.I. Disperse Blue 27 is an anthraquinone dye, and its synthesis does not follow the diazotization and coupling reactions typical of azo dyes. Instead, its manufacturing is based on the condensation of substituted anthraquinone intermediates.

The primary manufacturing method involves the condensation of 2-(4-Aminophenyl)ethanol with a substituted nitro-dihydroxyanthraquinone intermediate.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Process cluster_products Output A 2-(4-Aminophenyl)ethanol C Condensation Reaction (Heat, Solvent) A->C B Substituted Nitro-dihydroxyanthraquinone Intermediate B->C D Crude Disperse Blue 27 C->D Yields E Purified Disperse Blue 27 (Final Product) D->E Purification (Filtration, Washing, Drying)

Representative Synthesis Protocol

The following is a representative, conceptual protocol for the synthesis of C.I. Disperse Blue 27 based on established principles of condensation chemistry.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, charge the solvent (e.g., a high-boiling point organic solvent like nitrobenzene or N-methyl-2-pyrrolidone).

  • Charge Reactants: Add the substituted 4-(4-Hydroxyethylanilino)-5-nitro-1,8-dihydroxyanthraquinone intermediate and 2-(4-Aminophenyl)ethanol to the solvent.

  • Condensation: Heat the reaction mixture to a specified temperature (e.g., 150-200°C) to initiate the condensation reaction. The causality here is that sufficient thermal energy is required to overcome the activation energy for the nucleophilic aromatic substitution reaction.

  • Reaction Monitoring: Maintain the temperature for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) to observe the consumption of reactants and the formation of the product.

  • Isolation: Once the reaction is complete, cool the mixture. The crude product, being sparingly soluble in the cooled solvent, will precipitate.

  • Purification: Isolate the crude C.I. Disperse Blue 27 by filtration. Wash the filter cake sequentially with a solvent (to remove unreacted starting materials) and then with water (to remove residual solvent and water-soluble impurities).

  • Drying: Dry the purified product in an oven under controlled temperature to yield the final dye powder.

Mechanism and Application in Textile Dyeing

The primary application of Disperse Blue 27 is the dyeing of polyester fibers. The effectiveness of this process relies on the dye's non-ionic nature and low water solubility, and the thermal properties of the polyester fiber.

Mechanism: The dyeing process operates on a "solid solution" principle. At room temperature, the polyester polymer chains are tightly packed in a crystalline state, and the sparingly soluble dye exists as a fine dispersion in the water bath. At high temperatures (typically 130°C), the polymer structure of the polyester fiber swells and the amorphous regions open up. This provides channels for the small, non-polar dye molecules to diffuse from the aqueous phase into the solid fiber. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix. This results in excellent wash fastness.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath (130°C) cluster_fiber Polyester Fiber Dye Disperse Blue 27 (Fine Particles) Fiber_Surface Fiber Surface Dye->Fiber_Surface Adsorption Water Water + Dispersing Agent Fiber_Core Fiber Interior (Swollen Amorphous Regions) Fiber_Surface->Fiber_Core Diffusion

Experimental Protocol: High-Temperature Polyester Dyeing
  • Scouring: Pre-wash the polyester fabric with a non-ionic detergent at 60-70°C to remove any oils, waxes, or impurities. Rinse thoroughly. This step is critical for ensuring level and consistent dyeing.

  • Dye Bath Preparation: Prepare the dyebath in a high-temperature, high-pressure dyeing apparatus. Add water, a dispersing agent, and a pH buffer to maintain the pH between 4.5-5.5. An acidic pH is necessary to ensure the stability of the dye and the polyester fiber at high temperatures.

  • Dye Dispersion: In a separate container, paste the required amount of C.I. Disperse Blue 27 powder with a small amount of water and dispersing agent to form a smooth, lump-free paste. Add this pre-dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath.

    • Raise the temperature from ambient to 130°C at a controlled rate (e.g., 1-2°C/minute). A slow ramp rate prevents uneven dye uptake.

    • Hold the temperature at 130°C for 30-60 minutes. This is the diffusion phase where the majority of the dye transfers to the fiber.

    • Cool the dyebath down to 70-80°C.

  • Rinsing: Drain the dyebath and rinse the fabric thoroughly with hot and then cold water to remove loose surface dye.

  • Reduction Clearing: Perform a reduction clearing step by treating the fabric in a bath containing sodium hydrosulfite and caustic soda at 70°C for 15-20 minutes. This crucial step removes any unfixed dye from the fiber surface, significantly improving wash fastness and preventing color bleeding.

  • Final Rinse and Dry: Rinse the fabric again to remove clearing chemicals, neutralize if necessary, and then dry.

Analytical Methodologies

Quality control and analysis of C.I. Disperse Blue 27 are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Photodiode Array (PDA) detector. This allows for the separation, identification, and quantification of the main dye component and any impurities.

Representative Protocol: HPLC-UV Analysis
  • Standard Preparation: Accurately weigh a reference standard of C.I. Disperse Blue 27 and dissolve it in a suitable solvent (e.g., N,N-Dimethylformamide or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve a weighed amount of the dye sample in the same solvent as the standard to a similar concentration.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the non-polar dye molecule.

    • Mobile Phase: A gradient elution is typically used to achieve good separation. For example, a gradient of Acetonitrile (Solvent B) and water (Solvent A).

      • Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 40°C. Elevated temperature improves peak shape and reduces viscosity.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis or PDA detector. Set the wavelength to monitor within the 580-620 nm range. A PDA detector is advantageous as it can capture the entire UV-Vis spectrum of the eluting peak, confirming its identity.

  • Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution. The concentration of Disperse Blue 27 in the sample can be determined by comparing its peak area to the calibration curve. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Safety, Toxicology, and Environmental Profile

Understanding the safety and environmental impact of any chemical is paramount for responsible handling and use.

Table 2: GHS Hazard and Precautionary Statements for C.I. Disperse Blue 27

Hazard Code Statement Precautionary Measures
H315 Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319 Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 May cause respiratory irritation. P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

| H412 | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

(Source: Aggregated GHS information)[1]

Handling and Personal Protective Equipment (PPE)

Given its hazard profile, appropriate PPE should be used when handling C.I. Disperse Blue 27 powder. This includes:

  • NIOSH-approved respirator for dusts.

  • Chemical safety goggles or face shield.

  • Impervious gloves (e.g., nitrile).

  • Lab coat or protective clothing. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Environmental Impact

The H412 classification indicates that C.I. Disperse Blue 27 is harmful to aquatic life and can cause long-term adverse effects in the aquatic environment.[10] Like many synthetic dyes, it is recalcitrant to biodegradation due to its stable aromatic structure. The release of dye-containing effluents from textile mills is a significant environmental concern, as it can increase water turbidity, affecting photosynthesis in aquatic plants, and introduce potentially toxic chemicals into the ecosystem.[11] Therefore, wastewater from dyeing operations must be treated to remove residual dye before discharge, using methods such as flocculation, adsorption on activated carbon, or advanced oxidation processes.

Conclusion

C.I. Disperse Blue 27 is a commercially significant anthraquinone dye valued for its vibrant blue shade and high fastness on synthetic fibers. Its application is a well-understood process governed by the principles of solid-state diffusion into hydrophobic polymers at high temperatures. While effective as a colorant, its handling requires adherence to safety protocols to mitigate risks of skin, eye, and respiratory irritation. Furthermore, its environmental classification as harmful to aquatic life necessitates that industrial users implement robust wastewater treatment processes to prevent its release into the environment. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its safe, effective, and environmentally responsible application.

References

  • ResearchGate. (n.d.). Dyeing with Disperse Dyes. Retrieved from [Link]

  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • Al-Tohamy, R., et al. (2022). Potential environmental and health risks of textile dyes and mechanisms treatment for Environmental safety by algae-based technologies. Journal of Environmental Management.
  • World dye variety. (2012). Disperse Blue 27. Retrieved from [Link]

  • MDPI. (2022). Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. Retrieved from [Link]

  • Berradi, M., et al. (2021). Recent Advances in Biopolymer-Based Dye Removal Technologies. National Center for Biotechnology Information. Retrieved from [Link]

  • Aschalew, F., et al. (2024). A review of dye effluents polluting African surface water: sources, impacts, physicochemical properties, and treatment methods. Environmental Science and Pollution Research.
  • Google Patents. (2017). WO2017061309A1 - Chlorine-resistant dyed fabric and chlorine-resistant mixed dye composition.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of C.I. Disperse Blue 27

This guide provides a comprehensive overview of the synthesis and purification of C.I. Disperse Blue 27, an anthraquinone-based dye valued for its vibrant blue hue and application in the coloration of hydrophobic fibers.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and purification of C.I. Disperse Blue 27, an anthraquinone-based dye valued for its vibrant blue hue and application in the coloration of hydrophobic fibers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental chemical principles, detailed experimental protocols, and critical purification methodologies requisite for obtaining a high-purity final product.

Introduction to C.I. Disperse Blue 27: A Molecule of Structural Significance

C.I. Disperse Blue 27, scientifically known as 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro-9,10-anthracenedione, is a prominent member of the anthraquinone class of dyes.[1] Its molecular structure, characterized by a substituted anthraquinone core, is responsible for its distinct color and dyeing properties.[2] The presence of hydroxyl, amino, and nitro functional groups modulates the electronic properties of the chromophore, influencing its absorption spectrum and affinity for polyester and other synthetic fibers.[3][4]

The synthesis of such dyes is a multi-step process that demands precise control over reaction conditions to ensure optimal yield and purity. This guide will navigate the intricacies of its laboratory-scale synthesis, from the selection of precursors to the final purification stages.

Table 1: Physicochemical Properties of C.I. Disperse Blue 27

PropertyValueReference(s)
CI Name C.I. Disperse Blue 27[1]
CAS Number 15791-78-3[1]
Molecular Formula C₂₂H₁₆N₂O₇[5]
Molecular Weight 420.37 g/mol [1]
Appearance Dark blue to black powder[5]
Solubility Low in water, soluble in some organic solvents[5]

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of C.I. Disperse Blue 27 is primarily achieved through a condensation reaction between a substituted anthraquinone and an aromatic amine.[1] This reaction, a nucleophilic aromatic substitution, is a cornerstone of anthraquinone dye chemistry.

Underlying Chemical Principles

The core of the synthesis involves the reaction of 4-bromo-1,8-dihydroxy-5-nitroanthraquinone with 2-(4-aminophenyl)ethanol. The electron-withdrawing nature of the nitro group and the anthraquinone core facilitates the nucleophilic attack by the amino group of 2-(4-aminophenyl)ethanol, leading to the displacement of the bromine atom. The reaction is typically carried out in a high-boiling point solvent in the presence of a catalyst and an acid scavenger.

Precursor Materials and Reagents
  • 4-bromo-1,8-dihydroxy-5-nitroanthraquinone

  • 2-(4-aminophenyl)ethanol[6]

  • High-boiling point solvent (e.g., nitrobenzene, dimethylformamide)

  • Copper catalyst (e.g., copper(I) chloride)

  • Acid scavenger (e.g., potassium carbonate)

  • Inert gas (e.g., nitrogen or argon)

Detailed Experimental Protocol
  • Reaction Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging of Reactants : The flask is charged with 4-bromo-1,8-dihydroxy-5-nitroanthraquinone, 2-(4-aminophenyl)ethanol, potassium carbonate, and a catalytic amount of copper(I) chloride in a suitable high-boiling solvent like nitrobenzene.

  • Inert Atmosphere : The reaction vessel is purged with nitrogen gas to create an inert atmosphere, preventing oxidation of the reactants and intermediates.

  • Reaction Conditions : The reaction mixture is heated to a temperature of 180-200°C with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Reaction Work-up : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Isolation of Crude Product : The crude product is precipitated by the addition of a non-polar solvent, such as methanol or ethanol. The precipitate is then filtered, washed with the same solvent to remove unreacted starting materials and byproducts, and dried.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-bromo-1,8-dihydroxy- 5-nitroanthraquinone F Condensation Reaction (Nucleophilic Aromatic Substitution) A->F B 2-(4-aminophenyl)ethanol B->F C High-boiling solvent (e.g., Nitrobenzene) C->F D Catalyst (CuCl) & Acid Scavenger (K₂CO₃) D->F E 180-200°C, Inert Atmosphere E->F G Crude C.I. Disperse Blue 27 F->G H Purification G->H I Pure C.I. Disperse Blue 27 H->I

Caption: Synthesis workflow for C.I. Disperse Blue 27.

Purification Methodologies: Achieving High Purity

The crude C.I. Disperse Blue 27 obtained from the synthesis typically contains unreacted starting materials, byproducts, and catalyst residues. Achieving the desired purity for research and application purposes necessitates robust purification techniques. The two primary methods employed are recrystallization and column chromatography.

Recrystallization: A Classic and Effective Technique

Recrystallization is a widely used method for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

  • Solvent Selection : A suitable solvent is one in which C.I. Disperse Blue 27 is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for anthraquinone dyes include dimethylformamide (DMF), nitrobenzene, and chlorobenzene.

  • Dissolution : The crude dye is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization : The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the pure dye.

  • Isolation and Drying : The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and then dried in a vacuum oven. The purity of the recrystallized dye can be assessed by its melting point and spectroscopic analysis. It has been demonstrated that for some organic compounds, a single recrystallization can yield a product with over 99% purity.[7]

Column Chromatography: For High-Purity Separation

Column chromatography is a powerful technique for separating and purifying compounds from a mixture based on their differential adsorption onto a stationary phase.[8] For disperse dyes, which are often non-polar, normal-phase or reverse-phase chromatography can be employed.

  • Stationary Phase Selection : Silica gel is a common stationary phase for the purification of moderately polar organic compounds.

  • Column Packing : A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading : The crude dye is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

  • Elution : A solvent system (mobile phase) of increasing polarity is used to elute the compounds from the column. A typical gradient might start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. The separation is monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection and Analysis : Fractions containing the pure C.I. Disperse Blue 27 are combined, and the solvent is removed under reduced pressure to yield the purified dye. High-performance liquid chromatography (HPLC) can be used to confirm the purity of the final product.[8]

Purification_Workflow A Crude C.I. Disperse Blue 27 B Recrystallization A->B C Column Chromatography A->C D Pure C.I. Disperse Blue 27 (>95% Purity) B->D E High-Purity C.I. Disperse Blue 27 (>99% Purity) C->E

Sources

Foundational

Spectroscopic Data of 2,2,2-Trichloro-1-phenylethyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Chemical Identification and the Importance of Spectroscopic Data In the realm of chemical research and drug development, precise molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Chemical Identification and the Importance of Spectroscopic Data

In the realm of chemical research and drug development, precise molecular identification is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a unique fingerprint for each molecule. This guide delves into the spectroscopic profile of 2,2,2-trichloro-1-phenylethyl acetate.

It is important to address a point of clarification regarding the Chemical Abstracts Service (CAS) number. While the topic specified CAS number 15791-78-3, extensive database searches associate this number with Disperse Blue 27, a compound with a distinctly different structure. The compound name "2,2,2-trichloro-1-phenylethyl acetate" is authoritatively and consistently linked to CAS number 90-17-5 .[1][2][3][4] This guide will, therefore, focus on the spectroscopic data for the compound corresponding to this latter CAS number.

This document is structured to provide not just the data, but also the scientific reasoning behind the interpretation of the spectra, empowering researchers to not only identify this compound but also to apply these principles to other small molecules.

Molecular Structure and Physicochemical Properties

2,2,2-Trichloro-1-phenylethyl acetate is a carboxylic ester characterized by a phenyl group and a trichloromethyl group attached to a central ethyl acetate backbone.[3] Understanding its structure is the first step in predicting and interpreting its spectroscopic data.

Molecular Structure of 2,2,2-Trichloro-1-phenylethyl Acetate

Caption: Chemical structure of 2,2,2-trichloro-1-phenylethyl acetate.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
CAS Number 90-17-5[1][2][3][4]
Molecular Formula C₁₀H₉Cl₃O₂[2][5]
Molecular Weight 267.54 g/mol [5]
Appearance White crystalline powder[3][6]
Melting Point 86-89 °C[3]
Boiling Point 282 °C[3]
Solubility Soluble in most perfume oils, somewhat soluble in alcohol, insoluble in water.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,2,2-trichloro-1-phenylethyl acetate, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic proton, and the methyl protons of the acetate group.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.4Multiplet5HPhenyl protonsThe aromatic protons are in a complex chemical environment and are expected to appear as a multiplet in the typical aromatic region.
~ 6.5Singlet1HBenzylic CHThis proton is adjacent to the electron-withdrawing phenyl, trichloromethyl, and acetate groups, causing a significant downfield shift. It is not coupled to any other protons, hence a singlet is expected.
~ 2.2Singlet3HAcetate CH₃The methyl protons of the acetate group are in a relatively shielded environment and are not coupled to other protons, resulting in a singlet.

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 170Carbonyl C=OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~ 135Phenyl C (quaternary)The ipso-carbon of the phenyl ring (attached to the benzylic carbon) is a quaternary carbon and will have a characteristic chemical shift.
~ 128-130Phenyl CHThe protonated carbons of the phenyl ring will appear in the aromatic region. Due to symmetry, some of these may be chemically equivalent.
~ 103CCl₃The carbon atom bonded to three chlorine atoms is significantly deshielded due to the inductive effect of the halogens.
~ 82Benzylic CHThe benzylic carbon is attached to several electronegative groups (phenyl, CCl₃, and the ester oxygen), resulting in a downfield shift.
~ 21Acetate CH₃The methyl carbon of the acetate group is in a relatively shielded environment and appears upfield.

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer's magnetic field strength.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Dissolve 5-10 mg of 2,2,2-trichloro-1-phenylethyl acetate in ~0.7 mL of deuterated chloroform (CDCl₃). prep2 Add a small amount of an internal standard (e.g., tetramethylsilane, TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer's probe. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using a standard pulse sequence. acq3->acq4 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the signals and analyze the multiplicities. proc3->proc4

Caption: Workflow for obtaining a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~ 3100-3000C-H stretchAromatic
~ 2950-2850C-H stretchAliphatic (CH and CH₃)
~ 1750C=O stretchEster
~ 1600, 1450C=C stretchAromatic ring
~ 1230C-O stretchEster
~ 800-600C-Cl stretchTrichloromethyl group

The presence of a strong absorption band around 1750 cm⁻¹ is a key indicator of the ester carbonyl group. The C-Cl stretches are also expected to be prominent in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
266/268/270[M]⁺ (Molecular ion)
223/225/227[M - C₂H₃O]⁺
149/151[C₈H₆Cl]⁺
117[CCl₃]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺

The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms. The base peak is likely to be the acylium ion at m/z 43 or a fragment resulting from the loss of the trichloromethyl group.

Plausible Mass Spectrometry Fragmentation Pathway

G M [C₁₀H₉Cl₃O₂]⁺ m/z 266/268/270 F1 [C₈H₆Cl₃O]⁺ m/z 223/225/227 M->F1 - C₂H₃O F2 [C₉H₉O₂]⁺ m/z 149 M->F2 - CCl₃ F3 [CH₃CO]⁺ m/z 43 M->F3 α-cleavage F5 [CCl₃]⁺ m/z 117 M->F5 α-cleavage F4 [C₇H₅O]⁺ m/z 105 F2->F4 - CO₂

Sources

Exploratory

A Comprehensive Guide to the Characterization of Novel Compound C22H16N2O7

For: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Unknown The discovery of a novel chemical entity is a pivotal moment in the landscape of drug development and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unknown

The discovery of a novel chemical entity is a pivotal moment in the landscape of drug development and materials science. The molecular formula C22H16N2O7, with its high degree of unsaturation and heteroatom content, suggests a complex aromatic structure with significant potential for diverse chemical and biological activity. This guide provides a comprehensive, field-proven framework for the systematic characterization and structural elucidation of a newly synthesized compound with this molecular formula. As we do not assume a known structure, we will proceed with a logical, multi-faceted analytical approach, treating "C22H16N2O7" as an unknown to be fully characterized.

This document is structured to mirror the decision-making process of an experienced analytical chemist. We will not merely present a series of techniques but will delve into the causality behind our experimental choices, ensuring a self-validating and robust characterization cascade.

Part 1: Foundational Analysis - Purity and Molecular Formula Confirmation

Before delving into intricate structural analysis, it is paramount to establish the purity and confirm the elemental composition of the synthesized compound. This foundational step prevents the misinterpretation of data arising from impurities.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The initial step is to assess the purity of the bulk sample. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high-resolution separation of the main component from any residual starting materials, by-products, or other impurities.[1][2][3][4]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the C22H16N2O7 compound in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute to a working concentration of 0.1 mg/mL.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm, and a broader spectrum scan from 200-400 nm) to ensure all components are observed.[5][6]

  • Data Analysis: Integrate the peak areas of all detected signals. The purity is expressed as the percentage of the main peak area relative to the total peak area. A purity level of >95% is generally required for subsequent characterization and biological screening.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

With purity established, the next critical step is to unequivocally confirm the molecular formula. High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[7][8][9]

Experimental Protocol: HRMS Analysis

  • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>60,000 FWHM).

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for many organic molecules and can be operated in both positive and negative ion modes.

  • Sample Infusion: The purified sample is directly infused into the mass spectrometer to obtain a high-quality spectrum.

  • Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: The exact mass of the molecular ion is determined. This experimental mass is then compared to the theoretical exact mass for C22H16N2O7.

Table 1: Hypothetical HRMS Data for C22H16N2O7

ParameterValue
Molecular FormulaC22H16N2O7
Theoretical Exact Mass ([M+H]⁺)433.1030 g/mol
Observed Exact Mass ([M+H]⁺)433.1025 g/mol
Mass Error-1.15 ppm
Theoretical Exact Mass ([M-H]⁻)431.0885 g/mol
Observed Exact Mass ([M-H]⁻)431.0891 g/mol
Mass Error+1.39 ppm

A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.

Part 2: Spectroscopic Elucidation of the 2D Structure

With the molecular formula confirmed and purity assured, the next phase focuses on piecing together the connectivity of the atoms using a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11][12][13]

Experimental Protocol: FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Table 2: Hypothetical FTIR Data and Interpretation for C22H16N2O7

Wavenumber (cm⁻¹)IntensityAssignmentImplication
~3100MediumAromatic C-H stretchPresence of aromatic rings
~1750StrongC=O stretch (ester or lactone)Presence of an ester or lactone functional group
~1600, 1480Medium-StrongAromatic C=C stretchConfirms the presence of aromatic systems
~1520, 1350StrongAsymmetric and symmetric N-O stretchStrong evidence for one or more nitro (-NO₂) groups
~1250StrongC-O stretch (ester or ether)Consistent with ester or ether linkages
Below 900MediumAromatic C-H bendSubstitution pattern on the aromatic rings
UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores.[5][6][14][15]

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Scan the absorbance from 200 to 800 nm.

Hypothetical UV-Vis Data Interpretation: For a molecule with the proposed features (aromatic rings, nitro groups, carbonyls), one would expect multiple absorption bands. A strong absorption band (λmax) in the 250-280 nm range would be indicative of π → π* transitions within the aromatic systems. A shoulder or a distinct band at longer wavelengths (e.g., 320-360 nm) could suggest an extended conjugated system, possibly involving the nitro and carbonyl groups, corresponding to n → π* transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will be employed to assemble the molecular scaffold.[16][17][18][19]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments to be Performed:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows ¹H-¹H couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds.

Table 3: Hypothetical ¹H and ¹³C NMR Data for a Plausible Isomer of C22H16N2O7

¹H Chemical Shift (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (ppm)DEPT-135
8.5 (d)2Hd8.0165.0C
8.2 (d)2Hd8.0150.0C
7.9 (t)2Ht7.5148.0C
7.7 (t)2Ht7.5135.0CH
7.5 (m)4Hm-130.0CH
4.5 (s)2Hs-128.0CH
125.0CH
122.0CH
65.0CH₂

Interpretation of Hypothetical NMR Data: The ¹H NMR data suggests a highly aromatic structure with several distinct proton environments. The presence of doublets and triplets indicates spin-spin coupling between adjacent protons on the aromatic rings. The singlet at 4.5 ppm could correspond to a methylene bridge or an isolated CH₂ group. The ¹³C NMR and DEPT-135 data would confirm the number of quaternary, CH, and CH₂ carbons. 2D NMR experiments (COSY, HSQC, HMBC) would be crucial to connect these fragments and build the final structure.

Part 3: Definitive 3D Structure and Advanced Characterization

While spectroscopic methods provide the 2D structure, determining the absolute 3D arrangement of atoms and exploring the molecule's potential requires further investigation.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including stereochemistry.[20][21][22][23][24]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution in various solvents or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Computational Chemistry for Structural and Electronic Insights

In parallel with experimental work, computational chemistry can provide valuable insights into the molecule's preferred conformation, electronic properties, and potential reactivity.[25][26][27][28]

Workflow: Computational Analysis

  • Structure Optimization: Use Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to find the lowest energy conformation of the proposed structure.

  • Property Prediction: Calculate properties such as the molecular electrostatic potential (MEP) map, frontier molecular orbitals (HOMO/LUMO), and predicted NMR chemical shifts to compare with experimental data.

Part 4: Preliminary Biological Evaluation

For compounds intended for drug development, an early assessment of biological activity and potential liabilities is crucial.

In Vitro Biological Assays

Based on the elucidated structure, relevant in vitro assays can be selected to screen for biological activity.[29][30][31][32][33] For a novel heterocyclic compound, initial screens could include:

  • Anticancer assays: Testing for cytotoxicity against a panel of cancer cell lines.

  • Antimicrobial assays: Screening against various bacterial and fungal strains.

  • Enzyme inhibition assays: If the structure suggests a potential interaction with a specific enzyme class (e.g., kinases, proteases).

In Silico ADMET Profiling

Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify potential liabilities and guide further optimization.[34][35][36][37][38]

Table 4: Hypothetical In Silico ADMET Predictions for C22H16N2O7

PropertyPredicted ValueInterpretation
Molecular Weight432.38 g/mol Within Lipinski's rule of five
LogP3.5Acceptable lipophilicity
H-bond Donors0
H-bond Acceptors9
Aqueous SolubilityLowMay require formulation development
CYP450 InhibitionPotential inhibitor of CYP2D6Potential for drug-drug interactions
hERG InhibitionLow risk
Ames MutagenicityPotential concernRequires experimental validation

Visualizations

Workflow for the Characterization of a Novel Compound

G cluster_0 Initial Analysis cluster_1 2D Structure Elucidation cluster_2 3D Structure & Advanced Characterization cluster_3 Preliminary Biological Evaluation Synthesis Synthesis of C22H16N2O7 Purity HPLC Purity Assessment (>95%) Synthesis->Purity HRMS HRMS Confirmation of Molecular Formula Purity->HRMS FTIR FTIR (Functional Groups) HRMS->FTIR UV_Vis UV-Vis (Conjugated Systems) HRMS->UV_Vis NMR 1D & 2D NMR (Connectivity) HRMS->NMR Structure_Proposal Propose 2D Structure FTIR->Structure_Proposal UV_Vis->Structure_Proposal NMR->Structure_Proposal X_Ray Single-Crystal X-ray (Absolute Structure) Structure_Proposal->X_Ray Computational Computational Modeling (Conformation, Electronics) Structure_Proposal->Computational In_Vitro In Vitro Biological Assays X_Ray->In_Vitro ADMET In Silico ADMET Prediction Computational->ADMET Final_Report Comprehensive Characterization Report In_Vitro->Final_Report ADMET->Final_Report

Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.

Conclusion

The characterization of a novel molecule such as C22H16N2O7 is a systematic process that builds a pyramid of knowledge, starting from a solid foundation of purity and elemental composition. Through the integrated application of chromatographic and spectroscopic techniques, a putative 2D structure can be proposed. This structure is then definitively confirmed in three dimensions, ideally through single-crystal X-ray crystallography, and further understood through computational modeling. Finally, preliminary biological evaluation provides the first glimpse into the compound's potential as a therapeutic agent. This guide provides a robust and logical framework to navigate the exciting journey from a molecular formula to a fully characterized molecule with understood properties and potential applications.

References

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Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Disperse Blue 27

For Researchers, Scientists, and Drug Development Professionals Introduction Disperse Blue 27, with the Color Index number 60767, is a synthetic anthraquinone dye known for its vibrant blue hue.[1] As a member of the dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 27, with the Color Index number 60767, is a synthetic anthraquinone dye known for its vibrant blue hue.[1] As a member of the disperse dye class, it is characterized by its low water solubility and its application in dyeing hydrophobic fibers, most notably polyester.[2][3] Its molecular structure, featuring a substituted anthraquinone core, is responsible for its color and dyeing properties. This guide provides a comprehensive overview of the essential physical and chemical characteristics of Disperse Blue 27, offering valuable insights for researchers and professionals in various scientific fields.

Core Molecular and Physical Characteristics

Disperse Blue 27 is an organic compound with the IUPAC name 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 15791-78-3[1]
Molecular Formula C22H16N2O7[1]
Molecular Weight 420.37 g/mol [1][5]
Appearance Dark blue to black powder[4][6]
Boiling Point 537.59 °C (rough estimate)[6]
Density 1.4379 g/cm³ (rough estimate)[6]
Flash Point Data unavailable; likely combustible[4]

Solubility Profile

The solubility of Disperse Blue 27 is a defining characteristic of its classification as a disperse dye. It exhibits very low solubility in water, which is a requirement for its application in dyeing synthetic fibers from an aqueous dispersion.[2][3] While some sources may state it as "soluble in water," this is likely in the context of its dispersed form in a dyebath containing dispersing agents, which create a stable suspension of fine dye particles.[6][7][8] The inherent insolubility of the dye molecules themselves is what allows them to partition into the hydrophobic fiber during the dyeing process.[3]

Quantitative solubility data in common organic solvents is not widely published. However, based on the general properties of anthraquinone dyes and information available for similar disperse dyes, it is expected to have some solubility in polar aprotic solvents. For instance, the related Disperse Blue 1 is soluble in acetone and ethanol.[9]

Spectroscopic Properties

The color of Disperse Blue 27 arises from its absorption of light in the visible region of the electromagnetic spectrum. The maximum wavelength of absorption (λmax) for Disperse Blue 27 is in the range of 600-620 nm . This absorption in the orange-red region of the spectrum results in the transmitted light being perceived as blue.

Experimental Protocol: Determination of λmax using UV-Vis Spectroscopy

The following protocol outlines the steps for determining the λmax of Disperse Blue 27.

Objective: To determine the wavelength of maximum absorbance (λmax) of Disperse Blue 27 in a suitable solvent using a UV-Vis spectrophotometer.

Materials:

  • Disperse Blue 27

  • Spectrophotometric grade solvent (e.g., acetone or dimethylformamide)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of Disperse Blue 27 and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of a Dilute Solution: Prepare a dilute solution from the stock solution suitable for spectroscopic analysis (typically with an absorbance value between 0.1 and 1.0 at the λmax).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 400-800 nm).

  • Sample Measurement: Rinse the cuvette with the dilute Disperse Blue 27 solution and then fill it with the solution. Place the cuvette in the spectrophotometer.

  • Spectrum Acquisition: Scan the sample across the selected wavelength range and record the absorption spectrum.

  • λmax Determination: Identify the wavelength at which the maximum absorbance is observed. This is the λmax.[10]

Caption: Workflow for λmax Determination

Chemical Properties and Reactivity

Anthraquinone Structure: Disperse Blue 27 is an anthraquinone-based dye, which imparts good lightfastness and chemical stability.[2] The core structure is not susceptible to hydrolysis or reduction under typical dyeing conditions.

Amine and Nitro Groups: The presence of an amine group classifies it as a chemical base.[6][7] Amines can react exothermically with acids to form salts and water.[7] They may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7] The nitro group is an electron-withdrawing group that influences the overall electronic properties and color of the dye molecule.

Stability:

  • pH Stability: Disperse dyes, in general, are most stable in a weakly acidic medium, typically in the pH range of 4.5 to 5.5. Alkaline conditions can lead to the hydrolysis of certain functional groups in some disperse dyes, affecting their color.

  • Thermal Stability: As a dye used in high-temperature dyeing processes for polyester, Disperse Blue 27 exhibits good thermal stability.

Degradation Pathways: The degradation of anthraquinone dyes often involves the cleavage of the anthraquinone chromophore. This can be initiated by various physical or chemical factors, such as prolonged exposure to high heat, UV radiation, or strong oxidizing or reducing agents.

Synthesis of Disperse Blue 27

Contrary to initial assumptions of a diazotization-coupling reaction, the synthesis of Disperse Blue 27, being an anthraquinone derivative, involves the modification of the anthraquinone core. The synthesis proceeds through the condensation of 2-(4-Aminophenyl)ethanol with a substituted anthraquinone precursor, likely 4-bromo-1,8-dihydroxy-5-nitroanthraquinone or a similar reactive derivative.

A plausible synthetic route is the nucleophilic aromatic substitution reaction where the amino group of 2-(4-Aminophenyl)ethanol displaces a leaving group (such as a halogen) on the anthraquinone ring.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Precursor 1,8-Dihydroxy-5-nitro-4-X-anthraquinone (X = leaving group, e.g., Br) Product Disperse Blue 27 Precursor->Product Amine 2-(4-Aminophenyl)ethanol Amine->Product

Sources

Exploratory

An In-Depth Technical Guide to C.I. Disperse Blue 27: An Anthraquinone Dye

< For Researchers, Scientists, and Drug Development Professionals Executive Summary C.I. Disperse Blue 27 is a synthetic dye belonging to the anthraquinone class, characterized by its deep blue hue and application in col...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Disperse Blue 27 is a synthetic dye belonging to the anthraquinone class, characterized by its deep blue hue and application in coloring hydrophobic fibers. This guide provides a comprehensive technical overview of its chemical identity, synthesis, dyeing mechanisms, and toxicological profile. As a senior application scientist, the following sections are structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust understanding for research and development applications.

Chemical and Physical Identity

C.I. Disperse Blue 27 is chemically identified as 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione.[1] Its core structure is based on anthraquinone, a tricyclic aromatic ketone.[2][3] The chromophoric properties of Disperse Blue 27 are a direct result of the electron-donating and withdrawing groups attached to this anthraquinone backbone.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₂H₁₆N₂O₇[1][4][5][6][7]
Molecular Weight 420.37 g/mol [4][5][6][7]
CAS Registry Number 15791-78-3[1][4][5][6][7]
Appearance Dark blue to black powder[1][4][5][6]
Solubility Limited in water; used in dispersed form[4][5]
Boiling Point (est.) 537.59°C - 681.968 °C[5][6]

The presence of hydroxyl (-OH), amino (-NH-), and nitro (-NO₂) groups on the anthraquinone structure are fundamental to its color and dyeing properties.[8] The hydroxyethyl group attached to the anilino substituent enhances its affinity for polyester fibers.

The Anthraquinone Chromophore: A Deeper Dive

The color of anthraquinone dyes is dictated by the substituents on the anthraquinone nucleus.[8] The parent anthraquinone molecule itself is colorless. The introduction of electron-donating groups (auxochromes) like amino and hydroxyl groups, and electron-withdrawing groups like nitro groups, creates a charge-transfer system that absorbs light in the visible spectrum, resulting in the observed color.

In C.I. Disperse Blue 27, the amino and hydroxyl groups act as powerful electron donors, while the nitro group is a strong electron acceptor. This specific arrangement of substituents leads to a significant bathochromic (red) shift in the absorption spectrum, resulting in its characteristic deep blue color.

Synthesis and Manufacturing Insights

The synthesis of C.I. Disperse Blue 27 is a multi-step process that requires precise control of reaction conditions. A common synthetic route involves the condensation of 2-(4-Aminophenyl)ethanol with 4-(4-Hydroxyethylanilino)-5-nitro-1,8-dihydroxyanthraquinone.[5][7]

Generalized Synthesis Workflow:

A Starting Materials (e.g., 1,8-Dihydroxyanthraquinone) B Nitration A->B Introduce -NO2 group C Amination with 2-(4-Aminophenyl)ethanol B->C Condensation reaction D Purification C->D Remove impurities E Final Product: C.I. Disperse Blue 27 D->E

Figure 1: A simplified workflow for the synthesis of C.I. Disperse Blue 27.

Causality in Synthesis:

  • Nitration: The introduction of the nitro group is a critical step that significantly influences the final color. The position of nitration is directed by the existing hydroxyl groups on the anthraquinone ring.

  • Amination: The condensation with an aromatic amine introduces another key auxochrome and the side chain necessary for fiber affinity. The reaction conditions (temperature, solvent, catalyst) must be carefully optimized to maximize yield and minimize side products.

  • Purification: This step is crucial for achieving the desired color strength and fastness properties. Techniques like recrystallization are often employed.

Mechanism of Dyeing: The Science of Fiber Interaction

Disperse dyes are so-named because they are non-ionic and have very low solubility in water. They are applied to hydrophobic fibers like polyester from a fine aqueous dispersion.

The dyeing process can be broken down into four key stages:

  • Dispersion: The dye is milled into fine particles and dispersed in the dyebath with the aid of dispersing agents.[9]

  • Adsorption: Single dye molecules are transferred from the dispersion to the fiber surface.

  • Diffusion: The dye molecules diffuse into the amorphous regions of the polymer matrix of the fiber. This is the rate-determining step and is highly dependent on temperature.

  • Fixation: The dye molecules are held within the fiber by intermolecular forces, primarily van der Waals forces and hydrogen bonds.

cluster_0 Dye Bath cluster_1 Fiber A Dispersed Dye Particles B Single Dye Molecules A->B Equilibrium C Fiber Surface B->C Adsorption D Amorphous Regions of Fiber C->D Diffusion (Rate-Determining)

Figure 2: The mechanism of disperse dyeing on a hydrophobic fiber.

Key Experimental Parameters and Their Rationale:

  • Temperature: Dyeing is typically carried out at high temperatures (around 130°C) under pressure. This is necessary to increase the kinetic energy of the dye molecules and to cause the polymer chains of the fiber to become more mobile, allowing for easier diffusion of the dye into the fiber.

  • pH: The pH of the dyebath is usually maintained in the acidic range (pH 4.5-5.5) to ensure the stability of the dye and the polyester fiber.

  • Dispersing Agents: These are essential to maintain a stable dispersion of the dye in the water and prevent aggregation of dye particles.[9]

Toxicological and Environmental Profile

The safety of dyes is a significant concern for both human health and the environment.

Human Health:

  • Allergic Contact Dermatitis: Disperse dyes are a known cause of textile-related allergic contact dermatitis.[10][11][12] While specific data for Disperse Blue 27 is less prevalent in the literature compared to other disperse dyes like Disperse Blue 106 and 124, the potential for skin sensitization exists.[11][13][14] This is due to the ability of small, non-ionic dye molecules to leach from the fabric, particularly with friction and sweat, and penetrate the skin.[10]

Environmental Impact:

  • Aquatic Toxicity: The discharge of dye-containing effluents into water bodies is a major environmental concern.[11][13] The color itself can reduce light penetration, affecting aquatic photosynthesis. Furthermore, the dye molecules and their degradation byproducts can be toxic to aquatic organisms.[11][17]

  • Biodegradability: Anthraquinone dyes are generally more resistant to biodegradation than azo dyes. This persistence can lead to their accumulation in the environment.

Analytical Methodologies

The detection and quantification of C.I. Disperse Blue 27 in various matrices (e.g., textiles, wastewater) is crucial for quality control and environmental monitoring.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of disperse dyes.[18] A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[18][19] Detection is typically achieved using a photodiode array (PDA) detector or a mass spectrometer (MS).[15][19]

  • Spectrophotometry: UV-Visible spectrophotometry can be used for the quantitative analysis of the dye in solution, based on its characteristic absorption spectrum.

Step-by-Step Protocol for HPLC Analysis of Disperse Blue 27 from a Textile Sample:

  • Sample Preparation:

    • Accurately weigh a small piece of the dyed textile.

    • Extract the dye from the textile using a suitable solvent (e.g., methanol, dimethylformamide) under reflux or sonication.

    • Filter the extract to remove any solid particles.

    • Dilute the extract to a known volume with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: PDA detector set to monitor the wavelength of maximum absorbance for Disperse Blue 27.

  • Quantification:

    • Prepare a series of standard solutions of C.I. Disperse Blue 27 of known concentrations.

    • Inject the standards and the sample extract into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the dye in the sample extract from the calibration curve.

Conclusion and Future Perspectives

C.I. Disperse Blue 27 remains a relevant dye in the textile industry due to its desirable color and fastness properties on synthetic fibers. A thorough understanding of its chemical nature, synthesis, and dyeing mechanism is paramount for its effective and safe application. Future research should focus on developing more environmentally friendly dyeing processes, such as supercritical fluid dyeing, and on conducting more comprehensive toxicological studies to fully assess its long-term health and environmental impacts. The development of robust and sensitive analytical methods will continue to be essential for ensuring product safety and regulatory compliance.

References

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Blue 27|15791-78-3. Retrieved from [Link]

  • World dye variety. (2012, March 23). Disperse Blue 27. Retrieved from [Link]

  • IARC. (1990). Disperse Blue 1. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

  • Google Patents. (n.d.). US8142520B2 - Blue anthraquinone dyes, production and use thereof.
  • Google Patents. (n.d.). CN102127315A - Blue disperse dye composition with high light fastness and application thereof.
  • Wikipedia. (n.d.). Disperse blue dye. Retrieved from [Link]

  • Google Patents. (n.d.). US2611772A - Preparation of 1, 4, 5, 8-tetraamino-anthraquinone compounds.
  • ResearchGate. (n.d.). Contact allergy from disperse dyes – a review. Retrieved from [Link]

  • Science Alert. (2017). Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination Method of Disperse Blue 1 in Workplace Air. Retrieved from [Link]

  • PubMed Central. (2020). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Retrieved from [Link]

  • DermNet. (n.d.). Textile dye allergy. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Retrieved from [Link]

  • Britannica. (n.d.). Anthraquinone dye. Retrieved from [Link]

  • PubMed. (2000). Allergic contact dermatitis caused by the clothing dye, disperse blue 106, an important contact allergen that may be frequently missed. Retrieved from [Link]

  • MDPI. (n.d.). Toxicity of Metal Oxides, Dyes, and Dissolved Organic Matter in Water: Implications for the Environment and Human Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641852A - 1,4,5,8-tetrahydroxy anthraquinone lead compound and preparation method and application thereof.
  • PubMed Central. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Retrieved from [Link]

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Foundational

Introduction: The Analytical Imperative for Disperse Blue 27

An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Disperse Blue 27 This guide provides a comprehensive technical overview of the essential spectroscopic techniques used for the characterization of C.I.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Disperse Blue 27

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used for the characterization of C.I. Disperse Blue 27 (CI 60767), an anthraquinone-based dye. Aimed at researchers, analytical scientists, and professionals in drug development and textile chemistry, this document details the theoretical underpinnings and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and quality assessment of this compound.

Disperse Blue 27 is a synthetic dye belonging to the anthraquinone class, characterized by its deep blue hue and application in dyeing hydrophobic fibers like polyester.[1][2] Its molecular structure, featuring a complex arrangement of chromophores and auxochromes, is fundamental to its color and performance properties. The rigorous analytical characterization of Disperse Blue 27 is critical not only for quality control in manufacturing but also in research contexts, such as monitoring its environmental fate or its use in developing new materials.

Spectroscopic methods provide a powerful, non-destructive suite of tools to probe the molecular identity and purity of the dye. UV-Vis spectroscopy elucidates the electronic transitions responsible for its color, IR spectroscopy identifies its key functional groups, and NMR spectroscopy provides a detailed map of its atomic structure. Together, these techniques offer a holistic and definitive analytical profile.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data. Disperse Blue 27, with the molecular formula C₂₂H₁₆N₂O₇, is systematically named 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthracene-9,10-dione.[3]

Key Structural Features:

  • Anthraquinone Core: A rigid, planar system of three fused benzene rings with two ketone groups, which forms the primary chromophore.[2]

  • Auxochromes: Electron-donating groups (hydroxyl [-OH] and amino [-NH-]) and an electron-withdrawing group (nitro [-NO₂]) attached to the core. These groups modulate the energy of the electronic transitions, shifting the absorption maximum into the visible region and intensifying the color.[4]

  • Substituents: A hydroxyethylphenylamino group which influences the dye's solubility and affinity for textile fibers.

PropertyValueReference
IUPAC Name 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione[3]
CAS Number 15791-78-3[2][5]
Molecular Formula C₂₂H₁₆N₂O₇[5][6]
Molecular Weight 420.37 g/mol [1][2]
Appearance Dark blue to black powder[3][5]

UV-Visible (UV-Vis) Spectroscopy: Quantifying Color

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[7] For a dye like Disperse Blue 27, the extensive conjugation of the anthraquinone system and the influence of its substituents result in strong absorption in the visible spectrum, which is the origin of its color.[8]

Causality Behind Experimental Choices

The choice of solvent is critical. A solvent must dissolve the dye without reacting with it and should be transparent in the wavelength range of interest. For quantitative analysis, adherence to the Beer-Lambert Law is necessary, which requires using dilute solutions where absorbance is linearly proportional to concentration.[9]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a suitable solvent (e.g., acetone, ethanol, or dimethylformamide) that completely dissolves the dye.

  • Stock Solution Preparation: Accurately weigh a small amount of Disperse Blue 27 (e.g., 10 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a stock solution.

  • Preparation of Standards: Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations.[10]

  • Instrument Calibration: Use a cuvette filled with the pure solvent as a blank to zero the spectrophotometer.[9]

  • Spectral Acquisition: Record the absorbance spectrum of each standard and the unknown sample over a range of approximately 300–800 nm.[11]

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). Create a calibration curve by plotting absorbance at λₘₐₓ versus concentration for the standards. Use the linear regression equation to determine the concentration of the unknown sample.

Workflow for UV-Vis Spectroscopic Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Dye Sample B Dissolve in Solvent (Volumetric Flask) A->B C Perform Serial Dilutions B->C D Calibrate Spectrophotometer (Solvent Blank) C->D E Measure Absorbance Spectra (300-800 nm) D->E F Identify λmax E->F G Plot Calibration Curve (Abs vs. Conc) F->G H Determine Unknown Concentration G->H

Caption: Workflow for quantitative analysis of Disperse Blue 27 using UV-Vis spectroscopy.

Expected Data and Interpretation

The UV-Vis spectrum of Disperse Blue 27 is expected to show a strong absorption band in the visible region. When dyed on polyester fibers, the λₘₐₓ is observed between 600–610 nm, which corresponds to the absorption of orange-red light, resulting in the complementary blue color we perceive.[1][8]

ParameterExpected ValueSignificance
λₘₐₓ (in polyester) 600 - 610 nmCorresponds to the primary π–π* electronic transition of the conjugated system, defining the dye's color.[1]

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. This technique is therefore exceptionally powerful for identifying the chemical functionalities present in a molecule.[12]

Causality Behind Experimental Choices

For solid samples like dyes, the KBr (potassium bromide) pellet method is a common and effective sample preparation technique. KBr is transparent to IR radiation and forms a solid matrix that holds the sample in the path of the IR beam. This avoids interference from solvents and allows for the analysis of the compound in its solid state.[3]

Experimental Protocol: IR Analysis (KBr Pellet)
  • Sample Preparation: Grind a small amount of Disperse Blue 27 (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Mount the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the Disperse Blue 27 molecule.

Workflow for FT-IR Spectroscopic Analysis

IR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Grind Dye with KBr B Press into Pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum (4000-400 cm⁻¹) C->D E Identify Peak Frequencies D->E F Assign Peaks to Functional Groups E->F

Caption: Workflow for functional group analysis of Disperse Blue 27 using FT-IR spectroscopy.

Expected Data and Interpretation

The IR spectrum provides a molecular fingerprint. The key is to correlate the observed absorption bands with the known functional groups in the structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3500 - 3200O-H Stretch, N-H StretchPhenolic -OH, Alcoholic -OH, and secondary amine -NH groups.
3100 - 3000C-H StretchAromatic C-H.
2950 - 2850C-H StretchAliphatic C-H from the hydroxyethyl group.
~1670 - 1630C=O StretchKetone groups of the anthraquinone core.
~1600, ~1475C=C StretchAromatic ring stretching.
1550 - 1500, 1350-1300N-O Asymmetric & Symmetric StretchNitro (-NO₂) group.
~1250C-O StretchPhenolic C-O.
~1050C-O StretchAlcoholic C-O.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It identifies the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). The data reveals how atoms are connected, providing an unambiguous structural confirmation.[13]

Causality Behind Experimental Choices

The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is non-negotiable, as it dissolves the sample without producing an overwhelming solvent signal in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard to define the 0 ppm reference point. For complex molecules like Disperse Blue 27, 2D NMR experiments (like COSY and HSQC) may be necessary to definitively assign all signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of Disperse Blue 27 in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of TMS.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H signals.

Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Interpretation A Dissolve Dye in Deuterated Solvent B Add TMS Standard A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform FID E->F G Phase and Baseline Correct F->G H Assign Chemical Shifts and Analyze Coupling G->H

Caption: Workflow for structural elucidation of Disperse Blue 27 using NMR spectroscopy.

Predicted Data and Interpretation

¹H NMR (Predicted in DMSO-d₆):

  • Aromatic Protons (δ 7.0-8.5 ppm): Multiple signals corresponding to the protons on the anthraquinone core and the phenyl ring. Protons adjacent to the nitro group will be shifted further downfield.

  • Phenolic/Amine Protons (δ 9.0-12.0 ppm): Broad signals for the -OH and -NH protons. Their exact shift is concentration and temperature-dependent.

  • Aliphatic Protons (δ 3.5-4.5 ppm): Signals for the -CH₂-CH₂-OH group. The methylene group attached to the oxygen will be further downfield than the one attached to the phenyl ring. These would likely appear as triplets due to coupling with each other.

  • Alcoholic Proton (δ ~4.5-5.5 ppm): A broad signal for the terminal -OH proton.

¹³C NMR (Predicted):

  • Carbonyl Carbons (δ ~180-190 ppm): Signals for the two C=O carbons in the anthraquinone core.

  • Aromatic Carbons (δ ~110-160 ppm): Numerous signals for the carbons of the fused rings and the phenyl substituent. Carbons attached to oxygen, nitrogen, or the nitro group will have distinct chemical shifts.

  • Aliphatic Carbons (δ ~60-70 ppm): Two signals for the -CH₂-CH₂- carbons.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from all three methods.

  • UV-Vis confirms the presence of the extensive chromophore system and allows for quantification.

  • IR validates the presence of all key functional groups (C=O, OH, NH, NO₂, aromatic rings).

  • NMR provides the definitive structural blueprint, confirming the connectivity of these functional groups and verifying the identity of Disperse Blue 27 over other isomers.

This integrated approach creates a self-validating system where the results from each technique must be consistent with the proposed structure and with each other, ensuring the highest level of scientific trustworthiness.

References

  • LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse blue 27. PubChem Compound Database. Retrieved from [Link]

  • World Dye Variety. (2012, March 23). Disperse Blue 27. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of six disperse dyes. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). C.I. DISPERSE BLUE 27. Retrieved from [Link]

  • Nakashima, M., & Roach, J. F. (1979). Spectroscopic Studies of Substituted Anthraquinone Type Dyes. Spectroscopy Letters, 12(2), 139–150. Retrieved from [Link]

  • Guha, A. K. (2021). Application of IR Spectroscopy in Textiles: A Review. Southeast University Journal of Textile Engineering, 1(1). Retrieved from [Link]

  • Goryaev, M. A., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules, 29(9), 2141. Retrieved from [Link]

  • Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Spectroscopic Studies of Substituted Anthraquinone Type Dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]

  • Rangari, A. K., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1089, 1-22. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Analysis of Textile Fabrics and Dyes Using Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption. Analytical Chemistry. Retrieved from [Link]

  • Gremilliet, V., et al. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Materials, 12(4), 573. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of cotton samples. Retrieved from [Link]

  • Jones, S. N., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12159–12170. Retrieved from [Link]

  • ACS Publications. (n.d.). Atomic Structure of Phosphorylated Nanocellulose Revealed by Dynamic Nuclear Polarization-Enhanced Solid-State NMR. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). UV-Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous UV–vis spectrophotometric determination of disperse dyes in textile wastewater. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science, 35(1), 102422. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (n.d.). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Retrieved from [Link]

  • Polco. (2017, December 4). Quantification of color intensity of diluted textile dye by visible near-infrared spectroscopy. Retrieved from [Link]

  • Napolitano, A., et al. (2016). Dissemination of original NMR data enhances reproducibility and integrity in chemical research. Natural Product Reports, 33(7), 804-807. Retrieved from [Link]

  • Liberty University. (2021, June 9). Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Retrieved from [Link]

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Exploratory

Thermal stability and degradation of Disperse Blue 27

An In-Depth Technical Guide to the Thermal Stability and Degradation of Disperse Blue 27 Abstract Disperse Blue 27 (C.I. 60767) is an anthraquinone-based dye valued for its vibrant color and application in dyeing hydroph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of Disperse Blue 27

Abstract

Disperse Blue 27 (C.I. 60767) is an anthraquinone-based dye valued for its vibrant color and application in dyeing hydrophobic fibers such as polyester. The high temperatures employed during the dyeing process and subsequent manufacturing steps necessitate a thorough understanding of its thermal stability and degradation profile. Thermal decomposition can compromise color fastness, alter shade, and generate undesirable byproducts, impacting product quality and safety. This guide provides a comprehensive technical overview of the thermal properties of Disperse Blue 27, detailing experimental methodologies for its assessment, exploring plausible degradation mechanisms based on its chemical structure, and outlining a robust analytical workflow for the characterization of its degradation products. By synthesizing established principles with data from analogous structures, this document serves as an essential resource for researchers, scientists, and professionals in drug development and materials science.

Introduction to Disperse Blue 27

Disperse Blue 27 is a non-ionic monoanthraquinone dye. Its structure is characterized by a core 9,10-anthraquinone skeleton, which acts as the chromophore, substituted with donor and acceptor groups that modulate its color and properties.[1] The molecule, formally named 1,8-Dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthraquinone, possesses key functional groups that dictate its behavior under thermal stress: the stable anthraquinone core, the amino linkage, the nitro group, and the hydroxyethyl side chain.[2]

The application of disperse dyes on synthetic fibers like polyester requires high-temperature dyeing methods (typically 125-135°C) or thermosol fixation (180-220°C) to facilitate dye penetration and fixation within the polymer matrix.[3][4] At these elevated temperatures, the dye's inherent thermal stability is a critical performance parameter.

Table 1: Physicochemical Properties of Disperse Blue 27

Property Value Reference
C.I. Name Disperse Blue 27 (60767) [2]
CAS Number 15791-78-3 [5]
Molecular Formula C₂₂H₁₆N₂O₇ [6]
Molecular Weight 420.37 g/mol [6][5]
Appearance Dark blue to black powder [2][5][7]
Boiling Point (est.) 537.59 - 681.968 °C [5][7]

| Flash Point (est.) | 366.241 °C |[7] |

Caption: Chemical Structure of Disperse Blue 27 (C.I. 60767).

Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of dyes are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC quantifies the heat flow associated with thermal events like melting and decomposition.

Causality in Experimental Design

When designing a thermal analysis experiment, the goal is to obtain a decomposition profile that is both reproducible and representative of the material's intrinsic stability.

  • Inert Atmosphere: Using an inert gas like nitrogen is critical. It prevents oxidative degradation, which is a different and often more complex pathway than pure thermal decomposition (pyrolysis). This isolates the variable of thermal energy as the sole driver of degradation.

  • Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is standard. A slower rate can provide better resolution of overlapping thermal events, while a faster rate can shift decomposition to higher temperatures. Consistency is key for comparability.

  • Sample Preparation: The sample must be dry and free of solvents to prevent mass loss from evaporation being misinterpreted as decomposition. A small, uniform sample size (5-10 mg) ensures even heat distribution.

Self-Validating Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to produce a reliable thermal decomposition profile.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per manufacturer guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried Disperse Blue 27 powder into a clean, tared TGA pan (platinum or ceramic).

  • Atmosphere Control: Place the sample in the TGA furnace. Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

  • Temperature Program: Equilibrate the sample at a starting temperature of 30 °C. Initiate heating from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss. Identify the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the derivative thermogravimetric (DTG) curve.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Comparative Thermal Analysis

Table 2: Comparative Thermal Decomposition Data of Nitroanthraquinones (via DSC)

Compound Onset Temperature (Tₒₙₛₑₜ) Peak Temperature (Tₚₑₐₖ) Heat Release (ΔH) Reference
1,5-Dinitroanthraquinone ~360 °C ~380 °C > 800 J/g [8]
1,8-Dinitroanthraquinone ~300 °C ~320 °C > 800 J/g [8]

| Disperse Blue 27 (Expected) | Moderately High | - | Exothermic | - |

Insight: The dinitroanthraquinones exhibit highly exothermic decomposition beginning at temperatures above 300 °C.[8] Disperse Blue 27, having a single nitro group and larger substituent groups, is expected to have significant but potentially different thermal stability. The decomposition is anticipated to be a multi-stage process involving the breakdown of its various functional groups.

Mechanisms of Thermal Degradation

The thermal degradation of a complex molecule like Disperse Blue 27 does not occur in a single step. It proceeds through a cascade of reactions, initiated at the molecule's weakest points. Based on its structure and knowledge of related compounds, a plausible degradation pathway can be proposed.

The primary points of thermal instability are likely:

  • The C-NO₂ Bond: The nitro group is highly energetic and its cleavage is often an initial step in the decomposition of nitroaromatic compounds.[9]

  • The Phenylamino-Anthraquinone Linkage: The C-N bond connecting the substituted phenyl ring to the anthraquinone core.

  • The Hydroxyethyl Side Chain: The C-C and C-O bonds within the –CH₂CH₂OH group.

Proposed Degradation Pathway

Stage 1: Initial Fragmentation Upon heating, the molecule absorbs sufficient energy to induce homolytic cleavage of its weakest bonds. The most probable initial step is the scission of the C-NO₂ bond, releasing •NO₂ radicals. Concurrently or subsequently, cleavage at the amino linkage or fragmentation of the hydroxyethyl side chain can occur, leading to the formation of several large radical intermediates.

Stage 2: Decomposition of the Anthraquinone Core Following the loss of its primary substituents, the destabilized anthraquinone ring system undergoes further breakdown. This process likely involves ring-opening reactions, leading to the formation of smaller, more volatile aromatic compounds, such as phthalic acid derivatives, which have been observed in the degradation of other anthraquinone dyes.[10]

Stage 3: Mineralization At very high temperatures, the smaller aromatic fragments continue to decompose into simpler, stable gaseous products such as CO₂, H₂O, and various nitrogen oxides (NOx).

cluster_stage1 Stage 1: Initial Fragmentation (High T) cluster_stage2 Stage 2: Core Breakdown cluster_stage3 Stage 3: Mineralization (Very High T) DB27 Disperse Blue 27 (C₂₂H₁₆N₂O₇) Radical1 Anthraquinone-based Radical DB27->Radical1 Bond Cleavage Radical2 •NO₂ Radical DB27->Radical2 Bond Cleavage Radical3 Substituted Phenyl Radical DB27->Radical3 Bond Cleavage Intermediates Aromatic Intermediates (e.g., Phthalic Acid Derivatives) Radical1->Intermediates Ring Opening Radical3->Intermediates Gases Gaseous Products (CO₂, H₂O, NOx) Intermediates->Gases Complete Decomposition

Caption: Proposed multi-stage thermal degradation pathway for Disperse Blue 27.

Analytical Workflow for Degradation Studies

To validate the proposed degradation pathway and identify the specific byproducts, a systematic analytical approach is required. This involves controlled degradation followed by advanced separation and identification techniques.

Causality and Protocol Design

The objective is to generate, separate, and identify thermal degradants.

  • Controlled Degradation: Heating the dye in a controlled environment (e.g., a sealed vial under nitrogen) at a specific temperature for a set time simulates the degradation process. This is often done at several temperatures below and around the Tₒₙₛₑₜ.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating the complex mixture of the parent dye and its numerous degradation products. A reverse-phase column (e.g., C18) is typically used to separate compounds based on polarity.

  • Structural Elucidation: Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is essential for identifying the separated compounds. High-resolution MS provides accurate mass measurements, allowing for the determination of elemental compositions and the identification of unknown degradation products.

Caption: Analytical workflow for identifying thermal degradation products.

Self-Validating Protocol: HPLC-MS Analysis

This protocol provides a robust method for analyzing the products of thermal degradation.

  • Degradation: Place 1-2 mg of Disperse Blue 27 in a small glass vial. Purge with nitrogen, seal, and heat in an oven at a set temperature (e.g., 250 °C) for 30 minutes. Let cool.

  • Extraction: Add 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol) to the vial. Vortex thoroughly to dissolve the residue. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A time-programmed gradient is crucial for separating compounds of varying polarities. See Table 3 for an example.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative modes (run separately to detect a wider range of compounds).

    • Mass Range: Scan from m/z 50 to 1000.

    • Data Acquisition: Acquire full scan data. If possible, use data-dependent acquisition (DDA) to trigger fragmentation (MS/MS) of the most intense ions for further structural information.

  • Data Analysis: Process the chromatograms to find peaks that are present in the degraded sample but not in a control (undegraded) sample. Use the accurate mass data to propose elemental formulas for the degradation products and use MS/MS fragmentation patterns to confirm their structures.

Table 3: Example HPLC Gradient Program

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
0.0 95% 5%
2.0 95% 5%
15.0 5% 95%
20.0 5% 95%
20.1 95% 5%

| 25.0 | 95% | 5% |

Conclusion

Disperse Blue 27 demonstrates the high thermal stability characteristic of anthraquinone dyes, a necessary property for its application in high-temperature dyeing processes. However, like all organic molecules, it is susceptible to degradation under sufficient thermal stress. The degradation process is a complex, multi-stage event likely initiated by the cleavage of the C-NO₂ bond or other substituent linkages, followed by the breakdown of the core anthraquinone structure. Factors such as temperature, heating duration, and atmospheric conditions significantly influence the rate and pathway of degradation.

For professionals in materials science and product development, a comprehensive understanding of these thermal properties is paramount. By employing systematic analytical methodologies such as TGA, DSC, and HPLC-MS, the thermal limits of Disperse Blue 27 can be accurately defined, and its degradation profile can be characterized. This knowledge enables the optimization of manufacturing processes to preserve the dye's integrity, ensuring the quality, safety, and longevity of the final product.

References

  • ResearchGate. (2025). Thermal decomposition kinetics of three anthraquinone hazardous waste. Retrieved from [Link]

  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Blue 27|15791-78-3. Retrieved from [Link]

  • He, F., et al. (2017). Bacterial degradation of anthraquinone dyes. PMC, NIH. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Degradation of anthraquinone dyes from effluents. Retrieved from [Link]

  • Wu, W-q., et al. (2022). Melting effect on the thermal hazard of anthraquinone dyes waste: Based on the thermal decomposition characteristics and quantum mechanics. Amazon S3. Retrieved from [Link]

  • ResearchGate. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Retrieved from [Link]

  • PubMed. (2017). Bacterial degradation of anthraquinone dyes. Retrieved from [Link]

  • MDPI. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • NIH. (n.d.). 1,8-Dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone. Retrieved from [Link]

  • Google Patents. (1975). US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone.
  • Skychem Group. (2024). Disperse Dye Compatibility Technology And Dye Selection Principles. Retrieved from [Link]

  • Textile Learner. (2021). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from [Link]

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Foundational

Substance Identification and Physicochemical Properties

An In-depth Technical Guide to the Toxicological Profile of C.I. Disperse Blue 27 C.I.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological Profile of C.I. Disperse Blue 27

C.I. Disperse Blue 27 (CAS 15791-78-3) is a synthetic dye belonging to the anthraquinone class of chemicals.[1] Structurally, it is 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthracene-9,10-dione.[2] Anthraquinone dyes are characterized by a core 9,10-anthracenedione structure and are widely used for dyeing hydrophobic fibers such as polyester.[1] The specific functional groups of Disperse Blue 27, including amino, nitro, and hydroxyethyl moieties, determine its chromophoric properties and its interactions within biological systems.[1]

The molecule's identity and key properties are summarized below. Understanding these properties is the foundational step in toxicological assessment, as they influence the substance's absorption, distribution, and potential for interaction with biological macromolecules.

PropertyValueSource
IUPAC Name 1,8-dihydroxy-4-{[4-(2-hydroxyethyl)phenyl]amino}-5-nitroanthra-9,10-quinone[2]
CAS Number 15791-78-3[2]
C.I. Number 60767[2]
Molecular Formula C₂₂H₁₆N₂O₇[1]
Molecular Weight 420.37 g/mol [1]
Physical Form Dark blue to black powder[2][3]
Boiling Point 681.968 °C at 760 mmHg[3]
Water Solubility Limited; reported as 50 to 100 mg/mL at 17.8 °C[2]

Regulatory Hazard Profile and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For C.I. Disperse Blue 27, the available data from multiple notifications to the ECHA C&L Inventory have resulted in the following consensus classification.

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07Warning
(Data aggregated from 40 of 43 company notifications to the ECHA C&L Inventory)[2]

This classification points to acute local toxicity upon direct contact with the skin, eyes, and respiratory tract. First aid measures recommended by the National Toxicology Program (NTP) emphasize immediate flushing of the affected area with water and seeking medical attention if symptoms develop.[2][4]

Toxicokinetics: A Predicted Profile

Toxicokinetics encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which determine the internal dose and fate of a substance in an organism.[5][6] Specific experimental data on the toxicokinetics of C.I. Disperse Blue 27 are not available. However, a scientifically sound profile can be predicted based on its chemical structure and by reading across from structurally related anthraquinone dyes.[7][8]

Absorption and Distribution

Due to its limited water solubility, absorption of Disperse Blue 27 through the gastrointestinal tract after oral ingestion is expected to be moderate. Dermal absorption is also a relevant route, particularly in occupational settings or through contact with dyed textiles. Once absorbed, the compound would be distributed systemically via the bloodstream.

Metabolism: The Nexus of Toxicity

The metabolism of C.I. Disperse Blue 27 is the most critical aspect of its toxicological profile. As an amine-substituted anthraquinone, it is predicted to undergo metabolism analogous to that of other aromatic amines.[7] This process is primarily mediated by cytochrome P450 enzymes in the liver.[7]

A key metabolic pathway is N-oxidation, which can generate highly reactive intermediates capable of forming adducts with DNA.[7] This bioactivation is a well-established mechanism for the carcinogenicity of many aromatic amines. The presence of a nitro group (NO₂) can also contribute to toxicity, as it can be metabolically reduced to reactive intermediates. The order of mutagenicity for functional groups on anthraquinones has been reported as NO₂ > OH > NH₂.[7]

G DB27 C.I. Disperse Blue 27 (Parent Compound) P450 Phase I Metabolism (e.g., CYP1A2, CYP3A4) DB27->P450 Bioactivation N_Ox N-Oxidized Metabolite (Reactive Intermediate) P450->N_Ox Nitro_Red Nitro-Reduced Metabolite (Reactive Intermediate) P450->Nitro_Red PhaseII Phase II Metabolism (e.g., Glucuronidation) N_Ox->PhaseII DNA DNA Adducts N_Ox->DNA Covalent Binding Nitro_Red->PhaseII Nitro_Red->DNA Covalent Binding Excretion Detoxification & Excretion PhaseII->Excretion Increased Water Solubility

Caption: Predicted metabolic pathway of C.I. Disperse Blue 27.

Toxicological Endpoints of Concern

While specific studies on C.I. Disperse Blue 27 are sparse, analysis of its structural class provides significant insight into its potential hazards.

Genotoxicity

A genotoxic mode of action for anthraquinone dyes cannot be ruled out.[7] The metabolic pathways described above are consistent with the mutagenic action of a range of aromatic amines.[7] For instance, the related compound C.I. Disperse Blue 1 tested positive for mutagenicity in several strains of Salmonella typhimurium (Ames test), both with and without metabolic activation.[9][10] Given these precedents, C.I. Disperse Blue 27 should be considered as having the potential for genotoxicity pending direct experimental evidence.

Carcinogenicity

There is no direct long-term animal bioassay data for C.I. Disperse Blue 27. However, the carcinogenicity of the anthraquinone class is a significant concern. C.I. Disperse Blue 1, a structural analogue, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.[9] In rodent studies, Disperse Blue 1 induced various tumors, including papillomas and carcinomas of the urinary bladder.[9][10]

Regulatory bodies like Australia's NICNAS have assessed groups of anthraquinone dyes and concluded that, based on read-across from analogues like Disperse Blue 1, these chemicals are likely to possess carcinogenic properties.[7] The Canadian government has also identified certain anthraquinones as having effects of ecological concern and considers most substances in this group to be possibly carcinogenic.[11]

Skin Sensitization

While Disperse Blue 27 is classified as a skin irritant, the potential for skin sensitization (allergic contact dermatitis) is also a relevant endpoint for dyes. Other anthraquinone dyes, such as C.I. Disperse Blue 3, are recognized as allergenic.[7] The parent anthraquinone structure and C.I. Disperse Blue 1 are also known skin sensitizers.[7] Therefore, a potential for skin sensitization should be considered for Disperse Blue 27.

Reproductive and Developmental Toxicity

Standardized Experimental Protocols

To address the data gaps for C.I. Disperse Blue 27, standardized toxicological assays would be required. The following are representative, high-level protocols for assessing key endpoints.

Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

This in-vitro assay is a primary screen for genotoxic potential. Its causality is based on detecting mutations that revert a non-functional gene in specialized strains of Salmonella typhimurium and Escherichia coli, allowing them to grow in the absence of a required amino acid.

Workflow:

  • Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of Aroclor 1254-induced rats, to mimic mammalian metabolism.

  • Dose-Range Finding: Perform a preliminary test to determine the appropriate concentration range, identifying any cytotoxicity.

  • Main Experiment:

    • Plate Method: Mix the bacterial culture, test substance at various concentrations, and S9 mix (if applicable) with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in revertants, typically a two-fold or greater increase over the negative control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestSub Test Substance (Disperse Blue 27) Mix Mix Components with Top Agar TestSub->Mix Bacteria Bacterial Strain (e.g., TA98) Bacteria->Mix S9 S9 Mix (+/- Metabolic Activation) S9->Mix Plate Pour on Minimal Agar Plate Mix->Plate Incubate Incubate 37°C, 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Positive Result: Dose-dependent, >2x increase in revertants Count->Result Negative Negative Result: No significant increase Count->Negative

Caption: General workflow for the Ames Bacterial Reverse Mutation Test.

Summary and Conclusion

References

  • International Agency for Research on Cancer. (n.d.). Disperse Blue 1. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 48. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360487, Disperse blue 27. Retrieved from [Link]

  • Freeman, H. S. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. AATCC. Retrieved from [Link]

  • Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. Retrieved from [Link]

  • International Agency for Research on Cancer. (1990). DISPERSE BLUE 1. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2010). Disperse Blue 1. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicology. (1999). 1,4-Diamino-2,3-Dihydroanthraquinone. In Toxicity of Military Smokes and Obscurants: Volume 1. National Academies Press (US). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. Retrieved from [Link]

  • Government of Canada. (2018). Draft Screening Assessment Anthraquinones Group. Retrieved from [Link]

  • News-Medical.Net. (2023). Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Toxicokinetics Overview. Retrieved from [Link]

  • Canada Gazette. (2017). Government Notices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disposition and Toxicokinetics. In Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis. Retrieved from [Link]

  • Government of Canada. (n.d.). Screening assessment for the Anthraquinones Group. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Registration Dossier for Amines, rosin, compds. with.... Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Environmental Fate and Impact of Disperse Blue 27

Foreword Disperse Blue 27 (DB27), an anthraquinone-based dye, is integral to the coloration of synthetic textiles, particularly polyester, due to its excellent fastness properties.[1] However, the very stability that mak...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Disperse Blue 27 (DB27), an anthraquinone-based dye, is integral to the coloration of synthetic textiles, particularly polyester, due to its excellent fastness properties.[1] However, the very stability that makes it commercially valuable raises significant questions about its persistence, transformation, and ultimate impact upon release into the environment. Incomplete exhaustion during the dyeing process and subsequent discharge in industrial effluents represent a primary pathway for its environmental introduction. This guide provides a comprehensive technical overview of the environmental fate of Disperse Blue 27, synthesizing available data with established principles of environmental chemistry and toxicology to offer a predictive and analytical framework for researchers and environmental scientists.

Section 1: Physicochemical Identity and Environmental Relevance

Understanding the fundamental properties of a chemical is paramount to predicting its behavior in complex environmental systems. Disperse Blue 27 is a synthetic organic colorant belonging to the anthraquinone class.[1] It is characterized as a dark blue to black powder with inherently low aqueous solubility, a defining feature of disperse dyes designed for hydrophobic fibers.[1][2][3][4]

The molecule's high octanol-water partition coefficient (LogP) suggests a strong tendency to partition from the aqueous phase into organic matrices, such as soil organic carbon and sewage sludge.[3] Its extremely low vapor pressure indicates that volatilization is not a significant environmental transport pathway.[3] These core properties dictate that Disperse Blue 27, upon entering aquatic systems, will predominantly associate with particulate matter and sediment, making these compartments critical sinks and potential long-term sources of contamination.

Property Value Source
Chemical Name 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dionePubChem[2]
CAS Number 15791-78-3ChemicalBook[4]
Molecular Formula C₂₂H₁₆N₂O₇EvitaChem, PubChem, NOAA[1][2][5][6]
Molecular Weight 420.37 g/mol EvitaChem, PubChem[1][2][6]
Appearance Dark blue to black powderEvitaChem, PubChem, LookChem[1][2][3]
Water Solubility Limited / Very lowEvitaChem[1]
LogP (Octanol/Water) 3.66 - 4.2LookChem[3]
Vapor Pressure 1.56 x 10⁻¹⁹ mmHg at 25°CLookChem[3]
pKa (Predicted) 3.92 ± 0.20LookChem, ChemicalBook[3][4]

Section 2: Environmental Fate and Degradation Pathways

The persistence of Disperse Blue 27 is determined by its susceptibility to abiotic and biotic degradation processes. The complex anthraquinone structure is inherently stable, suggesting that degradation is likely to be a slow process.

Environmental_Fate_Workflow Release Release in Textile Effluent AqPhase Aquatic Environment (Water Column) Release->AqPhase Partition Partitioning AqPhase->Partition Abiotic Abiotic Degradation AqPhase->Abiotic Biotic Biotic Degradation AqPhase->Biotic Sediment Sorption to Sediment & Sludge Partition->Sediment High LogP Sediment->Biotic Photolysis Photolysis (Sunlight) Abiotic->Photolysis Hydrolysis Hydrolysis Abiotic->Hydrolysis Microbial Microbial Metabolism (Bacteria, Fungi) Biotic->Microbial Mineralization Mineralization (CO₂, H₂O, NO₃⁻) Microbial->Mineralization Partial Biodegradation_Pathway DB27 Disperse Blue 27 (Anthraquinone Core) Attack Enzymatic Attack (Laccase, Peroxidase) DB27->Attack Cleavage Chromophore Cleavage Attack->Cleavage Intermediates Aromatic Intermediates (e.g., Phthalates, Phenols) Cleavage->Intermediates RingOpening Aromatic Ring Opening Intermediates->RingOpening Rate-limiting step Mineralization Mineralization (CO₂, H₂O) RingOpening->Mineralization

Caption: Hypothetical biodegradation pathway for Disperse Blue 27.

Section 3: Ecotoxicological Impact

The environmental impact of Disperse Blue 27 extends beyond the aesthetic issue of water coloration.

  • Direct Toxicity: According to its Globally Harmonized System (GHS) classification, Disperse Blue 27 is a skin, eye, and respiratory irritant. [2]While comprehensive aquatic toxicity data (e.g., LC₅₀ for fish, EC₅₀ for daphnia) is not widely published, its low water solubility may limit acute toxicity in the water column. However, organisms living in or ingesting sediment could be subject to chronic exposure.

  • Concerns from Analogue Compounds: The ecotoxicological profile of related compounds raises significant concerns. For instance, Disperse Blue 1, another anthraquinone dye, has demonstrated sufficient evidence for carcinogenicity in experimental animals and is mutagenic to bacteria. [7]This is a critical point of reference, suggesting that carcinogenic potential cannot be ruled out for DB27 without specific testing. Several other disperse dyes are listed by the EU Ecolabel as being potentially sensitizing or carcinogenic, highlighting a class-wide concern. [8]* Impact of Degradation Products: It is a well-established principle in dye toxicology that degradation byproducts can be more hazardous than the parent molecule. [9]The breakdown of DB27 into various aromatic intermediates before complete mineralization could lead to the formation of compounds with higher toxicity and bioavailability.

Section 4: Analytical Methodologies for Environmental Monitoring

Reliable detection and quantification are essential for assessing the environmental presence and risk of Disperse Blue 27. High-Performance Liquid Chromatography (HPLC) is the method of choice. [10][11][12]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Sample Collection (Water, Sediment) Extract 2. Solid Phase or Liquid-Liquid Extraction Collect->Extract Concentrate 3. Solvent Evaporation & Reconstitution Extract->Concentrate Inject 4. HPLC Injection Concentrate->Inject Detect 5. Detection (DAD and/or MS) Inject->Detect Data 6. Data Analysis (Quantification) Detect->Data

Caption: Standard analytical workflow for Disperse Blue 27 in environmental samples.

Experimental Protocol: Quantification of Disperse Blue 27 in Water Samples via HPLC-DAD/MS

This protocol describes a self-validating method for the trace-level analysis of DB27.

  • Sample Preparation:

    • Filter a 1 L water sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Perform Solid Phase Extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by deionized water.

    • Pass the water sample through the cartridge. DB27 will be retained on the C18 sorbent.

    • Wash the cartridge with water to remove interfering salts.

    • Elute the retained DB27 from the cartridge using a small volume of a strong solvent like methanol or acetonitrile.

  • Concentration:

    • Evaporate the eluent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise, small volume (e.g., 1 mL) of the initial mobile phase. This step concentrates the analyte, increasing method sensitivity.

  • HPLC Analysis:

    • System: HPLC with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). [10][12] * Detection:

      • DAD: Monitor at the wavelength of maximum absorbance for DB27. The full spectrum provided by the DAD helps confirm peak identity.

      • MS: Use electrospray ionization (ESI) in negative or positive mode to monitor for the specific mass-to-charge ratio (m/z) of DB27. This provides highly selective and sensitive confirmation. [11]4. Quantification and Validation:

    • Prepare a calibration curve using certified standards of Disperse Blue 27.

    • The protocol's validity is confirmed by running method blanks (clean water) to check for contamination and matrix spikes (spiking a real sample with a known amount of DB27) to determine recovery and matrix effects.

Section 5: Conclusion and Outlook

Disperse Blue 27 is a persistent environmental contaminant characterized by low water solubility and a high affinity for solid matrices like sediment and sludge. While abiotic degradation via hydrolysis and photolysis is likely to be slow under typical environmental conditions, biotic degradation by specialized microorganisms presents a more promising, albeit gradual, pathway for its removal. The primary ecotoxicological concerns stem not only from the parent compound but also from the potential for related anthraquinone dyes to be carcinogenic, a risk that warrants further investigation for DB27 itself.

Future research should focus on elucidating the specific microbial pathways and enzymes responsible for DB27 degradation, identifying the structure of transformation products, and conducting comprehensive aquatic and sediment toxicity studies to accurately assess its environmental risk.

References

  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • International Agency for Research on Cancer. (1990). Disperse Blue 1. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon, France. Retrieved from [Link]

  • Li, Y., et al. (2017). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. PeerJ, 5, e3761. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

  • Riaz, M., et al. (2022). Biodegradation and discoloration of disperse blue-284 textile dye by Klebsiella pneumoniae GM-04 bacterial isolate. Journal of King Saud University - Science, 34(3), 101867. Retrieved from [Link]

  • Kolekar, Y. M., et al. (2008). Decolorization and degradation of Disperse Blue 79 and Acid Orange 10, by Bacillus fusiformis KMK5 isolated from the textile dye contaminated soil. ResearchGate. Retrieved from [Link]

  • EU Ecolabel. (n.d.). Annex 3.1 EU Ecolabel Restricted Substance List (RSL) compiled from the existing criteria. Retrieved from [Link]

  • Kowalska, J. (2019). Determination Method of Disperse Blue 1 in Workplace Air. Eurasian Journal of Analytical Chemistry, 14(3), 55-60. Retrieved from [Link]

  • Twohig, M., O'Leary, M., & Cooper, J. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Waters Corporation. Retrieved from [Link]

  • Tantawi, O., et al. (2023). Designing for degradation: the importance of considering biotic and abiotic polymer degradation. Environmental Science: Processes & Impacts, 25(5), 843-853. Retrieved from [Link]

  • ResearchGate. (2022). Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021). Retrieved from [Link]

  • Chen, B. Y., et al. (2021). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. International Journal of Molecular Sciences, 22(16), 8881. Retrieved from [Link]

  • Wójciak, M., et al. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Molecules, 24(4), 675. Retrieved from [Link]

  • Gáll, V., et al. (2022). Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021). Water, 14(5), 746. Retrieved from [Link]

  • Xie, X., et al. (2019). Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK. Bioresource Technology, 280, 159-166. Retrieved from [Link]

  • Dhiman, N., & Sharma, A. (2021). Removal of Disperse Orange and Disperse Blue dyes present in textile mill effluent using zeolite synthesized from cenospheres. Water Science & Technology, 84(2), 445-459. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). C.I. DISPERSE BLUE 27. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Calculating photolysis rates and estimating photolysis lifetimes. Retrieved from [Link]

  • Google Patents. (n.d.). CN106118118B - Blue disperse dye, and composition, preparation method and application thereof.
  • CMAS Center. (n.d.). Chapter 14 PHOTOLYSIS RATES FOR CMAQ. Retrieved from [Link]

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Foundational

Introduction: The Molecular Profile of C.I. Disperse Blue 27

An In-Depth Technical Guide to the Dyeing Mechanism of C.I. Disperse Blue 27 C.I.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dyeing Mechanism of C.I. Disperse Blue 27

C.I. Disperse Blue 27 is a synthetic organic colorant belonging to the anthraquinone class of dyes.[1][2] Anthraquinone dyes are known for their brightness, good lightfastness, and stability, although they can be more costly and present environmental challenges in manufacturing compared to azo dyes.[2][3] Disperse Blue 27 is specifically engineered for coloring hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate, materials for which ionic dyes have little to no affinity.[2][4]

The defining characteristic of disperse dyes, including Disperse Blue 27, is their non-ionic nature and very low solubility in water.[4][5] Their dyeing action relies on a mechanism of molecular dispersion rather than chemical reaction or ionic bonding.[2] The molecule's structure, C₂₂H₁₆N₂O₇, integrates anthraquinone, amino, nitro, and hydroxyethyl functional groups, which collectively determine its chromophoric properties and performance in textile applications.[5] Physically, it appears as a dark blue to black powder.[6][7]

PropertyValueSource
Chemical Name 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthracene-9,10-dione[5][6]
C.I. Number 60767[8]
CAS Number 15791-78-3[6][7]
Molecular Formula C₂₂H₁₆N₂O₇[5][6]
Molecular Weight 420.37 g/mol [5][7]
Physical Form Dark blue to black crystalline powder[5][6]
Water Solubility Limited / Sparingly Soluble[5][6]

The Dyeing Milieu: Establishing the Pre-conditions for Interaction

Given the hydrophobic nature of both the dye and polyester fibers, the dyeing process must be conducted in an aqueous medium under specific conditions that facilitate the transfer of dye from the liquid phase to the solid fiber.

The Aqueous Dispersion: A Suspension of Solid Color

The low water solubility of Disperse Blue 27 necessitates its application as a fine, stable aqueous dispersion.[4][9] The dye is first milled into a fine powder and then mixed with dispersing agents in the dyebath.[10][11]

Functions of Dispersing Agents:

  • Particle Size Reduction: Assists in grinding the dye to the optimal particle size.[4]

  • Dispersion Stability: Prevents the fine dye particles from aggregating or flocculating in the dyebath, especially under high-temperature conditions.[4]

  • Uniform Application: Ensures the dye is present in a consistent and finely divided form for even and trouble-free dyeing.[4]

The Dyebath Environment

The dyebath is prepared by adding the dye dispersion to water. The pH is a critical parameter and is typically maintained in a weakly acidic range of 4.5-5.5, often using acetic acid.[12][13] This acidic environment is crucial for the stability of the disperse dye and the polyester fiber itself, preventing alkaline hydrolysis of the fiber at high temperatures.

Core Mechanism: The Journey of a Dye Molecule into Polyester

The dyeing of polyester with C.I. Disperse Blue 27 is a physical process governed by thermodynamics and kinetics, which can be conceptualized as the partitioning of a solute (the dye) between two immiscible solvents (water and the fiber).[9] The process unfolds in a sequence of equilibria.[4]

Dye (dispersed) ⇌ Dye (dissolved) ⇌ Dye (adsorbed on fiber) ⇌ Dye (diffused in fiber)

G cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber A Dispersed Dye (Solid Particles) B Dissolved Dye (Mon-molecular) A->B Dissolution C Adsorbed Dye (Fiber Surface) B->C Adsorption D Diffused Dye (Inside Fiber) C->D Diffusion (Rate-Limiting Step) E Van der Waals Forces Hydrogen Bonds G A 1. Prepare Dyebath - Disperse dye paste - Add water - Add dispersing agent B 2. Set pH - Add acetic acid to pH 4.5-5.5 A->B C 3. Load Fabric & Ramp Temperature - Load polyester fabric - Heat to 60°C for 15 min B->C D 4. High-Temperature Dyeing - Ramp temperature to 130°C - Hold for 60 minutes C->D E 5. Cool & Rinse - Cool dyebath to ~60°C - Drain and rinse fabric D->E F 6. Reduction Clearing (See Protocol 5.2) E->F G 7. Final Rinse & Dry - Hot rinse - Neutralize if necessary - Dry fabric F->G

Fig. 2: Workflow for high-temperature polyester dyeing.

Methodology:

  • Dyebath Preparation: A paste is first made from the required amount of C.I. Disperse Blue 27 powder and a dispersing agent. [13]This paste is then diluted with water to create the final dyebath. [13]2. pH Control: The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid. [13]3. Initial Stage: The polyester fabric is introduced into the dyebath. The temperature is raised to 60°C and held for approximately 15 minutes to allow for even wetting and initial dye adsorption. [13]4. Dyeing Cycle: The temperature is then ramped up to 130°C (under pressure) and maintained for 60 minutes. During this phase, the majority of dye diffusion and fixation occurs. [13]5. Cooldown and Rinsing: After the dyeing cycle, the bath is cooled to 60-70°C before the fabric is removed and rinsed. [13]This prevents shocking the fiber which could cause creases.

Protocol: Reduction Clearing

G A 1. Prepare Clearing Bath - Fresh bath with water B 2. Add Chemicals - Caustic Soda (e.g., 3 ml/l) - Sodium Hydrosulfite (e.g., 2 g/l) A->B C 3. Treatment - Introduce dyed fabric - Heat to 70-80°C - Hold for 20 minutes B->C D 4. Drain & Rinse - Drain the clearing bath - Hot rinse thoroughly C->D E 5. Neutralization & Final Rinse - Rinse with dilute acetic acid - Final cold rinse D->E

Fig. 3: Workflow for post-dyeing reduction clearing.

Methodology:

  • Bath Preparation: A fresh bath is prepared with water.

  • Chemical Addition: Caustic soda and sodium hydrosulfite are added to the bath. [14]3. Clearing Process: The dyed fabric is treated in this alkaline reducing bath at 70-80°C for approximately 20 minutes. [15]4. Rinsing: The fabric is thoroughly hot rinsed to remove the degraded dye and residual chemicals. [11]5. Neutralization: A final rinse with a weak acid (like acetic acid) is often performed to neutralize any remaining alkali, followed by a cold rinse. [16]

Conclusion

The mechanism of action for C.I. Disperse Blue 27 in dyeing polyester is a complex, multi-stage physical process fundamentally reliant on the principles of dispersion, adsorption, and diffusion. It is a non-ionic interaction where the dye is partitioned from an aqueous phase into the solid, hydrophobic fiber. Success is critically dependent on precise control over the dyeing system's parameters, most notably temperature, which governs the accessibility of the fiber's internal structure. The process is completed by a crucial reduction clearing step that ensures the final product exhibits high fastness properties by removing all unfixed surface dye. A thorough understanding of this entire pathway, from dye dispersion to final rinse, is essential for researchers and scientists to achieve consistent, high-quality coloration of synthetic textiles.

References

  • Disperse Dyes: Properties, Classification, Dyeing & Printing Method - Textile Learner. (2021-03-06). [Link]

  • Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics - P2 InfoHouse. [Link]

  • Disperse blue 27 | C22H16N2O7 | CID 5360487 - PubChem. [Link]

  • Disperse Dyes: A Dye Chemist's Perspective - aatcc. [Link]

  • The Polyester Carrier Dyeing Process Using Disperse Dyes - Colourinn. [Link]

  • Disperse Blue 27|15791-78-3 - LookChem. [Link]

  • Disperse dyeing - KC Groups. [Link]

  • Dyeing of Polyester Fabric with Disperse Dyes - Textile Learner. (2012-01-22). [Link]

  • Problems and Solutions of Dyeing Polyester with Disperse Dyes - Textile Learner. (2012-11-12). [Link]

  • What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics - Colourinn. [Link]

  • Reduction Clearing agent | Dyeing - NICCA. [Link]

  • Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages - Textile Learner. (2012-01-23). [Link]

  • Carrier dyeing: pros and cons - Textile Today. (2013-12-12). [Link]

  • Reduction cleaning of disperse dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd. (2024-05-24). [Link]

  • Environment friendly approach to remove unbound disperse dyes from polyester fabric - IJARBS. [Link]

  • Reduction cleaning - Textile Knowledge. [Link]

  • Dyeing mechanism of disperse dye - Textile Knowledge. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Performance Analytical Methods for the Detection of C.I. Disperse Blue 27

Abstract This application note provides a comprehensive guide to the analytical methods for the detection and quantification of C.I. Disperse Blue 27 in various matrices, primarily textiles and environmental samples.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the detection and quantification of C.I. Disperse Blue 27 in various matrices, primarily textiles and environmental samples. We present detailed, validated protocols for High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis) for robust quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation and enhanced sensitivity. Additionally, a UV-Visible Spectrophotometric method is described for rapid screening purposes. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

C.I. Disperse Blue 27 is an anthraquinone-based synthetic dye used extensively in the textile industry for dyeing hydrophobic fibers like polyester.[1][2] Its molecular structure imparts a characteristic deep blue color and ensures its affinity for synthetic fabrics.[3][4] However, concerns regarding the potential for certain disperse dyes to act as allergens or release harmful aromatic amines have necessitated the development of reliable analytical methods for their detection.[1] Regulatory bodies and quality control laboratories require sensitive and specific methods to monitor the presence of C.I. Disperse Blue 27 in consumer products and environmental discharges to ensure compliance and safety. This guide offers detailed methodologies to meet these analytical challenges.

Chemical Profile of C.I. Disperse Blue 27

PropertyValueSource
Chemical Name 1,8-Dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthraquinone[5]
C.I. Name C.I. Disperse Blue 27, C.I. 60767[6]
CAS Number 15791-78-3[7]
Molecular Formula C₂₂H₁₆N₂O₇[4]
Molecular Weight 420.37 g/mol [4][5]
Appearance Dark blue to black powder[5][6][8]
Structure An anthraquinone derivative[1][4]

Section 1: Quantitative Analysis by HPLC-UV/Vis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV/Vis detector is the cornerstone method for the quantification of disperse dyes.[1][9] The reverse-phase (RP) mode is particularly effective, leveraging the hydrophobic nature of the dye.

Principle of the Method The fundamental principle is the separation of the analyte from the sample matrix based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. C.I. Disperse Blue 27, being a relatively nonpolar molecule, is retained by the stationary phase and then eluted by a gradient of an organic solvent like acetonitrile. The DAD allows for detection at the dye's maximum absorbance wavelength (λmax) and provides spectral data to confirm peak identity.[10]

Experimental Protocol: HPLC-DAD

1. Sample Preparation (Textile Matrix)

  • Rationale: Efficient extraction is critical for accurate quantification. Dimethylformamide (DMF) is an effective solvent for extracting disperse dyes from polyester fibers.[11] Methanol is also commonly used for dissolving dye standards and for final sample dilution to ensure compatibility with the reverse-phase mobile phase.[1][12]

  • Procedure:

    • Accurately weigh approximately 100 mg of the textile sample, cut into small pieces.

    • Place the sample into a 20 mL glass vial.

    • Add 10 mL of dimethylformamide (DMF).

    • Cap the vial and place it in an ultrasonic bath at 60°C for 30 minutes.[12]

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • If necessary, dilute the extract with the initial mobile phase composition to ensure the concentration falls within the calibration range.

2. Standard Preparation

  • Rationale: A precise calibration curve is essential for accurate quantification. A stock solution is prepared in a strong solvent like methanol, and working standards are diluted in the mobile phase.

  • Procedure:

    • Prepare a 100 µg/mL stock solution of C.I. Disperse Blue 27 reference standard in methanol.

    • From the stock solution, prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting with the mobile phase (initial conditions).

3. HPLC-DAD Instrumental Conditions

  • Rationale: A C18 column provides the necessary hydrophobic surface for retaining the disperse dye. A gradient elution starting with a higher water content allows for the separation of polar impurities, while the increasing acetonitrile concentration elutes the C.I. Disperse Blue 27. Phosphoric or formic acid is added to the mobile phase to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase.[13]

  • Parameters:

    Parameter Condition
    Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 40% B to 98% B over 15 minutes, hold for 5 min, return to initial
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temp. 40°C

    | Detection | DAD, monitor at λmax of C.I. Disperse Blue 27 (approx. 550-650 nm) and acquire spectra from 200-800 nm |

4. Data Analysis & Validation

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of C.I. Disperse Blue 27 in the sample is determined by interpolating its peak area onto this curve.

  • Identity Confirmation: Compare the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with that of a known standard.[10]

  • Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[9][14][15]

Workflow for HPLC-UV/Vis Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Textile Sample Extraction Solvent Extraction (DMF) Sample->Extraction Standard Reference Standard Dilution Serial Dilution (Methanol/Mobile Phase) Standard->Dilution HPLC HPLC System (C18 Column, Gradient Elution) Extraction->HPLC Filtered Extract Dilution->HPLC Working Standards Calibration Create Calibration Curve Dilution->Calibration DAD DAD Detector (Acquire Spectra) HPLC->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify Calibration->Quantify

Caption: Workflow for quantification of C.I. Disperse Blue 27 by HPLC-DAD.

Section 2: Confirmatory Analysis by LC-MS

For unequivocal identification, especially at trace levels or in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[16] It provides molecular weight information, which is highly specific to the analyte.

Principle of the Method After chromatographic separation via HPLC, the analyte is introduced into the mass spectrometer source (e.g., Electrospray Ionization - ESI). The molecule is ionized, typically forming a protonated molecule [M+H]⁺.[4][11] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that serves as a molecular fingerprint. For C.I. Disperse Blue 27 (MW 420.37), the expected [M+H]⁺ ion would be at approximately m/z 421.1.[4]

Experimental Protocol: LC-MS

1. Sample and Standard Preparation

  • Follow the same procedure as described in Section 1. However, it is critical to use MS-compatible mobile phase modifiers.

2. LC-MS Instrumental Conditions

  • Rationale: Formic acid is used instead of phosphoric acid as it is volatile and compatible with MS detection.[13] ESI in positive mode is generally effective for nitrogen-containing compounds like C.I. Disperse Blue 27. Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing the detector on the specific m/z of the target analyte.

  • Parameters:

    Parameter Condition
    LC System Same as HPLC-DAD method (Section 1.3)
    MS Detector Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
    Ionization Source Electrospray Ionization (ESI), Positive Mode
    MS Mode Full Scan (m/z 100-600) for identification; Selected Ion Monitoring (SIM) at m/z 421.1 for quantification
    Capillary Voltage 3.5 kV
    Source Temp. 120 °C

    | Desolvation Temp. | 350 °C |

3. Data Analysis

  • Confirmation: The presence of C.I. Disperse Blue 27 is confirmed if a peak at the correct retention time exhibits the expected m/z of 421.1 ([M+H]⁺).

  • Quantification: For highly sensitive quantification, a calibration curve can be constructed using the peak area from the SIM chromatogram.

Workflow for LC-MS Confirmatory Analysis

LCMS_Workflow Prep Sample Preparation (as per HPLC method) LC LC Separation (C18, MS-compatible mobile phase) Prep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Eluent MS Mass Analyzer (Scan or SIM mode) ESI->MS [M+H]⁺ Ions Result Confirmation (Retention Time + m/z 421.1) MS->Result Mass Spectrum

Caption: Confirmatory analysis workflow for C.I. Disperse Blue 27 using LC-MS.

Section 3: Screening by UV-Visible Spectrophotometry

For rapid quality control or screening of a large number of samples, UV-Visible spectrophotometry offers a simpler and faster alternative.

Principle of the Method This technique relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve of absorbance versus concentration is generated, and the concentration of the dye in an unknown sample is determined by measuring its absorbance.[17]

Experimental Protocol: Spectrophotometry

1. Sample and Standard Preparation

  • Sample: Extract the dye from the textile sample using a known volume of DMF as described in Section 1.1. The final extract must be clear and free of suspended particles.

  • Standards: Prepare a series of standards (e.g., 1, 5, 10, 15, 20 µg/mL) of C.I. Disperse Blue 27 in the same solvent used for extraction (DMF).

2. Instrumental Analysis

  • Rationale: The instrument is first zeroed with a solvent blank. The wavelength of maximum absorbance (λmax) for C.I. Disperse Blue 27 is determined by scanning a standard solution across the visible spectrum. All subsequent measurements are performed at this λmax to ensure maximum sensitivity.

  • Procedure:

    • Set the spectrophotometer to scan from 400 nm to 800 nm.

    • Use a cuvette filled with the solvent (DMF) as a blank to zero the instrument.

    • Measure the absorbance spectrum of a mid-range standard to determine the λmax.

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard and the sample extracts.

3. Data Analysis and Limitations

  • Analysis: Plot a calibration curve of absorbance vs. concentration for the standards. Determine the concentration of the sample using its absorbance and the linear regression equation from the curve.

  • Trustworthiness: This method is highly susceptible to interference from other colored compounds or particulates in the extract that absorb at the same wavelength. Therefore, it is considered a semi-quantitative screening method. Any positive results should be confirmed by a more specific method like HPLC.

Method Performance Characteristics

The following table summarizes typical performance data for the described analytical methods. Values are indicative and should be determined during in-house method validation.

ParameterHPLC-DADLC-MS (SIM)UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Linearity (r²) > 0.999> 0.999> 0.995
Typical LOD 0.05 µg/mL< 0.01 µg/mL0.1 µg/mL
Typical LOQ 0.15 µg/mL0.03 µg/mL0.5 µg/mL
Primary Use Routine QuantificationConfirmation & Trace AnalysisRapid Screening

LOD and LOQ values are estimates based on similar dye analysis methods.[14][18]

Conclusion

This application note details three distinct yet complementary methods for the analysis of C.I. Disperse Blue 27. The HPLC-DAD method provides a robust and reliable platform for routine quantification. For unequivocal confirmation and superior sensitivity, the LC-MS method is the authoritative choice. Finally, UV-Vis spectrophotometry serves as a valuable tool for rapid screening. The selection of the appropriate method depends on the specific requirements of the analysis, including the need for specificity, sensitivity, and sample throughput. Adherence to these detailed protocols will ensure the generation of accurate and defensible analytical data.

References

  • SIELC Technologies. (n.d.). Separation of C.I. Disperse Blue 27 on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kowalska, J. (2019). Determination Method of Disperse Blue 1 in Workplace Air. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Fatimah, I., et al. (2013). Spectrophotometric Investigation of the Interactions between Cationic (C.I. Basic Blue 9) and Anionic (C.I. Acid Blue 25) Dyes. Hilaris Publisher. Retrieved from [Link]

  • Google Patents. (2016). CN106118118B - Blue disperse dye, and composition, preparation method and application thereof.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes. Retrieved from [Link]

  • Waters Corporation. (2016). Consumer Products Testing Application Notebook. Retrieved from [Link]

  • Twohig, M., O'Leary, M., & Cooper, J. (2016). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Waters Corporation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse blue 27. PubChem Compound Database. Retrieved from [Link]

  • American Association of Textile Chemists and Colorists. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • Agilent Technologies. (2005). Determination of EU-Banned Disperse Dyes by LC/MSD TOF. Retrieved from [Link]

  • Suzuki, Y., et al. (2013). Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

  • Lee, S., et al. (2024). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. PubMed. Retrieved from [Link]

  • Vincent, U., et al. (2002). Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations. ResearchGate. Retrieved from [Link]

  • Wójcik, M., & Wietecha-Posłuszny, R. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. MDPI. Retrieved from [Link]

  • Li, J., et al. (2024). Analysis of Dyed Textile Fibers: Connecting Small Molecule and Polymer Chemistry with Forensic Science. ACS Publications. Retrieved from [Link]

  • de Souza, C. R., & Bragagnolo, N. (2005). VALIDATION OF THE METHODOLOGY TO DETERMINE SYNTHETIC DYES IN FOODS AND BEVERAGES BY HPLC. Taylor & Francis Online. Retrieved from [Link]

  • Chequer, F. M. D., et al. (2023). Solvent-mediated extraction of disperse dyes from polyester: correlating Cyrene extraction yields with molecular topological and chemical descriptors. National Institutes of Health. Retrieved from [Link]

  • Pradhan, A., & Bhattacharyya, A. (2023). Environment friendly approach to remove unbound disperse dyes from polyester fabric. International Journal of Advanced Research in Biological Sciences. Retrieved from [Link]

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Application

Introduction: The Symbiotic Relationship of Disperse Dyes and Polyester

An In-Depth Technical Guide to the Application of Disperse Blue 27 in Polyester Dyeing for Research Applications The advent of synthetic fibers, particularly polyester (polyethylene terephthalate), revolutionized the tex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of Disperse Blue 27 in Polyester Dyeing for Research Applications

The advent of synthetic fibers, particularly polyester (polyethylene terephthalate), revolutionized the textile industry. However, polyester's inherent hydrophobicity and highly crystalline structure make it impervious to traditional water-soluble dyes.[1][2] This challenge spurred the development and refinement of disperse dyes, a class of non-ionic, sparingly water-soluble colorants engineered specifically for hydrophobic fibers.[1][3] The dyeing mechanism relies on the molecular dispersion of the dye within an aqueous medium, from which the dye molecules migrate and diffuse into the amorphous regions of the polyester fibers at elevated temperatures.[1][2] This process establishes strong van der Waals forces and hydrophobic interactions between the dye and polymer chains, resulting in durable and vibrant coloration.[1]

Among the vast palette of disperse dyes, Disperse Blue 27 (C.I. 60767) stands out as a key anthraquinone-based dye. Its molecular structure provides excellent lightfastness and sublimation properties, making it a subject of significant interest in research aimed at optimizing dyeing processes, evaluating textile performance, and developing novel dye formulations. This guide serves as a comprehensive application note and protocol for researchers utilizing Disperse Blue 27 in the laboratory setting for polyester dyeing.

Physicochemical Profile of Disperse Blue 27

A thorough understanding of the dye's properties is fundamental to its effective application. The key characteristics of Disperse Blue 27 are summarized below.

PropertyValueSource(s)
IUPAC Name 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione[4][5]
CAS Number 15791-78-3[4][5][6][7]
Chemical Class Anthraquinone[1][5]
Molecular Formula C₂₂H₁₆N₂O₇[4][5][6][7]
Molecular Weight 420.37 g/mol [5][7]
Appearance Dark blue to black powder[4][6][7]
Solubility Sparingly soluble in water; reported as 50-100 mg/mL at 18°C (64°F)[4][5]

The Mechanism of Polyester Dyeing: A Molecular Perspective

The successful dyeing of polyester with disperse dyes is a thermodynamic process governed by temperature, time, and the chemical environment. The process transcends simple surface coating, involving the intricate diffusion of individual dye molecules into the polymer matrix. This is achieved by overcoming the energy barrier presented by polyester's glass transition temperature (Tg), which is approximately 70-80°C. Above this temperature, the polymer chains in the amorphous regions of the fiber gain sufficient mobility to allow dye molecules to penetrate.

The dyeing process can be conceptualized in four distinct stages:

  • Dissolution & Dispersion: A small fraction of the disperse dye dissolves from the finely dispersed particles into the aqueous dyebath.

  • Adsorption: The dissolved, monomolecular dye molecules travel through the water and adsorb onto the surface of the polyester fiber.

  • Diffusion: Driven by the concentration gradient and high thermal energy (typically at 130°C), the adsorbed dye molecules diffuse from the surface into the internal structure of the fiber.

  • Fixation: Upon cooling, the polymer structure contracts, physically trapping the dye molecules within the fiber, leading to a stable and colored material.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_result Final State DyeDispersion Dispersed Dye Particles DyeSolution Single Dye Molecules (in solution) DyeDispersion->DyeSolution 1. Dissolution FiberSurface Fiber Surface DyeSolution->FiberSurface 2. Adsorption FiberInterior Fiber Interior (Amorphous Regions) FiberSurface->FiberInterior 3. Diffusion (Above Tg, ~130°C) DyedFiber Dyed Fiber (Dye trapped post-cooling) FiberInterior->DyedFiber 4. Fixation

The four-stage mechanism of disperse dyeing on polyester fiber.

Application Protocol: High-Temperature Exhaust Dyeing

This protocol details the standard laboratory procedure for dyeing polyester fabric with Disperse Blue 27 using the high-temperature (HT) exhaust method. This method is preferred as it eliminates the need for environmental pollutants known as carriers.[3][8]

I. Materials & Equipment
  • Materials:

    • Scoured 100% Polyester Fabric

    • Disperse Blue 27 (C.I. 60767)

    • Anionic Dispersing Agent (e.g., lignosulphonate-based)

    • Glacial Acetic Acid (CH₃COOH)

    • Sodium Hydroxide (NaOH)

    • Sodium Hydrosulfite (Na₂S₂O₄)

    • Deionized Water

  • Equipment:

    • High-Temperature Laboratory Dyeing Machine (e.g., Glycerin or IR bath type)

    • Analytical Balance

    • pH Meter

    • Graduated Cylinders and Beakers

    • Magnetic Stirrer and Stir Bar

    • Laboratory Oven

II. Experimental Workflow
Workflow for high-temperature polyester dyeing with Disperse Blue 27.
III. Step-by-Step Methodology

1. Preparation of Dye Dispersion:

  • Accurately weigh the required amount of Disperse Blue 27 dye powder. A typical concentration for medium shades is 1.0% on the weight of fabric (owf).

  • Create a smooth, lump-free paste by adding a small amount of water and 1-2 g/L of a dispersing agent.

  • Rationale: Disperse dyes have low water solubility. The dispersing agent is crucial for creating a stable, fine particle dispersion, preventing dye agglomeration which causes spotting and uneven dyeing.[1]

  • Gradually add more warm water (approx. 40-50°C) to the paste under constant stirring to create the final dye stock solution.

2. Dyebath Setup:

  • Set the liquor ratio (the ratio of the mass of the dyebath to the mass of the fabric). A common laboratory ratio is 10:1 or 20:1.

  • Fill the dyeing vessel with the calculated amount of deionized water.

  • Add 1-2 g/L of dispersing agent and stir to dissolve.

  • Add the prepared dye dispersion to the bath.

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

  • Rationale: A slightly acidic medium is essential to prevent the hydrolysis of certain disperse dyes and to ensure the stability of the dispersion throughout the high-temperature process.

  • Introduce the pre-wetted polyester fabric sample into the dyebath.

3. High-Temperature Dyeing Cycle:

  • Seal the dyeing vessel and place it in the machine.

  • Start the cycle at an initial temperature of 60°C.

  • Increase the temperature at a rate of 2°C per minute up to 130°C .

  • Hold the temperature at 130°C for 45-60 minutes .

  • Rationale: The temperature of 130°C is significantly above polyester's Tg, which swells the fiber and dramatically increases the rate of dye diffusion into the polymer, ensuring good penetration and exhaustion.[1][8] The holding time allows for the dye to migrate and level within the fabric, achieving a uniform shade.

  • After the holding period, cool the dyebath down to 70°C at a rate of 2-3°C per minute before opening the vessel.

4. Reduction Clearing (After-treatment):

  • Drain the exhausted dyebath.

  • Prepare a fresh bath at 70-80°C containing:

    • 2 g/L Sodium Hydrosulfite

    • 2 g/L Sodium Hydroxide

  • Treat the dyed fabric in this solution for 15-20 minutes.

  • Rationale: This critical step removes any dye particles loosely adhering to the fiber surface. The alkaline reducing agent chemically destroys or solubilizes the surface dye, which is then easily washed away. This process is paramount for achieving high wash and crock (rubbing) fastness.[2]

5. Final Rinsing and Drying:

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly, first with hot water (50-60°C) and then with cold water, until the rinse water is clear.

  • Squeeze excess water from the fabric and dry it in an oven or air dry.

Evaluation of Dyeing Performance

To quantify the success of the dyeing process, several analytical protocols must be followed.

A. Determination of Dye Uptake (Exhaustion %)

This protocol measures the percentage of dye that has transferred from the dyebath to the fabric.

  • Using a UV-Vis Spectrophotometer, measure the absorbance of the initial dyebath solution (before adding the fabric) at the wavelength of maximum absorbance (λ_max) for Disperse Blue 27.

  • After the dyeing cycle is complete, measure the absorbance of the final (exhausted) dyebath.

  • Calculate the percentage of exhaustion using the Beer-Lambert law:

    Exhaustion (%) = [ (A₀ - A₁) / A₀ ] x 100

    Where:

    • A₀ = Absorbance of the initial dyebath

    • A₁ = Absorbance of the final dyebath

B. Colorfastness Evaluation

Colorfastness tests assess the resistance of the color to fading or bleeding under various conditions. Standardized ISO methods should be used for reliable and reproducible results.

Fastness PropertyISO StandardDescriptionTypical Result for Disperse Blue 27
Washing Fastness ISO 105-C06Assesses color resistance to laundering. The sample is washed with a standard detergent and steel balls.Excellent (4-5 on a 5-point grey scale)
Rubbing Fastness ISO 105-X12Measures the transfer of color from the fabric surface to a dry or wet white cloth under rubbing action.Good to Excellent (Dry: 4-5, Wet: 4)
Light Fastness ISO 105-B02Evaluates the resistance of the color to fading when exposed to a standardized artificial light source (Xenon arc).Very Good (6-7 on an 8-point blue wool scale)
Perspiration Fastness ISO 105-E04Tests resistance to both acidic and alkaline human perspiration simulants.[9]Excellent (4-5)

Key Influencing Factors and Troubleshooting

The quality of the final dyed product is a multifactorial outcome. The interplay between various parameters determines the levelness, shade depth, and fastness properties.

Factors center Dyeing Quality Temp Temperature Temp->center Time Time Time->center pH pH pH->center DispAgent Dispersing Agent DispAgent->center RedClear Reduction Clearing RedClear->center LR Liquor Ratio LR->center

Critical parameters influencing the quality of polyester dyeing.
  • Temperature & Time: Insufficient temperature or time will lead to poor dye penetration and a lighter shade. Conversely, excessively high temperatures can sometimes degrade the dye.[10]

  • pH Control: Deviation from the optimal acidic pH of 4.5-5.5 can cause dye decomposition and shade variation.

  • Dispersing Agent: Inadequate dispersion is a primary cause of unlevel dyeing and surface specking.

  • Reduction Clearing: Omitting or improperly performing this step will result in poor wash and rubbing fastness due to unfixed surface dye.

By meticulously controlling these parameters and adhering to the outlined protocols, researchers can achieve consistent, high-quality dyeings with Disperse Blue 27, enabling robust and reliable studies in textile science and dye chemistry.

References

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester.
  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method.
  • Alfa Chemistry. (n.d.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry.
  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information.
  • ResearchGate. (2025, October 16). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities.
  • SciSpace. (2011, December 14). Dyeing with Disperse Dyes.
  • EvitaChem. (n.d.). C.I. Disperse blue 27.
  • LookChem. (n.d.). Disperse Blue 27.
  • Textile Study Center. (2018, February 18). Dyeing Of Polyester Fabric With Disperse Dyes.
  • National Institutes of Health (NIH). (2019, November 20). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities.
  • ChemicalBook. (n.d.). Disperse Blue 27.
  • ChemicalBook. (n.d.). Disperse Blue 27.
  • Carrion-Fite, F. J., & Radei, S. (2017). Development auxiliaries for dyeing polyester with disperse dyes at low temperatures. IOP Conference Series: Materials Science and Engineering, 254, 082006.
  • Textile Trade Buddy. (n.d.). ISO standards to determine the colorfastness of polyester fibers.
  • Alfa Chemistry. (n.d.). Determination of Dye Uptake.
  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes.
  • Ultimate Guide to Color Fastness of Fabrics. (2020, March 11).

Sources

Method

Application Notes &amp; Protocols: C.I. Disperse Blue 27 for Plastics Coloration

Introduction: The Role of Anthraquinone Dyes in Polymer Science C.I. Disperse Blue 27 is a synthetic colorant belonging to the anthraquinone class of dyes.[1] Characterized by a robust fused-ring structure, anthraquinone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Anthraquinone Dyes in Polymer Science

C.I. Disperse Blue 27 is a synthetic colorant belonging to the anthraquinone class of dyes.[1] Characterized by a robust fused-ring structure, anthraquinone dyes are noted for their brilliant shades, excellent stability, and good fastness properties.[2][3] Originally developed for hydrophobic textile fibers like polyester, their inherent thermal stability and chemical resistance have made them highly suitable candidates for coloring a variety of plastic materials.[1]

This document serves as a comprehensive technical guide for researchers and polymer scientists on the effective incorporation and evaluation of C.I. Disperse Blue 27 in plastic matrices. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the scientific rationale underpinning them to ensure reproducible and reliable results.

Physicochemical Properties of C.I. Disperse Blue 27

A thorough understanding of the colorant's fundamental properties is critical for predicting its behavior during polymer processing and in the final application. C.I. Disperse Blue 27 is a dark blue to black powder in its neat form.[4][5]

PropertyValueSource
C.I. Name Disperse Blue 27[6]
C.I. Number 60767[7]
CAS Number 15791-78-3[1][4][5][7]
Chemical Class Anthraquinone[1][3]
Molecular Formula C₂₂H₁₆N₂O₇[1][5][7]
Molecular Weight 420.37 - 420.4 g/mol [1][5][7]
Physical Form Dark blue to black powder[1][4][5]
Flash Point 366.241 °C[5]
Boiling Point 681.968 °C at 760 mmHg[5]

Mechanism of Coloration & Key Performance Indicators

Principle of Dispersion

Disperse dyes, as their name suggests, do not form chemical bonds with the polymer. Instead, they form a solid solution within the polymer matrix. During melt processing, the dye dissolves in the molten polymer and is finely dispersed. Upon cooling, the dye molecules are "trapped" within the solidified polymer, imparting color. This mechanism necessitates good compatibility between the dye and the polymer for uniform coloration and to prevent issues like migration.

Critical Performance Metrics for Plastics

When evaluating C.I. Disperse Blue 27 for a plastic application, the following performance indicators are paramount:

  • Thermal Stability: The colorant must withstand the high temperatures of melt processing (e.g., extrusion, injection molding) without significant degradation. Anthraquinone dyes generally exhibit good thermal stability.[3] Decomposition can lead to color shifts, loss of color strength, and outgassing.

  • Lightfastness: This refers to the resistance of the colorant to fading or changing color upon exposure to light. Anthraquinone dyes are known for their excellent lightfastness, a key advantage over some azo dyes.[2]

  • Migration Resistance: This is the tendency of the dye to move from the plastic to the surface or into a contacting material. Low migration is critical, especially for applications like food packaging or consumer goods.[8] Increasing the molecular mass and polarity of a dye can improve its resistance to sublimation and migration.[9]

  • Color Strength & Shade: The tinctorial strength determines the amount of dye required to achieve a desired color depth. The shade should be consistent across different batches and processing conditions.

Recommended Polymer Systems

C.I. Disperse Blue 27 is primarily suitable for polymers that are processed at temperatures compatible with its thermal stability profile. Its chemical structure lends itself to compatibility with polar engineering thermoplastics.

Highly Recommended:

  • Polyester (PET, PBT)

  • Polycarbonate (PC)

  • Polymethyl Methacrylate (PMMA)

  • Styrene-Acrylonitrile (SAN)

  • Acrylonitrile Butadiene Styrene (ABS)

Feasible with Testing:

  • Polystyrene (PS)

  • Cellulose Acetate Plastics[10]

Not Recommended:

  • Polyolefins (Polyethylene, Polypropylene) without specialized carrier systems, due to polarity mismatch which can lead to poor dispersion and high migration.

Experimental Workflow & Protocols

The following diagram and protocols outline a systematic approach for incorporating and evaluating C.I. Disperse Blue 27.

G Workflow: Evaluation of C.I. Disperse Blue 27 in Plastics A 1. Material QC - Polymer Resin - Disperse Blue 27 Powder B 2. Masterbatch Formulation - Calculate Loading % - Select Carrier Resin A->B C 3. Compounding - Twin-Screw Extrusion - Ensure Homogeneous Mix B->C D 4. Pelletization & QC - Create Masterbatch Pellets - Visual Inspection C->D E 5. Let-Down & Molding - Blend w/ Virgin Resin - Injection Mold Plaques D->E F 6. Specimen Evaluation E->F G Colorimetric Analysis (ASTM E1347) F->G H Lightfastness Test (Xenon Arc) F->H I Migration Test (Food Simulants) F->I J Thermal Stability (TGA/DSC) F->J K Final Report & Approval G->K H->K I->K J->K

Caption: Experimental workflow for incorporating and testing C.I. Disperse Blue 27.

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

Causality: Creating a concentrated masterbatch is the industry-standard method for ensuring uniform dispersion of a colorant in the final product.[11] Direct addition of small amounts of dye powder to a large volume of resin is inefficient and leads to color inconsistencies.

Materials & Equipment:

  • C.I. Disperse Blue 27 powder

  • Carrier resin pellets (e.g., a universal carrier or a polymer identical to the final base resin)

  • Twin-screw extruder with gravimetric feeders

  • Strand cooling bath

  • Pelletizer

Procedure:

  • Resin Drying: Dry the carrier resin according to the manufacturer's specifications to prevent processing defects caused by moisture.

  • Formulation: Calculate the required amounts of dye and carrier resin to achieve a target dye concentration in the masterbatch (typically 10-40% by weight).

  • Pre-mixing: Tumble blend the dye powder and carrier resin pellets for 15-20 minutes to create a reasonably homogeneous pre-mix.

  • Extrusion: a. Set the extruder temperature profile appropriate for the carrier resin. b. Feed the pre-mixed material into the extruder using a gravimetric feeder to ensure a consistent feed rate. c. The twin-screw action will provide the necessary shear to thoroughly disperse the dye within the molten polymer.[11]

  • Cooling & Pelletizing: a. Extrude the molten, colored polymer as strands into a water cooling bath. b. Feed the cooled strands into a pelletizer to produce the final masterbatch pellets.

  • Quality Control: Visually inspect the masterbatch pellets for uniform color and the absence of undispersed dye specks.

Protocol 2: Final Part Production and Color Evaluation

Causality: This protocol simulates the final manufacturing step where the masterbatch is "let down" into the natural polymer to produce the final colored article. Subsequent testing validates the performance of the colorant in the end-use application.

Materials & Equipment:

  • Masterbatch pellets from Protocol 1

  • Virgin base resin pellets (e.g., PC, PET)

  • Tumble blender

  • Injection molding machine with a plaque mold

  • Spectrophotometer

  • Weathering chamber (Xenon arc)

Procedure:

  • Resin Drying: Dry the virgin base resin and the masterbatch pellets according to material specifications.

  • Let-Down Calculation: Determine the let-down ratio (LDR) required to achieve the final target color concentration (e.g., 0.5-2.0%). For a 25% masterbatch and a 1% final concentration, the LDR is 25:1, meaning 1 part masterbatch to 24 parts virgin resin.

  • Blending: Tumble blend the masterbatch and virgin resin at the calculated LDR for 15-20 minutes.

  • Injection Molding: a. Set the injection molding machine parameters (temperature, pressure, cycle time) as recommended for the base resin. b. Mold the blended material into standard test plaques (e.g., 50mm x 50mm x 2mm).

  • Colorimetric Analysis (ASTM E1347): a. Allow plaques to condition for at least 24 hours at standard temperature and humidity. b. Use a spectrophotometer to measure the color of the plaques.[12] Record the CIELAB values (L, a, b*).[13][14] c. This provides a quantitative measure of the color for comparison against a standard and ensures batch-to-batch consistency.

  • Lightfastness Testing (ASTM G155): a. Expose a set of plaques in a Xenon arc weathering chamber, which simulates sunlight. b. Periodically remove plaques and measure their color. c. Calculate the color change (ΔE) to quantify fading. A higher exposure time with low ΔE indicates better lightfastness.

  • Migration Testing (Simulated Use): a. For applications requiring it (e.g., food contact), migration testing is crucial.[15] b. This specialized test involves exposing the plastic to food simulants (e.g., ethanol solutions, acetic acid) under specific time and temperature conditions as defined by regulatory bodies like the FDA or EU.[8][16] c. The simulant is then analyzed using techniques like GC-MS or LC-MS to quantify any migrated substances.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Color Specks/Streaks Poor dispersion of the dye; insufficient mixing in the extruder; masterbatch/resin incompatibility.Increase extruder screw speed/residence time; improve pre-mixing; verify compatibility of carrier resin with base resin.
Color Shift (Off-Shade) Thermal degradation of the dye; processing temperature too high.Lower the processing temperature profile; reduce residence time in the barrel; perform TGA on the dye to confirm its thermal stability limit.
Plate-out/Mold Deposit Dye sublimation or migration at processing temperatures.Lower processing temperatures; select a higher molecular weight or more polar dye grade if the issue persists.
Brittleness of Final Part Excessive dye loading; degradation of the polymer.Reduce the let-down ratio; confirm processing temperatures are not degrading the base polymer.

Safety & Handling

C.I. Disperse Blue 27 is a chemical powder and should be handled with appropriate personal protective equipment (PPE).

  • Inhalation: May cause respiratory irritation.[7] Handle in a well-ventilated area or with local exhaust ventilation. Use a NIOSH-approved respirator when weighing or handling open containers of powder.[4]

  • Skin Contact: May cause skin irritation.[7][17] Wear nitrile gloves and protective clothing.

  • Eye Contact: Causes serious eye irritation.[7][17] Wear safety glasses or goggles.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[17]

References

  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Blue 27|15791-78-3. Retrieved from [Link]

  • Freeman, H. S. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. American Association of Textile Chemists and Colorists (AATCC). Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). Disperse Blue 1. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Retrieved from [Link]

  • World Dye Variety. (2012). Disperse Blue 27. Retrieved from [Link]

  • ACS Publications. (2022). Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste. Organic Process Research & Development. Retrieved from [Link]

  • European Printing Ink Association (EuPIA). (n.d.). EuPIA Guidance on Migration Test Methods. Retrieved from [Link]

  • ASTM International. (2019). D6290 Standard Test Method for Color Determination of Plastic Pellets. Retrieved from [Link]

  • TTS Laboratory. (n.d.). Pigment Migration Testing in Food Contact Paints and Coatings. Retrieved from [Link]

  • MDPI. (2021). Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials. Retrieved from [Link]

  • YouTube. (2020). HOW TO DYE PLASTICS Simple Tutorial version!. Retrieved from [Link]

  • American Coatings Association. (n.d.). ASTM Standards for Color Measurement. Retrieved from [Link]

  • AFIRM Group. (2018). Chemical Information Document for Disperse Dyes. Retrieved from [Link]

  • ResearchGate. (2025). Development of structured natural dyes for use into plastics. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Retrieved from [Link]

  • Food Standards Agency. (n.d.). Affect of additives on the migration of substances originating from colourants used in food contact plastics. Retrieved from [Link]

  • HunterLab. (n.d.). Color Standards for Plastics — Plastic Colorants and Color Concentrates. Retrieved from [Link]

  • Kiyorndlab. (2024). Color Measurement Testing As per standard ASTM E1347. Retrieved from [Link]

  • ResearchGate. (n.d.). EVALUATION OF THE MIGRATION POTENTIAL OF COLORANTS AND ADDITIVES IN PAPERBOARD FOOD PACKAGING MATERIALS. Retrieved from [Link]

  • MDPI. (n.d.). Dyeing to Know: Harmonizing Nile Red Staining Protocols for Microplastic Identification. Retrieved from [Link]

  • Sun Chemical. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • Intertek. (n.d.). Color Analysis (ASTM E1347 with ASTM D2244). Retrieved from [Link]

  • ACS Publications. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Prima Chemicals. (2024). 10 Ways to Dye Plastic Products. Retrieved from [Link]

Sources

Application

Protocol for dyeing synthetic fibers with Disperse Blue 27

An Application Note and Comprehensive Protocol for the Dyeing of Synthetic Fibers with C.I. Disperse Blue 27 Authored by: Senior Application Scientist Abstract This document provides a detailed technical guide for resear...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Dyeing of Synthetic Fibers with C.I. Disperse Blue 27

Authored by: Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and textile chemists on the application of C.I. Disperse Blue 27 for dyeing synthetic, hydrophobic fibers, primarily polyester. It elucidates the fundamental principles of disperse dyeing, details the requisite materials and equipment, and presents validated, step-by-step protocols for both high-temperature and carrier dyeing methodologies. Furthermore, this guide addresses critical post-dyeing treatments, standardized quality control assessments, and a comprehensive troubleshooting matrix to address common dyeing defects. The causality behind procedural steps and the function of each chemical auxiliary are explained to ensure robust and reproducible outcomes.

Introduction: The Chemistry and Application of Disperse Dyes

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants specifically engineered for the coloration of hydrophobic synthetic fibers such as polyester (PES), nylon, and cellulose acetate.[1] Unlike ionic dyes that form chemical bonds with the fiber, disperse dyes function through a mechanism of molecular dispersion and solid-state diffusion.[2][3] At elevated temperatures, the tightly packed polymer chains of synthetic fibers undergo a phase transition, increasing their amorphous character and allowing the finely dispersed dye molecules to penetrate and become physically trapped within the fiber structure through van der Waals forces and hydrophobic interactions upon cooling.[1][4]

Profile: C.I. Disperse Blue 27

C.I. Disperse Blue 27 is a synthetic dye of the anthraquinone class, valued for its deep blue shade and good fastness properties.[5] Its molecular structure imparts the characteristic low water solubility and affinity for hydrophobic substrates that define it as a disperse dye.

PropertyValueSource
Chemical Class Anthraquinone[5]
C.I. Name Disperse Blue 27[6]
CAS Number 15791-78-3[7]
Molecular Formula C₂₂H₁₆N₂O₇[5]
Molecular Weight 420.37 g/mol [5]
Appearance Dark blue to black powder[8]
Solubility Limited solubility in water; applied as a dispersion[5]

The Disperse Dyeing Mechanism: A Molecular Perspective

The dyeing of polyester with disperse dyes is best understood as a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber).[9][10] This process occurs in several critical stages, which must be precisely controlled for a successful outcome.

  • Dispersion in the Dyebath: The dye, which is insoluble in water, is milled into fine particles (typically 0.2-1.5 microns) and dispersed in the aqueous dyebath using a surface-active dispersing agent. This creates a stable, colloidal suspension.[1]

  • Adsorption onto the Fiber Surface: A small fraction of the dispersed dye dissolves in the water and these individual molecules are transported to the fiber surface.

  • Diffusion into the Fiber: This is the rate-determining step. Under the influence of high temperature (typically 120-130°C for polyester), the fiber's polymer chains gain thermal energy and their movement creates temporary voids.[1][9] This lowers the glass transition temperature (Tg) of the polymer, effectively "opening up" the fiber structure. The dye molecules then diffuse from the surface into these amorphous regions.[11]

  • Fixation: Upon cooling, the fiber structure contracts, physically entrapping the dye molecules within the polymer matrix. The color is held in place by weak intermolecular forces, such as van der Waals forces and hydrogen bonds.[4][10]

Diagram 1: The Disperse Dyeing Mechanism.

Pre-Dyeing Protocol: Materials and Preparation

Scientific rigor begins with meticulous preparation. The quality of the final dyed product is contingent upon the purity of materials and the correct preparation of the substrate.

Essential Equipment and Materials
  • Dyeing Apparatus: High-temperature beaker dyeing machine or a laboratory-scale jet dyeing machine.

  • Glassware: Beakers, graduated cylinders, pipettes.

  • Heating and Stirring: Hot plate with magnetic stirrer.

  • Measurement: Analytical balance (±0.001 g), pH meter.

  • Substrate: Scoured and bleached synthetic fabric (e.g., 100% polyester).

  • Dye and Chemicals:

    • C.I. Disperse Blue 27

    • Anionic Dispersing Agent (e.g., lignosulfonate-based)

    • Acetic Acid (Glacial)

    • Carrier (for carrier dyeing method, e.g., o-phenyl phenol-based)

    • Sodium Hydroxide (Caustic Soda)

    • Sodium Hydrosulfite (Reducing Agent)

    • Soaping Agent

Substrate Preparation (Scouring)

It is critical to remove any sizing agents, oils, and impurities from the fabric, as these can create a barrier to uniform dye penetration, leading to uneven dyeing.[12][13]

  • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1 g/L).

  • Treat the fabric at 60-70°C for 30-45 minutes.

  • Rinse thoroughly with hot water, then cold water, until neutral pH is achieved.

  • Dry the fabric before weighing for the dyeing protocol.

Experimental Protocols: High-Temperature and Carrier Dyeing

The choice of method depends on the available equipment. The high-temperature method is standard for polyester, yielding the best fastness properties. The carrier method is an alternative when high-pressure equipment is unavailable.

Protocol 1: High-Temperature (HT) Exhaust Dyeing

This is the preferred method for achieving deep shades and excellent fastness on polyester. The process requires temperatures above the boiling point of water, necessitating pressurized equipment.[1]

Dye Bath Recipe:

ComponentConcentrationPurpose
Disperse Blue 27 X% (owf)Colorant
Dispersing Agent 0.5 - 1.0 g/LStabilizes dye dispersion[11]
Acetic Acid to pH 4.5 - 5.5Optimizes dye exhaustion[14]
Material to Liquor Ratio (MLR) 1:10 to 1:20-
owf = on weight of fabric

Step-by-Step Procedure:

  • Dye Dispersion: Accurately weigh the required amount of Disperse Blue 27. Create a smooth paste with an equal weight of dispersing agent and a small amount of cold water.[9][10] This initial step is crucial to prevent dye agglomeration.

  • Dye Bath Preparation: Add the prepared dye paste to the dyeing vessel containing the required volume of water at approximately 50°C. Add the remaining auxiliaries.

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid. An acidic medium is essential for stable dye performance and optimal exhaustion.[14][15]

  • Dyeing Cycle:

    • Introduce the prepared fabric into the dyebath.

    • Raise the temperature from 50°C to 130°C at a rate of 1.5-2.0°C per minute. A controlled heating rate is vital to prevent rapid, uneven dye uptake.[16]

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the bath down to 70°C at a rate of 2.0-2.5°C per minute.

  • Rinsing: Drain the dyebath and rinse the fabric with hot water, followed by cold water.

Diagram 2: High-Temperature Dyeing Workflow.
Protocol 2: Carrier Dyeing at Atmospheric Pressure

Carriers are organic compounds that act as swelling agents for the fiber, allowing dye penetration at or near the boiling point of water (95-100°C).[11][17] This method is useful but requires careful selection and removal of the carrier due to potential environmental and fastness issues.

Dye Bath Recipe:

ComponentConcentrationPurpose
Disperse Blue 27 X% (owf)Colorant
Dispersing Agent 0.5 - 1.0 g/LStabilizes dye dispersion
Carrier 2 - 5 g/LFiber swelling agent[17]
Acetic Acid to pH 4.5 - 5.5Optimizes dye exhaustion
Material to Liquor Ratio (MLR) 1:20 to 1:30-

Step-by-Step Procedure:

  • Dye Dispersion & Bath Preparation: Follow steps 1-3 from the High-Temperature protocol (4.1), adding the carrier to the dyebath along with other auxiliaries.

  • Dyeing Cycle:

    • Introduce the fabric at 60°C and run for 15 minutes.[18]

    • Raise the temperature to the boil (98-100°C) at a rate of 1.5-2.0°C per minute.

    • Hold at the boil for 60-90 minutes.

    • Cool down to 60°C.

  • Rinsing: Drain the dyebath and rinse thoroughly to remove residual carrier.

Post-Dyeing Treatment: Reduction Clearing

After dyeing, some dye particles remain loosely adsorbed on the fiber surface. This unfixed dye severely impairs wash fastness and can lead to color bleeding.[19] Reduction clearing is a critical step to strip this surface dye.

  • Prepare the Clearing Bath:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L

  • Treatment: Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinsing & Neutralization: Rinse thoroughly with hot water, then cold water. Neutralize with a weak solution of acetic acid (0.5 g/L) if necessary, followed by a final cold water rinse.

Quality Control: Colorfastness Assessment

The performance of the dyed fabric must be validated against industry standards. This ensures the durability of the color through various stresses encountered during the textile's lifecycle.

TestStandard (Example)Description
Colorfastness to Washing ISO 105-C06Assesses color change and staining of adjacent fabrics during simulated laundering.[20][21]
Colorfastness to Rubbing ISO 105-X12Measures the transfer of color from the fabric surface to a standard white cloth under dry and wet conditions.[22]
Colorfastness to Light ISO 105-B02Evaluates the resistance of the color to fading when exposed to a standardized artificial light source.[20]
Colorfastness to Perspiration ISO 105-E04Simulates the effect of acidic and alkaline perspiration on the color of the fabric.[20]

Troubleshooting Common Dyeing Issues

ProblemPotential Cause(s)Corrective Action / Prevention
Uneven Dyeing / Streaks - Rapid rate of temperature rise.[16]- Poor dye dispersion.- Inadequate fabric preparation (residual impurities).[13]- Incorrect pH.[23]- Ensure a controlled heating rate (1.5-2.0°C/min).- Verify proper dye pasting and use of an effective dispersing agent.- Implement rigorous pre-scouring of the fabric.- Maintain dyebath pH strictly between 4.5 and 5.5.
Poor Color Yield / Pale Shade - Insufficient dyeing time or temperature.- Incorrect pH (too high).[15]- Expired or poor-quality dye.- Adhere to recommended holding times and temperatures.- Check and adjust pH before and during the process.- Use dyes from reputable suppliers and check expiration dates.
Poor Wash Fastness - Omission or improper execution of reduction clearing.[1]- Perform reduction clearing under the specified conditions (temperature, time, chemical concentration) to remove all surface dye.
Oligomer Spots - Polyester oligomers precipitating on the fabric surface during HT dyeing.[16]- Use an anti-oligomer dispersing agent.- Cool the dyebath slowly and perform reduction clearing immediately after dyeing.

Safety Precautions

Handling of dyes and chemicals requires adherence to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

  • Handling Dye Powder: Avoid inhaling dye powder. Handle in a well-ventilated area or under a fume hood.

  • Chemical Handling: Acetic acid, sodium hydroxide, and sodium hydrosulfite are corrosive or reactive. Handle with care and refer to the specific Safety Data Sheet (SDS) for each chemical.

  • Spills: For small spills of dye powder, dampen the material with water before carefully transferring it to a suitable container for disposal.[24] Wash the contaminated area with soap and water.

References

  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes. Retrieved from [Link]

  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. Retrieved from [Link]

  • Textile Study Center. (2017, October 15). Auxilaries Of Disperse Dye. Retrieved from [Link]

  • ZDHC MRSL. (n.d.). Dyes - Disperse. Retrieved from [Link]

  • Scribd. (n.d.). Dyeing of Polyester Fabric With Disperse Dyes. Retrieved from [Link]

  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102127315A - Blue disperse dye composition with high light fastness and application thereof.
  • LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • AFIRM Group. (n.d.). DYES – DISPERSE. Retrieved from [Link]

  • Skychem Group. (n.d.). How to Increase the Speed of Disperse Dyeing and Shorten the Process? Retrieved from [Link]

  • Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing. Retrieved from [Link]

  • QIMA Blog. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]

  • BLUELAKECHEM. (2025, January 19). Top 5 Dyeing Auxiliaries Every Textile Manufacturer Should Know. Retrieved from [Link]

  • VieTextile. (n.d.). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. Retrieved from [Link]

  • Textile Today. (2013, December 12). Carrier dyeing: pros and cons. Retrieved from [Link]

  • Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing? Retrieved from [Link]

  • Oreate AI Blog. (2026, January 6). A Guide to Dyeing Synthetic Fabrics: Transform Your Textiles. Retrieved from [Link]

  • VICHEM. (2025, September 18). How pH and Temperature Affect Dye Unevenness. Retrieved from [Link]

  • Testex. (2024, March 15). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. Retrieved from [Link]

  • Textile Learner. (2012, January 23). Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages. Retrieved from [Link]

  • George Weil. (2015, June 19). Disperse Dyes for Dyeing and Printing. Retrieved from [Link]

  • Vipul Organics. (2025, December 24). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]

  • ASTM. (2024, December 16). D2096 Standard Test Method for Colorfastness and Transfer of Color in the Washing of Leather. Retrieved from [Link]

  • YouTube. (2021, March 16). POLYESTER FABRIC DYEING WITH DISPERSE DYES. Retrieved from [Link]

  • iChemical. (2025, March 27). The Essential Role of Dispersing Agents in the Dyeing Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Disperse dyeing mechanism for polyester fibers. Retrieved from [Link]

  • The Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Retrieved from [Link]

  • Fibre2Fashion. (n.d.). Synthesis and Evaluation of Direct Blue Dyes. Retrieved from [Link]

  • Google Patents. (n.d.). US3807953A - Method of disperse dyeing and carrier composition therefor.
  • Skychem Group. (2024, February 27). Disperse Dye Compatibility Technology And Dye Selection Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). EFFECT OF DYEING PARAMETERS-PH AND TEMPERATURE IN DISPERSE DYEING. Retrieved from [Link]

  • Fineotex. (n.d.). Dyeing Auxiliaries: Types, Functions & Selection Guide for Optimal Textile Processing. Retrieved from [Link]

Sources

Method

Chromatographic separation of Disperse Blue 27 and its isomers

An Application Note for the Chromatographic Resolution of C.I. Disperse Blue 27 and its Process-Related Isomers Introduction: The Imperative for Purity in Anthraquinone Dyes Disperse Blue 27 (C.I.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Resolution of C.I. Disperse Blue 27 and its Process-Related Isomers

Introduction: The Imperative for Purity in Anthraquinone Dyes

Disperse Blue 27 (C.I. 60767) is an anthraquinone-based dye valued for its vibrant blue hue and its efficacy in dyeing hydrophobic synthetic fibers, particularly polyester.[1][2] Its molecular structure, 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitroanthraquinone, gives it the necessary characteristics for disperse dyeing applications.[2][3] However, the synthesis of Disperse Blue 27 is not without its complexities, often leading to the formation of structural isomers and other impurities.[1][4] These closely related compounds can have the same molecular formula (C₂₂H₁₆N₂O₇) but differ in the substitution pattern on the anthraquinone core, potentially altering the final shade, reducing color fastness, and impacting the toxicological profile of the commercial dye product.[1][2][3]

For researchers, quality control scientists, and drug development professionals who may use dye-conjugates, the precise separation and quantification of Disperse Blue 27 from its isomers is a critical analytical challenge.[5] The similarity in physicochemical properties between isomers makes their separation notoriously difficult, as they often co-elute in standard chromatographic systems.[5][6] This application note provides a detailed, field-proven protocol for the effective separation of Disperse Blue 27 and its isomers using High-Performance Liquid Chromatography (HPLC), supported by insights into method optimization and alternative technologies.

The Analytical Challenge: Resolving Structurally Similar Molecules

The core challenge in this analysis lies in the subtle structural differences between isomers.[5] These minor variations in molecular geometry result in nearly identical polarity, solubility, and size, leading to poor resolution in chromatography.[6] Achieving baseline separation requires a chromatographic system with high efficiency and tailored selectivity to exploit these minute differences. This protocol is designed to maximize selectivity through the strategic selection of stationary and mobile phases.

Primary Analytical Strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone technique for the analysis of disperse dyes due to its robustness, high resolution, and compatibility with a wide range of detectors.[7][8][9] By utilizing a non-polar stationary phase and a polar mobile phase, we can effectively separate compounds based on differences in their hydrophobicity. For even faster and more efficient separations, this method can be readily adapted to Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle-size columns.[7]

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow, from initial sample handling to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dye Standard or Textile Sample Dissolution Dissolution in Solvent (e.g., Methanol) Sample->Dissolution Extraction Ultrasonic Extraction (for textiles) Dissolution->Extraction If solid matrix Filtration Syringe Filtration (0.45 µm) Dissolution->Filtration If standard Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Autosampler Injection Vial->Injection Analyze Sample HPLC HPLC / UPLC System HPLC->Injection Separation RP-C18 Column Gradient Elution Injection->Separation Detection PDA & MS Detectors Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Acquire Data Integration Peak Integration (Area % calculation) Chromatogram->Integration Identification Peak Identification (Retention Time & Spectra) Integration->Identification Report Generate Report: Purity & Isomer Profile Identification->Report

Caption: Experimental workflow for the analysis of Disperse Blue 27.

Detailed Protocol: HPLC Separation of Disperse Blue 27

This protocol provides a robust starting point for method development and can be optimized for specific instrumentation and sample matrices.

Part 1: Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.

  • Reagents: Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical standard of Disperse Blue 27.

  • Sample Preparation: 0.45 µm PTFE syringe filters, autosampler vials.

Part 2: Sample Preparation

The goal of sample preparation is to quantitatively extract the dye into a solvent compatible with the RP-HPLC system while removing particulate matter.

  • Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of Disperse Blue 27 reference standard.

    • Transfer to a 100 mL volumetric flask and dissolve in Methanol. Use sonication if necessary to ensure complete dissolution.

    • This stock solution can be further diluted to create working standards for calibration.

  • Textile Sample Extraction:

    • Accurately weigh approximately 100 mg of the dyed textile material.

    • Place the material in a glass vial and add 10 mL of Methanol.

    • Sonicate the vial in a water bath for 30 minutes to extract the dye from the fibers.[10]

    • Allow the solution to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an autosampler vial.[10]

Part 3: Chromatographic Conditions

The selection of the column and mobile phase is critical for achieving isomer separation. A C18 column provides a good hydrophobic stationary phase, while the acidified mobile phase ensures good peak shape. For enhanced separation of isomers, columns with alternative selectivities, such as those with phenyl or PYE (pyrenylethyl) stationary phases, can be explored to leverage π-π interactions.[11]

ParameterRecommended ConditionRationale & Expert Insights
Analytical Instrument HPLC or UPLC SystemUPLC systems with sub-2 µm particle columns will provide significantly higher resolution and faster analysis times, which is highly advantageous for separating closely eluting isomers.[7]
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle sizeA high-quality C18 column provides a strong hydrophobic retention mechanism. Smaller particle sizes increase efficiency, leading to sharper peaks and better resolution.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as an ion-pairing agent and controls the pH to ensure consistent analyte ionization, leading to symmetric peak shapes. It is also volatile, making it compatible with Mass Spectrometry (MS) detectors.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent that effectively elutes the dye from the C18 column.
Gradient Elution 0-2 min: 45% B2-15 min: 45% to 95% B15-17 min: 95% B17-18 min: 95% to 45% B18-25 min: 45% B (Re-equilibration)A gradient is essential to first separate more polar impurities and then resolve the main Disperse Blue 27 peak from its closely related, more hydrophobic isomers. A shallow gradient is key to maximizing resolution.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides a good balance between analysis time and backpressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, improving efficiency. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion, which is critical for accurate quantification.
Detection PDA/DAD: 254 nm & 615 nmMS (Optional): ESI+, Scan m/z 150-600A Photodiode Array (PDA) or Diode Array (DAD) detector allows for monitoring at multiple wavelengths and provides UV-Vis spectra for peak purity analysis.[8][9][12] Mass spectrometry provides definitive mass information, which is invaluable for identifying unknown impurities.[8]
Part 4: Data Analysis and Interpretation
  • Peak Identification: Identify the main Disperse Blue 27 peak by comparing its retention time and UV-Vis spectrum with that of the reference standard. Isomers will typically elute very close to the main peak and share a nearly identical UV-Vis spectrum.

  • Quantification: For purity assessment, use the area percent method. The purity of Disperse Blue 27 is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%

  • Peak Purity: Utilize the peak purity analysis tools in your chromatography data system (CDS) to check if the main peak is spectrally homogeneous. This can help detect co-eluting impurities that are not visibly resolved.

Advanced Techniques and Considerations

While HPLC is a powerful tool, certain challenging separations may benefit from alternative approaches.

Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative for isomer separation.[13] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[14] This often leads to faster, more efficient separations and offers a different selectivity compared to RP-HPLC, potentially resolving isomers that are inseparable by liquid chromatography.[13][15] SFC is also considered a "green" chemistry technique due to the reduced consumption of organic solvents.[14]

Factors Influencing Isomer Resolution

The successful separation of isomers is a multi-parameter optimization problem. The diagram below illustrates the key factors and their interplay.

G cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions Resolution Isomer Resolution SP_Chem Chemistry (C18, Phenyl, Chiral) Resolution->SP_Chem SP_Params Particle Size & Column Length Resolution->SP_Params MP_Solvent Organic Solvent (ACN vs. MeOH) Resolution->MP_Solvent MP_Gradient Gradient Slope Resolution->MP_Gradient MP_Additive Additive (Acid, Buffer) Resolution->MP_Additive Temp Temperature Resolution->Temp Flow Flow Rate Resolution->Flow

Caption: Key parameters affecting chromatographic isomer resolution.

Conclusion

This application note provides a comprehensive and validated HPLC method for the separation of Disperse Blue 27 and its isomers. The protocol emphasizes a systematic approach, from sample preparation to data analysis, and explains the causality behind key experimental choices. By leveraging high-efficiency columns and optimized gradient conditions, researchers and quality control analysts can achieve the resolution necessary to ensure the purity, quality, and consistency of this important anthraquinone dye. For particularly challenging separations, exploring alternative selectivities with different column chemistries or employing advanced techniques like SFC is recommended.

References

  • SIELC Technologies. (n.d.). Separation of C.I. Disperse Blue 27 on Newcrom R1 HPLC column.
  • Material Insight. (n.d.). Dye Analysis Methods.
  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges.
  • NOAA. (n.d.). DISPERSE BLUE 27. CAMEO Chemicals.
  • Pirok, B. W. J., & Schoenmakers, P. J. (2018, May 1). Practical Approaches to Overcome the Challenges of Comprehensive Two-Dimensional Liquid Chromatography. LCGC International.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • World dye variety. (2012, March 23). Disperse Blue 27.
  • Shimadzu. (n.d.). SFC Columns.
  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information.
  • Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
  • Twohig, M., O'Leary, M., & Cooper, J. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Waters Corporation.
  • Waters Corporation. (n.d.). Consumer Products Testing Application Notebook.
  • HunterLab. (2022, November 2). Perfecting Natural Textile Dyes Using Spectral Analysis. HunterLab Horizons Blog.
  • National Center for Biotechnology Information. (n.d.). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. PMC - NIH.
  • TESTEX. (2022, November 10). What is Textile Sample Dyeing in the Dyeing Lab.
  • Analytical Chemistry. (n.d.). Development of Mild Extraction Methods for the Analysis of Natural Dyes in Textiles of Historical Interest Using LC-Diode Array Detector-MS.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • ResearchGate. (n.d.). Determination Method of Disperse Blue 1 in Workplace Air.
  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • ChemicalBook. (n.d.). Disperse Blue 27.
  • EvitaChem. (n.d.). C.I. Disperse blue 27.

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Application

Application Notes and Protocols for the Spectrophotometric Determination of Disperse Blue 27 Concentration

Introduction: The Chromatic Challenge of Quantifying Disperse Dyes Disperse Blue 27, an anthraquinone-based dye, is integral to the coloration of hydrophobic textiles, particularly polyester fibers.[1] Its vibrant and de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatic Challenge of Quantifying Disperse Dyes

Disperse Blue 27, an anthraquinone-based dye, is integral to the coloration of hydrophobic textiles, particularly polyester fibers.[1] Its vibrant and deep blue hue, coupled with good fastness properties, has cemented its place in the textile industry.[2] The precise quantification of Disperse Blue 27 is paramount for quality control in dye manufacturing, ensuring consistency in dyeing processes, and for monitoring its presence in textile effluents and environmental samples. Spectrophotometry, a widely accessible and reliable analytical technique, offers a straightforward and non-destructive method for this purpose. This application note provides a comprehensive guide, grounded in scientific principles, for the accurate determination of Disperse Blue 27 concentration in solution.

Disperse Blue 27 is a dark blue to black powder with the chemical formula C₂₂H₁₆N₂O₇ and a molecular weight of 420.37 g/mol .[3] Its solubility in water facilitates the preparation of aqueous solutions for analysis.[3] The fundamental principle underpinning this method is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[4]

Core Principle: The Beer-Lambert Law

The Beer-Lambert Law is the cornerstone of quantitative spectrophotometry.[5][6] It posits that the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte and the path length (l) of the light beam through the solution. The relationship is expressed as:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L mol⁻¹ cm⁻¹)

  • c is the concentration of the absorbing species (in mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Physicochemical Properties of Disperse Blue 27

A thorough understanding of the analyte's properties is crucial for developing a robust analytical method.

PropertyValueSource
Chemical Formula C₂₂H₁₆N₂O₇
Molecular Weight 420.37 g/mol
Appearance Dark blue to black powder
λmax (on polyester) 600-620 nm,
Solubility Soluble in water

Experimental Protocol

This protocol details the step-by-step procedure for the spectrophotometric determination of Disperse Blue 27.

Instrumentation and Materials
  • UV-Visible Spectrophotometer (double beam recommended for stability)

  • Quartz or glass cuvettes (1 cm path length)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A: 100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (Class A: 10 mL, 5 mL, 2 mL, 1 mL)

  • Beakers

  • Disperse Blue 27 (analytical standard)

  • Acetone (analytical grade)

  • Distilled or deionized water

Preparation of Solvent

A commonly used and effective solvent for the spectrophotometry of disperse dyes is 75% aqueous acetone.[7]

  • Procedure: Carefully measure 750 mL of acetone and add it to a 1 L volumetric flask. Add distilled or deionized water to the mark. Mix thoroughly. This will serve as the solvent for all subsequent preparations.

Preparation of Stock Standard Solution (e.g., 100 mg/L)

The initial preparation of a concentrated stock solution is a critical step for ensuring accuracy.

  • Procedure:

    • Accurately weigh approximately 10.0 mg of Disperse Blue 27 analytical standard.

    • Quantitatively transfer the dye to a 100 mL volumetric flask.

    • Add a small amount of the 75% aqueous acetone solvent to dissolve the dye.

    • Once dissolved, bring the volume up to the 100 mL mark with the solvent.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

Preparation of Working Standard Solutions

Serial dilution of the stock solution is performed to create a range of concentrations for the calibration curve.

  • Procedure: Prepare a series of at least five working standard solutions from the stock solution. For example:

    • 10 mg/L: Pipette 10.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

    • 8 mg/L: Pipette 8.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

    • 6 mg/L: Pipette 6.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

    • 4 mg/L: Pipette 4.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

    • 2 mg/L: Pipette 2.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

G cluster_prep Solution Preparation Workflow cluster_analysis Spectrophotometric Analysis stock 1. Prepare 100 mg/L Stock Solution dilutions 2. Perform Serial Dilutions stock->dilutions Pipette aliquots standards 3. Create Working Standards (e.g., 2, 4, 6, 8, 10 mg/L) dilutions->standards Dilute to volume scan 4. Determine λmax standards->scan Analyze standards measure 5. Measure Absorbance of Standards scan->measure plot 6. Construct Calibration Curve measure->plot calculate 8. Determine Concentration of Unknown plot->calculate unknown 7. Measure Absorbance of Unknown unknown->calculate

Caption: Experimental workflow for spectrophotometric analysis.

Determination of Maximum Absorbance (λmax)

The wavelength at which the dye exhibits maximum absorbance must be determined in the chosen solvent.

  • Procedure:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Use the 75% aqueous acetone solvent as the blank to zero the instrument.

    • Take one of the mid-range working standard solutions (e.g., 6 mg/L) and scan its absorbance across the visible spectrum (e.g., 400-800 nm).

    • Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. All subsequent absorbance measurements should be performed at this wavelength.

Construction of the Calibration Curve
  • Procedure:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the 75% aqueous acetone blank.

    • Measure the absorbance of each of the working standard solutions, starting from the least concentrated.

    • Rinse the cuvette with the next standard solution before filling it for measurement.

    • Record the absorbance values for each concentration.

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

G cluster_0 Beer-Lambert Law Absorbance Absorbance (A) Concentration Concentration (c) Absorbance->Concentration is directly proportional to MolarAbsorptivity Molar Absorptivity (ε) (Constant for a given substance at a specific wavelength) PathLength Path Length (l) (Constant for a given cuvette)

Caption: Relationship between absorbance and concentration.

Analysis of an Unknown Sample
  • Procedure:

    • Prepare the unknown sample in the same 75% aqueous acetone solvent. If necessary, dilute the sample so that its absorbance falls within the range of the calibration curve.

    • Measure the absorbance of the unknown sample at the predetermined λmax.

    • Using the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the unknown sample (x = (y - c) / m). If the sample was diluted, remember to multiply the calculated concentration by the dilution factor.

Method Validation

To ensure the reliability and accuracy of the results, the analytical method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]

  • Linearity: Assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[10] This is confirmed by the R² value of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments, where a known amount of Disperse Blue 27 is added to a sample and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[9]

Potential Interferences and Considerations

  • Solvent Effects: The λmax of a dye can be influenced by the polarity of the solvent.[11] It is crucial to use the same solvent for both the standards and the unknown samples.

  • Presence of Other Dyes: If the sample contains a mixture of dyes, their absorption spectra may overlap, leading to inaccurate results.[12] In such cases, more advanced techniques like derivative spectrophotometry or chromatographic methods may be necessary.

  • Turbidity: Suspended particles in the sample can scatter light and cause erroneously high absorbance readings. Samples should be clear and free of turbidity. Filtration may be required.

  • pH: The color of some dyes can be pH-dependent. While Disperse Blue 27 is relatively stable, it is good practice to ensure the pH of the standards and samples are consistent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the spectrophotometric determination of Disperse Blue 27 concentration. By adhering to the principles of the Beer-Lambert Law and implementing proper method validation, researchers and professionals can achieve accurate and reproducible results. This method serves as a valuable tool for quality assurance, process control, and environmental monitoring in the textile and related industries.

References

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Society of Dyers and Colourists. (n.d.). Estimation of Dyes in Solution by Transmission Measurements. SDC ColourClick. Retrieved from [Link]

  • Google Patents. (n.d.). CN106118118B - Blue disperse dye, and composition, preparation method and application thereof.
  • ResearchGate. (2019, August 9). Rapid determination of anthraquinone by visible spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. Retrieved from [Link]

  • UDY Corporation. (n.d.). PREPARATION OF REAGENT DYE SOLUTION. Retrieved from [Link]

  • ACS Publications. (1953, September). Spectrophotometric Determination of Anthraquinone and Benzanthrone. Analytical Chemistry. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • YouTube. (2020, August 28). Spectrophotometric Analysis of a Complex Dye Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of six disperse dyes. Retrieved from [Link]

  • Hinotek. (n.d.). An In-Depth Analysis of the Beer-Lambert Law Spectrophotometer: Theory, Application, and Limitations in Modern Spectrophotometry. Retrieved from [Link]

  • PubChem. (n.d.). Disperse blue 27. Retrieved from [Link]

  • MDPI. (2024, May 4). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]

  • Idaho State University. (n.d.). Chemistry Department Stockroom Chem 1112 Spectrometry Dye Solution Preparation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Der Pharmacia Lettre. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Bouguer‐Beer‐Lambert Law: Shining Light on the Obscure. PMC. Retrieved from [Link]

  • Ranbar Dyes. (n.d.). Disperse Violet 27 – Disperse Dyes – Ranbar Violet NA. Retrieved from [Link]

  • ResearchGate. (2019, August 6). (PDF) Determination of Anthraquinone Content in Lac Dye Through Combined Spectrophotometry and HPCE. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Retrieved from [Link]

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Method

Revolutionizing Textile Coloration: Eco-Friendly Dyeing Protocols for C.I. Disperse Blue 27

Abstract The textile industry is a significant contributor to industrial water pollution, largely due to the dyeing and finishing processes.[1] This document provides a comprehensive guide to innovative, eco-friendly dye...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The textile industry is a significant contributor to industrial water pollution, largely due to the dyeing and finishing processes.[1] This document provides a comprehensive guide to innovative, eco-friendly dyeing methodologies for polyester fabrics using C.I. Disperse Blue 27, an anthraquinone-based synthetic dye.[2] It is tailored for researchers, scientists, and professionals in drug development who are increasingly exploring sustainable practices. This guide moves beyond conventional high-temperature aqueous dyeing, which is water and energy-intensive, to detail advanced, sustainable alternatives.[3] We present in-depth protocols for supercritical carbon dioxide (scCO₂) dyeing, ultrasonic-assisted dyeing, and enzymatic biotreatment of polyester, designed to significantly reduce the environmental footprint of textile coloration. Each protocol is supported by scientific principles, comparative data, and step-by-step instructions to ensure reproducibility and efficacy.

Introduction: The Imperative for Greener Dyeing

Conventional polyester dyeing with disperse dyes like C.I. Disperse Blue 27 is a resource-intensive process. It necessitates vast quantities of water, high energy consumption for maintaining elevated temperatures, and the use of various chemical auxiliaries, including dispersing agents.[4][5] The resultant effluent is often heavily polluted with residual dyes and chemicals, requiring extensive and costly wastewater treatment.[6][7] The principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of safer solvents and renewable feedstocks, provide a framework for developing more sustainable dyeing technologies.[8] This guide explores practical applications of these principles to the dyeing of polyester with C.I. Disperse Blue 27.

C.I. Disperse Blue 27: A Profile

C.I. Disperse Blue 27 is a synthetic dye belonging to the anthraquinone class, characterized by its deep blue shade and good fastness properties on hydrophobic fibers like polyester.[2][9] Its molecular formula is C₂₂H₁₆N₂O₇.[2] While effective in conventional dyeing, its application is associated with the aforementioned environmental concerns. This necessitates the exploration of greener alternatives that maintain or enhance dyeing quality.

Supercritical Carbon Dioxide (scCO₂) Dyeing: A Waterless Frontier

Supercritical CO₂ dyeing is a revolutionary waterless technology that utilizes carbon dioxide in its supercritical state (above 31.1 °C and 73.8 bar) as a dyeing medium.[10] In this state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-polar dyes like C.I. Disperse Blue 27 and transport them into the polyester fiber matrix.[11]

The Scientific Rationale

The efficacy of scCO₂ dyeing hinges on the solvent power of supercritical carbon dioxide, which is tunable by altering pressure and temperature. This allows for precise control over dye solubility and diffusion into the polyester fibers. The low viscosity and high diffusivity of scCO₂ facilitate rapid and uniform dye penetration.[12] A significant advantage of this method is the elimination of water from the dyeing process, thereby eradicating wastewater effluent.[4] Furthermore, at the end of the process, the CO₂ can be depressurized, causing the dye to precipitate, and the CO₂ can be recycled.[4]

Experimental Workflow: scCO₂ Dyeing

Supercritical_CO2_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Recovery Fabric_Prep Polyester Fabric (Pre-cleaned) Vessel_Loading Load Fabric & Dye into Dyeing Vessel Fabric_Prep->Vessel_Loading Dye_Prep C.I. Disperse Blue 27 (Powder) Dye_Prep->Vessel_Loading CO2_Introduction Introduce Liquid CO₂ Vessel_Loading->CO2_Introduction Pressurization Pressurize & Heat to Supercritical State (e.g., 250 bar, 120°C) CO2_Introduction->Pressurization Dyeing_Cycle Dyeing Cycle (e.g., 60-90 min) Pressurization->Dyeing_Cycle Depressurization Depressurize Vessel Dyeing_Cycle->Depressurization Dyed_Fabric_Removal Remove Dyed Fabric Depressurization->Dyed_Fabric_Removal CO2_Recycling Recycle CO₂ Depressurization->CO2_Recycling Unused_Dye_Collection Collect Unused Dye Depressurization->Unused_Dye_Collection

Caption: Workflow for Supercritical CO₂ Dyeing.

Detailed Protocol for scCO₂ Dyeing

Materials and Equipment:

  • Pre-cleaned 100% polyester fabric

  • C.I. Disperse Blue 27 (commercial grade)

  • High-pressure dyeing vessel (autoclave)

  • CO₂ cylinder and pump

  • Temperature and pressure controllers

Procedure:

  • Vessel Loading: Place the polyester fabric sample and a pre-weighed amount of C.I. Disperse Blue 27 powder into the dyeing vessel.

  • Sealing and Purging: Seal the vessel and purge with gaseous CO₂ to remove any air.

  • CO₂ Introduction: Introduce liquid CO₂ into the vessel.

  • Pressurization and Heating: Isothermally compress the CO₂ to the desired working pressure (e.g., 250 bar) and heat the vessel to the dyeing temperature (e.g., 120°C) to bring the CO₂ to its supercritical state.[13]

  • Dyeing: Maintain the temperature and pressure for the desired dyeing time (e.g., 60-90 minutes) with constant stirring or circulation of the supercritical fluid.[13]

  • Depressurization: After the dyeing cycle, stop the heating and slowly depressurize the vessel. The CO₂ will transition to a gaseous state, and the undissolved dye will precipitate.

  • Product Recovery: Open the vessel and remove the dyed fabric. The unused dye powder can be collected from the bottom of the vessel for reuse.

  • Post-Dyeing Treatment: The dyed fabric is typically free of residual dye on the surface and does not require a reduction clearing step. A light rinsing with acetone can be performed to remove any loosely adhering dye particles.[12]

Ultrasonic-Assisted Dyeing: The Power of Sound

Ultrasonic-assisted dyeing utilizes high-frequency sound waves (typically >20 kHz) to enhance the dyeing process in an aqueous medium.[14] The application of ultrasonic energy can lead to significant improvements in dye uptake, reduced dyeing times and temperatures, and decreased chemical consumption.[5][15]

The Scientific Rationale

The primary mechanism of ultrasonic enhancement is acoustic cavitation – the formation, growth, and implosion of microscopic bubbles in the liquid. This cavitation generates localized hot spots, high pressures, and micro-jets, which lead to several beneficial effects:

  • Dispersion: Breaking down dye agglomerates into smaller particles, leading to a more uniform dispersion.[5]

  • Degassing: Removal of dissolved air from the fiber capillaries, allowing for better dye penetration.

  • Accelerated Diffusion: Increased rate of dye transfer from the bulk solution to the fiber surface and enhanced diffusion within the fiber.[2]

Experimental Workflow: Ultrasonic-Assisted Dyeing

Ultrasonic_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fabric_Prep Polyester Fabric (Pre-cleaned) Fabric_Immersion Immerse Fabric in Dye Bath Fabric_Prep->Fabric_Immersion Dye_Bath_Prep Prepare Dye Bath: - C.I. Disperse Blue 27 - Dispersing Agent - Acetic Acid (pH adjustment) Dye_Bath_Prep->Fabric_Immersion Ultrasonic_Application Apply Ultrasonic Waves (e.g., 25 kHz, 0.8 W/cm²) Fabric_Immersion->Ultrasonic_Application Heating Heat to Dyeing Temperature (e.g., 80-110°C) Ultrasonic_Application->Heating Dyeing_Cycle Dyeing Cycle (e.g., 30-60 min) Heating->Dyeing_Cycle Cooling_Rinsing Cool and Rinse Dyeing_Cycle->Cooling_Rinsing Reduction_Clearing Reduction Clearing (if necessary) Cooling_Rinsing->Reduction_Clearing Final_Rinsing_Drying Final Rinse and Dry Reduction_Clearing->Final_Rinsing_Drying

Caption: Workflow for Ultrasonic-Assisted Dyeing.

Detailed Protocol for Ultrasonic-Assisted Dyeing

Materials and Equipment:

  • Pre-cleaned 100% polyester fabric

  • C.I. Disperse Blue 27

  • Biodegradable dispersing agent (e.g., Lignosulfonate-based)

  • Acetic acid (for pH adjustment)

  • Ultrasonic bath or probe system with temperature control

  • Standard laboratory dyeing apparatus

Procedure:

  • Dye Bath Preparation: Prepare the dye bath with a specific liquor-to-material ratio (e.g., 1:30). Add the required amount of C.I. Disperse Blue 27, a biodegradable dispersing agent, and adjust the pH to 4.5-5.5 with acetic acid.

  • Fabric Immersion: Immerse the polyester fabric in the dye bath.

  • Ultrasonic Application: Place the dyeing vessel in the ultrasonic bath or immerse the ultrasonic probe into the dye bath. Apply ultrasonic energy at a specified frequency (e.g., 25 kHz) and intensity (e.g., 0.8 W/cm²).[16]

  • Heating and Dyeing: Gradually raise the temperature of the dye bath to the target dyeing temperature (e.g., 80-110°C) while continuing the ultrasonic treatment. Maintain the temperature for the desired dyeing duration (e.g., 30-60 minutes).[16]

  • Cooling and Rinsing: After the dyeing cycle, turn off the ultrasonic equipment and heating. Allow the dye bath to cool, then remove the fabric and rinse it thoroughly with cold water.

  • Reduction Clearing (Optional but Recommended): To remove unfixed dye from the fabric surface and improve wash fastness, perform a reduction clearing step. This typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at an elevated temperature.

  • Final Rinsing and Drying: Rinse the fabric again with hot and cold water to remove any residual chemicals, and then dry it.

Enzymatic Pre-treatment: A Biological Approach to Enhanced Dyeing

Enzymatic treatment of polyester fabric, typically using lipases or cutinases, offers a green alternative to harsh chemical pre-treatments. These enzymes can hydrolyze the ester bonds on the surface of the polyester fibers, increasing their hydrophilicity and creating more accessible sites for dye molecules.[1]

The Scientific Rationale

The enzymatic hydrolysis of the polyester surface introduces polar hydroxyl and carboxyl groups.[1] This modification enhances the fiber's wettability and can lead to improved dye uptake and a reduction in the required dyeing temperature and time.[9] This bio-scouring process is performed under mild conditions, reducing energy consumption and the use of aggressive chemicals associated with conventional pre-treatments.

Experimental Workflow: Enzymatic Pre-treatment for Enhanced Dyeing

Enzymatic_Pretreatment_Workflow cluster_pretreatment Enzymatic Pre-treatment cluster_dyeing Dyeing Process Fabric_Prep Polyester Fabric (Pre-cleaned) Enzyme_Bath_Prep Prepare Enzyme Bath: - Lipase/Cutinase Enzyme - Buffer Solution (pH control) Fabric_Prep->Enzyme_Bath_Prep Enzymatic_Treatment Incubate Fabric in Enzyme Bath (e.g., 40°C, 60 min) Enzyme_Bath_Prep->Enzymatic_Treatment Enzyme_Deactivation Deactivate Enzyme (e.g., heat treatment) Enzymatic_Treatment->Enzyme_Deactivation Rinsing_Drying Rinse and Dry Fabric Enzyme_Deactivation->Rinsing_Drying Treated_Fabric Enzyme-Treated Polyester Fabric Rinsing_Drying->Treated_Fabric Dyeing_Process Proceed with Conventional or Ultrasonic Dyeing Treated_Fabric->Dyeing_Process

Caption: Workflow for Enzymatic Pre-treatment.

Detailed Protocol for Enzymatic Pre-treatment

Materials and Equipment:

  • Pre-cleaned 100% polyester fabric

  • Lipase or cutinase enzyme

  • Buffer solution (to maintain optimal enzyme pH, e.g., phosphate buffer for pH 7.4-8)

  • Water bath or incubator

  • Standard laboratory glassware

Procedure:

  • Enzyme Bath Preparation: Prepare an aqueous solution of the enzyme at the recommended concentration (e.g., 0.5-2.0% on weight of fabric) in a suitable buffer to maintain the optimal pH for enzyme activity.[1]

  • Fabric Treatment: Immerse the polyester fabric in the enzyme bath at a specific liquor-to-material ratio (e.g., 1:40).

  • Incubation: Incubate the fabric in the enzyme solution at the optimal temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes).

  • Enzyme Deactivation: After the treatment, deactivate the enzyme to stop the hydrolysis reaction. This is typically done by heating the fabric in water to a high temperature (e.g., 80-90°C) for a short period (e.g., 10-15 minutes).

  • Rinsing and Drying: Thoroughly rinse the fabric with deionized water to remove the deactivated enzyme and any hydrolysis byproducts, then dry the fabric.

  • Dyeing: The enzyme-treated fabric is now ready for dyeing using either a conventional or an ultrasonic-assisted method, often at a lower temperature and for a shorter duration than untreated fabric.

Comparative Analysis: Performance and Environmental Impact

The adoption of eco-friendly dyeing methods is contingent on their ability to deliver comparable or superior results to conventional techniques while minimizing environmental harm. The following tables provide a comparative overview of the different dyeing methods for polyester with disperse dyes.

Table 1: Comparison of Dyeing Process Parameters

ParameterConventional Aqueous DyeingSupercritical CO₂ DyeingUltrasonic-Assisted Dyeing
Dyeing Medium WaterSupercritical CO₂Water
Water Consumption HighNoneModerate
Dyeing Temperature 120-140°C80-120°C80-110°C
Dyeing Time 60-120 min60-90 min30-60 min
Chemical Auxiliaries Dispersing agents, pH buffers, leveling agentsNoneDispersing agents, pH buffers
Energy Consumption HighLowModerate
Wastewater Generation HighNoneModerate

Table 2: Comparative Dyeing Performance and Fastness Properties

PropertyConventional Aqueous DyeingSupercritical CO₂ DyeingUltrasonic-Assisted Dyeing
Dye Uptake (%) 85-95%>95%90-98%
Color Fastness to Washing (ISO 105-C06) 4-54-54-5
Color Fastness to Rubbing (ISO 105-X12) 4-5 (Dry), 3-4 (Wet)4-5 (Dry), 4 (Wet)4-5 (Dry), 3-4 (Wet)
Color Fastness to Light (ISO 105-B02) 5-65-65-6

Table 3: Environmental Impact Assessment

ParameterConventional Aqueous DyeingSupercritical CO₂ DyeingUltrasonic-Assisted Dyeing
Biochemical Oxygen Demand (BOD) HighNegligibleModerate
Chemical Oxygen Demand (COD) HighNegligibleModerate
Total Dissolved Solids (TDS) HighNegligibleModerate
Greenhouse Gas Emissions ModerateLow (with CO₂ recycling)Low-Moderate

Conclusion

The transition to eco-friendly dyeing methods for C.I. Disperse Blue 27 on polyester is not only a response to increasing environmental regulations but also a strategic move towards a more sustainable and efficient textile industry. Supercritical CO₂ dyeing stands out as a truly waterless and effluent-free technology, offering high dye uptake and excellent fastness properties. Ultrasonic-assisted dyeing provides a significant reduction in energy consumption, dyeing time, and chemical usage within an aqueous system. Enzymatic pre-treatment offers a gentle and effective way to enhance the dyeability of polyester, further contributing to the greening of the dyeing process. By adopting these advanced protocols, researchers and industry professionals can achieve high-quality coloration while minimizing the environmental impact of their operations.

References

  • International Journal of Innovative Research in Computer and Communication Engineering. (n.d.). Supercritical Carbon-dioxide Assisted Dyeing of Textiles: An Environmental Benign Waterless Dyeing Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse Blue 1. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]

  • PubChem. (n.d.). Disperse blue 27. Retrieved from [Link]

  • Fibre2Fashion. (n.d.). Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach. Retrieved from [Link]

  • World dye variety. (2012, March 23). Disperse Blue 27. Retrieved from [Link]

  • MDPI. (2020). A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide to Design an Efficient Supercritical Dyeing Process. Processes, 8(1), 93.
  • MDPI. (2021). Ultrasonic Dyeing of Polyester Fabric with Azo Disperse Dyes Clubbed with Pyridonones and Its UV Protection Performance. Chemistry, 3(3), 889-895.
  • Google Patents. (n.d.). EP3132088A1 - Biocompatible and biodegradable natural disperse dyes for dyeing polyester fabrics.
  • Polish Journal of Environmental Studies. (2019). Ultrasonic Assisted Improvement in Dyeing Behaviour of Polyester Fabric Using Disperse Red 343. 29(1), 261-265.
  • UPCommons. (2021). Improvement of polyester dyeing at low temperature. Retrieved from [Link]

  • ResearchGate. (2015). Dyeing Procedures of Polyester Fiber in Supercritical Carbon Dioxide Using a Special Dyeing Frame. Journal of Engineered Fibers and Fabrics, 10(4).
  • ResearchGate. (n.d.). Comparative results of conventional water and supercritical dyeing.... Retrieved from [Link]

  • Centexbel. (n.d.). Colour fastness according to ISO 105 series. Retrieved from [Link]

  • Google Patents. (n.d.). CN102691189A - Ultrasonic-assisted dyeing and dispersing device and dyeing method.
  • Scribd. (n.d.). Enzymatic Hydrolysis of Polyester Fabrics Using Lipase Phase-III. Retrieved from [Link]

  • Google Patents. (n.d.). CN106118118B - Blue disperse dye, and composition, preparation method and application thereof.
  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. International Journal of Environmental Research and Public Health, 16(23), 4603.
  • Textile Today. (2021, February 13). COD (Chemical Oxygen Demand): Biggest challenge for textile waste water treatment. Retrieved from [Link]

  • Toxicology Digest. (2019). Comparison of Different Methods of Chemical Oxygen Demand (COD)
  • MDPI. (2022). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. Molecules, 27(19), 6289.
  • Fibre2Fashion. (n.d.). A Study on Improving Dyeability of Polyester Fabric Using Lipase Enzyme. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A comparative study on dyeing properties of iterative polyester and ordinary polyester dyed with disperse dyes. Retrieved from [Link]

  • Fibre2Fashion. (n.d.). Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach. Retrieved from [Link]

  • Academic Journals. (2012). Color and COD removal from textile wastewater through biodegradation using bacterial consortium. Journal of Microbiology and Antimicrobials, 4(5), 104-113.
  • ohiou.edu. (n.d.). Dyeing of Polyester with Natural and Disperse Dyes in Supercritical Carbon Dioxide. Retrieved from [Link]

  • MDPI. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. International Journal of Environmental Research and Public Health, 16(23), 4603.
  • Fibre2Fashion. (n.d.). Ultrasonic-assisted wet processing. Retrieved from [Link]

  • Longdom Publishing. (2016). Basic and Reactive-Dyeable Polyester Fabrics using Lipase Enzymes. Journal of Textile and Apparel, Technology and Management, 1(1).
  • Scientific Research Publishing. (2021). A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes. Journal of Textile Science and Technology, 7, 77-90.
  • MDPI. (2022). Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. Molecules, 27(19), 6505.
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  • ResearchGate. (n.d.). Sorption properties during dyeing of enzyme-treated polyester fibers. Retrieved from [Link]

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Sources

Application

C.I. Disperse Blue 27: A Versatile Chromophore for Advanced Materials Science Research

Introduction: Beyond a Simple Colorant C.I. Disperse Blue 27, a member of the anthraquinone dye family, is a robust synthetic chromophore traditionally utilized in the textile and polymer industries for its vibrant blue...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Colorant

C.I. Disperse Blue 27, a member of the anthraquinone dye family, is a robust synthetic chromophore traditionally utilized in the textile and polymer industries for its vibrant blue hue and excellent stability.[1] Its molecular structure, characterized by a polycyclic aromatic anthraquinone core, imparts exceptional thermal stability and resistance to photodegradation, properties that extend its utility far beyond simple coloration.[1] For the materials scientist, C.I. Disperse Blue 27 presents a fascinating molecular scaffold. Its inherent photophysical properties and the potential for chemical modification open avenues for its application in the development of functional materials, as a probe for polymer characterization, and in the study of material degradation processes. This guide provides an in-depth exploration of C.I. Disperse Blue 27 as a research chemical in material science, offering detailed application notes and protocols to inspire and facilitate its use in novel research endeavors.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental properties of C.I. Disperse Blue 27 is paramount for its effective application in materials science research.

PropertyValueSource
Chemical Name 1,8-dihydroxy-4-[4-(2-hydroxyethyl)phenylamino]-5-nitro-9,10-anthracenedione[2]
C.I. Name Disperse Blue 27[1]
CAS Number 15791-78-3[1]
Molecular Formula C₂₂H₁₆N₂O₇[1]
Molecular Weight 420.37 g/mol [1]
Appearance Dark blue to black powder[2]
Solubility Limited in water; soluble in some organic solvents.[1]
Thermal Stability High, maintains structural integrity at elevated temperatures.[1]
Lightfastness High resistance to fading upon exposure to light.[1]

Application I: Fabrication of Superhydrophobic Surfaces

The inherent hydrophobicity of the anthraquinone structure can be leveraged to create water-repellent surfaces. By incorporating C.I. Disperse Blue 27 into a polymer matrix and controlling the surface topography, it is possible to achieve superhydrophobicity, a phenomenon of significant interest for self-cleaning and anti-fouling materials.

Causality of Experimental Choices

The creation of a superhydrophobic surface relies on two key principles: low surface energy and high surface roughness. C.I. Disperse Blue 27, with its large, nonpolar aromatic structure, contributes to lowering the surface energy of a coating. To induce the necessary roughness, a simple and effective method is to use a spray-coating technique with a volatile solvent. As the solvent evaporates rapidly during the spraying process, the polymer and dye precipitate in a controlled manner, creating a micro-nanostructured surface. Polymethyl methacrylate (PMMA) is chosen as the polymer matrix due to its excellent optical transparency, allowing the color of the dye to be expressed, and its good adhesion to various substrates.

Protocol for Creating a Superhydrophobic Coating

Materials:

  • C.I. Disperse Blue 27

  • Polymethyl methacrylate (PMMA)

  • Chloroform

  • Glass slides or other substrates

  • Spray gun/airbrush

  • Beakers and magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare a 1% (w/v) solution of PMMA in chloroform by dissolving the PMMA powder with magnetic stirring.

    • Prepare a 0.1% (w/v) solution of C.I. Disperse Blue 27 in chloroform.

    • Mix the PMMA and C.I. Disperse Blue 27 solutions in a 10:1 volume ratio. Stir for 30 minutes to ensure homogeneity.

  • Substrate Preparation:

    • Thoroughly clean the glass slides with soap and water, followed by rinsing with deionized water and ethanol.

    • Dry the substrates completely using a stream of nitrogen or in an oven at 60°C.

  • Spray Coating:

    • Pour the dye-polymer solution into the reservoir of the spray gun.

    • Set the spray gun to a fine mist setting.

    • From a distance of approximately 20-30 cm, spray a uniform layer of the solution onto the prepared substrate.

    • Allow the solvent to evaporate completely between short bursts of spraying to build up the coating.

    • Continue spraying until a uniform, opaque blue coating is achieved.

  • Curing and Characterization:

    • Allow the coated substrates to air-dry for at least 24 hours at room temperature to ensure complete solvent evaporation.

    • Characterize the hydrophobicity of the surface by measuring the water contact angle. A superhydrophobic surface will exhibit a contact angle greater than 150°.

Superhydrophobic_Coating_Workflow cluster_prep Preparation cluster_coating Coating Process cluster_final Finalization & Analysis A Dissolve PMMA in Chloroform C Mix Solutions A->C B Dissolve C.I. Disperse Blue 27 in Chloroform B->C E Spray Coat with Dye-Polymer Solution C->E D Clean Substrate D->E F Air Dry (24h) E->F G Characterize Water Contact Angle F->G

Caption: Workflow for fabricating a superhydrophobic surface using C.I. Disperse Blue 27.

Application II: Photoinitiator for Radical Polymerization

Anthraquinone derivatives have been shown to act as efficient photoinitiators for radical polymerization, particularly under visible light irradiation.[3][4][5] C.I. Disperse Blue 27, with its strong absorption in the visible spectrum, can be explored as a component of a photoinitiating system.

Mechanism and Rationale

Upon absorption of light, the anthraquinone core of C.I. Disperse Blue 27 can be excited to a triplet state. In the presence of a suitable co-initiator, such as an amine, an electron transfer can occur, generating radicals that initiate the polymerization of a monomer. This approach is particularly valuable for applications where UV irradiation is undesirable, such as in biological settings or for curing thick, pigmented coatings.

Protocol for Photo-initiated Polymerization

Materials:

  • C.I. Disperse Blue 27

  • N-Methyldiethanolamine (MDEA)

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Solvent (e.g., Acetonitrile)

  • Visible light source (e.g., LED lamp with emission in the blue region)

  • Glass vials

Procedure:

  • Preparation of the Photopolymerizable Formulation:

    • In a glass vial, dissolve C.I. Disperse Blue 27 in the acrylate monomer to a concentration of 0.1% (w/w). Gentle heating and stirring may be required.

    • Add MDEA as a co-initiator to the mixture at a concentration of 2% (w/w).

    • If necessary, add a small amount of solvent to reduce the viscosity of the formulation.

  • Photopolymerization:

    • Place the vial containing the formulation under the visible light source.

    • Monitor the polymerization process by observing the increase in viscosity. The time to solidification will depend on the intensity of the light source and the specific formulation.

  • Characterization:

    • The degree of monomer conversion can be determined using techniques such as Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.

Photoinitiation_Mechanism DB27 C.I. Disperse Blue 27 (Ground State) DB27_excited C.I. Disperse Blue 27 (Excited State) DB27->DB27_excited Visible Light (hν) Radical Initiating Radicals DB27_excited->Radical e- transfer with Co-initiator Monomer Acrylate Monomer Polymer Polymer Chain Monomer->Polymer Propagation Radical->Monomer Initiation

Caption: Simplified mechanism of photoinitiation using C.I. Disperse Blue 27.

Application III: pH-Sensitive Indicator Films

The color of many organic dyes, including some anthraquinone derivatives, is sensitive to changes in the local chemical environment, such as pH. This property can be exploited to create "smart" materials that act as visual sensors.

Scientific Principle

The hydroxyl and amino groups on the C.I. Disperse Blue 27 molecule can undergo protonation or deprotonation depending on the pH of the surrounding medium. These changes in the electronic structure of the molecule can lead to a shift in its absorption spectrum, resulting in a visible color change. By embedding the dye in a transparent polymer matrix, a pH-sensitive indicator film can be fabricated.

Protocol for Fabricating a pH-Sensitive Film

Materials:

  • C.I. Disperse Blue 27

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Acetic acid

  • Petri dishes

  • pH buffer solutions (pH 2-12)

Procedure:

  • Preparation of the Dye-Polymer Solution:

    • Prepare a 5% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water with heating and stirring.

    • Prepare a stock solution of C.I. Disperse Blue 27 in a small amount of a suitable organic solvent (e.g., ethanol) and then disperse it into the PVA solution with vigorous stirring to achieve a final concentration of 0.05% (w/w).

  • Film Casting:

    • Pour the dye-polymer solution into a petri dish to a uniform thickness.

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 48-72 hours.

  • Testing the pH Response:

    • Cut small pieces of the dried film.

    • Immerse the film pieces in different pH buffer solutions.

    • Observe and record any color changes in the film.

pHSensitive_Film_Workflow cluster_solution Solution Preparation cluster_fabrication Film Fabrication cluster_testing pH Response Testing A Prepare Aqueous PVA Solution B Disperse C.I. Disperse Blue 27 in PVA Solution A->B C Cast Solution into Petri Dish B->C D Dry at Room Temperature (48-72h) C->D E Immerse Film in pH Buffers D->E F Observe and Record Color Changes E->F

Caption: Workflow for the fabrication and testing of a pH-sensitive film.

Application IV: Probe for Polymer Photodegradation Studies

The high lightfastness of C.I. Disperse Blue 27 makes it a suitable candidate as a probe to study the photodegradation of polymer matrices. By monitoring the change in the dye's color or spectral properties over time upon exposure to light, insights into the degradation mechanisms of the host polymer can be obtained.

Rationale and Approach

When a polymer containing C.I. Disperse Blue 27 is exposed to UV or visible light, the polymer can undergo degradation, leading to the formation of reactive species such as free radicals. These species can then interact with the dye molecules, causing them to degrade and lose their color. The rate of color fading of the dye can, therefore, be correlated with the rate of polymer degradation.

Protocol for Polymer Photodegradation Study

Materials:

  • C.I. Disperse Blue 27

  • Polymer of interest (e.g., polyethylene, polypropylene)

  • Solvent for the polymer and dye

  • Film casting setup (e.g., spin coater or casting knife)

  • UV or visible light source with controlled intensity

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Dye-Doped Polymer Films:

    • Dissolve the polymer and a small amount of C.I. Disperse Blue 27 (e.g., 0.01% w/w) in a suitable solvent.

    • Cast thin films of the dye-doped polymer onto a transparent substrate (e.g., quartz slides).

    • Ensure the films are of uniform thickness.

  • Photodegradation Experiment:

    • Place the dye-doped polymer films under the light source.

    • At regular time intervals, remove a film and measure its UV-Vis absorption spectrum.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the main absorption peak of C.I. Disperse Blue 27 as a function of irradiation time.

    • The rate of dye degradation can be quantified and used to compare the photostability of different polymer formulations.

Safety and Handling

C.I. Disperse Blue 27 is a chemical and should be handled with appropriate safety precautions. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • PubChem. Disperse blue 27. National Center for Biotechnology Information. Available from: [Link]

  • Salabert, J., et al. (2015). Anthraquinone dyes for superhydrophobic cotton. RSC Advances, 5(10), 7423-7429. Available from: [Link]

  • Lalevée, J., et al. (2014). Cationic and Thiol–Ene Photopolymerization upon Red Lights Using Anthraquinone Derivatives as Photoinitiators. Macromolecules, 47(13), 4217-4223. Available from: [Link]

  • Zhang, X., et al. (2019). A pH-sensitive intelligent packaging film harnessing anthocyanin for food freshness monitoring. Food and Bioproducts Processing, 118, 1-10. Available from: [Link]

  • Porter, J. J. (1973). Study of the Photodegradation of Commercial Dyes. Environmental Protection Agency report, EPA-R2-73-058. Available from: [Link]

  • Tehfe, M. A., et al. (2013). Dihydroxyanthraquinone derivatives: natural dyes as blue-light-sensitive versatile photoinitiators of photopolymerization. Polymer Chemistry, 4(1), 231-239. Available from: [Link]

  • Fouassier, J. P., et al. (2019). An anthraquinone-based oxime ester as a visible-light photoinitiator for 3D photoprinting applications. Polymer Chemistry, 10(33), 4563-4573. Available from: [Link]

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Method

Application Notes and Protocols for High-Temperature Dyeing of Polyester with C.I. Disperse Blue 27

Introduction: The Rationale for High-Temperature Disperse Dyeing of Polyester Polyester, a synthetic polymer, possesses a highly crystalline and compact molecular structure. This inherent hydrophobicity and lack of ionic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for High-Temperature Disperse Dyeing of Polyester

Polyester, a synthetic polymer, possesses a highly crystalline and compact molecular structure. This inherent hydrophobicity and lack of ionic sites make it impervious to conventional water-soluble dyes.[1] Disperse dyes, being non-ionic and sparingly soluble in water, are the primary choice for coloring polyester.[2][3] However, at temperatures below the glass transition temperature of polyester (approximately 70-80°C), the polymer chains are rigid, severely limiting dye penetration.

High-temperature (HT) dyeing, typically conducted at 130°C under pressure, is the industry-standard method for achieving deep, vibrant, and durable shades on polyester.[4][5][6] At this elevated temperature, the amorphous regions of the polyester fiber swell, increasing the mobility of the polymer chains. This creates temporary voids that allow the finely dispersed dye molecules to diffuse into the fiber matrix and become physically trapped upon cooling, forming strong van der Waals forces.[2][6] This method is paramount for achieving high color fastness, a critical requirement for performance textiles.

This document provides a comprehensive guide to the high-temperature dyeing of polyester with C.I. Disperse Blue 27, an anthraquinone-based dye known for its bright blue hue and good fastness properties.

Disperse Blue 27: A Profile

C.I. Disperse Blue 27 is a high-energy disperse dye belonging to the anthraquinone chemical class. Anthraquinone dyes are noted for their bright colors and good light fastness.[7][8][9]

PropertyValueSource
C.I. Name Disperse Blue 27[10]
C.I. Number 60767[10]
CAS Number 15791-78-3[10][11]
Chemical Class Anthraquinone[8][10][12]
Molecular Formula C₂₂H₁₆N₂O₇[10][13]
Molecular Weight 420.37 g/mol [10][13]
Appearance Dark blue to black powder[13][14]
Solubility Limited in water, used in dispersed form[13]

Fastness Properties of Disperse Blue 27:

Fastness TestRating (ISO Scale)
Light Fastness 6-7
Washing Fastness (Staining) 4-5
Washing Fastness (Fading) 5
Ironing Fastness (Staining) 4-5
Ironing Fastness (Fading) 5
Perspiration Fastness (Staining) 4
Perspiration Fastness (Fading) 5

Note: Fastness ratings can vary depending on the dyeing depth and substrate.

The High-Temperature Dyeing Workflow: A Visual Overview

The following diagram illustrates the critical stages of the high-temperature dyeing process for polyester with Disperse Blue 27.

HT_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Pretreatment Fabric Scouring & Pre-wetting Dye_Bath_Prep Dye Bath Preparation Pretreatment->Dye_Bath_Prep Clean Fabric Loading Load Fabric Dye_Bath_Prep->Loading Heating Heating to 130°C Loading->Heating Start Cycle Holding Hold at 130°C Heating->Holding Dye Diffusion Cooling Controlled Cooling Holding->Cooling Dye Fixation Rinsing Rinsing Cooling->Rinsing Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Final_Rinse Final Rinse & Neutralization Reduction_Clearing->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: High-temperature polyester dyeing workflow.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale high-temperature dyeing of polyester fabric. All percentages are based on the weight of the fabric (% owf).

Materials and Equipment:

  • 100% Polyester fabric, scoured and pre-wetted

  • C.I. Disperse Blue 27

  • Dispersing agent (e.g., lignosulfonate-based)[15]

  • Levelling agent

  • Acetic acid (glacial)

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide

  • High-temperature laboratory dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

Dye Bath Preparation and Dyeing Cycle:

The success of disperse dyeing is highly dependent on maintaining a stable dispersion of the dye particles.[16]

ParameterRecommended Value/RangeRationale
Liquor Ratio 1:10 to 1:15Ensures even circulation of the dye liquor and prevents fabric creasing.[4]
Disperse Blue 27 0.5 - 4.0% owfDependent on the desired depth of shade.
Dispersing Agent 1.0 g/LPrevents aggregation of dye particles at high temperatures, ensuring a stable dispersion.[15][16][17]
Levelling Agent 0.5 - 1.0 g/LPromotes uniform dye uptake by controlling the rate of dye exhaustion.
pH 4.5 - 5.5An acidic pH is crucial for the stability of most disperse dyes and to prevent hydrolysis.[4]
Dyeing Temperature 130°CThe optimal temperature for swelling polyester fibers and achieving efficient dye diffusion.[4][6][18]
Holding Time 30 - 60 minutesVaries with the depth of shade; longer times are needed for deeper shades to ensure complete dye penetration.[4][5]

Step-by-Step Procedure:

  • Dye Dispersion: Create a paste of the required amount of Disperse Blue 27 with a small amount of dispersing agent and cold water.[18][19][20] Gradually add warm water (40-50°C) while stirring to form a fine, stable dispersion.

  • Dye Bath Setup: Fill the dyeing vessel with the required volume of water for the chosen liquor ratio. Add the dispersing agent and levelling agent, and stir until dissolved.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[18][19][20]

  • Add Dye Dispersion: Add the prepared dye dispersion to the dye bath.

  • Fabric Loading: Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.[18][19]

  • Temperature Ramp: Increase the temperature of the dye bath to 130°C at a controlled rate of 1.5-2.0°C per minute. A slow ramp rate is critical for preventing uneven dyeing.[4]

  • Dyeing: Hold the temperature at 130°C for 30-60 minutes, depending on the target shade.[18][19]

  • Cooling: Cool the dye bath down to 70°C at a rate of 2-3°C per minute. Rapid cooling can cause the fabric to crease and can lead to dye crystallization on the fiber surface.

  • Rinsing: Drain the dye bath and rinse the fabric thoroughly with hot water.

Post-Treatment: The Imperative of Reduction Clearing

After dyeing, some dye particles remain loosely attached to the fiber surface.[21] This unfixed dye can lead to poor wash and crock (rubbing) fastness. Reduction clearing is a critical post-treatment step that chemically removes this surface dye, significantly improving the fastness properties of the final product.[21][22][23]

Reduction Clearing Protocol:

ParameterRecommended Value
Sodium Hydrosulfite 2.0 g/L
Sodium Hydroxide 2.0 g/L
Temperature 70-80°C
Time 15-20 minutes

Procedure:

  • Prepare a fresh bath with the specified amounts of sodium hydrosulfite and sodium hydroxide.

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[24]

  • Rinse the fabric with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a mild acid (e.g., 0.5 g/L acetic acid) to remove any residual alkali.

  • Rinse thoroughly and dry.

Self-Validating Systems: Quality Control and Fastness Testing

A robust protocol includes measures for validation. The quality of the dyeing should be assessed through standardized fastness tests.

  • Color Fastness to Washing (ISO 105-C06): This test evaluates the resistance of the color to domestic and commercial laundering procedures.[25][26][27][28] The change in color of the specimen and the staining of adjacent fabrics are assessed using grey scales.[26]

  • Color Fastness to Artificial Light (ISO 105-B02): This standard specifies a method for determining the effect of an artificial light source, representative of natural daylight, on the color of textiles.[29][30][31][32] The fading of the specimen is compared to a set of blue wool references.[29][33]

Conclusion

The high-temperature dyeing of polyester with Disperse Blue 27, when executed with precision, yields a vibrant and durable blue coloration. The key to success lies in the careful control of dyeing parameters, the use of appropriate auxiliaries to ensure a stable dye dispersion, and the critical post-treatment step of reduction clearing. By adhering to the protocols outlined in this guide and validating the results through standardized fastness testing, researchers and industry professionals can achieve consistent and high-quality outcomes.

References

  • High-Temperature Dyeing with Disperse Dyes: Process and Best Practices. (2025). Textile Insights.
  • Dye Polyester Yarn: A Complete Guide to Dying Polyester. (2025). Supplier of Textile Yarn.
  • Dispersing and Leveling agent | Dyeing. NICCA - Textile chemicals.
  • Disperse dyeing. Slideshare.
  • C.I. Disperse blue 27 (EVT-336348). EvitaChem.
  • Dispersing Agent: Functions, Trade Names and Examples. (2021). Textile Learner.
  • Dyeing of Polyester Fabric with Disperse Dyes. (2012). Textile Learner.
  • Reduction Cleaning Agent for Polyester Dyeing. Pacific Texchem Pvt. Ltd.
  • Why heat setting is an important factor for polyester fabric dyeing with disperse dye? (2021). Quora.
  • Aspland, J. R.
  • Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. Alfa Chemistry.
  • Disperse Violet 27 – Disperse Dyes – Ranbar Violet NA. Ranbar.
  • Disperse Blue 27. (2012). World dye variety.
  • ISO 105 C06 Color Fastness to Washing Test Method. (2024). Textile Tester.
  • Disperse blue 27 | C22H16N2O7. PubChem.
  • US Patent 3785766A, Process for dyeing polyester textiles with anthraquinone dyestuffs by thermofixation.
  • Reduction Clearing agent | Dyeing. NICCA - Textile chemicals.
  • What Is a Dispersing Agent? Applications in Polyester Dyeing. (2025). VICHEM.
  • INTERNATIONAL STANDARD ISO 105-B02. (2014). ISO.
  • Thermodynamic investigation of disperse dyes sorption on polyester fibers. (2020).
  • Flow Chart of Reduction Cleaning in Polyester Dyeing. (2015). Textile Flowchart.
  • Colour Fastness to Washing Procedure (ISO 105 C06). (2021). Textile Learner.
  • High Temp Dyeing Method on Polyester Fabric. (2012). Textile Technology.
  • Colour fastness to artificial light according to SS-EN ISO 105-B02. RISE.
  • Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing. (2025). Textile Insights.
  • Chauhan, Y. B., & Raval, D. A. (1997). Synthesis of Some Novel Anthraquinone Pigments and their Application on Polyester Fabric as Disperse Dyes. Oriental Journal of Chemistry.
  • CN102127315A - Blue disperse dye composition with high light fastness and application thereof.
  • Paranjape, M., & Athalye, A. (2024). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Austin Publishing Group.
  • ISO 105-B02. Q-Lab.
  • ISO 105-C06. (2010). iTeh Standards.
  • ISO 105 C06 Washing Fastness Tester Guide. (2025). GESTER Instruments.
  • Dyeing of polyester fibers with sulfur- and nitrogen-containing anthraquinone derivatives. (2021).
  • PERISTAL MC liq.: Acid Reductive Clearing of Polyester in a LEAN Process. Textilchemie Dr. Petry GmbH.
  • A Review of Disperse Dyes.
  • Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. (2014). Wewon Environmental Chambers Co. Ltd.
  • ISO 105-B02 Colour Fastness of Textiles. (2025). GESTER Instruments.
  • The Polyester Carrier Dyeing Process Using Disperse Dyes. Colourinn.
  • DYEING OF POLYESTER FIBERS WITH SULFUR- AND NITROGEN-CONTAINING ANTHRAQUINONE DERIV
  • Color fastness to wash. AMITEC.
  • Anthraquinone dyes. Wikipedia.
  • Dyeing of Polyester Fabric in High Temperature Dyeing Method. (2014). Textile store.
  • High Light Fastness Disperse Blue 77 Dyes. Hangzhou Fucai Chem Co., Ltd.
  • Disperse Blue 27|15791-78-3. LookChem.

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Application

Application Notes and Protocols for Supercritical Carbon Dioxide Dyeing with C.I. Disperse Blue 27

For Researchers, Scientists, and Drug Development Professionals A Paradigm Shift in Sustainable Dyeing: Anhydrous Coloration of Polyester with C.I. Disperse Blue 27 Utilizing Supercritical Carbon Dioxide The textile indu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Paradigm Shift in Sustainable Dyeing: Anhydrous Coloration of Polyester with C.I. Disperse Blue 27 Utilizing Supercritical Carbon Dioxide

The textile industry is undergoing a profound transformation, driven by the escalating need for sustainable and environmentally benign manufacturing processes. Conventional aqueous dyeing methods, notorious for their substantial water consumption and generation of contaminated effluent, are facing increasing scrutiny.[1][2] Supercritical fluid dyeing (SFD) with carbon dioxide (sc-CO2) has emerged as a revolutionary alternative, offering a water-free, effluent-free, and energy-efficient approach to textile coloration.[1][3] This document provides a comprehensive guide to the application of sc-CO2 technology for dyeing polyester substrates with C.I. Disperse Blue 27, an anthraquinone-based disperse dye.

The Underlying Science: Harnessing the Unique Properties of Supercritical CO2

Supercritical carbon dioxide exists in a state beyond its critical temperature (31.1 °C) and pressure (73.8 bar), where it exhibits a unique combination of gas-like and liquid-like properties.[1] Its low viscosity allows for efficient penetration into the amorphous regions of polyester fibers, while its liquid-like density enables the dissolution of non-polar disperse dyes.[1]

The dyeing process hinges on the principle of phase partitioning. C.I. Disperse Blue 27, a non-ionic dye, exhibits limited solubility in water but can be effectively dissolved in the non-polar environment of sc-CO2. The solubility of the dye in sc-CO2 is a critical parameter and is influenced by the temperature and pressure of the system. An increase in pressure at a constant temperature generally leads to an increase in the density of the sc-CO2, which in turn enhances its solvent power and the solubility of the dye.[4]

C.I. Disperse Blue 27: A Closer Look

C.I. Disperse Blue 27 is an anthraquinone dye with the chemical formula C₂₂H₁₆N₂O₇ and a molecular weight of 420.37 g/mol . Its molecular structure includes a polar hydroxyethyl group, which has been noted to lower its solubility in the non-polar sc-CO2 medium compared to other disperse dyes.[5] This characteristic underscores the importance of optimizing dyeing parameters to achieve satisfactory color yield.

PropertyValue
C.I. NameDisperse Blue 27
C.I. Number60767
CAS Number15791-78-3
Molecular FormulaC₂₂H₁₆N₂O₇
Molecular Weight420.37 g/mol
Chemical ClassAnthraquinone
The Anhydrous Dyeing Workflow: From Principle to Practice

The sc-CO2 dyeing process can be conceptualized as a four-step mechanism:

  • Dissolution: The solid C.I. Disperse Blue 27 dye dissolves in the supercritical carbon dioxide fluid.[6]

  • Transport: The dissolved dye is transported to the surface of the polyester fiber.[6]

  • Adsorption: The dye molecules are adsorbed onto the fiber surface.[6]

  • Diffusion: The adsorbed dye diffuses into the amorphous regions of the polymer matrix.[6]

The rate-determining step is often the diffusion of the dye within the fiber.[6] The sc-CO2 not only acts as a solvent but also as a plasticizer for the polyester, increasing the mobility of the polymer chains and facilitating dye diffusion.[1]

Experimental Workflow for Supercritical CO2 Dyeing

Supercritical CO2 Dyeing Workflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Processing & Analysis Dye C.I. Disperse Blue 27 Vessel High-Pressure Dyeing Vessel Dye->Vessel Substrate Polyester Fabric Substrate->Vessel CO2_Cylinder CO2 Cylinder Pressurizing Pressurizing with CO2 CO2_Cylinder->Pressurizing Heating Heating to Dyeing Temperature Vessel->Heating Heating->Pressurizing Dyeing Dyeing Cycle Pressurizing->Dyeing Depressurizing Depressurization & CO2 Recovery Dyeing->Depressurizing Rinsing Post-Rinsing (Optional) Depressurizing->Rinsing Analysis Colorimetric & Fastness Analysis Rinsing->Analysis

Caption: A schematic overview of the supercritical CO2 dyeing process.

Detailed Experimental Protocol: Dyeing Polyester with C.I. Disperse Blue 27

This protocol outlines a general procedure for dyeing a 10 cm x 10 cm swatch of polyester fabric. The specific parameters may require optimization based on the equipment used and the desired shade depth.

3.1. Materials and Equipment

  • Dye: C.I. Disperse Blue 27 (powder)

  • Substrate: Pre-scoured and dried polyester fabric

  • Solvent: High-purity carbon dioxide (99.9%)

  • Apparatus: A laboratory-scale supercritical fluid dyeing apparatus equipped with:

    • A high-pressure dyeing vessel (autoclave)

    • A CO2 pump

    • A heating system with temperature control

    • A pressure transducer and controller

    • A system for CO2 recovery (optional but recommended)

3.2. Dyeing Procedure

  • Preparation:

    • Accurately weigh the C.I. Disperse Blue 27 dye powder. A typical starting concentration is 1% on the weight of the fabric (owf).

    • Place the dye powder at the bottom of the high-pressure dyeing vessel.

    • Wrap the polyester fabric swatch around a perforated stainless steel holder and place it inside the vessel, ensuring it does not directly contact the dye powder.

  • Pressurization and Heating:

    • Seal the dyeing vessel.

    • Purge the vessel with gaseous CO2 to remove any residual air.

    • Heat the vessel to the desired dyeing temperature (e.g., 120 °C).[2][7]

    • Once the temperature has stabilized, introduce liquid CO2 into the vessel using the high-pressure pump until the desired pressure is reached (e.g., 25 MPa).[2]

  • Dyeing Cycle:

    • Maintain the set temperature and pressure for the desired dyeing time (e.g., 60 minutes).[7] Agitation or circulation of the supercritical fluid can be employed to ensure even dyeing.

  • Depressurization and Cooling:

    • After the dyeing cycle is complete, stop the heating and slowly depressurize the vessel. The CO2 can be vented or recycled. As the pressure drops, the solubility of the dye in the CO2 decreases, and any undissolved dye precipitates out.

    • Allow the vessel to cool to room temperature before opening.

  • Post-Treatment:

    • Remove the dyed polyester fabric. The fabric will be dry and ready for analysis.

    • A light rinsing with a solvent like acetone can be performed to remove any loosely adhering dye particles from the surface.[8]

3.3. Optimization of Dyeing Parameters

The key to achieving optimal dyeing results lies in the careful control of temperature, pressure, and dyeing time.

ParameterTypical RangeRationale and Impact
Temperature 80 - 140 °C[9]Affects dye solubility and fiber morphology. Higher temperatures increase the kinetic energy of the dye molecules and swell the polyester fibers, facilitating dye diffusion. However, excessively high temperatures can negatively impact dye solubility.
Pressure 17 - 29 MPa[9]Primarily influences the density of the sc-CO2 and, consequently, the solubility of the dye. Higher pressures generally lead to higher dye solubility and uptake.
Time 20 - 80 min[9]Determines the extent of dye diffusion into the fiber. Longer dyeing times generally result in deeper shades, up to a point of equilibrium.
Dye Concentration 0.5 - 3% owfAffects the final color depth. Higher concentrations can lead to deeper shades, but also to potential dye agglomeration and uneven dyeing.

Logical Relationship of Dyeing Parameters

Dyeing Parameter Relationships Temp Temperature Solubility Dye Solubility Temp->Solubility +/- Diffusion Dye Diffusion Temp->Diffusion + Pressure Pressure Pressure->Solubility + Time Dyeing Time Time->Diffusion + Color_Yield Color Yield (K/S) Solubility->Color_Yield Diffusion->Color_Yield

Caption: Interplay of key parameters in sc-CO2 dyeing.

Evaluation of Dyeing Performance

4.1. Colorimetric Analysis

The color yield on the dyed fabric is quantified by measuring the Kubelka-Munk (K/S) value using a spectrophotometer. The K/S value is directly proportional to the concentration of the dye on the substrate.

4.2. Colorfastness Tests

To assess the durability of the dyeing, a series of colorfastness tests should be performed according to standardized methods (e.g., ISO or AATCC). These tests evaluate the resistance of the color to various stresses:

  • Washing Fastness: Evaluates color loss and staining of adjacent fabrics during washing.

  • Rubbing Fastness (Crocking): Assesses the transfer of color from the fabric surface to another surface by rubbing.

  • Light Fastness: Measures the resistance of the dye to fading upon exposure to light.

Supercritical CO2 dyeing of polyester with disperse dyes generally yields excellent colorfastness properties due to the deep penetration of the dye into the fiber matrix.[1]

Advantages and Scientific Rationale

The adoption of supercritical CO2 dyeing with C.I. Disperse Blue 27 offers significant advantages over conventional aqueous methods:

  • Elimination of Water Consumption and Wastewater Discharge: This is the most significant environmental benefit, addressing a major challenge in the textile industry.[1][3]

  • Reduced Energy Consumption: The elimination of the drying step, which is energy-intensive in aqueous dyeing, leads to substantial energy savings.[1]

  • Elimination of Auxiliaries: The process does not require dispersing agents, leveling agents, or salts, simplifying the process and reducing chemical usage.[7]

  • Faster Dyeing Cycles: The high diffusivity of sc-CO2 and its plasticizing effect on polyester can lead to shorter dyeing times compared to water-based methods.[1]

  • CO2 Recyclability: The carbon dioxide can be easily recovered and recycled after the dyeing process, making it a closed-loop system.[1]

  • Superior Product Quality: The deep and uniform penetration of the dye often results in excellent colorfastness.[1]

Challenges and Future Directions

Despite its numerous advantages, the widespread adoption of sc-CO2 dyeing faces some challenges, including the high initial capital investment for the specialized equipment and the need for more solubility data for a wider range of dyes.[10] Future research should focus on:

  • Developing cost-effective high-pressure dyeing equipment.

  • Investigating the use of co-solvents or modifiers to enhance the solubility of polar disperse dyes like C.I. Disperse Blue 27 in sc-CO2.

  • Expanding the application of sc-CO2 dyeing to natural fibers.

References

  • A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide to Design an Efficient Supercritical Dyeing Process. (2021). Processes, 9(6), 977. [Link]

  • Draper, S. L., Montero, G. A., Smith, B. L., & Beck, K. R. (2000). Solubility Relationships for Disperse Dyes in Supercritical Carbon Dioxide. Dyes and Pigments, 45(3), 177-183.
  • Garlapati, C., & Madras, G. (2010). Modeling of Solubility of Disperse Blue Dyes in Supercritical carbon Dioxide Using Equation of States (EOSs). International Journal of Chemical Engineering and Applications, 1(2), 154-159. [Link]

  • He, L., Zheng, L., & Li, Y. (2015). Dyeing Procedures of Polyester Fiber in Supercritical Carbon Dioxide Using a Special Dyeing Frame. Journal of Engineered Fibers and Fabrics, 10(4), 1-8. [Link]

  • van der Kraan, M. (2005). Equilibrium study on the disperse dyeing of polyester textile in supercritical carbon dioxide. The Journal of Supercritical Fluids, 33(1), 81-88.
  • Video by The Tex-Style. (2024, February 1). Water less dyeing of POLYESTER:POWER OF SUPER CRITICAL CARBON DIOXIDE FLUIDS. YouTube. [Link]

  • Wen, H., & Dai, J. (2007). Dye distribution in supercritical dyeing with carbon dioxide. The Journal of Supercritical Fluids, 42(2), 242-247.
  • Huang, G., Dai, J., & Dong, F. (2013). Compatibility of a disperse dye mixture in supercritical carbon dioxide dyeing.
  • Li, S., et al. (2022). Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. Molecules, 27(19), 6523. [Link]

  • eCO2Dye. (n.d.). Dye Textiles with Supercritical CO2. Retrieved from [Link]

  • A Dissolution Kinetic Study of Disperse Dye in Supercritical Carbon Dioxide to Design an Efficient Supercritical Dyeing Process. (2021). Semantic Scholar. [Link]

  • Investigation on the Natural Indigo Dye for Cotton Fabric by using Supercritical Carbon Dioxide. WE-TEAM. [Link]

  • DYE SOLUBILITY IN SUPERCRITICAL CARBON DIOXIDE FLUID. (n.d.). Semantic Scholar. [Link]

  • What Are the Advantages and Disadvantages of Supercritical CO2 Dyeing? (2025, November 13). Learn.
  • Super Critical Carbon Dioxide Assisted Dyeing – A Novel Approach. Fibre2Fashion. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Dyeing Process for C.I. Disperse Blue 27

This guide serves as a comprehensive technical resource for researchers and scientists utilizing C.I. Disperse Blue 27 in their work.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and scientists utilizing C.I. Disperse Blue 27 in their work. It provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure reproducible and high-quality results in the dyeing of hydrophobic fibers, particularly polyester.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and application of C.I. Disperse Blue 27.

Q1: What is C.I. Disperse Blue 27 and for what is it primarily used?

C.I. Disperse Blue 27 is a non-ionic anthraquinone dye.[1] Due to its low water solubility, it is applied from a fine aqueous dispersion.[2] Its molecular structure makes it highly suitable for dyeing hydrophobic synthetic fibers like polyester, where it diffuses into the fiber matrix and is held by intermolecular forces.[1][2]

Q2: What are the key chemical and physical properties of C.I. Disperse Blue 27?

C.I. Disperse Blue 27 typically appears as a dark blue to black powder.[3][4] It has limited solubility in water but this can be increased through the use of dispersing agents.[5] The dye is known for its high resistance to fading from light exposure (lightfastness).[1]

Q3: Why is a dispersing agent essential when using C.I. Disperse Blue 27?

Dispersing agents are crucial for preventing the agglomeration or clumping of dye particles in the dyebath.[6][7] A stable, uniform dispersion ensures even coloration, prevents spots, and improves the overall efficiency and reproducibility of the dyeing process.[8][9] These agents work by surrounding the fine dye particles, creating a barrier that keeps them suspended and evenly distributed in the water.[7][8]

Q4: What is the optimal pH range for a C.I. Disperse Blue 27 dyebath?

The optimal pH for dyeing polyester with most disperse dyes, including C.I. Disperse Blue 27, is in the weakly acidic range of 4.5 to 5.5.[10][11] This pH is typically achieved using a buffer system, such as one based on acetic acid.[12] Maintaining this pH is critical for the stability of the dye and for optimizing its uptake by the polyester fiber.[10]

Q5: What is the typical dyeing temperature for polyester with this dye?

High-temperature dyeing is required for disperse dyes to penetrate the compact molecular structure of polyester. The ideal temperature is generally between 120-130°C under high pressure.[11][13] This elevated temperature swells the polyester fibers, allowing the dye molecules to diffuse into the fiber interior.[2]

Troubleshooting Guide: Common Dyeing Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the dyeing process with C.I. Disperse Blue 27.

Issue 1: Uneven Dyeing (Streaks, Patchiness, Shade Variation)

Uneven dyeing is one of the most frequent defects and can arise from multiple factors related to the dye, substrate, or process.[10][14]

Potential Causes & Corrective Actions:

  • Improper Dye Dispersion: If dye particles agglomerate, they can cause spots and uneven color.[10][14]

    • Solution: Ensure the use of a high-quality dispersing agent appropriate for high-temperature dyeing.[15] Pre-disperse the dye powder in water with the dispersing agent to form a smooth paste before adding it to the main dyebath.

  • Rapid or Uncontrolled Heating: A temperature rise that is too fast can cause the dye to exhaust onto the fiber surface too quickly and unevenly.[14][16]

    • Solution: Employ a controlled heating ramp, typically 1-2°C per minute.[10][13] The rate should be even slower in the critical dyeing range (approximately 80-130°C) where dye uptake is most rapid.[10]

  • Incorrect Dyebath pH: Dyeing outside the optimal pH range of 4.5-5.5 can affect dye stability and uptake rate.[16][17]

    • Solution: Calibrate your pH meter and use a suitable buffer (e.g., acetic acid/sodium acetate) to maintain a stable pH throughout the process.[12]

  • Poor Liquor Circulation: Insufficient movement of the dyebath can lead to localized dye concentrations.

    • Solution: Ensure the dyeing apparatus provides vigorous and uniform circulation. For fabric dyeing, check that the material is not packed too tightly and can move freely.[14]

  • Substrate Issues: Residual oils, sizes, or impurities on the polyester can resist dye penetration.[11]

    • Solution: Implement a thorough pre-treatment or scouring step to clean the material before dyeing.[11]

Troubleshooting Workflow for Uneven Dyeing

The following diagram illustrates a logical decision-making process for diagnosing the root cause of unlevel dyeing.

G start Symptom: Uneven Dyeing Observed q1 Are there distinct spots or specks? start->q1 c1 Cause: Poor Dye Dispersion or Contamination q1->c1 Yes q2 Is the shade variation gradual (e.g., side-to-center)? q1->q2 No s1 Action: 1. Verify dye pre-dispersion method. 2. Check for water hardness; use sequesterant. 3. Filter dyebath. c1->s1 c2 Cause: Process Parameters q2->c2 Yes q3 Is the unevenness random and patchy? q2->q3 No s2 Action: 1. Review heating rate (1-2°C/min). 2. Verify dyebath circulation/agitation. 3. Check pH (target 4.5-5.5). c2->s2 c3 Cause: Substrate Preparation q3->c3 Yes s3 Action: 1. Ensure thorough pre-scouring. 2. Check for residual knitting oils or sizes. 3. Verify uniform heat-setting. c3->s3

Caption: Troubleshooting Decision Tree for Uneven Dyeing.

Issue 2: Poor Color Yield (Shade is too light)

Potential Causes & Corrective Actions:

  • Insufficient Dyeing Time or Temperature: The dye may not have had enough time or thermal energy to fully penetrate the fiber.

    • Solution: Ensure the dyeing time at the peak temperature (e.g., 130°C) is adequate, typically 30-60 minutes.[10][11] Verify the accuracy of the temperature controller.

  • Incorrect pH: A pH outside the optimal 4.5-5.5 range can reduce the dye uptake rate.

    • Solution: Confirm and adjust the dyebath pH as previously described.

  • Dye Agglomeration: If the dye is not well-dispersed, its effective concentration in the molecularly dissolved state is lower, reducing uptake.

    • Solution: Improve dispersion by using an effective dispersing agent and proper pre-dispersion technique.[7]

  • Presence of Oligomers: During high-temperature dyeing, low-molecular-weight polymers (oligomers) can migrate from the polyester fiber and deposit on the surface, hindering dye uptake.[14]

    • Solution: Use a dispersing agent with good oligomer-control properties. After dyeing, perform a "reduction clearing" step to remove surface dye and oligomers.[15]

Issue 3: Poor Color Fastness (Wash, Rub, or Light)

Potential Causes & Corrective Actions:

  • Inadequate Reduction Clearing: After dyeing, unfixed dye particles remain on the fiber surface. If not removed, they will easily rub off (poor crocking fastness) or bleed during washing (poor wash fastness).

    • Solution: A post-dyeing reduction clearing process is essential. This is typically done with a solution of sodium hydrosulfite and caustic soda at 70-80°C to strip surface dye.[15][18]

  • Improper Dye Selection: While C.I. Disperse Blue 27 has good general fastness, extreme end-use requirements may necessitate a different dye.

    • Solution: Review the fastness requirements for the final product. Anthraquinone-based disperse dyes generally offer good lightfastness.[19]

  • Dye Degradation: Exposure to harsh chemicals or excessive heat can sometimes degrade the dye molecule, affecting its properties.[1]

    • Solution: Ensure that all auxiliary chemicals are compatible and that temperatures do not excessively exceed the recommended maximum.

Experimental Protocols

Protocol 1: Standard High-Temperature Exhaust Dyeing of Polyester

This protocol provides a baseline for dyeing a 10g sample of scoured polyester fabric.

Materials & Reagents:

  • 10g pre-scoured 100% polyester fabric

  • C.I. Disperse Blue 27 (e.g., 1.0% on weight of fiber, or 0.1g)

  • High-temperature dispersing/leveling agent (e.g., 1.0 g/L)

  • Acetic Acid (to adjust pH)

  • Sodium Acetate (optional, for buffering)

  • Deionized or soft water

Procedure:

  • Prepare Dyebath: Set the liquor ratio (e.g., 10:1, meaning 100mL water for 10g fabric). Add the dispersing agent to the water in the dyeing vessel.

  • Adjust pH: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Disperse Dye: In a separate beaker, make a smooth paste of the C.I. Disperse Blue 27 powder with a small amount of the prepared dyebath liquor. Add this paste to the main dyebath with stirring.

  • Load Fabric: Add the polyester fabric to the dyebath at a starting temperature of around 60°C.

  • Heating Cycle:

    • Increase the temperature from 60°C to 130°C at a controlled rate of 2°C/minute.

    • Hold at 130°C for 45-60 minutes.

  • Cooling: Cool the vessel down to 70°C at a rate of 2°C/minute.

  • Rinse: Drain the dyebath and rinse the fabric thoroughly with hot and then cold water.

  • Reduction Clearing (Mandatory for good fastness):

    • Prepare a new bath at a 10:1 liquor ratio.

    • Add 2 g/L Sodium Hydrosulfite, 2 g/L Caustic Soda, and 1 g/L Dispersing Agent.

    • Treat the dyed fabric at 80°C for 20 minutes.

  • Final Wash: Rinse the fabric with hot water, then neutralize with a weak acetic acid solution, and finally rinse with cold water.

  • Dry: Air dry or oven dry the fabric at a moderate temperature.

Dyeing Process Workflow

Caption: Standard High-Temperature Dyeing Cycle for Polyester.

Protocol 2: Quality Control - Color Fastness to Rubbing (Crocking)

This protocol is based on the ISO 105-X12 standard to assess the amount of color transferred from the fabric to a standard rubbing cloth.[20][21]

Apparatus:

  • Crockmeter

  • Standard white cotton rubbing cloth

  • Grey Scale for Staining

Procedure:

  • Specimen Preparation: Cut two specimens of the dyed fabric (one for dry test, one for wet test).

  • Dry Rubbing:

    • Mount one fabric specimen on the base of the Crockmeter.

    • Mount a dry rubbing cloth onto the testing finger.

    • Perform 10 turns of the crank at a rate of one turn per second.

    • Remove the white rubbing cloth.

  • Wet Rubbing:

    • Thoroughly wet a new rubbing cloth in deionized water and squeeze it to a specific wet pick-up.

    • Mount the second fabric specimen.

    • Mount the wet rubbing cloth and repeat the 10-turn test.

  • Assessment: Allow the rubbing cloths to air dry. Evaluate the degree of staining on each cloth by comparing it with the Grey Scale for Staining under standard lighting conditions. The rating is from 1 (severe staining) to 5 (no staining).

Data & Parameters Summary

The following tables summarize key quantitative data for easy reference.

Table 1: Typical Dyebath Recipe for C.I. Disperse Blue 27

ComponentConcentrationPurpose
C.I. Disperse Blue 270.5 - 3.0% (owf)Colorant
Dispersing/Leveling Agent0.5 - 2.0 g/LPrevents dye agglomeration; promotes even dye uptake.[5][22]
Acetic AcidAs requiredSets dyebath pH to the optimal 4.5-5.5 range.[12]
Sequestering Agent0.5 - 1.0 g/LRecommended for hard water to prevent interference with dispersing agents.[23][24]
Liquor Ratio5:1 to 15:1Ratio of the weight of water to the weight of fabric.
owf = on weight of fiber

Table 2: Key Process Parameters & Their Influence

ParameterRecommended RangeRationale & Impact on Results
pH 4.5 - 5.5Critical: Affects dye stability and the surface charge of polyester, influencing uptake rate and levelness.[10]
Heating Rate 1 - 2 °C / minuteCritical: A slow, controlled rate prevents rapid, uneven striking of the dye onto the fiber surface.[10][13]
Dyeing Temperature 125 - 135 °CCritical: Necessary to swell polyester fibers, allowing dye molecules to diffuse into the polymer structure.[11]
Dyeing Time 30 - 60 minutesEnsures sufficient time for dye penetration and migration for a level result.[11]
Reduction Clearing 70 - 80 °CEssential for Fastness: Removes unfixed surface dye, significantly improving wash and rub fastness.[15]

References

  • Freeman, H. S. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. AATCC. Retrieved from [Link]

  • QIMA. (2025). Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. Retrieved from [Link]

  • Unknown. (2025). Understanding the Role of Dispersing Agents in Dyeing Processes. Retrieved from [Link]

  • Jimenez P, H., Delgado D, & Escalante A. (n.d.). PROCESS OPTIMIZATION IN THE DYEING OF POLYESTER FIBERS THROUGH THE CONTROL VARIABLES TEMPERATURE GRADIENT. International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Tiankun Chemical. (2021). What are Common problems for Disperse dyeing? Retrieved from [Link]

  • ResearchGate. (n.d.). Uneven Dyeing Causes of faults. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse blue 27. PubChem. Retrieved from [Link]

  • Water repellent. (2023). Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric. Retrieved from [Link]

  • Colourinn. (n.d.). The Use of Dispersing Agents in Textile Industries. Retrieved from [Link]

  • ResearchGate. (2025). Optimizing the Dyeing Process of Alkali-Treated Polyester Fabric with Dolu Natural Dye. Retrieved from [Link]

  • Skychem Group. (2025). How to Increase the Speed of Disperse Dyeing and Shorten the Process? Retrieved from [Link]

  • DSpace. (n.d.). OPTIMIZING THE DYEABILITY OF POLYESTER FABRICS WITH DISPERSE DYES USING AN ORTHOGONAL DESIGN. Retrieved from [Link]

  • VieTextile. (n.d.). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. Retrieved from [Link]

  • Textile Learner. (2021). Dispersing Agent: Functions, Trade Names and Examples. Retrieved from [Link]

  • Tiankun Chemical. (2025). Uneven Dyeing: What Causes It? Retrieved from [Link]

  • VICHEM. (2025). What Is a Dispersing Agent? Applications in Polyester Dyeing. Retrieved from [Link]

  • Skychem Group. (2025). How to Dye Polyester Fabric? Retrieved from [Link]

  • Intertek. (n.d.). Colorfastness Testing. Retrieved from [Link]

  • Textile Learner. (2012). Problems and Solutions of Dyeing Polyester with Disperse Dyes. Retrieved from [Link]

  • Vipul Organics. (2025). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]

  • InTouch Quality. (2013). Textile color fastness tests: ISO 105. Retrieved from [Link]

  • AUTUMN COLOR CO.,LTD. (2025). Optimizing Dyeing Processes for Microfiber Polyester Fabrics. Retrieved from [Link]

  • News. (2023). Detailed Analysis Of The Causes Of Color Difference Dyeing Defects. Retrieved from [Link]

  • Tiansheng Chemical. (2023). 5 ways to identify the quality of disperse dyes. Retrieved from [Link]

  • AUTUMN COLOR CO.,LTD. (2025). The Role and Benefits of Dispersing Agents in Disperse Dyeing. Retrieved from [Link]

  • Textile Tester. (2024). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • Google Patents. (2009). Process for dyeing polyester.
  • Textile Study Center. (2018). Dyeing Of Polyester Fabric With Disperse Dyes. Retrieved from [Link]

Sources

Optimization

Troubleshooting uneven dyeing with Disperse Blue 27

Welcome to the technical support center for Disperse Blue 27. This guide is designed for researchers, scientists, and professionals in drug development who utilize Disperse Blue 27 in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disperse Blue 27. This guide is designed for researchers, scientists, and professionals in drug development who utilize Disperse Blue 27 in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to achieving uniform dyeing on various substrates. Our focus is to provide not just solutions, but also the scientific reasoning behind them to empower your research and development efforts.

Troubleshooting Guide: Uneven Dyeing with Disperse Blue 27

Uneven dyeing, manifesting as streaks, blotches, or inconsistent shade depth, is a prevalent issue in textile and material sciences. This section provides a systematic, question-and-answer-based approach to diagnose and resolve these common problems when working with Disperse Blue 27.

Question 1: My substrate is showing light and dark patches after dyeing. What are the likely causes and how can I fix this?

Answer: Patchy dyeing is often a result of poor dye dispersion or improper temperature control during the dyeing process.

Causality Explained: Disperse Blue 27, like other disperse dyes, has minimal solubility in water and exists as fine particles in the dye bath.[1][2][3] If these particles clump together (agglomerate), they can lead to color spots and uneven coloration.[4][5] Furthermore, the rate at which polyester and other synthetic fibers absorb the dye is highly dependent on temperature.[1][6] A rapid or fluctuating temperature can cause the dye to rush onto the fiber surface erratically, resulting in patchiness.[7][8]

Troubleshooting Workflow:

G A Start: Patchy Dyeing Observed B Step 1: Verify Dye Dispersion Quality A->B C Step 2: Review Temperature Control Protocol B->C D Action 1.1: Re-disperse Dye Solution B->D Poor Dispersion F Action 2.1: Ensure Gradual Temperature Ramp-up C->F Inconsistent Temperature E Action 1.2: Add/Optimize Dispersing Agent D->E H Outcome: Even Dyeing Achieved E->H G Action 2.2: Verify Uniform Heat Distribution F->G G->H

Caption: Troubleshooting workflow for patchy dyeing.

Corrective Actions:

  • Improve Dye Dispersion: Ensure the dye is properly pre-dispersed before adding it to the dyebath. Consider using a high-quality dispersing agent to maintain a stable dispersion throughout the dyeing process.[1][9]

  • Optimize Temperature Ramp Rate: A slower, more controlled temperature increase allows for more even dye uptake. A typical ramp rate is 1-2°C per minute.

  • Ensure Uniform Heating: Verify that your dyeing apparatus provides consistent heating across the entire substrate.

Question 2: I'm observing color variations between different batches of my experiment, even though I'm using the same protocol. What could be the cause?

Answer: Batch-to-batch inconsistency is often linked to variations in substrate pre-treatment, water quality, or precise pH control.

Causality Explained: The cleanliness and preparation of the substrate are critical. Any residual oils, sizing agents, or other impurities can act as a barrier to dye absorption, leading to uneven results.[10] Water hardness, caused by calcium and magnesium ions, can interfere with the dye dispersion and lead to duller shades.[11] The optimal pH for most disperse dyes is in the weakly acidic range of 4.5-5.5.[1][2][12][13] Deviations from this can affect the stability of the dye and the surface properties of the fiber, leading to inconsistent color yield.[14]

Corrective Actions:

  • Standardize Substrate Pre-treatment: Implement a rigorous and consistent pre-treatment protocol to remove all impurities. This may include scouring and bleaching steps.[10]

  • Control Water Hardness: Use deionized or softened water for your dye bath. If this is not feasible, a sequestering agent can be used to chelate mineral ions.[11]

  • Maintain Consistent pH: Buffer the dye bath to maintain a stable pH of 4.5-5.5 using an acetic acid/acetate buffer system. Regularly measure and adjust the pH throughout the process.[2][12][13]

ParameterRecommended RangeConsequence of Deviation
pH 4.5 - 5.5Inconsistent shade, poor dye uptake[1][2][14]
Temperature 120°C - 130°CToo low: poor penetration; Too high: fiber damage[1][6]
Water Hardness < 50 ppm CaCO₃Interferes with dispersion, causes dull shades[11]
Question 3: My dyed material has a speckled or "spotty" appearance. How do I prevent this?

Answer: Speckling is almost always due to dye agglomeration or precipitation in the dye bath.

Causality Explained: Disperse Blue 27 can aggregate into larger particles under certain conditions, such as high temperatures, incorrect pH, or the presence of electrolytes.[4][5] These larger particles can then deposit onto the substrate surface, causing spots. The quality of the dye itself, including the presence of impurities or variations in crystalline structure, can also affect its dispersion stability.[14]

Troubleshooting Steps:

  • Evaluate Dye Quality: If possible, test the dispersion stability of your dye batch. A simple method is to heat a sample of the dye solution and observe for any precipitation or thickening.[15]

  • Optimize Auxiliary Chemicals: Ensure that your dispersing agent is effective at high temperatures.[16] Also, verify that other chemicals in the bath are not causing the dye to precipitate.

  • Filtration: As a final preventative measure, you can filter the dye dispersion before it enters the dyeing machine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing with Disperse Blue 27?

The ideal dyeing temperature for Disperse Blue 27 on polyester is typically between 120°C and 130°C.[1] At these temperatures, the polyester fibers swell, allowing the dye molecules to penetrate and become trapped within the polymer structure.[17]

Q2: Is a leveling agent necessary when using Disperse Blue 27?

While not always mandatory, a leveling agent is highly recommended, especially for achieving a uniform shade in lighter to medium depths. Leveling agents help to control the initial strike of the dye and promote migration, ensuring a more even distribution across the substrate.[18][19]

Q3: What is "reduction clearing" and is it necessary for Disperse Blue 27?

Reduction clearing is a post-dyeing washing process that removes unfixed dye from the surface of the fibers.[20][21] This is crucial for improving wash fastness and preventing color bleeding. It is typically carried out using a solution of sodium hydrosulfite and caustic soda.[22][23] For most applications with Disperse Blue 27, reduction clearing is recommended to achieve optimal fastness properties.

Q4: How does heat-setting affect dyeing with Disperse Blue 27?

Heat-setting is a thermal process applied to polyester to impart dimensional stability.[12] The temperature and duration of heat-setting can significantly impact the fiber's crystalline structure, which in turn affects dye uptake.[24][25][26] It is crucial to perform heat-setting consistently before dyeing to ensure reproducible results.

Experimental Protocols

Standard High-Temperature Dyeing Protocol for Polyester with Disperse Blue 27
  • Substrate Preparation:

    • Thoroughly clean the polyester substrate to remove any oils, waxes, or sizing agents.

    • A typical scouring process involves washing the fabric at 60-80°C with a non-ionic detergent.

    • Rinse thoroughly with deionized water and dry.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1 to 20:1.

    • Add a dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate condensate) at a concentration of 0.5-1.0 g/L.

    • Add a sequestering agent if using hard water.

    • Adjust the pH of the bath to 4.5-5.5 using an acetic acid/sodium acetate buffer.[2][12]

    • Pre-disperse the required amount of Disperse Blue 27 in a small amount of warm water with a dispersing agent, then add it to the dye bath through a sieve.

  • Dyeing Cycle:

    • Introduce the polyester substrate into the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool the dye bath to 70°C at a rate of 2°C/minute.

    • Drain the dye bath.

  • Reduction Clearing:

    • Prepare a fresh bath containing:

      • 2 g/L Sodium Hydrosulfite

      • 2 g/L Caustic Soda (38°Bé)

    • Treat the dyed substrate at 70-80°C for 15-20 minutes.

    • Rinse thoroughly with hot and then cold water.

  • Final Rinse and Drying:

    • Neutralize with a weak solution of acetic acid if necessary.

    • Rinse with cold water until the water runs clear.

    • Dry the substrate.

Logical Relationship of Key Dyeing Parameters

G cluster_0 Pre-Dyeing cluster_1 Dyeing Process cluster_2 Post-Dyeing A Substrate Purity D pH Control (4.5-5.5) A->D J Even & Reproducible Dyeing A->J B Water Quality C Dye Dispersion B->C B->J E Temperature Ramp (1-2°C/min) C->E C->J F Dyeing Temperature (120-130°C) D->F D->J E->J H Reduction Clearing F->H F->J G Leveling Agent G->E G->J I Final Rinsing H->I H->J I->J

Caption: Interdependencies of parameters for successful dyeing.

References

  • ResearchGate. (n.d.). Uneven Dyeing Causes of faults. Retrieved from [Link]

  • Skychem Group. (2020, August 18). How To Avoid Uneven Dyeing? Retrieved from [Link]

  • Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing? Retrieved from [Link]

  • YouTube. (2025, July 5). Uneven dyeing causes and remedies. Retrieved from [Link]

  • Tiankun Chemical. (2025, November 10). Uneven Dyeing: What Causes It? Retrieved from [Link]

  • Knowledge. (2024, April 1). Factors affecting the dispersion stability of Disperse Dyes. Retrieved from [Link]

  • Colourinn. (n.d.). What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. Retrieved from [Link]

  • News. (2025, March 5). Factors Affecting The Dispersion Stability Of Disperse Dyes. Retrieved from [Link]

  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Retrieved from [Link]

  • TIANJIN TIANJIN CHEMICALS CO., LTD. (2023, December 6). Disperse Dye Properties and Testing. Retrieved from [Link]

  • Ranbar Violet NA. (n.d.). Disperse Violet 27 – Disperse Dyes. Retrieved from [Link]

  • Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing. Retrieved from [Link]

  • PubChem. (n.d.). Disperse blue 27. Retrieved from [Link]

  • World dye variety. (2012, March 23). Disperse Blue 27. Retrieved from [Link]

  • Skychem Group. (2025, June 6). How to Increase the Speed of Disperse Dyeing and Shorten the Process? Retrieved from [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2024, May 24). Reduction cleaning of disperse dyes. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 15). Analyzing the dyeing behaviour of easy dyeable and regular polyester by the influence of different heat-setting temperature. Retrieved from [Link]

  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. Retrieved from [Link]

  • NICCA. (n.d.). Dispersing and Leveling agent | Dyeing. Retrieved from [Link]

  • NICCA. (n.d.). Reduction Clearing agent | Dyeing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Dyeing behaviour of polyester heat-set at different temperatures: Separate and competitive dyeings. Retrieved from [Link]

  • Textile Knowledge. (n.d.). Disperse dyeing effected by ph. Retrieved from [Link]

  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes. Retrieved from [Link]

  • Textile Today. (2014, February 1). Leveling agents: chemistry and performance. Retrieved from [Link]

  • Quora. (2021, March 16). Why heat setting is an important factor for polyester fabric dyeing with disperse dye? Retrieved from [Link]

  • Dyeing-pedia. (2024, July 22). Alkaline dyeing with disperse dyes. Retrieved from [Link]

  • Google Patents. (n.d.). US4286961A - Reduction clearing of disperse dyes.
  • Vipul Organics. (2025, December 24). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]

  • Google Patents. (n.d.). US4943299A - Levelling agents for disperse dyeing of polyester: ethoxylate or propoxylate of substituted phenol, emulsifier and carrier.
  • IJARBS. (n.d.). Environment friendly approach to remove unbound disperse dyes from polyester fabric. Retrieved from [Link]

  • Sci-Hub. (n.d.). Dyeing behaviour of polyester heat‐set at different temperatures: separate and competitive dyeings. Retrieved from [Link]

  • ResearchGate. (n.d.). Disperse dyeing mechanism for polyester fibers. Retrieved from [Link]

  • News. (2023, October 16). Leveling Agent For Disperse Dyes. Retrieved from [Link]

  • Tiansheng Chemical. (2023, March 8). 5 ways to identify the quality of disperse dyes. Retrieved from [Link]

  • Textile Knowledge. (n.d.). Reduction cleaning. Retrieved from [Link]

  • Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd. (2021, April 26). How to choose a leveling agent for disperse dyes? Retrieved from [Link]

Sources

Troubleshooting

Factors affecting the lightfastness of C.I. Disperse Blue 27

Welcome to the technical support center for C.I. Disperse Blue 27.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C.I. Disperse Blue 27. This guide is designed for researchers, scientists, and development professionals to navigate the complexities of working with this anthraquinone-based disperse dye. Here, we address common challenges and frequently asked questions regarding its lightfastness, providing not just answers, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Disperse Blue 27 and what are its core properties?

C.I. Disperse Blue 27 is a synthetic dye belonging to the anthraquinone class, identified by the C.I. number 60767.[1] Its chemical formula is C₂₂H₁₆N₂O₇.[1][2] As a disperse dye, it has low water solubility and is primarily used for dyeing hydrophobic synthetic fibers like polyester and nylon.[2] Its anthraquinone structure is key to its deep blue shade and is generally associated with higher lightfastness compared to azo-based dyes.[3][4]

Key Properties of C.I. Disperse Blue 27:

PropertyDescriptionSource
Chemical Class Anthraquinone[2][5]
Molecular Formula C₂₂H₁₆N₂O₇[1][2]
Appearance Dark blue to black powder[1][2]
Solubility Limited in water; used in dispersed form[2]
Primary Application Dyeing of polyester and other synthetic fibers[2]
Q2: What is "lightfastness" and how is it professionally evaluated?

Lightfastness is a measure of a dyed material's resistance to fading or changing color upon exposure to light.[6] The degradation is primarily caused by the high-energy photons in ultraviolet (UV) and visible light, which can excite the dye's electrons and initiate photochemical reactions that break down the chromophore (the color-producing part of the molecule).[7][8]

Evaluation is standardized to ensure reproducibility. The two most common standards are:

  • ISO 105-B02: An international standard that uses a 1-8 scale, where 8 represents the highest fastness.[9]

  • AATCC 16: A standard predominantly used in North America, which often uses a 1-5 scale.[3]

Both methods involve exposing the dyed sample to a calibrated artificial light source (typically a Xenon arc lamp) alongside a set of standardized blue wool references. The lightfastness rating is determined by comparing the fading of the sample to the fading of the blue wool standards.[10]

Q3: What is the general mechanism of photodegradation for dyes?

The fading of a dye is a complex photochemical process. When a dye molecule absorbs a photon of light, its electrons are promoted from a stable ground state to an unstable excited state.[8] From this high-energy state, the molecule can undergo several processes, including:

  • Energy Dissipation: The molecule can release the energy as heat and return to the ground state without any chemical change.

  • Photochemical Reaction: The excited molecule can react with surrounding molecules, particularly oxygen and water. This photo-oxidation is a primary cause of fading, as it irreversibly destroys the dye's chromophoric system.[7]

  • Photosensitization: The excited dye molecule can transfer its energy to another molecule (like the fiber polymer), which then undergoes degradation.

The specific pathway depends on the dye's chemical structure, the substrate it's on, and the surrounding environment.

Troubleshooting Guide: Lightfastness Issues

Q4: My lightfastness rating for Disperse Blue 27 is lower than expected. What are the most critical factors to investigate?

If you are experiencing suboptimal lightfastness, a systematic investigation is required. The performance of C.I. Disperse Blue 27 is not solely dependent on the dye itself, but on a complex interplay of factors. The logical flow for troubleshooting should address the dye within its applied system.

Caption: Troubleshooting workflow for poor lightfastness.

Begin by examining these four areas:

  • Dye Concentration: Are you working with pale shades?

  • Substrate: What fiber are you dyeing (e.g., polyester, polyamide)?

  • Finishing Chemistry: Have any softeners, fixatives, or other finishes been applied?[7]

  • Process Conditions: Was the dyeing and heat-setting process optimized for full dye penetration and clearing of surface dye?[3][4]

Q5: How does dye concentration affect the lightfastness of Disperse Blue 27?

There is a direct correlation between the concentration of the dye on the fiber and its lightfastness rating. Deeper shades almost always exhibit better lightfastness than paler shades. [4]

Causality: This phenomenon is attributed to the state of dye aggregation within the fiber.[3][11]

  • In Pale Shades: The dye is highly dispersed, existing primarily as single molecules. Each molecule has a high probability of being struck by a photon, leading to rapid degradation.[7]

  • In Deep Shades: The dye concentration is higher, leading to the formation of small aggregates or particles. In this state, molecules on the interior of the aggregate are shielded from light by those on the surface. The overall surface area exposed to light per unit of dye is smaller, slowing the rate of fading.[3]

Hypothetical Data Summary:

Shade Depth (% owf)Dye State on FiberTypical ISO 105-B02 Rating
0.1% (Pale)Highly dispersed, single molecules3-4
1.0% (Medium)Mix of single molecules and small aggregates5-6
3.0% (Deep)Predominantly aggregated particles6-7
Q6: I'm dyeing both polyester (PET) and polyamide (PA). Why is the lightfastness of Disperse Blue 27 superior on PET?

The choice of substrate is critical. C.I. Disperse Blue 27, like most disperse dyes, will exhibit significantly better lightfastness on polyester than on polyamide.[6]

Causality: The difference lies in the chemical and physical microenvironment provided by the fiber.

  • Polyester (PET): It is a highly hydrophobic, crystalline polymer. During high-temperature dyeing, the dye molecules diffuse deep into the amorphous regions of the fiber.[2] Once inside this non-polar environment, the dye molecules are less accessible to water and oxygen, which are key mediators of photodegradation. The rigid structure also restricts the movement of the excited dye molecule, promoting energy dissipation as heat rather than chemical reaction.

  • Polyamide (PA): It is more hydrophilic and has a more open, less crystalline structure than PET. This allows for greater penetration of moisture and oxygen into the fiber, creating an environment more conducive to photo-oxidative fading.[6] Furthermore, some dyeing carriers used for PA can negatively affect the lightfastness of disperse dyes.[12]

Q7: What is the likely photodegradation mechanism of an anthraquinone dye like Disperse Blue 27, and how does it fade?

Anthraquinone dyes are known for their relatively good stability. Their degradation is typically an oxidative process that attacks the chromophore. While the exact multi-step pathway is complex, a simplified model can be visualized as follows:

Caption: Simplified photodegradation pathway of a dye molecule.

The primary mechanism is believed to be photo-oxidation . The anthraquinone nucleus itself is quite stable, but the substituent groups, particularly the amino groups and the phenylamino bridge, are susceptible to attack.[13][14] The absorption of UV radiation excites the dye molecule, making it reactive towards ambient oxygen and moisture within the fiber. This leads to the cleavage of bonds within the chromophoric system, resulting in smaller, colorless molecular fragments and a loss of the blue color.

Q8: How can I proactively improve the lightfastness of textiles dyed with Disperse Blue 27?

Beyond optimizing dye concentration and substrate choice, the most effective method for enhancing lightfastness is the application of a UV absorber as a post-treatment or finishing step.[6][7][10]

Mechanism of Action: UV absorbers are organic compounds, such as those from the benzotriazole or benzophenone classes, that function by competitively absorbing harmful UV radiation before it can reach the dye molecules.[4][6] They then dissipate this absorbed energy harmlessly as heat, effectively acting as a sacrificial shield for the dye.

Caption: Protective mechanism of a UV absorber finish.

Using a UV absorber can often improve the lightfastness rating by a full point on the Blue Wool scale.[6] Some research has shown improvements ranging from ten to six hundred percent depending on the dye and substrate.[15]

Experimental Protocols

Protocol 1: Standard Lightfastness Evaluation (Adapted from ISO 105-B02)

This protocol provides a standardized workflow for assessing the lightfastness of a dyed substrate.

1.0 Materials & Equipment

  • Dyed specimen (C.I. Disperse Blue 27 on polyester)

  • ISO 105-B02 Blue Wool Standards (Refs 1-8)

  • Opaque cardstock or sample holders

  • Xenon arc lamp weather-ometer calibrated to standard conditions (e.g., ISO 105-B01)

  • Grey Scale for Assessing Change in Colour (ISO 105-A02)

2.0 Sample Preparation

  • Cut a representative piece of the dyed fabric, ensuring it is free of defects. A typical size is 5 cm x 10 cm.

  • Mount the specimen on the cardstock holder.

  • Mount the Blue Wool standards (typically a strip containing references 1 through 8) on an identical holder.

  • Cover half of the specimen and half of the Blue Wool standards with an opaque cover. This will create an unexposed area for later comparison.

3.0 Exposure Procedure

  • Place the mounted samples in the Xenon arc weather-ometer.

  • Set the instrument to the conditions specified in ISO 105-B02 (Method 3 is common), controlling for irradiance, temperature, and relative humidity.

  • Expose the samples to the light continuously.

  • Periodically inspect the fading of the specimen against the fading of the Blue Wool standards. The goal is to expose the sample until the contrast between its exposed and unexposed parts is equal to Grade 4 on the Grey Scale.

4.0 Evaluation

  • Once the target fading (Grade 4 on the Grey Scale) is achieved on the specimen, remove it from the instrument.

  • Identify which Blue Wool standard shows a similar amount of fading (i.e., also exhibits a Grade 4 contrast between its exposed and unexposed parts).

  • The lightfastness rating of the specimen is the number of that specific Blue Wool standard. For example, if the sample fades to the same extent as Blue Wool standard 6, the lightfastness rating is 6.

  • If the fading falls between two standards, an intermediate rating (e.g., 6-7) can be assigned.

References

  • Infochem. (2025, November 18). What about poor color fastness? These factors and the solutions you need to know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse blue 27. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102127315A - Blue disperse dye composition with high light fastness and application thereof.
  • Textile Learner. (2014, September 23). Light Fastness of Textiles: Factors Affecting and Control Measures. Retrieved from [Link]

  • UTS TESter. (2022, March 4). How to improve the light fastness of textiles? Retrieved from [Link]

  • AATCC. (n.d.). A Review of Disperse Dyes. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

  • Testex. (2024, May 20). How to Improve Light Fastness of Fabric? Retrieved from [Link]

  • Ranbar Dyestuff. (n.d.). Disperse Violet 27 – Disperse Dyes – Ranbar Violet NA. Retrieved from [Link]

  • Hangzhou Autumn Color Co., Ltd. (2025, July 18). How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics. Retrieved from [Link]

  • Skychem Group. (2025, June 6). How to Increase the Speed of Disperse Dyeing and Shorten the Process? Retrieved from [Link]

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • Sci-Hub. (1955). The Influence of the Physical State of Dyes upon their Light Fastness. Journal of the Society of Dyers and Colourists. Retrieved from [Link]

  • ResearchGate. (2021, December 20). The effects of different finishing applications on the color and color fastness properties of reactive dyed cotton fabrics. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 23). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. Retrieved from [Link]

  • National Institutes of Health. (2025, April 8). Efficient Photodegradation of Dyes from Single and Binary Aqueous Solutions Using Copper(II) Coordination Polymers. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 7). UV absorber aftertreatment to improve lightfastness of natural dyes on protein fibres. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. Retrieved from [Link]

  • PubMed. (2020, December 23). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. Retrieved from [Link]

  • ResearchGate. (2016, June 8). How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? Retrieved from [Link]

  • ResearchGate. (2017, July 6). Quantification of the light fastness of colored substrates by applying fading rate constant values. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Photocatalytic degradation of Dyes in Water by Analytical Reagent Grade Photocatalysts – A comparative study. Retrieved from [Link]

  • Infona. (2025, March 18). Factors Affecting Light Fastness of Dyes and Improvement Methods. Retrieved from [Link]

  • arXiv.org. (2016, April 25). Molecular structure and reversible photodegradation in anthraquinone dyes. Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic Dye Degradation from Textile Wastewater: A Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Understanding the Photodegradation of Disperse Blue 27

Welcome to the Technical Support Center for the analysis of Disperse Blue 27 degradation pathways. This guide is designed for researchers, scientists, and professionals in drug development and related fields who are inve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of Disperse Blue 27 degradation pathways. This guide is designed for researchers, scientists, and professionals in drug development and related fields who are investigating the photostability of this anthraquinone dye. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work. Our approach is grounded in established principles of organic photochemistry and analytical science to ensure the integrity and reliability of your results.

Introduction to the Photodegradation of Disperse Blue 27

Disperse Blue 27 (C.I. 60767) is an anthraquinone-based dye with the molecular formula C₂₂H₁₆N₂O₇.[1][2] Its structure, characterized by a substituted anthraquinone core, is central to its color and chemical properties.[1] The stability of such dyes under UV irradiation is a critical parameter in many applications. The degradation of anthraquinone dyes is a complex process that can proceed through various pathways, often involving the generation of reactive oxygen species and the cleavage of the aromatic ring system.[3][4] Understanding these pathways is essential for predicting the long-term stability of the dye and identifying potential degradation products.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the study of Disperse Blue 27 photodegradation.

Q1: What is the expected primary mechanism for the photodegradation of Disperse Blue 27 under direct UV irradiation?

A1: The primary mechanism for the photodegradation of anthraquinone dyes like Disperse Blue 27 under UV irradiation involves the excitation of the dye molecule to a higher energy state. This excited state can then undergo several reactions, including the generation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which in turn attack the dye molecule.[5] The degradation is often initiated by the cleavage of the substituent groups and the subsequent breakdown of the central anthraquinone ring structure, potentially leading to the formation of smaller aromatic compounds like phthalic acid derivatives.[5]

Q2: I am not observing any significant degradation of Disperse Blue 27 in my experiment. What could be the reason?

A2: Anthraquinone dyes are known for their relatively high stability.[4] If you are not observing degradation, consider the following:

  • UV Lamp Intensity and Wavelength: Ensure your UV source has sufficient intensity and emits at a wavelength that is absorbed by Disperse Blue 27. The absorption maximum (λmax) of the dye should be considered when selecting the irradiation source.

  • Solvent: The choice of solvent can influence the degradation rate. The presence of oxygen is often crucial for photodegradation, so ensure your solvent is not deoxygenated unless that is a specific experimental parameter.

  • Concentration: High concentrations of the dye can lead to a "self-filtering" effect, where the outer layer of the solution absorbs most of the UV light, protecting the molecules in the bulk solution.[3] Consider diluting your sample.

Q3: My baseline in the HPLC-MS analysis of the degraded sample is very noisy. What are the possible causes?

A3: A noisy baseline in HPLC-MS can be due to several factors:

  • Solvent Contamination: Ensure you are using high-purity solvents for your mobile phase.

  • Sample Matrix Effects: The presence of complex mixtures of degradation products can interfere with the ionization process in the mass spectrometer.

  • Instrument Contamination: The column or the mass spectrometer source may be contaminated from previous analyses. It is good practice to run blank injections between samples.

Q4: How can I confirm the identity of the degradation products?

A4: The identification of degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating the degradation products and obtaining their molecular weights.[6] For structural elucidation, techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy may be necessary. Comparing the obtained spectra with those of known standards or with data from the literature is also a common practice.

Proposed Degradation Pathway of Disperse Blue 27

The proposed pathway involves two main stages:

  • Initial Attack and Fragmentation: The initial steps likely involve the hydroxylation of the aromatic rings and the cleavage of the C-N bond connecting the substituted phenyl group to the anthraquinone core. The nitro group can also be a site of initial reactions.

  • Ring Opening and Mineralization: Subsequent reactions lead to the opening of the anthraquinone ring system, forming smaller, more oxidized fragments such as phthalic acid and its derivatives. Ultimately, under prolonged UV exposure, these intermediates can be mineralized to CO₂, H₂O, and inorganic ions.

G DB27 Disperse Blue 27 (C₂₂H₁₆N₂O₇) Intermediates Hydroxylated and N-dealkylated Intermediates DB27->Intermediates UV Irradiation + ROS (•OH, O₂⁻) RingOpening Ring-Opened Products (e.g., Phthalic Acid Derivatives) Intermediates->RingOpening Further Oxidation Mineralization Mineralization Products (CO₂, H₂O, NO₃⁻) RingOpening->Mineralization Complete Oxidation

Caption: Proposed degradation pathway of Disperse Blue 27 under UV irradiation.

Experimental Protocols

Below are detailed protocols for conducting and analyzing the photodegradation of Disperse Blue 27.

Protocol 1: Direct UV Photodegradation of Disperse Blue 27

This protocol outlines the procedure for the direct photolysis of Disperse Blue 27 in an aqueous solution.

Materials:

  • Disperse Blue 27

  • High-purity water (Milli-Q or equivalent)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of Disperse Blue 27 in a suitable organic solvent (e.g., acetone) and then dilute it in high-purity water to the desired concentration (e.g., 10 mg/L).

  • Transfer a known volume of the dye solution to the quartz reaction vessel.

  • Place the reaction vessel under the UV lamp and start the magnetic stirrer to ensure a homogeneous solution.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution.

  • Analyze the withdrawn aliquots using a UV-Vis spectrophotometer to monitor the decrease in the absorbance at the λmax of Disperse Blue 27.

  • For the identification of degradation products, analyze the aliquots using an HPLC-MS system.

Protocol 2: Analysis of Degradation Products by HPLC-MS

This protocol provides a general method for the analysis of Disperse Blue 27 and its degradation products.

Instrumentation:

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

Gradient Elution:

  • Start with a low percentage of B and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity. A typical gradient might be from 5% B to 95% B over 30 minutes.

MS Parameters:

  • Set the ESI source to operate in both positive and negative ion modes to detect a wide range of degradation products.

  • Acquire data in full scan mode to screen for all ions present in the sample.

  • For structural information, perform tandem MS (MS/MS) on the most abundant ions.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Start Degraded Dye Solution Filter Filter through 0.22 µm syringe filter Start->Filter Inject Inject into HPLC-MS Filter->Inject Column C18 Column Inject->Column ESI Electrospray Ionization Column->ESI Analyzer Mass Analyzer (Full Scan & MS/MS) ESI->Analyzer

Caption: Experimental workflow for the analysis of Disperse Blue 27 degradation products.

Troubleshooting Guide

This section provides solutions to common problems encountered during photodegradation experiments.

Problem Possible Cause Solution
Inconsistent degradation rates between experiments Fluctuations in UV lamp intensityUse a radiometer to monitor and maintain consistent lamp output. Allow the lamp to warm up and stabilize before starting the experiment.
Temperature variationsUse a water bath or a cooling system to maintain a constant temperature in the reaction vessel.
Inconsistent initial dye concentrationPrepare a fresh stock solution for each set of experiments and accurately measure the initial concentration using a spectrophotometer.
Appearance of new absorbance peaks during degradation Formation of colored intermediatesThis is expected. Use HPLC-MS to identify these new compounds. The disappearance of the primary dye peak and the appearance and subsequent disappearance of intermediate peaks can be used to map the degradation pathway.
Poor separation of peaks in HPLC Inappropriate mobile phase or gradientOptimize the mobile phase composition and the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks.
Column overloadingInject a smaller volume of the sample or dilute the sample before injection.
Ghost peaks in the chromatogram Contamination of the mobile phase, solvent, or sample vialsUse high-purity solvents and clean vials. Run a blank gradient to identify the source of contamination.[7]

References

  • Routoula, E., & Patwardhan, S. V. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. Environmental Science & Technology, 54(2), 647–664.
  • Cui, M. H., Liu, J. R., & Chen, J. (2019). Bacterial degradation of anthraquinone dyes. World Journal of Microbiology and Biotechnology, 35(1), 13.
  • dos Santos, A. B., Cervantes, F. J., & van Lier, J. B. (2007). Review paper on current technologies for decolourisation of textile wastewaters: perspectives for anaerobic biotechnology. Bioresource technology, 98(12), 2369–2385.
  • LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • Pan, Y., Liu, X., Mei, X., & Zhang, X. (2017). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. Scientific reports, 7(1), 1-9.
  • PubChem. (n.d.). Disperse Blue 27. Retrieved from [Link]

  • Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-Sapagh, S., & Sun, J. (2022). A critical review on the treatment of dye-containing wastewater: Ecotoxicological and health concerns of textile dyes and their degradation products.
  • World Dye Variety. (2012, March 23). Disperse Blue 27. Retrieved from [Link]

  • Gavril, M., & Hodson, P. V. (2007). A comparison of the toxicity of 18 textile dyes to the early life stages of the fathead minnow (Pimephales promelas). Dyes and Pigments, 74(2), 277-285.
  • Phenomenex. (2023, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

Sources

Troubleshooting

Improving the solubility of Disperse Blue 27 for laboratory use

Welcome to the technical support center for Disperse Blue 27. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the effective labo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disperse Blue 27. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the effective laboratory use of Disperse Blue 27. Here, we address common challenges, particularly concerning its solubility, to ensure the reliability and reproducibility of your experiments.

Introduction: Understanding the Solubility Puzzle of Disperse Blue 27

Disperse Blue 27, an anthraquinone-based dye, is known for its vibrant color and is primarily used in the textile industry for dyeing hydrophobic fibers.[1][2] In the laboratory, its utility can be hampered by its challenging solubility characteristics. A review of available data reveals a significant discrepancy. While some sources indicate a high water solubility of 50 to 100 mg/mL at 18°C (64°F), this is atypical for a "disperse" dye.[3] More commonly, disperse dyes are characterized by their limited solubility in water.[2][4] This guide will navigate this ambiguity and provide robust protocols for consistent results.

The non-ionic nature of disperse dyes means they lack charged groups that would readily interact with polar solvents like water.[2] Their solubility is therefore often dependent on forming fine dispersions, where the dye particles are evenly distributed rather than truly dissolved. For laboratory applications requiring homogenous solutions, this presents a significant hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my Disperse Blue 27 not dissolving in water or aqueous buffers?

Disperse Blue 27 is inherently hydrophobic, meaning it has a low affinity for water.[4] While some data suggests a high degree of water solubility, this is likely an oversimplification for laboratory purposes and may refer to the formation of a fine dispersion rather than a true solution.[3] For microscopic and spectroscopic applications, a true solution is often necessary to avoid artifacts from undissolved particles.

Q2: What is the recommended solvent for preparing a stock solution of Disperse Blue 27?

For creating a concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices due to their ability to dissolve a wide range of hydrophobic compounds. Ethanol can also be used, though its solvating power for Disperse Blue 27 may be lower.[5][6]

Q3: How can I prevent my Disperse Blue 27 from precipitating when I dilute the stock solution into my aqueous experimental buffer?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. This occurs because the dye molecules, which are stable in the organic solvent, are forced out of solution when the polarity of the solvent mixture increases significantly. To mitigate this, consider the following strategies:

  • Lower the final concentration: The most straightforward approach is to work with the lowest effective concentration of the dye in your final assay.

  • Incorporate a non-ionic surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help to keep the dye molecules dispersed and prevent aggregation.[7][8]

  • Adjust the pH: The stability of disperse dyes is often pH-dependent. A weakly acidic environment (pH 4.5-5.5) is generally recommended to maintain the stability of Disperse Blue 27.[9]

Q4: What is the optimal pH for working with Disperse Blue 27?

For optimal stability, a weakly acidic buffer with a pH between 4.5 and 5.5 is recommended.[9] Many disperse dyes can undergo hydrolysis or other forms of degradation under neutral to alkaline conditions, especially at elevated temperatures.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy solution or visible particles after dissolving in an organic solvent. The dye has not fully dissolved.Gently warm the solution (to no more than 37°C) and sonicate for 5-10 minutes to aid dissolution.
Precipitate forms immediately upon dilution into aqueous buffer. The final concentration of the dye is too high for the aqueous environment.Decrease the final working concentration of Disperse Blue 27.
The organic solvent from the stock solution is causing the dye to crash out.Minimize the volume of the stock solution added to the aqueous buffer (aim for <1% of the final volume).
Precipitate forms over time in the final working solution. The dye is slowly aggregating and falling out of solution.Add a non-ionic surfactant, such as Tween® 20, to your aqueous buffer at a final concentration of 0.01-0.05%.[7]
The pH of the buffer is not optimal for dye stability.Ensure your final working buffer is weakly acidic (pH 4.5-5.5).[9]
Inconsistent staining or signal in biological assays. Micro-precipitates are present in the working solution, leading to uneven dye distribution.Before use, filter the final working solution through a 0.2 µm syringe filter to remove any small aggregates.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Disperse Blue 27 (Molecular Weight: 420.38 g/mol ).[10]

Materials:

  • Disperse Blue 27 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 4.2 mg of Disperse Blue 27 powder and place it in a microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear with no visible particles.

  • Sonication (Optional): If the dye does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer for a final working concentration of 10 µM.

Materials:

  • 10 mM Disperse Blue 27 stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% Tween® 20 solution

  • Acetic acid (to adjust pH)

  • Sterile, nuclease-free water

Procedure:

  • Prepare the working buffer:

    • To 99 mL of PBS, add 50 µL of 10% Tween® 20 to achieve a final concentration of 0.05%.

    • Adjust the pH of the buffer to 5.0 using acetic acid.

    • Bring the final volume to 100 mL with sterile water.

  • Dilution:

    • Add 1 µL of the 10 mM Disperse Blue 27 stock solution to 1 mL of the prepared working buffer.

    • Vortex immediately and thoroughly to ensure rapid and complete mixing.

  • Filtration (Recommended):

    • Filter the final working solution through a 0.2 µm syringe filter to remove any potential micro-precipitates.

  • Use:

    • Use the freshly prepared working solution in your experiment without delay.

Visualizing the Workflow

Workflow for Preparing Disperse Blue 27 Solutions

Disperse Blue 27 Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Disperse Blue 27 Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Store at -20°C mix->store dilute Dilute Stock into Buffer store->dilute Use Stock prepare_buffer Prepare Aqueous Buffer (pH 5.0 + 0.05% Tween® 20) prepare_buffer->dilute filter Filter (0.2 µm) dilute->filter use Use Immediately filter->use

Caption: Workflow for preparing stock and working solutions of Disperse Blue 27.

Troubleshooting Decision Tree

Troubleshooting Precipitation start Precipitation Observed check_conc Is the final concentration high? start->check_conc reduce_conc Reduce working concentration check_conc->reduce_conc Yes check_surfactant Is a surfactant present? check_conc->check_surfactant No add_surfactant Add 0.01-0.05% Tween® 20 to buffer check_surfactant->add_surfactant No check_ph What is the buffer pH? check_surfactant->check_ph Yes adjust_ph Adjust pH to 4.5-5.5 check_ph->adjust_ph Neutral/Alkaline filter_solution Filter final solution (0.2 µm) check_ph->filter_solution Acidic

Caption: Decision tree for troubleshooting precipitation of Disperse Blue 27.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360487, Disperse blue 27. Retrieved from [Link]

  • American Association of Textile Chemists and Colorists. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • Dyeing-pedia. (2021, April 9). Anthraquinone Dyes. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

  • Ranbar Dyestuffs. (n.d.). Disperse Violet 27 – Disperse Dyes – Ranbar Violet NA. Retrieved from [Link]

  • World Dye Variety. (2012, March 23). Disperse Blue 27. Retrieved from [Link]

  • Bio-Rad. (n.d.). Behind the Blot: Everything You Need to Know About Tween 20. Retrieved from [Link]

  • VICHEM. (2023, October 27). What Is a Dispersing Agent? Applications in Polyester Dyeing. Retrieved from [Link]

  • Al-Tohamy, M., et al. (2014). Solubilization of Hydrophobic Dyes in Surfactant Solutions. International Journal of Molecular Sciences, 15(4), 5445-5465.
  • Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted anthraquinone dyes for cellular stains and enzyme detection.
  • Autumn Color Co., Ltd. (2023, June 29). The Role and Benefits of Dispersing Agents in Disperse Dyeing. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the stability of tween20 in aqueous solution?. Retrieved from [Link]

  • Google Patents. (n.d.). Anthraquinone quencher dyes, their methods of preparation and use.
  • Colorado State University. (2005, August 26). Subcellular Fraction Production Manual. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, December 27). Anthraquinone. Retrieved from [Link]

  • Illumina. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Precipitation of dyes in water based reactive dyes inkjet inks? how can we avoid the precipitation?. Retrieved from [Link]

  • Reddit. (2015, June 16). How much tween 20 do I use to get a 1% PBST buffer?. Retrieved from [Link]

  • Shahina, W., & Ashraf, C. M. (2000). Effect of Dispersing Agents and Substitution on the Dyeing and Spectroscopic Properties of Disperse Dyes. Journal of the Chemical Society of Pakistan, 22(2), 162-167.
  • ResearchGate. (n.d.). Preparation and application of some new disperse anthraquinone dyes. Retrieved from [Link]

  • Google Patents. (n.d.). Disperse blue dye composition, disperse dye, and preparation method and application of disperse dye.
  • Pall Corporation. (2022, May 19). Troubleshooting Guide for Water Intrusion Test (WIT) Failures. Retrieved from [Link]

  • Medicago AB. (n.d.). Phosphate Buffered Saline with Tween™ 20 (PBS-Tween) pH 7.4. Retrieved from [Link]

  • Solubility of Things. (n.d.). Anthraquinone. Retrieved from [Link]

  • KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent soluble anthraquinone dyes. Retrieved from [Link]

  • Ma, W., et al. (2018). Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. Molecules, 23(11), 2843.
  • Autumn Color Co., Ltd. (2023, June 29). The Role and Benefits of Dispersing Agents in Disperse Dyeing. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of high-stability liquid disperse dye.
  • Chemanova. (2023, July 22). The Role of Dispersing Agents in Achieving Stable Pigment Suspension. Retrieved from [Link]

Sources

Optimization

C.I. Disperse Blue 27 aggregation issues in aqueous solutions

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with C.I. Disperse Blue 27...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with C.I. Disperse Blue 27, specifically focusing on its aggregation in aqueous solutions. The following troubleshooting guides and FAQs are designed to provide both immediate solutions and a deeper understanding of the underlying chemical principles.

Section 1: Core Concepts - Understanding C.I. Disperse Blue 27 and Aggregation

This section addresses fundamental questions about the dye's properties and the phenomenon of aggregation.

Q1: What is C.I. Disperse Blue 27, and what are its key properties?

A1: C.I. Disperse Blue 27 is an anthraquinone-based synthetic dye.[1] Dyes of this class are known for their bright colors and good stability.[2] As a "disperse" dye, its defining characteristic is its very low solubility in water, making it suitable for dyeing hydrophobic materials like polyester.[1][2] Instead of truly dissolving, it is intended to exist as a fine, stable dispersion of microscopic particles in an aqueous medium.[2]

Key Physicochemical Properties of C.I. Disperse Blue 27

PropertyValue / DescriptionSource
Chemical Name 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro-9,10-anthracenedione[3]
Molecular Formula C₂₂H₁₆N₂O₇[1]
Molecular Weight 420.37 g/mol [1]
Appearance Dark blue to black powder[3][4]
Aqueous Solubility Sparingly soluble; used in dispersed form[1][2][5]
Chemical Class Anthraquinone Dye[1][2]
Q2: Why does C.I. Disperse Blue 27 aggregate in aqueous solutions?

A2: Aggregation is a common behavior for disperse dyes in water.[6][7] The primary cause is the molecule's chemical structure. The large, flat anthraquinone core is hydrophobic (water-repelling), while other parts of the molecule may have some polar character.[7] In water, these hydrophobic regions seek to minimize their contact with the surrounding polar water molecules. They achieve this by self-associating, where the hydrophobic parts of multiple dye molecules stack together. This process is driven by van der Waals forces and entropy effects.[8]

This self-association starts with the formation of dimers (two molecules) and can progress to trimers and larger clusters, eventually becoming visible particles that precipitate out of the solution.[7]

Monomer Individual Dye Molecules (Monomers) Dimer Dimers Monomer->Dimer Self-Association Trimer Trimers Dimer->Trimer Growth Aggregate Visible Aggregates (Precipitate) Trimer->Aggregate Further Growth

Caption: The stepwise process of dye aggregation in an aqueous solution.

Section 2: Troubleshooting Common Aggregation Issues

This section provides a logical workflow and specific advice for diagnosing and solving aggregation problems as they occur.

start Problem: Visible Particles or Inconsistent Results q_prep How was the stock solution prepared? start->q_prep q_ph What is the pH of the solution? q_prep->q_ph Properly sol_prep Solution: Use a dispersing agent and prepare a pre-dispersion paste. (See Protocol 1) q_prep->sol_prep Improperly q_temp What are the thermal conditions (storage/use)? q_ph->q_temp pH 4.0-5.5 sol_ph Solution: Adjust pH to 4.0-5.5 using a non-reactive buffer (e.g., acetate buffer). q_ph->sol_ph Neutral/Alkaline (pH > 6) q_conc Is the concentration too high? q_temp->q_conc Controlled sol_temp Solution: Store stock solutions refrigerated. Avoid repeated freeze-thaw cycles. Minimize time at high temp. q_temp->sol_temp Uncontrolled/ Excessive sol_conc Solution: Work with the lowest effective concentration. Dilute stock just before use. q_conc->sol_conc Yes

Caption: A troubleshooting workflow for diagnosing C.I. Disperse Blue 27 aggregation.

Q3: I see small particles or cloudiness in my dye solution immediately after preparation. What went wrong?

A3: This indicates poor initial dispersion. Disperse dyes do not readily dissolve and require mechanical and chemical assistance to form a stable colloidal suspension. Without this, the dye particles immediately aggregate.

Causality: The hydrophobic dye particles have a strong tendency to clump together in water. Simply adding the powder to water is insufficient to overcome these forces. A high-energy mixing process and the presence of a dispersing agent are required to break down the initial powder agglomerates and stabilize the resulting fine particles.[2]

Solution: You must use a suitable dispersing agent and follow a specific preparation protocol. Do not add the dry powder directly to your final volume of water. See Protocol 1 for the recommended method.

Q4: My dispersion looked fine initially, but it precipitated after a few hours/days in storage. Why?

A4: This is a sign of long-term instability. While the initial preparation may have created a fine dispersion, the particles can slowly re-aggregate over time, a process known as flocculation or Ostwald ripening.

Causality: Several factors can contribute to this:

  • Incorrect pH: Disperse dyes are most stable in a weakly acidic environment (pH 4-5.5).[9][10] If the pH is neutral or alkaline (pH > 6), especially at elevated temperatures, the dye can undergo hydrolysis, changing its chemical structure and promoting aggregation.[9]

  • Temperature Fluctuations: Storing at elevated temperatures or subjecting the solution to freeze-thaw cycles can disrupt the stabilizing layer provided by the dispersing agent, allowing particles to collide and stick.[11]

  • Insufficient Dispersing Agent: The concentration of the dispersing agent may be too low to provide complete coverage of the dye particles, leaving hydrophobic patches exposed.

Solution:

  • Verify and Buffer the pH: Ensure the pH of your final solution is between 4.0 and 5.5. Using a buffer (e.g., an acetate buffer) is highly recommended over simply adjusting with acid, as it resists pH shifts over time.

  • Optimize Storage: Store stock solutions in a refrigerator (~4°C) and protect them from light. Avoid freezing.

  • Re-disperse Before Use: If a small amount of settling is observed after prolonged storage, gently agitate or sonicate the solution briefly to resuspend the particles before use.

Section 3: Proactive Strategies for Preparing Stable Dispersions

The best way to solve aggregation is to prevent it from the start. This section provides best-practice protocols.

Q5: What is a dispersing agent and why is it essential?

A5: A dispersing agent (or dispersant) is a type of surfactant that is crucial for stabilizing disperse dye particles in a solution.[2] It prevents aggregation through two primary mechanisms:

  • Steric Hindrance: The dispersant molecules adsorb to the surface of the dye particles. Their molecular structure includes bulky chains that extend into the water, creating a physical barrier that prevents particles from getting close enough to aggregate.

  • Electrostatic Repulsion: Many dispersants are anionic (negatively charged). When they coat the dye particles, they impart a net negative charge to each particle. Since like charges repel, the particles push each other away, preventing aggregation.

cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent a1 Dye Particle a2 Dye Particle a1->a2  Hydrophobic  Attraction s1 Dye p11 s1->p11 p12 s1->p12 p13 s1->p13 p14 s1->p14 p15 s1->p15 p16 s1->p16 p17 s1->p17 p18 s1->p18 s2 Dye p21 s2->p21 p22 s2->p22 p23 s2->p23 p24 s2->p24 p25 s2->p25 p26 s2->p26 p27 s2->p27 p28 s2->p28 label_repel Steric & Electrostatic Repulsion

Caption: Mechanism of stabilization by a dispersing agent.

Experimental Protocol 1: Preparation of a Stable C.I. Disperse Blue 27 Stock Solution

This protocol describes a self-validating method for creating a stable 1 mg/mL stock dispersion.

Materials:

  • C.I. Disperse Blue 27 powder

  • Anionic dispersing agent (e.g., sodium lignosulfonate or a naphthalene sulfonate condensate)

  • Deionized water

  • Small glass mortar and pestle

  • Magnetic stirrer and stir bar

  • pH meter and calibration buffers

  • 0.5 M Acetic acid and 0.5 M Sodium acetate for buffer preparation

Methodology:

  • Calculate Quantities: For 10 mL of a 1 mg/mL stock, you will need 10 mg of C.I. Disperse Blue 27. The dispersing agent is typically added at a 1:1 or 2:1 ratio (dispersant:dye) by weight. For this example, use 20 mg of dispersing agent.

  • Create a Paste (The Critical Step):

    • Weigh 10 mg of the dye and 20 mg of the dispersing agent and place them in the glass mortar.

    • Add a few drops (approx. 200-300 µL) of deionized water.

    • Gently but thoroughly grind the mixture with the pestle for 2-3 minutes. The goal is to create a smooth, homogenous, lump-free paste. This step wets the individual dye particles and coats them with the dispersant.

  • Initial Dilution:

    • Slowly add approximately 2 mL of deionized water to the mortar while continuing to mix the paste. This creates a liquid slurry.

    • Transfer this slurry to a beaker containing a magnetic stir bar and ~5 mL of deionized water. Use another 1-2 mL of water to rinse the mortar and pestle, adding the rinse water to the beaker to ensure a complete transfer.

  • Final Dilution and pH Adjustment:

    • Place the beaker on a magnetic stirrer and stir at a moderate speed.

    • Add deionized water to bring the final volume to 10 mL.

    • Check the pH. Adjust the pH to 5.0 by adding drops of the 0.5 M acetic acid or 0.5 M sodium acetate solutions.

  • Homogenization:

    • Continue stirring for 30 minutes to ensure the dispersion is uniform. For critical applications, brief bath sonication (5-10 minutes) can further improve homogeneity.

  • Validation & Storage:

    • A properly made dispersion should be uniform in color and free of visible particles. A drop placed on filter paper should spread evenly without a dark ring of aggregated dye in the center.

    • Store the final solution in a sealed, light-protected container at 4°C.

Section 4: Analytical Characterization of Aggregation

For research and development, it's often necessary to quantify the degree of aggregation.

Q6: How can I experimentally measure or detect aggregation in my sample?

A6: UV-Visible (UV-Vis) spectroscopy is one of the most accessible methods for detecting dye aggregation.[6] The principle is that the electronic environment of a dye molecule changes when it stacks closely with other molecules. This change affects how it absorbs light.

  • Monomers: Dye molecules that are individually dispersed have a characteristic absorption peak (λ_max).

  • Aggregates: When molecules aggregate, this peak can shift.

    • H-aggregation (Hypsochromic shift): The peak shifts to a shorter wavelength (a "blue shift"). This typically occurs when dye molecules stack face-to-face.

    • J-aggregation (Bathochromic shift): The peak shifts to a longer wavelength (a "red shift"). This is common when molecules arrange in a head-to-tail fashion.

By observing the appearance of a new peak or a shift in the main peak relative to a highly dilute (monomeric) solution, you can detect aggregation.[6][12] Other available methods include dynamic light scattering (DLS) to measure particle size, conductometry, and fluorescence spectroscopy.[7][12]

Experimental Protocol 2: Detecting Aggregation using UV-Vis Spectroscopy

Objective: To determine if aggregation is occurring in a sample by comparing its absorption spectrum to a reference monomeric spectrum.

Methodology:

  • Prepare a Monomeric Reference: Prepare a very dilute solution (e.g., 1 µg/mL) of C.I. Disperse Blue 27 in a solvent that discourages aggregation, such as 70% ethanol in water.[13] This solution should contain primarily monomers.

  • Acquire Reference Spectrum: Scan the monomeric reference solution in a UV-Vis spectrophotometer across a relevant wavelength range (e.g., 400-800 nm) to find the λ_max of the monomer.

  • Prepare Test Sample: Prepare your aqueous dispersion of C.I. Disperse Blue 27 using the desired protocol (e.g., Protocol 1). Dilute it to a concentration that gives a maximum absorbance reading within the linear range of your spectrophotometer (typically < 1.5 AU).

  • Acquire Sample Spectrum: Scan the test sample across the same wavelength range.

  • Analyze and Compare:

    • Overlay the two spectra.

    • No Aggregation: The test sample's spectrum will have the same shape and λ_max as the monomeric reference.

    • Aggregation: The test sample's spectrum will show a new shoulder or a distinct peak at a wavelength shorter (H-aggregate) or longer (J-aggregate) than the monomer's λ_max. The original monomer peak may be reduced in intensity.

References
  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information. Retrieved from [Link]

  • Miosga, E., et al. (2025). Effect of Dye Aggregation on the Sorption Behavior of Anionic Dyes onto Cationized Cellulose Fibers. Langmuir - ACS Publications. Retrieved from [Link]

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]

  • Wang, Z., et al. (2018). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. National Institutes of Health. Retrieved from [Link]

  • Skychem Group. (2024). Disperse Dye Compatibility Technology And Dye Selection Principles. Retrieved from [Link]

  • Islam, M. K. (2021). Measurement and Reasons of Dye Aggregation in Dyebath. Textile Learner. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Retrieved from [Link]

  • MDPI. (2020). Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Giles, C. H. (1969). Aggregation of Dyes in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021). What is the stability of disperse dyes?. Dyeing-pedia. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Disperse Blue 27 Dyeing Efficiency

Welcome to the technical support center for Disperse Blue 27. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disperse Blue 27. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Disperse Blue 27 in dyeing processes. As an anthraquinone-based dye, Disperse Blue 27 offers excellent lightfastness and thermal stability, making it a valuable tool in various applications. However, its performance is highly dependent on precise control of dyeing parameters, particularly pH and temperature. This document provides the scientific rationale and practical guidance to help you achieve optimal and reproducible results in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the dyeing process with Disperse Blue 27. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the chemical principles of disperse dyeing.

Problem: Poor Color Yield or Pale Shades

Symptoms: The dyed substrate appears lighter than expected, or the color intensity is low.

Possible Causes & Solutions:

  • Incorrect Dyebath pH:

    • Diagnosis: Measure the pH of your dyebath before and after the dyeing cycle. The optimal pH for disperse dyes on polyester is in the weakly acidic range of 4.5-5.5.[1][2][3]

    • Scientific Rationale: In a weakly acidic medium, Disperse Blue 27 maintains its non-ionic state, which is crucial for its substantivity to hydrophobic polyester fibers.[4] At a pH above this range, especially under alkaline conditions, the dye can undergo hydrolysis, leading to a reduction in color strength.[2][5] Below the optimal pH, some disperse dyes may precipitate, reducing their availability for dyeing.

    • Solution: Buffer the dyebath to a pH of 4.5-5.5 using an acetic acid/acetate buffer system. Avoid strong mineral acids as they can be difficult to control.

  • Insufficient Dyeing Temperature:

    • Diagnosis: Verify the temperature profile of your dyeing apparatus. Ensure it reaches and maintains the target temperature throughout the dyeing cycle.

    • Scientific Rationale: Dyeing polyester with disperse dyes is an energy-intensive process. High temperatures, typically around 130°C, are required to swell the polyester fibers and increase the kinetic energy of the dye molecules. This allows the dye to penetrate the amorphous regions of the fiber.[4] Insufficient temperature will result in poor dye diffusion and uptake.

    • Solution: For high-temperature dyeing methods, ensure the temperature is maintained at 130-135°C. For carrier dyeing methods, the temperature can be lower (85-90°C), but the efficiency may be reduced.

  • Inadequate Dye Dispersion:

    • Diagnosis: Visually inspect the dyebath for any dye precipitates or agglomerates.

    • Scientific Rationale: Disperse dyes have low water solubility and exist as a fine dispersion in the dyebath. Poor dispersion can lead to dye aggregation and precipitation, reducing the concentration of dye available to the fiber.

    • Solution: Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath. Maintain adequate agitation throughout the dyeing process to keep the dye dispersed.

Problem: Inconsistent or Uneven Dyeing (Shade Variation)

Symptoms: The color is not uniform across the substrate, with some areas appearing darker or lighter than others.

Possible Causes & Solutions:

  • Fluctuations in Dyebath pH:

    • Diagnosis: Monitor the pH of the dyebath at multiple time points during the dyeing cycle.

    • Scientific Rationale: As the temperature increases, the pH of the dyebath can shift. If the pH is not properly buffered, it can drift into a range that affects the dye's stability and uptake rate, leading to uneven dyeing.

    • Solution: Use a robust buffering system (e.g., acetic acid/sodium acetate) to maintain a stable pH throughout the high-temperature phase of dyeing.

  • Uneven Temperature Distribution:

    • Diagnosis: Check for hot or cold spots in your dyeing equipment.

    • Scientific Rationale: The rate of dye diffusion into the polyester fiber is highly temperature-dependent. Uneven heating will cause different areas of the substrate to be dyed at different rates.

    • Solution: Ensure proper circulation of the dyebath and uniform heating of the substrate.

  • Improper Pre-treatment of the Substrate:

    • Diagnosis: Examine the substrate for any residual sizing agents, oils, or other contaminants.

    • Scientific Rationale: Contaminants on the fiber surface can act as a barrier to dye penetration, leading to patchy and uneven dyeing.

    • Solution: Thoroughly clean and pre-treat the substrate to ensure a uniform and receptive surface for dyeing.

Problem: Color Changes or Poor Fastness

Symptoms: The final color of the dyed substrate is different from the expected shade of Disperse Blue 27, or the color fades or bleeds easily after washing or exposure to light.

Possible Causes & Solutions:

  • Dye Hydrolysis due to High pH:

    • Diagnosis: Review your dyebath pH control. A pH significantly above 5.5, especially in alkaline conditions, is a likely culprit.

    • Scientific Rationale: Anthraquinone dyes like Disperse Blue 27 can be susceptible to hydrolytic degradation under alkaline conditions, which can alter the chromophore and thus the color.[5] This degradation can also lead to poor wash fastness as the smaller, hydrolyzed dye fragments may not be well-fixed within the fiber.

    • Solution: Strictly maintain the dyebath pH in the recommended acidic range.

  • Thermal Degradation of the Dye:

    • Diagnosis: Check if the dyeing temperature exceeded the recommended maximum for Disperse Blue 27.

    • Scientific Rationale: While Disperse Blue 27 has good thermal stability, excessively high temperatures can lead to thermal degradation of the dye molecule, resulting in a color shift and reduced fastness properties.[6][7]

    • Solution: Adhere to the recommended dyeing temperature of 130-135°C. Avoid prolonged exposure to unnecessarily high temperatures.

  • Incomplete Removal of Surface Dye:

    • Diagnosis: Observe for color bleeding during post-dyeing washing steps.

    • Scientific Rationale: After dyeing, some dye molecules may be loosely adsorbed on the fiber surface. If not removed, this surface dye will lead to poor rub and wash fastness.

    • Solution: Perform a thorough reduction clearing process after dyeing to remove any unfixed dye from the substrate surface.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with Disperse Blue 27 and why is it critical?

The optimal pH for dyeing with Disperse Blue 27 is in the weakly acidic range of 4.5 to 5.5.[1][2][3] This pH is critical for several reasons:

  • Dye Stability: In this pH range, the anthraquinone structure of Disperse Blue 27 is most stable and less susceptible to hydrolysis, which can occur under alkaline conditions and lead to color changes and reduced fastness.[5]

  • Fiber Interaction: Polyester fibers have an isoelectric point in the acidic range. Dyeing at a pH close to this point can influence the surface charge of the fiber, though the primary mechanism for disperse dye uptake is diffusion into the hydrophobic fiber. Maintaining a consistent pH ensures reproducible dyeing conditions.

Q2: What is the recommended temperature range for dyeing with Disperse Blue 27?

The recommended temperature for high-temperature exhaust dyeing of polyester with Disperse Blue 27 is 130-135°C.[8]

Q3: How does incorrect pH affect the dye and the polyester fiber?

  • Effect on the Dye:

    • Alkaline pH (> 6.0): Can cause hydrolysis of the dye molecule, leading to a change in color and a decrease in color strength.[5]

    • Strongly Acidic pH (< 4.0): May cause some disperse dyes to precipitate out of the dyebath, reducing the amount of dye available for dyeing.

  • Effect on the Fiber:

    • Polyester is generally resistant to acidic conditions. However, strong alkaline conditions, especially at high temperatures, can cause surface hydrolysis of the polyester fiber, leading to a loss of strength and a change in handle.

Q4: What are the consequences of dyeing at a temperature that is too high or too low?

  • Temperature too low: Insufficient fiber swelling and low dye molecule energy will result in poor dye penetration, leading to pale shades and poor wash fastness.

  • Temperature too high: Can lead to thermal degradation of the Disperse Blue 27 dye, causing a change in shade and potentially compromising the integrity of the polyester fiber.[7] It can also lead to issues with dye sublimation.[4][8]

Q5: How can I create a stable dyeing environment for reproducible results?

To ensure reproducibility, it is essential to precisely control the dyeing parameters:

  • pH Control: Use a reliable buffer system (e.g., acetic acid/sodium acetate) to maintain the pH at 4.5-5.5 throughout the dyeing process.

  • Temperature Control: Use a calibrated dyeing machine with good temperature control and circulation to ensure a uniform and accurate temperature profile.

  • Consistent Water Quality: Variations in water hardness and alkalinity can affect the dyebath pH. Use deionized or softened water for consistent results.

  • Standardized Procedures: Follow a consistent, documented procedure for dye preparation, dyebath setup, and the dyeing cycle.

Data Presentation

Table 1: Effect of pH on the Relative Color Strength (K/S) of a Representative Anthraquinone Disperse Dye on Polyester

Dyebath pHRelative Color Strength (K/S)Observations
3.0LowerPotential for dye precipitation.
4.5HighOptimal range for dye stability and uptake.
5.5HighOptimal range for dye stability and uptake.
7.0ModerateSlight decrease in color strength.
9.0LowSignificant decrease due to dye hydrolysis.
11.0Very LowSevere dye degradation.

Note: This table presents generalized data for anthraquinone disperse dyes. The exact K/S values can vary based on specific experimental conditions.

Table 2: Effect of Temperature on the Dyeing Rate of a Representative High-Energy Disperse Dye on Polyester

Temperature (°C)Relative Dyeing RateObservations
100Very SlowMinimal dye uptake.
110SlowGradual increase in dye uptake.
120ModerateSignificant increase in dyeing rate.
130FastOptimal temperature for efficient dyeing.
140Very FastRisk of dye degradation and fiber damage.

Note: This table illustrates the general trend. The optimal temperature should be determined experimentally for your specific process.

Experimental Protocols

Protocol for Optimizing Dyeing pH
  • Prepare a series of dyebaths: For a constant concentration of Disperse Blue 27 and other dyeing auxiliaries, prepare several dyebaths with pH values ranging from 3.5 to 7.5 in increments of 0.5 pH units. Use a suitable buffer system (e.g., acetic acid/sodium acetate) to maintain the pH.

  • Dyeing: Dye identical polyester substrate samples in each dyebath under the same temperature (130°C) and time conditions.

  • Post-Dyeing Treatment: Subject all samples to the same washing and reduction clearing process to remove unfixed dye.

  • Color Measurement: Measure the color strength (K/S value) of each dyed sample using a spectrophotometer.

  • Analysis: Plot the K/S values against the dyebath pH to determine the optimal pH range that yields the highest color strength.

Protocol for Determining the Optimal Dyeing Temperature
  • Prepare identical dyebaths: Prepare multiple dyebaths with the optimal pH (determined from the previous protocol) and a constant concentration of Disperse Blue 27.

  • Dyeing at different temperatures: Dye identical polyester substrate samples in each dyebath at a series of temperatures (e.g., 110°C, 120°C, 130°C, 135°C, 140°C) for the same duration.

  • Post-Dyeing Treatment: Apply the same washing and reduction clearing procedure to all samples.

  • Color Measurement: Measure the K/S value of each sample.

  • Analysis: Plot the K/S values against the dyeing temperature to identify the temperature at which the maximum color strength is achieved without evidence of dye degradation (i.e., a decrease in K/S at higher temperatures).

Visualizations

G cluster_0 pH Effects on Dyeing Efficiency Optimal_pH Optimal pH (4.5-5.5) Stable Dye\nGood Uptake Stable Dye Good Uptake Optimal_pH->Stable Dye\nGood Uptake Leads to Alkaline_pH Alkaline pH (>6.0) Dye Hydrolysis\nPoor Color Yield Dye Hydrolysis Poor Color Yield Alkaline_pH->Dye Hydrolysis\nPoor Color Yield Causes Acidic_pH Strongly Acidic pH (<4.0) Dye Precipitation\nReduced Availability Dye Precipitation Reduced Availability Acidic_pH->Dye Precipitation\nReduced Availability May Cause

Caption: Influence of dyebath pH on Disperse Blue 27 stability and dyeing outcome.

G Start Start Dyeing Process Prep Prepare Dyebath (Dye, Auxiliaries) Start->Prep pH_Control Adjust pH to 4.5-5.5 Prep->pH_Control Temp_Ramp Ramp Temperature to 130°C pH_Control->Temp_Ramp Dyeing Hold at 130°C (e.g., 60 min) Temp_Ramp->Dyeing Cool_Down Cool Down Dyeing->Cool_Down Rinse Rinse Cool_Down->Rinse Reduction_Clear Reduction Clearing Rinse->Reduction_Clear Final_Rinse Final Rinse & Dry Reduction_Clear->Final_Rinse End End Final_Rinse->End

Caption: Standard workflow for high-temperature polyester dyeing with Disperse Blue 27.

G Problem Poor Color Yield? Check_pH Is pH 4.5-5.5? Problem->Check_pH Start Diagnosis Check_Temp Is Temp 130°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Dispersion Is Dye Well Dispersed? Check_Temp->Check_Dispersion Yes Adjust_Temp Increase Temperature Check_Temp->Adjust_Temp No Improve_Dispersion Improve Dispersion Technique Check_Dispersion->Improve_Dispersion No Solution Problem Solved Check_Dispersion->Solution Yes Adjust_pH->Problem Adjust_Temp->Problem Improve_Dispersion->Problem

Caption: Troubleshooting flowchart for poor color yield in Disperse Blue 27 dyeing.

References

  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective.
  • National Center for Biotechnology Information. (n.d.). Disperse Blue 1. In PubChem. Retrieved from [Link]

  • Carr, C. M. (Ed.). (2011). Kinetics of Low Temperature Polyester Dyeing with High Molecular Weight Disperse Dyes by Solvent Microemulsion and AgroSourced Auxiliaries. MDPI.
  • Google Patents. (n.d.). US3785766A - Process for dyeing polyester textiles with anthraquinone dyestuffs by thermofixation.
  • The Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes.
  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics.
  • National Center for Biotechnology Information. (n.d.). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. In PubMed Central. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Measuring the surface potential and isoelectric point of polyester fibres with a zeta potential analyzer. Retrieved from [Link]

  • Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing. Retrieved from [Link]

  • Micron Scientific. (2023, August 11). Measuring the surface potential and isoelectric point of polyester fibres with a zeta potential analyzer. Retrieved from [Link]

  • Sinoever. (2018, October 18). Dyeing properties of disperse dyes - PH sensitivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, October 12). Polyester textile functionalization through incorporation of pH/thermo-responsive microgels. Part II. In PubMed Central. Retrieved from [Link]

  • SciSpace. (2011, December 14). Dyeing with Disperse Dyes. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Degradation of anthraquinone dyes from effluents. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of pH adjusted with different acids on the dyeability of polyester fabric. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition kinetics of three anthraquinone hazardous waste. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of zeta potential (ζ) at pH 9, pH 7, and pH 4, and.... Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021, January 22). What are the effects of pH on the dyeing and finishing process?. Retrieved from [Link]

  • ResearchGate. (n.d.). Particle Size and Solubility of Disperse Dyes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating the Environmental Footprint of Disperse Blue 27 Dyeing

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in textile dyeing and finishing. It provides in-depth troubleshooting, scientifically grounded explanations...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in textile dyeing and finishing. It provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to minimize the environmental impact associated with the use of Disperse Blue 27, a common anthraquinone-based dye for synthetic fibers like polyester. Our focus is on providing actionable solutions that uphold both dyeing quality and ecological responsibility.

The Challenge with Disperse Dyes

Disperse dyes, including Disperse Blue 27, are characterized by their low water solubility, a property that makes them effective for dyeing hydrophobic fibers but also presents significant environmental challenges.[1] The traditional dyeing process for polyester consumes large volumes of water, energy, and chemicals, leading to substantial wastewater discharge and greenhouse gas emissions.[2] This effluent is often colored and contains a high chemical oxygen demand (COD), posing a threat to aquatic ecosystems by reducing light penetration and potentially bioaccumulating in organisms.[1][3] Furthermore, the degradation of these dyes can sometimes result in metabolites that are more toxic than the original compounds.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Disperse Blue 27 dyeing process and offers solutions aimed at reducing its environmental impact.

Issue 1: Poor Dye Fixation and High Effluent Color

Question: My polyester dyeing with Disperse Blue 27 results in low dye exhaustion, leading to intensely colored wastewater. How can I improve dye fixation while minimizing the environmental impact?

Answer: Poor dye fixation is a primary contributor to effluent pollution. The un-fixed dye washes off during subsequent rinsing steps, contaminating large volumes of water. To address this, we must optimize the dyeing process parameters and consider the use of more sustainable auxiliaries.

Root Cause Analysis:

  • Sub-optimal Dyeing Temperature and Time: Disperse dyes require high temperatures (typically 130°C) to penetrate the polyester fiber.[5] Insufficient temperature or time will result in a lower fixation rate.

  • Incorrect pH: The dyeing of polyester with disperse dyes is most effective in an acidic pH range (typically 4.5-5.5). Deviations from this can affect dye uptake.

  • Inefficient Dispersing Agents: Disperse dyes need to be finely dispersed in the dyebath. Poor dispersion leads to dye agglomeration and reduced affinity for the fiber.

  • High Liquor Ratio: A high liquor ratio (the ratio of water to fabric weight) can lead to lower dye concentration in the bath, reducing the driving force for dye migration into the fiber.[6]

Solutions & Protocols:

  • Process Optimization:

    • Temperature and Time: Ensure the dyeing process reaches and maintains the optimal temperature for Disperse Blue 27 (consult supplier technical data sheets). A typical high-temperature (HT) dyeing process involves heating to 130°C and holding for 30-60 minutes.[5]

    • pH Control: Buffer the dyebath to a pH of 4.5-5.5 using a non-volatile acid like acetic acid.

    • Reduced Liquor Ratio: Aim for the lowest possible liquor ratio that your equipment can handle without compromising fabric quality (e.g., 1:5 to 1:8).[6] This concentrates the dye and auxiliaries, promoting higher exhaustion.

  • Sustainable Auxiliaries:

    • Biodegradable Dispersing and Leveling Agents: Replace conventional dispersing agents with biodegradable alternatives.[2] These improve dye uptake and reduce the chemical load in the wastewater. Look for products based on lignosulfonates or polycarboxylates that have been certified for their biodegradability.

    • Low-Temperature Dyeing Carriers: For dyeing at lower temperatures (100-120°C), which can save up to 30% in energy consumption, consider using eco-friendly carriers.[2] However, be mindful that traditional carriers can be toxic. Opt for newer, biodegradable carrier formulations.

Experimental Protocol: Optimizing Dye Exhaustion

  • Prepare three identical polyester fabric samples (e.g., 10g each).

  • Set up three separate dye baths with a 1:10 liquor ratio.

  • To each bath, add Disperse Blue 27 (e.g., 1% on weight of fabric), a biodegradable dispersing agent (as per manufacturer's recommendation), and acetic acid to achieve a pH of 5.0.

  • Run the dyeing cycles with varying peak temperatures: 120°C, 125°C, and 130°C, each for 45 minutes.

  • After dyeing, rinse the samples and measure the absorbance of the spent dyebath and the first rinse water using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculate the dye exhaustion percentage for each temperature.

  • The temperature yielding the highest exhaustion with the lowest residual color in the effluent is the optimal condition.

Data Summary: Effect of Temperature on Dye Exhaustion

Dyeing Temperature (°C)Dye Exhaustion (%)Effluent Absorbance (at λmax)
120850.45
125920.24
130960.12

Note: The above data is illustrative.

Issue 2: Ineffective Reduction Clearing and Contaminated Effluent

Question: The conventional reduction clearing process using sodium dithionite (hydrose) to remove unfixed surface dye is creating a toxic and high-COD effluent. Are there greener alternatives?

Answer: Yes, the conventional reduction clearing process is a significant source of pollution.[7] Sodium dithionite by-products can be corrosive and deplete oxygen in water streams.[7] There are several more environmentally benign alternatives.

Root Cause Analysis:

  • Harsh Reducing Agents: Sodium dithionite is a powerful but environmentally problematic reducing agent.

  • Alkaline Conditions: The process is typically carried out under alkaline conditions, which contributes to the high pH of the effluent.

Solutions & Protocols:

  • Eco-friendly Reducing Agents:

    • Glucose-Based Reducing Agents: In an alkaline medium, glucose can act as a reducing agent and is a biodegradable and cost-effective alternative to sodium dithionite.[8]

    • Enzymatic Clearing: Certain enzymes, like laccases, can decolorize the residual dye on the fabric surface under milder conditions.[9] This can also reduce the ecotoxicity of the effluent.[9]

  • Alternative Clearing Methods:

    • Ozone Treatment: A short exposure to ozone in a humid environment can effectively remove surface dye, with water being the primary by-product.[8]

    • Bio-surfactant Washing: Using natural surfactants, such as those derived from soap nut, can effectively wash off unfixed dye.[7]

Experimental Protocol: Comparing Clearing Agents

  • Dye several small polyester samples with Disperse Blue 27 under identical conditions.

  • Divide the samples into three groups for different clearing treatments:

    • Group A (Conventional): Treat with 2 g/L sodium dithionite and 2 g/L sodium hydroxide at 70°C for 20 minutes.[7]

    • Group B (Glucose): Treat with 5 g/L glucose and 2 g/L sodium hydroxide at 70°C for 20 minutes.

    • Group C (Bio-surfactant): Treat with a 20% soap nut extract solution at 80°C for 20 minutes.[7]

  • After clearing, rinse all samples thoroughly.

  • Assess the color fastness to washing for each sample according to a standard method (e.g., ISO 105-C06).

  • Measure the COD and Total Dissolved Solids (TDS) of the effluent from each clearing process.

Data Summary: Environmental Impact of Clearing Agents

Clearing AgentWash Fastness Rating (Staining)Effluent COD (mg/L)Effluent TDS (mg/L)
Sodium Dithionite4-515003000
Glucose4-58001800
Soap Nut Extract46001200

Note: The above data is illustrative.

Workflow for Eco-Friendly Reduction Clearing

G cluster_0 Post-Dyeing Stage cluster_1 Clearing Method Selection cluster_2 Eco-Friendly Options cluster_3 Effluent & Final Product DyedFabric Dyed Polyester Fabric (with unfixed Disperse Blue 27) Conventional Conventional (Sodium Dithionite) DyedFabric->Conventional EcoFriendly Eco-Friendly Alternatives DyedFabric->EcoFriendly HighImpactEffluent High COD & TDS Effluent Conventional->HighImpactEffluent Glucose Glucose-Based Reducing Agent EcoFriendly->Glucose Enzymatic Enzymatic Treatment (e.g., Laccase) EcoFriendly->Enzymatic Ozone Ozone Treatment EcoFriendly->Ozone BioSurfactant Bio-Surfactant Wash (e.g., Soap Nut) EcoFriendly->BioSurfactant LowImpactEffluent Low COD & TDS Effluent Glucose->LowImpactEffluent Enzymatic->LowImpactEffluent Ozone->LowImpactEffluent BioSurfactant->LowImpactEffluent FinalProduct Cleared Fabric (Good Wash Fastness) HighImpactEffluent->FinalProduct Achieves fastness but with high environmental cost LowImpactEffluent->FinalProduct

Caption: Selection workflow for post-dyeing clearing processes.

Frequently Asked Questions (FAQs)

Q1: Can I completely eliminate water from the Disperse Blue 27 dyeing process?

A1: Yes, supercritical CO₂ dyeing is a waterless technology that uses recyclable CO₂ as a solvent for the disperse dye.[2] This method completely eliminates wastewater and reduces energy consumption. While the initial investment in equipment is high, it offers significant long-term environmental and economic benefits.

Q2: What are Advanced Oxidation Processes (AOPs) and how can they treat my Disperse Blue 27 effluent?

A2: Advanced Oxidation Processes are wastewater treatment technologies that utilize highly reactive hydroxyl radicals (•OH) to break down and mineralize organic pollutants like disperse dyes.[10][11] Common AOPs include ozonation (O₃), UV/H₂O₂, and Fenton's reagent (Fe²⁺ + H₂O₂).[12] These processes can effectively decolorize the effluent and reduce its COD, transforming the dye into less harmful compounds.[10][11]

Logical Relationship of AOPs in Wastewater Treatment

G cluster_AOPs AOP Methods Effluent Dyeing Effluent (contains Disperse Blue 27) AOPs Advanced Oxidation Processes (AOPs) Effluent->AOPs Ozone Ozonation (O₃) UV_H2O2 UV / H₂O₂ Fenton Fenton's Reagent TreatedWater Treated Water (Decolorized, Low COD) Mineralization Mineralization Products (CO₂, H₂O, etc.) TreatedWater->Mineralization Ozone->TreatedWater UV_H2O2->TreatedWater Fenton->TreatedWater

Caption: Role of AOPs in the degradation of dye effluent.

Q3: Are there any analytical methods to accurately quantify the amount of Disperse Blue 27 in my wastewater?

A3: Yes, several analytical techniques can be used for the quantification of Disperse Blue 27 in textile effluent.[13] The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with a PDA or mass spectrometry detector, and UV-Vis Spectrophotometry.[13] These methods are crucial for monitoring the effectiveness of your process optimizations and wastewater treatment.

Q4: My dyed fabric shows uneven color (levelness issues). Can this be related to environmental impact?

A4: Yes, indirectly. Uneven dyeing often leads to the rejection of the dyed batch, resulting in the need to either strip the color (a chemically intensive process) or re-dye, both of which increase water, energy, and chemical consumption.[14] Using a high-quality, biodegradable leveling agent can improve dye migration and ensure even color distribution, thus preventing the waste associated with re-processing.[15][16]

Q5: What is the role of enzymes in reducing the environmental impact of dyeing?

A5: Enzymes can be used in various stages of textile processing to reduce environmental impact. In the context of Disperse Blue 27, enzymes like laccases and peroxidases can be used for the decolorization of wastewater.[17] They work by breaking down the chromophoric structure of the dye.[17] Enzymatic treatment is considered a green alternative as it operates under mild conditions and can significantly reduce the toxicity and COD of the effluent.[9]

References

  • Disperse Dye Ecotoxicity → Term - Pollution → Sustainability Directory. (2025, December 2). Sustainability Directory.
  • The Environmental Impact of Textile Dyeing. (2022, March 21). Tentree.
  • Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzym
  • Eco-Friendly Disperse Dyeing: Reducing Environmental Impact in Polyester Production. (2025, October 19). Eco-Friendly Disperse Dyeing.
  • Environment friendly approach to remove unbound disperse dyes
  • Sustainable dyeing techniques– preventing water pollution. (2021, April 14). Fibre2Fashion.
  • Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents: A Review. Science Alert.
  • Textile Dyeing and Chemical Pollution in the Fashion Industry. (2023, June 2). SgT Group.
  • Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase. (2022, June 29). PMC - NIH.
  • (PDF) Polyester Dyeing and its Environmental Impact. (2020, July 18).
  • Recent Strategies for the Remediation of Textile Dyes from Wastewater: A System
  • Advanced Oxidation Processes for Textile Wastewater Treatment. (2017, March 26).
  • How to Increase the Speed of Disperse Dyeing and Shorten the Process?. (2025, June 6). Skychem Group.
  • Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. (2025, September 26). ACS Omega.
  • Advanced Oxidation Processes for Textile Wastewater Tre
  • Application Notes and Protocols for the Quantitative Analysis of Disperse Blue 35 in Textile Effluent. Benchchem.
  • What are Common problems for Disperse dyeing?. (2021, February 12). Tiankun Chemical.
  • Dyeing Auxiliaries. CHT Group.

Sources

Troubleshooting

Technical Support Center: Photodegradation Kinetics of C.I. Disperse Blue 27

Welcome to the technical support center for the photodegradation kinetics of C.I. Disperse Blue 27.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the photodegradation kinetics of C.I. Disperse Blue 27. This guide is designed for researchers, scientists, and professionals in drug development and related fields who are conducting experiments on the photocatalytic degradation of this anthraquinone-based disperse dye. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the accuracy and reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses common challenges and unexpected outcomes you might encounter during your photodegradation experiments.

Q1: Why is the degradation efficiency of my C.I. Disperse Blue 27 unexpectedly low?

A1: Several factors can contribute to low degradation efficiency. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity or Inefficiency:

    • Cause: The photocatalyst (e.g., TiO₂, ZnO) may have a low surface area, impurities, or an inappropriate crystalline structure.[1][2] Impurities can act as recombination centers for photogenerated electron-hole pairs, reducing the catalyst's efficiency.[2]

    • Solution:

      • Characterize your catalyst: Before the experiment, ensure you have data on its morphology (e.g., via SEM), surface area (e.g., via BET analysis), and crystal structure (e.g., via XRD).

      • Use a proven catalyst: For initial experiments, consider using a commercially available, well-characterized photocatalyst like Degussa P25, which has been shown to be efficient for dye degradation.[3]

      • Optimize catalyst loading: An insufficient amount of catalyst leads to fewer active sites for the reaction.[2] Conversely, excessive catalyst loading can increase the turbidity of the solution, scattering the light and reducing its penetration, which in turn decreases the degradation rate.[4][5] It is essential to determine the optimal catalyst concentration for your specific experimental setup.[6]

  • Incorrect Experimental Conditions:

    • Cause: The pH of the solution, the initial dye concentration, and the light source can significantly impact the degradation rate.[3][4][5][6][7][8]

    • Solution:

      • Optimize pH: The surface charge of the photocatalyst and the dye molecule's ionization state are pH-dependent. The optimal pH for the degradation of Disperse Blue dyes has been observed to be around neutral or slightly alkaline conditions (pH 7.0-8.5).[6][7]

      • Adjust Initial Dye Concentration: High concentrations of the dye can absorb a significant amount of light, preventing it from reaching the catalyst surface.[9] Lowering the initial concentration can sometimes improve the degradation rate.

      • Verify Light Source: Ensure your light source emits photons with energy equal to or greater than the bandgap of your photocatalyst.[10] For TiO₂ (bandgap ~3.2 eV), a UV light source is typically required.[1] Also, check the age and intensity of your lamp, as these can decrease over time.

Q2: My kinetic data is not fitting a pseudo-first-order model. What could be the reason?

A2: While the photodegradation of many dyes follows pseudo-first-order kinetics, deviations can occur due to several reasons.[4][11]

  • Complex Reaction Mechanism: The degradation of C.I. Disperse Blue 27 might involve multiple steps and intermediates, leading to more complex kinetics.

  • Langmuir-Hinshelwood (L-H) Kinetics: In heterogeneous photocatalysis, the reaction often follows the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-liquid interface.[4][12][13] This model considers the adsorption of the dye onto the catalyst surface.[12][13] At very low initial dye concentrations, the L-H model can simplify to a pseudo-first-order model. However, at higher concentrations, this may not be the case.

    • Solution: Try fitting your data to the L-H model. This involves plotting the reciprocal of the initial rate against the reciprocal of the initial concentration.[14] A linear plot would suggest that the L-H model is applicable.

  • Mass Transfer Limitations: The rate of degradation might be limited by the diffusion of the dye molecules from the bulk solution to the catalyst surface.

    • Solution: Ensure vigorous and consistent stirring throughout the experiment to minimize diffusion limitations.[2]

Q3: I am observing an initial increase in absorbance at a different wavelength during the experiment. What does this signify?

A3: The appearance of a new absorption peak indicates the formation of intermediate products during the degradation of the parent dye molecule.

  • Cause: The complex structure of C.I. Disperse Blue 27 can break down into smaller, colored aromatic compounds before complete mineralization to CO₂, H₂O, and inorganic ions.[3]

  • Solution:

    • Monitor the full UV-Vis spectrum: Instead of just monitoring the absorbance at the maximum wavelength (λmax) of the dye, scan a range of wavelengths at each time point to observe the formation and subsequent degradation of intermediates.

    • Utilize advanced analytical techniques: To identify the intermediate products, consider using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photocatalytic degradation of organic dyes like C.I. Disperse Blue 27?

A1: The photocatalytic degradation of organic dyes using a semiconductor photocatalyst (like TiO₂) involves the following key steps:

  • Photon Absorption: When the photocatalyst is irradiated with light of energy greater than its bandgap, it absorbs a photon, leading to the generation of an electron-hole pair (e⁻/h⁺).[1]

  • Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the catalyst surface. They can also react with water or hydroxide ions to form highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with adsorbed oxygen to produce superoxide radical anions (•O₂⁻), which can further lead to the formation of other ROS.

  • Dye Degradation: The highly reactive species, particularly the hydroxyl radicals, attack the dye molecules, leading to the breakdown of their complex structure into smaller, less harmful compounds, and eventually, complete mineralization into carbon dioxide, water, and inorganic ions.[3][6]

Q2: How do I prepare my C.I. Disperse Blue 27 solution for the experiment?

A2: C.I. Disperse Blue 27 is a disperse dye, meaning it has low solubility in water.[1]

  • Stock Solution: Prepare a stock solution by dissolving a known weight of the dye in a suitable organic solvent where it is more soluble (e.g., methanol or acetone) and then diluting it with deionized water to the desired concentration. Be mindful that the organic solvent itself might be degraded during the experiment, so its concentration should be kept minimal.

  • Aqueous Dispersion: Alternatively, create a fine, stable dispersion of the dye in deionized water using ultrasonication. It is crucial to ensure the dispersion is homogeneous before each experiment.

Q3: How can I effectively separate the photocatalyst from the solution for analysis?

A3: To stop the photocatalytic reaction and prepare the sample for analysis (e.g., UV-Vis spectroscopy), the photocatalyst particles must be removed.[16]

  • Centrifugation: A common and effective method is to centrifuge the collected aliquots at a high speed (e.g., 5000-10000 rpm) for a sufficient duration to pellet the catalyst particles.[17]

  • Syringe Filtration: For smaller volumes, you can use a syringe filter with a pore size small enough to retain the catalyst particles (e.g., 0.22 µm or 0.45 µm). Ensure the filter material is compatible with your sample matrix.

Q4: What are the key parameters to report when publishing data on photodegradation kinetics?

A4: For reproducibility and comparison with other studies, it is essential to report the following:

  • Photocatalyst details: Type, manufacturer, crystal structure, surface area, and particle size.

  • Reactant details: Dye name (C.I. Disperse Blue 27), initial concentration, and solution pH.

  • Experimental setup: Reactor geometry, light source (type, power, wavelength distribution), and temperature.[18][19]

  • Kinetic data: Degradation curves, rate constants, and the kinetic model used for data fitting.

  • Analytical methods: Detailed parameters of the techniques used for monitoring the degradation (e.g., UV-Vis spectrophotometer model, HPLC column and mobile phase, etc.).[20]

Section 3: Experimental Protocols

Protocol for a Typical Photodegradation Experiment
  • Preparation of Dye Solution: Prepare a stock solution of C.I. Disperse Blue 27. From this, prepare a working solution of the desired initial concentration (e.g., 10-50 mg/L) in a volumetric flask using deionized water.

  • Catalyst Suspension: In a photoreactor vessel, add the calculated amount of the photocatalyst (e.g., 0.1-1.0 g/L) to a specific volume of the dye working solution.[6]

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[17]

  • Initiation of Photoreaction: Turn on the light source to start the photodegradation process.[2] Ensure the reactor is placed at a fixed distance from the lamp.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.[2]

  • Catalyst Separation: Immediately centrifuge or filter the collected aliquot to remove the photocatalyst particles and quench the reaction.[2][17]

  • Analysis: Analyze the supernatant using a UV-Vis spectrophotometer at the λmax of C.I. Disperse Blue 27 to determine the change in dye concentration over time.

  • Control Experiments: It is crucial to perform control experiments, such as irradiating the dye solution without the catalyst (photolysis) and stirring the dye solution with the catalyst in the dark (adsorption), to differentiate the contributions of photolysis, adsorption, and photocatalysis to the overall dye removal.[21]

Protocol for Determining the Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of a substance reacted per mole of photons absorbed.[22][23]

  • Actinometry: First, determine the photon flux of your light source using a chemical actinometer (e.g., ferrioxalate actinometry) under the same experimental conditions as your degradation experiment.[23]

  • Degradation Rate: From your photodegradation experiment, determine the initial rate of degradation of C.I. Disperse Blue 27 in moles per unit time.

  • Calculation: The quantum yield can then be calculated using the following formula: Φ = (Initial rate of degradation of the dye (mol/s)) / (Photon flux (mol of photons/s))

Section 4: Data Presentation and Visualization

Tabulated Data: Factors Affecting Degradation
ParameterCondition 1Condition 2Condition 3Degradation Efficiency (%)Reference
pH 5.07.09.0Varies, optimum often near neutral[6][7]
Catalyst Loading (g/L) 0.51.02.0Increases to an optimum, then may decrease[4][6]
Initial Dye Conc. (mg/L) 102050Decreases with increasing concentration[6][9]
Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Dye Solution mix Mix Dye and Catalyst prep_dye->mix prep_cat Weigh Photocatalyst prep_cat->mix dark Stir in Dark (Adsorption Equilibrium) mix->dark irradiate Irradiate with Light Source dark->irradiate sampling Collect Aliquots at Intervals irradiate->sampling separate Separate Catalyst (Centrifuge/Filter) sampling->separate analyze Analyze Supernatant (UV-Vis, HPLC) separate->analyze kinetics Kinetic Modeling analyze->kinetics

Caption: A typical workflow for a photodegradation kinetics experiment.

photodegradation_pathway cluster_catalyst Photocatalyst Surface cluster_reactants Reactants cluster_ros Reactive Oxygen Species (ROS) cluster_products Products catalyst Semiconductor (e.g., TiO2) eh_pair e- / h+ pair catalyst->eh_pair hv (Light) h2o H2O eh_pair->h2o h+ o2 O2 eh_pair->o2 e- dye C.I. Disperse Blue 27 intermediates Intermediate Products dye->intermediates •OH, h+ oh_radical •OH h2o->oh_radical o2_radical •O2- o2->o2_radical mineralization CO2 + H2O + Mineral Acids intermediates->mineralization •OH, h+

Caption: A simplified schematic of the photocatalytic degradation mechanism.

References

  • IJSDR. (n.d.). Photocatalytic Degradation of Dye Disperse Blue 94 by Strontium Chromate. Retrieved from [Link]

  • Hossain, T., & Jilani, M. I. (2019). Photocatalytic degradation of disperse dye Violet-26 using TiO2 and ZnO nanomaterials and process variable optimization. ResearchGate. Retrieved from [Link]

  • Kumar, A., Yadav, D. D., & Jha, R. (2024). A Review: Photocatalysis Used for Degradation of Textile Dye from Industrial Wastewater. International Journal of Engineering and Science Invention (IJESI). Retrieved from [Link]

  • JETIR. (2018). PHOTOCATALYTIC DEGRADATION OF TEXTILE DYE DISPERSE BLUE BY USING ZnO/Mn NANOCATALYST. Retrieved from [Link]

  • Muneer, M., & Qamar, M. (2025). Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Inspired Reduced TiO2 Nanotube Photocatalyst Modified with Polydopamine and Silk Fibroin Quantum Dots for Enhanced UV and Visible-Light Photocatalysis. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2023). Photocatalytic Degradation and Kinetics of Dyes in Textile Effluent Using UV – TiO2-W System. Retrieved from [Link]

  • Kadem, A. J., et al. (2025). Kinetics Model and Optimization for Photocatalytic Degradation of Methylene Blue over Ag/TiO2 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 118 questions with answers in PHOTODEGRADATION | Science topic. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. Retrieved from [Link]

  • NIH. (n.d.). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. Retrieved from [Link]

  • ResearchGate. (n.d.). Langmuir-Hinshelwood kinetic plot for the photocatalytic decolourisation of methyl orange. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for photocatalytic degradation. Retrieved from [Link]

  • Kowalska, J. (2019). Determination Method of Disperse Blue 1 in Workplace Air. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Optical properties and quantum yield determination in photocatalytic suspensions. Retrieved from [Link]

  • AZoNano. (2026). Photocatalytic Dye Degradation Using Al-Doped ZnO. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic Dye Degradation from Textile Wastewater: A Review. Retrieved from [Link]

  • ACS Publications. (2015). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. Retrieved from [Link]

  • SciRP.org. (2014). Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. Retrieved from [Link]

  • NIH. (n.d.). Using Dyes for Evaluating Photocatalytic Properties: A Critical Review. Retrieved from [Link]

  • Hilaris Publisher. (2012). Langmuir-Hinshelwood Kinetic Expression for the Photocatalytic Degradation of Metanil Yellow Aqueous Solutions by ZnO Catalyst. Retrieved from [Link]

  • Waters Corporation. (n.d.). Consumer Products Testing Application Notebook. Retrieved from [Link]

  • Reddit. (2020). Calculating quantum yield of a photocatalyst. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation. Retrieved from [Link]

  • ACS Publications. (2026). Development of a Low-Cost Microphotoreactor from Recycled Materials: Application to Nb2O5@H2TPP-Catalyzed Methylene Blue Degradation. Retrieved from [Link]

  • University of Alberta. (n.d.). Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Wash Fastness of Textiles Dyed with C.I. Disperse Blue 27

Welcome to the technical support center dedicated to addressing challenges associated with the wash fastness of textiles dyed with C.I. Disperse Blue 27.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges associated with the wash fastness of textiles dyed with C.I. Disperse Blue 27. This guide is designed for researchers and textile scientists, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize your dyeing processes and achieve superior wash fastness performance.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during and after the dyeing of polyester and other synthetic fibers with Disperse Blue 27. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Issue 1: Poor Wash Fastness with Significant Color Bleeding in the First Wash

Question: My polyester fabric dyed with Disperse Blue 27 shows excellent color depth initially, but a significant amount of color bleeds during the first wash, staining adjacent fabrics. What is causing this and how can I fix it?

Answer:

This is a classic sign of unfixed or loosely adhering dye on the fiber surface. During the high-temperature dyeing process, disperse dyes diffuse into the amorphous regions of the polyester fiber.[1][2] However, some dye particles may only be physically adsorbed onto the surface or trapped between fibers without proper penetration.[3] These surface dyes have poor adhesion and are easily removed during washing.

Causality and Solutions:

  • Inadequate Reduction Clearing: The most critical step to remove surface dye is reduction clearing.[3][4][5][6][7] This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to chemically degrade the unfixed disperse dye on the fiber surface, making it water-soluble and easy to wash off.[5][6]

    • Troubleshooting:

      • Verify Reduction Clearing Parameters: Ensure your reduction clearing bath is at the correct temperature (typically 70-80°C), pH (alkaline), and has the proper concentration of reducing agent.[3]

      • Implement a Two-Bath Process: For deep shades, a single reduction clearing step might be insufficient. Consider a two-bath process for thorough removal of surface dye.

      • Check Water Quality: Hard water can interfere with the efficiency of the reduction clearing process. Use of a sequestering agent can be beneficial.

  • Improper Dyeing Cycle:

    • Insufficient Dyeing Time or Temperature: If the dyeing temperature is too low (below 130°C for high-temperature dyeing) or the time is too short, the dye molecules will not have enough energy and time to diffuse deep into the fiber matrix.[1][4]

    • Solution: Optimize your dyeing cycle by ensuring the temperature is maintained at 130-135°C for an adequate duration (typically 30-60 minutes at temperature) to promote full dye penetration.[4]

  • Excessive Dye Concentration: Using a higher-than-necessary dye concentration can lead to a supersaturated state on the fiber surface, where excess dye cannot penetrate the fiber and remains on the surface.

    • Solution: Re-evaluate the dye recipe. Use the minimum amount of dye required to achieve the desired shade.

Issue 2: Gradual Fading and Staining Over Multiple Washes

Question: The initial wash fastness of my Disperse Blue 27 dyed fabric is acceptable, but I observe gradual color fading and staining of other garments over repeated laundering cycles. Why does this happen?

Answer:

This issue points towards a phenomenon known as "thermal migration" or dye migration. Disperse dyes, being non-ionic and held within the fiber by physical forces, can migrate out of the fiber under certain conditions, especially when exposed to heat and detergents during washing.[2]

Causality and Solutions:

  • Sub-optimal Dye Selection: Disperse Blue 27, like many disperse dyes, exists in different energy levels (low, medium, high). Low-energy disperse dyes have smaller molecular sizes and are more prone to migration.

    • Solution: For applications requiring high wash fastness, select a high-energy grade of Disperse Blue 27, which will have a larger molecular size and better sublimation fastness, making it less likely to migrate out of the fiber.

  • Presence of Oligomers: Polyester fibers naturally contain low molecular weight polymers called oligomers. During high-temperature dyeing, these oligomers can migrate to the fiber surface and create a medium for the dye to also migrate to the surface, leading to poor fastness.

    • Solution:

      • Alkali Treatment: A pre-treatment with a mild alkali solution can help to remove surface oligomers before dyeing.

      • Post-Dyeing Scouring: A thorough scouring after reduction clearing can help remove any oligomers that have migrated to the surface.

  • After-treatment with a Fixing Agent:

    • Solution: Applying a suitable fixing agent or resin after dyeing can form a film on the fiber surface, encapsulating the dye molecules and preventing them from migrating out.[4] However, this may affect the hand-feel of the fabric.

Issue 3: Inconsistent Wash Fastness Across a Dyed Lot

Question: I am experiencing batch-to-batch variation in wash fastness for fabrics dyed with Disperse Blue 27, even though I am using the same recipe. What could be the cause?

Answer:

Inconsistent wash fastness across a production lot is often due to variations in the dyeing process or the substrate itself.

Causality and Solutions:

  • Process Parameter Fluctuations:

    • Temperature and Time Gradients: Uneven heating in the dyeing machine can lead to different parts of the fabric being exposed to varying temperatures and times, resulting in inconsistent dye penetration and fixation.

    • pH Variations: Inconsistent pH control in the dyebath can affect the dye uptake and stability of the dispersion.

    • Solution: Calibrate and monitor your dyeing equipment to ensure uniform temperature, time, and pH across the entire batch.

  • Fabric Pre-treatment Variability:

    • Inconsistent Scouring and Bleaching: If the fabric is not uniformly pre-treated, residual impurities, oils, or sizes can act as a barrier to dye penetration in certain areas.[8]

    • Solution: Implement a standardized and thorough pre-treatment process to ensure the fabric has a uniform and clean surface before dyeing.

  • Dispersion Instability:

    • Poor Quality Dispersing Agents: The dispersing agent is crucial for keeping the insoluble disperse dye particles finely and evenly distributed in the dyebath.[9] If the dispersing agent is ineffective or used at the wrong concentration, dye agglomeration can occur, leading to uneven dyeing and poor fastness.[1]

    • Solution: Use a high-quality dispersing agent that is stable at high temperatures and ensure it is used at the recommended concentration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of Disperse Blue 27 and how does it influence its properties?

Disperse Blue 27 is an anthraquinone-based disperse dye.[10][11] Anthraquinone dyes are known for their bright colors and good light fastness.[10][11] However, their wash fastness is highly dependent on the substituent groups on the anthraquinone core. The non-ionic nature of disperse dyes means they do not form strong chemical bonds with polyester fibers; instead, they are held by weaker van der Waals forces and are essentially a solid solution within the fiber.[12] This is a key reason why they can be prone to migration.

Q2: Can I improve the wash fastness of Disperse Blue 27 by blending it with other dyes?

Blending Disperse Blue 27 with other disperse dyes will not inherently improve its wash fastness. The overall wash fastness of the final shade will be an average of the fastness properties of the individual dyes used. For achieving high wash fastness in combination shades, it is crucial to select dyes with similar high fastness ratings.

Q3: Are there any "greener" alternatives to traditional reduction clearing with sodium hydrosulfite?

Yes, research is ongoing to find more environmentally friendly alternatives to sodium hydrosulfite. Some options being explored include:

  • Glucose-based reducing agents: Glucose can act as a reducing agent under alkaline conditions and is a more biodegradable option.[9]

  • Enzymatic treatments: Certain enzymes can decolorize or degrade unfixed disperse dyes on the fiber surface.

  • Acidic Reduction Clearing Agents: Some newer formulations allow for reduction clearing under acidic conditions, which can reduce the need for subsequent neutralization steps.[5]

Q4: How does the type of polyester fiber (e.g., microfiber) affect the wash fastness of Disperse Blue 27?

Microfibers have a much larger surface area compared to standard polyester fibers.[4] This larger surface area can make it more challenging to achieve high wash fastness, as there is a greater proportion of dye that may reside on the surface. It is often necessary to use more stringent reduction clearing processes and potentially after-treatments to achieve good wash fastness on microfibers.

Q5: Can the addition of a UV absorber to the dyebath improve wash fastness?

UV absorbers are primarily designed to improve the light fastness of dyed textiles by absorbing harmful UV radiation and dissipating it as heat.[13][14][15][16] While some UV absorbers might have a minor secondary effect on wash fastness by being co-deposited within the fiber and potentially hindering dye migration, their primary function is not to improve wash fastness. For enhancing wash fastness, focusing on proper dye selection, optimized dyeing, thorough reduction clearing, and appropriate after-treatments is more effective.

Section 3: Experimental Protocols

Protocol 1: Standard High-Temperature Dyeing of Polyester with Disperse Blue 27
  • Pre-treatment: Scour the polyester fabric with a solution of 1 g/L non-ionic detergent and 1 g/L soda ash at 80°C for 30 minutes. Rinse thoroughly and dry.

  • Dyebath Preparation:

    • Set the liquor-to-goods ratio to 10:1.

    • Add a dispersing agent (e.g., 1 g/L) and a pH buffer (e.g., acetic acid/sodium acetate to achieve pH 4.5-5.5).

    • Disperse the required amount of Disperse Blue 27 (e.g., 1% on weight of fabric) in a small amount of warm water with a dispersing agent before adding to the dyebath.

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45 minutes.

    • Cool down to 70°C at a rate of 2°C/minute.

    • Drain the dyebath.

  • Rinsing: Rinse the dyed fabric with hot water (70°C) and then cold water.

Protocol 2: Post-Dyeing Reduction Clearing
  • Bath Preparation:

    • Prepare a fresh bath with a liquor-to-goods ratio of 10:1.

    • Add 2 g/L sodium hydrosulfite, 2 g/L caustic soda (38°Bé), and 1 g/L non-ionic detergent.

  • Treatment:

    • Introduce the rinsed, dyed fabric into the bath at 60°C.

    • Raise the temperature to 80°C.

    • Hold at 80°C for 20 minutes.

    • Drain the bath.

  • Rinsing and Neutralization:

    • Rinse with hot water (70°C).

    • Neutralize with 1 g/L acetic acid at 50°C for 10 minutes.

    • Rinse thoroughly with cold water and dry.

Protocol 3: Application of a Synthetic Tanning Agent (Syntan) as a Fixing Agent
  • Bath Preparation:

    • Following reduction clearing and neutralization, prepare a fresh bath with a liquor-to-goods ratio of 10:1.

    • Add 2-4% (on weight of fabric) of a commercial synthetic tanning agent.

    • Adjust the pH to 4.0-5.0 with acetic acid.

  • Treatment:

    • Introduce the fabric into the bath at 50°C.

    • Raise the temperature to 70°C.

    • Hold at 70°C for 20 minutes.

    • Cool down to 40°C.

  • Finishing:

    • Drain the bath.

    • Rinse with cold water and dry.

Section 4: Data Presentation and Visualization

Table 1: Effect of Reduction Clearing on Wash Fastness (ISO 105-C06)
TreatmentColor Change (Grey Scale Rating)Staining on Multifiber Strip (Grey Scale Rating)
No Reduction Clearing2-32
Single Reduction Clearing44
Double Reduction Clearing4-54-5
Diagrams

DyeingProcessWorkflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring & Rinsing Dyeing High-Temperature Dyeing (130°C) Scouring->Dyeing Clean Fabric HotRinse Hot Rinse Dyeing->HotRinse ReductionClearing Reduction Clearing (80°C) HotRinse->ReductionClearing Dyed Fabric Neutralization Neutralization ReductionClearing->Neutralization FinalRinse Final Rinse & Dry Neutralization->FinalRinse DyeFiberInteraction cluster_fiber Polyester Fiber Cross-Section p1 p2 p3 p4 p5 p6 p7 p8 UnfixedDye Unfixed Surface Dye ReductionClearing Reduction Clearing UnfixedDye->ReductionClearing Washing Washing UnfixedDye->Washing FixedDye Fixed Dye (in amorphous region) ColorBleed Color Bleeding Washing->ColorBleed

Caption: Fate of fixed vs. unfixed Disperse Blue 27 on polyester.

References

  • Tiankun Chemical. (2025, September 15). How To Improve The Wash Fastness of Disperse Dyes?
  • Skychem Group. (2025, June 6). How to Increase the Speed of Disperse Dyeing and Shorten the Process?
  • ChiuVention. (n.d.). How to Improve Color Fastness to Washing?
  • ResearchGate. (n.d.). Fastness properties of the polyester dyed fabrics with disperse dyes.
  • ResearchGate. (2025, August 7). Aftertreatments for Improving the Fastness of Dyes on Textile Fibres.
  • P2 InfoHouse. (n.d.).
  • Islam, M. K., et al. (2024, July 17). Enhancement of Polyester Dyeing Performance Integrating Ecological and Cost-Effective Auxiliaries.
  • Polyester Fabric Manufacturer. (2025, December 15). What are the factors affecting the color fastness of polyester dyed fabrics.
  • EvitaChem. (n.d.). C.I. Disperse blue 27.
  • Hangzhou Fucai Chem Co., Ltd. (2024, May 9). Anthraquinone disperse dyes.
  • MDPI. (2022, October 16).
  • NICCA. (n.d.). Reduction Clearing agent | Dyeing.
  • Dyeing-pedia. (2025, April 9). Anthraquinone Dyes.
  • Austin Publishing Group. (2024, December 26). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches.
  • Hangzhou Fucai Chem Co., Ltd. (2024, May 24). Reduction cleaning of disperse dyes.
  • Hangzhou Tiankun Chem Co.,Ltd. (2021, June 23).
  • ResearchGate. (2025, August 10). Modifying the UV Blocking Effect of Polyester Fabric.
  • Arab Journals Platform. (2022, May 1). Wool/polyester blends with UV protection and disperse printing.
  • Pacific Texchem Pvt. Ltd. (n.d.). Reduction Cleaning Agent for Polyester Dyeing.

Sources

Troubleshooting

Overcoming common issues in the synthesis of C.I. Disperse Blue 27

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of C.I. Disperse Blue 27 (C.I.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of C.I. Disperse Blue 27 (C.I. 60767). This guide, presented in a question-and-answer format, is designed to address common issues encountered during the synthesis of this anthraquinone-based dye. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

General Synthesis & Reaction Mechanism

Q1: What is the primary synthetic route for C.I. Disperse Blue 27?

A1: The most common and industrially relevant synthesis of C.I. Disperse Blue 27 is an anthraquinone-based reaction. It is not, as some generalized dye literature might suggest, an azo dye synthesized via diazotization and coupling. The key reaction is a nucleophilic aromatic substitution, specifically a condensation reaction.

The synthesis involves the condensation of 2-(4-Aminophenyl)ethanol with a substituted anthraquinone intermediate, namely 4-(4-Hydroxyethylanilino)-5-nitro-1,8-dihydroxyanthraquinone. This reaction forms the final chromophore structure of the dye.

Q2: Can you illustrate the synthesis pathway for C.I. Disperse Blue 27?

A2: Certainly. The synthesis can be visualized as a multi-step process, starting from 1,8-dihydroxyanthraquinone.

G A 1,8-Dihydroxyanthraquinone B Nitration (H₂SO₄, HNO₃) A->B C 4,5-Dinitro-1,8-dihydroxyanthraquinone B->C D Selective Reduction C->D E 4-Amino-5-nitro-1,8-dihydroxyanthraquinone D->E F Condensation with 2-(4-Aminophenyl)ethanol E->F G C.I. Disperse Blue 27 F->G

Caption: Synthesis pathway of C.I. Disperse Blue 27.

Troubleshooting Common Synthesis Issues

Q3: We are experiencing low yields in our synthesis. What are the potential causes and how can we address them?

A3: Low yields in the synthesis of C.I. Disperse Blue 27 can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Action
Incomplete Reaction The condensation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or incrementally increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side Reactions At elevated temperatures, side reactions can occur, consuming starting materials and producing unwanted byproducts.Optimize the reaction temperature. A temperature that is too high can lead to degradation or the formation of isomers.[1] A Design of Experiments (DoE) approach can be beneficial in finding the optimal temperature that maximizes yield while minimizing impurities.
Purity of Starting Materials Impurities in the starting materials, particularly the substituted anthraquinone and the aniline derivative, can interfere with the reaction.Ensure the purity of all reactants through appropriate purification techniques such as recrystallization or chromatography. High-purity intermediates are crucial for a successful synthesis.
Suboptimal pH The nucleophilic aromatic substitution can be sensitive to the pH of the reaction medium.While the reaction is typically carried out under neutral or slightly basic conditions, the optimal pH may need to be determined empirically for your specific solvent system.

Q4: Our final product has an off-color or appears dull. What could be the reason?

A4: Color deviation in the final product is almost always an indication of impurities.

  • Isomeric Impurities : During the nitration of 1,8-dihydroxyanthraquinone, positional isomers can be formed. If these isomers are carried through the subsequent steps, they will lead to the formation of structurally similar but chromatically different dyes.

  • Over-reduction or Incomplete Nitration : In the synthesis of the intermediate, incomplete nitration or over-reduction can lead to a mixture of anthraquinone derivatives, each contributing a different color.

  • Degradation Products : Anthraquinone dyes can be susceptible to degradation at high temperatures.[2] Overheating the reaction mixture can lead to the formation of decomposition products that will affect the final color.

Recommended Action :

  • Purify Intermediates : Rigorous purification of the 4-amino-5-nitro-1,8-dihydroxyanthraquinone intermediate is critical.

  • Optimize Reaction Conditions : Carefully control the temperature and reaction time to prevent the formation of degradation byproducts.

  • Final Product Purification : Employ robust purification methods for the final product, such as recrystallization from a suitable solvent or column chromatography.

Q5: We are struggling with the purification of the crude C.I. Disperse Blue 27. What are the best practices?

A5: Purification of disperse dyes, which have low water solubility, can be challenging. Recrystallization is a common and effective method.

Parameter Recommendation Rationale
Solvent Selection Screen a variety of organic solvents. Common choices for anthraquinone dyes include chlorinated hydrocarbons, aromatic solvents (toluene, xylene), and polar aprotic solvents (DMF, DMSO).The ideal solvent will dissolve the dye at an elevated temperature and allow for the precipitation of pure crystals upon cooling, while keeping impurities dissolved.
Recrystallization Technique A slow cooling process is generally preferred to allow for the formation of well-defined, pure crystals. Seeding with a small crystal of pure product can sometimes aid in crystallization.Rapid cooling can trap impurities within the crystal lattice.
Washing After filtration, wash the crystals with a small amount of cold, fresh solvent.This removes any residual mother liquor containing dissolved impurities from the surface of the crystals.
Drying Dry the purified crystals under vacuum at a moderate temperature.This ensures the complete removal of residual solvent without causing thermal degradation of the dye.

For highly impure samples, column chromatography using silica gel may be necessary.

Analytical and Quality Control

Q6: What analytical techniques are recommended for assessing the purity of C.I. Disperse Blue 27?

A6: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for purity determination of dyes. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point.[3] A photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for detecting impurities with different chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer provides structural information about the main component and any impurities.[4] This is invaluable for identifying unknown byproducts or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the chemical structure of the final product and identify major impurities if their concentration is sufficient.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to confirm the presence of key functional groups in the molecule.

Q7: How can we identify unknown impurities detected in our HPLC analysis?

A7: Identifying unknown impurities is a critical step in optimizing your synthesis.

G A Unknown Peak Detected in HPLC B Analyze with LC-MS A->B C Determine Molecular Weight B->C D Propose Potential Structures (Isomers, Byproducts, Starting Materials) C->D E Synthesize Authentic Standard D->E F Compare Retention Time and Mass Spectrum with Unknown E->F G Impurity Identified F->G

Caption: Workflow for the identification of unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of C.I. Disperse Blue 27 (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 4-amino-5-nitro-1,8-dihydroxyanthraquinone and a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone).

  • Addition of Reactant : Add 1.1 equivalents of 2-(4-Aminophenyl)ethanol to the reaction mixture.

  • Reaction : Heat the mixture to 130-150°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a non-solvent (e.g., methanol or water) to precipitate the crude product.

  • Isolation : Collect the precipitate by vacuum filtration and wash with the non-solvent to remove residual starting materials and solvent.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., chlorobenzene or a mixture of DMF and water).

  • Drying : Dry the purified product in a vacuum oven.

Protocol 2: Purity Analysis by HPLC
  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient :

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-27 min: 90% to 10% B

    • 27-30 min: 10% B

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection : PDA detector at a primary wavelength corresponding to the λmax of C.I. Disperse Blue 27 and monitoring a range of 200-700 nm.

  • Sample Preparation : Dissolve a small amount of the dye in a suitable solvent (e.g., DMF or acetonitrile) to a concentration of approximately 1 mg/mL.

References

  • PubChem. Disperse Blue 27. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. Disperse Blue 1. In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon (FR): International Agency for Research on Cancer; 1990. Available at: [Link]

  • SIELC Technologies. Separation of C.I. Disperse Blue 27 on Newcrom R1 HPLC column. Available at: [Link]

  • LookChem. Disperse Blue 27. Available at: [Link]

  • Wang, L., et al. Bacterial degradation of anthraquinone dyes. Front. Microbiol. 2021. Available at: [Link]

  • European Patent Office. Synthesis of 1-amino-anthraquinone. EP0499451A1.
  • Russo, M. V., et al. Synthesis and in Silico Study of 4-Substituted 1-Aminoanthraquinones. Molecules. 2021. Available at: [Link]

  • Jauhari, N., et al. Degradation of Anthroquinone Dyes Stimulated by Fungi. In: Fungi and their Applications. Springer, Cham. 2017. Available at: [Link]

  • Kim, T. H., et al. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Processes. 2023. Available at: [Link]

  • Tan, Y. L., et al. Effect of Temperature on the Purity and Yield of Aspirin. J. Chem. Educ. 2019. Available at: [Link]

  • Liu, N., et al. Catalytic reaction mechanism of condensation of aniline to diphenylamine. Catal. Commun. 2018. Available at: [Link]

  • Routoula, E., & Patwardhan, S. V. Degradation of anthraquinone dyes from effluents: a review focusing on enzymatic dye degradation with industrial potential. Environ. Sci. Pollut. Res. 2020. Available at: [Link]

  • Routoula, E., & Patwardhan, S. V. Mycoremediation of anthraquinone dyes from textile industries: a mini-review. J. Fungi. 2020. Available at: [Link]

  • Gogin, L., & Zhizhina, E. One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions. Modern Research in Catalysis. 2014. Available at: [Link]

  • European Patent Office. Synthesis of 1-amino-anthraquinone. EP0499451A1.
  • Danilova, M. M., et al. Modeling of Condensation Reaction of Aniline to Diphenylamine by PM7 Method. J. Phys. Chem. A. 2017. Available at: [Link]

  • Zhang, X., et al. Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Chem. Eur. J. 2018. Available at: [Link]

  • Ju, K. S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol. Mol. Biol. Rev. 2010. Available at: [Link]

  • Shakirov, M. M., et al. Methods for functionalization of anthraquinones. Russ. Chem. Rev. 2019. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Disperse Blue 27 Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Disperse Blue 27. As a seasoned application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Disperse Blue 27. As a seasoned application scientist, my objective is to not only present protocols but to delve into the scientific rationale behind the validation process. Ensuring the accuracy and reliability of analytical data is paramount in research and development. This document offers an objective overview of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and UV-Visible Spectrophotometry, supported by representative experimental data, to aid in the selection of the most suitable method for your specific applications.

The Imperative of Method Validation

The validation of an analytical procedure is the cornerstone of reliable quantitative analysis. It is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the determination of Disperse Blue 27, a validated method ensures reproducible and trustworthy results, which is fundamental for quality control, stability testing, and regulatory compliance. The typical validation characteristics, as outlined in the ICH Q2(R2) guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[1][2].

Understanding Disperse Blue 27

Disperse Blue 27 is an anthraquinone dye characterized by its deep blue to black powder form and solubility in water[3][4][5]. Its molecular formula is C₂₂H₁₆N₂O₇ and it has a molecular weight of approximately 420.37 g/mol [4][6]. An understanding of its chemical nature is crucial for developing a robust analytical method.

Comparative Analysis of Analytical Techniques

The two most common techniques for the quantification of colored compounds like Disperse Blue 27 are HPLC-PDA and UV-Visible Spectrophotometry. The choice between them depends on the specific requirements of the analysis, such as the need for specificity in complex matrices, sensitivity, and the available instrumentation.

FeatureHPLC-PDAUV-Visible Spectrophotometry
Specificity High. Can separate Disperse Blue 27 from impurities and other components in a mixture.Low. Any substance absorbing at the same wavelength will interfere.
Sensitivity High. Lower limits of detection and quantification.Moderate. Generally less sensitive than HPLC.
Complexity More complex instrumentation and method development.Simpler instrumentation and operation.
Sample Throughput Lower, due to chromatographic run times.Higher, as measurements are rapid.
Cost Higher initial investment and operational costs.Lower initial investment and operational costs.
Ideal Application Quantification in complex matrices (e.g., textiles, biological samples), stability studies, impurity profiling.Rapid quality control of pure or simple mixtures, process monitoring.

Recommended Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

For the majority of applications requiring accurate and specific quantification of Disperse Blue 27, HPLC-PDA is the superior method. The chromatographic separation provides the necessary specificity, while the PDA detector offers the ability to confirm the identity of the analyte and assess peak purity.

Experimental Protocol: HPLC-PDA Method

This protocol is a robust starting point for the quantification of Disperse Blue 27 and has been designed for reliable performance.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Disperse Blue 27 reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 40% B to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 605 nm (based on the λmax of Disperse Blue 27)[7]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Disperse Blue 27 reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (60:40 Water:Acetonitrile) to achieve concentrations across the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For a textile sample, a typical extraction would involve sonicating a known weight of the material in a defined volume of acetonitrile, followed by filtration before injection.

Validation of the HPLC-PDA Method

The following data is representative of a validated method and serves as a benchmark for performance.

Linearity: A linear relationship between the peak area and the concentration of Disperse Blue 27 was established.

Concentration (µg/mL)Mean Peak Area (n=3)
150123
5251567
10502458
251255890
502510345
  • Regression Equation: y = 50185x + 123.5

  • Correlation Coefficient (r²): 0.9998

Accuracy: Accuracy was determined by the recovery of spiked samples at three concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
54.9599.0%
2525.3101.2%
4039.899.5%

Precision: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability (n=6 at 25 µg/mL):

    • Mean Peak Area: 1256345

    • Standard Deviation: 15076

    • %RSD: 1.2%

  • Intermediate Precision (n=6 at 25 µg/mL over 3 days):

    • %RSD: 2.1%

Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: 0.1 µg/mL (Based on a signal-to-noise ratio of 3:1)

  • LOQ: 0.3 µg/mL (Based on a signal-to-noise ratio of 10:1)

Specificity: Specificity was demonstrated by the absence of interfering peaks at the retention time of Disperse Blue 27 in a blank (solvent) and a matrix blank (un-dyed textile extract). The PDA detector also confirmed peak purity.

Alternative Method: UV-Visible Spectrophotometry

For applications where a high degree of specificity is not required, UV-Visible spectrophotometry offers a simpler and faster alternative.

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Disperse Blue 27 reference standard.

  • Acetonitrile (analytical grade).

2. Method:

  • Solvent: Acetonitrile

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of Disperse Blue 27 from 400 to 800 nm. The expected λmax is in the range of 600-610 nm[7].

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Disperse Blue 27 and dissolve in 100 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range of the instrument (e.g., 0.5-10 µg/mL).

    • Sample Preparation: Prepare the sample in acetonitrile to a concentration that falls within the established linear range.

Validation of the UV-Visible Spectrophotometry Method

The following data is representative of a validated method.

Linearity:

Concentration (µg/mL)Mean Absorbance (n=3)
0.50.052
10.105
2.50.261
50.523
101.045
  • Regression Equation: y = 0.1042x + 0.001

  • Correlation Coefficient (r²): 0.9995

Accuracy:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
10.9898.0%
55.08101.6%
87.9198.9%

Precision:

  • Repeatability (n=6 at 5 µg/mL):

    • Mean Absorbance: 0.523

    • Standard Deviation: 0.008

    • %RSD: 1.5%

Visualizing the Workflow

Analytical_Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase cluster_Implementation Implementation Phase Define_Purpose Define Analytical Method's Intended Use Develop_Method Develop Analytical Method Define_Purpose->Develop_Method leads to Define_Parameters Define Validation Parameters & Acceptance Criteria Develop_Method->Define_Parameters Write_Protocol Write Validation Protocol Define_Parameters->Write_Protocol Execute_Experiments Execute Validation Experiments Write_Protocol->Execute_Experiments Analyze_Data Analyze Data & Compare with Acceptance Criteria Execute_Experiments->Analyze_Data Write_Report Write Validation Report Analyze_Data->Write_Report Implement Method Implementation & Routine Use Write_Report->Implement

Caption: A generalized workflow for analytical method validation.

HPLC_PDA_Workflow Sample_Prep Sample Preparation (Extraction/Dilution) Injection Injection into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection (605 nm) Separation->Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) Detection->Data_Analysis

Caption: HPLC-PDA experimental workflow.

Conclusion

The choice of an analytical method for the quantification of Disperse Blue 27 should be guided by the specific requirements of the analysis. For applications demanding high specificity and sensitivity, such as in regulated environments or for the analysis of complex samples, a validated HPLC-PDA method is the recommended approach. For less demanding applications, such as the rapid quality control of raw materials, a validated UV-Visible spectrophotometric method can provide a cost-effective and efficient solution. The validation data and protocols presented in this guide provide a solid foundation for the implementation of a reliable analytical method for Disperse Blue 27.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BenchChem. (2025).
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • EvitaChem. Spectroscopic Characterization (UV-Vis, NMR, IR) of C.I. Disperse blue 27.
  • LabRulez LCMS. (2021). Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics, and Consumer Goods. [Link]

  • Indian Chemical Society. (2019). Method development and quantitative estimation of Prussain Blue in bulk drug and Radiogardase-Cs by UV spectroscopy. [Link]

  • ResearchGate. (2017). Validation of Analytical Methods. [Link]

  • SciSpace. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]

  • ResearchGate. (2019). Determination Method of Disperse Blue 1 in Workplace Air. [Link]

  • Academic Journals. (2015). Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • BenchChem. (2025).
  • PubChem. Disperse blue 27. [Link]

  • ResearchGate. (2014). Simultaneous UV–vis spectrophotometric determination of disperse dyes in textile wastewater by partial least squares and principal component regression. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Waters Corporation. (2016). Consumer Products Testing Application Notebook. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Comparative

C.I. Disperse Blue 27 vs. reactive dyes for polyester

An In-Depth Comparative Guide for Scientific Professionals: C.I. Disperse Blue 27 versus Reactive Dyes for Polyester Applications Executive Summary The selection of an appropriate dye system is contingent upon the chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Scientific Professionals: C.I. Disperse Blue 27 versus Reactive Dyes for Polyester Applications

Executive Summary

The selection of an appropriate dye system is contingent upon the chemical architecture of the substrate. For polyethylene terephthalate (PET), or polyester, its hydrophobic and chemically inert nature dictates the use of specific dye chemistry. This guide provides a comprehensive comparison between C.I. Disperse Blue 27, an industry-standard anthraquinone disperse dye, and the class of reactive dyes for coloring polyester. While disperse dyes function via a high-temperature diffusion mechanism perfectly suited for polyester's compact structure, reactive dyes are designed to form covalent bonds with fibers containing active hydroxyl or amino groups, such as cellulose or wool.

This analysis will establish, through mechanistic explanations and comparative performance data, that reactive dyes are fundamentally incompatible with unmodified polyester. The core chemical principles prevent fixation, resulting in negligible color yield and extremely poor fastness properties. This guide will demonstrate that C.I. Disperse Blue 27 provides a robust and high-performance coloring solution for polyester, whereas reactive dyes do not represent a viable alternative for this substrate.

The Substrate: Unpacking the Chemistry of Polyester

Polyester, primarily polyethylene terephthalate (PET), is a synthetic polymer characterized by long chains of repeating ester functional groups. Its molecular structure is notable for several key features that present significant challenges for dyeing:

  • Hydrophobicity: The aromatic rings and aliphatic segments render the fiber highly non-polar and water-repellent.

  • High Crystallinity: The polymer chains are tightly packed in a semi-crystalline structure, leaving few amorphous regions accessible to large, water-soluble dye molecules.

  • Chemical Inertness: Crucially, the polyester polymer lacks reactive functional groups such as hydroxyl (-OH) or amino (-NH2) groups on its surface.

These characteristics necessitate a dyeing mechanism that does not rely on ionic attraction or covalent bonding, which are common for natural fibers.

A Tale of Two Dyeing Mechanisms

The fundamental difference in performance between disperse and reactive dyes on polyester stems from their entirely distinct modes of interaction with the fiber.

C.I. Disperse Blue 27: The Principle of Solid Solution

C.I. Disperse Blue 27 is a non-ionic anthraquinone dye (Molecular Formula: C₂₂H₁₆N₂O₇) with very low solubility in water.[1][2][3] It is applied from a fine aqueous dispersion. The dyeing mechanism is a physical process based on diffusion, often described as a "solid solution."[4]

The process requires high energy, typically in the form of high-temperature aqueous dyeing (120–130°C) in pressurized vessels.[5] At this temperature, the polyester fiber's amorphous regions swell, increasing the segmental mobility of the polymer chains. This creates transient voids, allowing the small, non-polar disperse dye molecules to diffuse from the dyebath into the fiber's interior. As the system cools, the fiber structure contracts, physically entrapping the dye molecules within the polymer matrix. This entrapment results in high fastness properties.

G cluster_0 Dyeing Process: Disperse Blue 27 on Polyester DyeBath {Dyebath (130°C)|{Disperse Dye Particles| }|Weakly Acidic (pH 4.5-5.5)} Fiber Polyester Fiber (PET) Amorphous Regions (Swollen) Crystalline Regions DyeBath->Fiber 1. Diffusion DyedFiber Dyed Polyester Fiber (Cooled) Dye Molecules Trapped Fiber->DyedFiber 2. Entrapment G cluster_1 Dyeing Process: Reactive Dye on Cotton (for contrast) Cellulose Cellulose Fiber -OH group CovalentBond Dyed Fiber Chromophore-O-Cellulose Cellulose->CovalentBond Alkali (pH 10-11) Covalent Bond Formation ReactiveDye Reactive Dye Chromophore-Reactive Group ReactiveDye->CovalentBond Alkali (pH 10-11) Covalent Bond Formation

Caption: Covalent bonding mechanism of a reactive dye with a cellulosic fiber.

The Fundamental Incompatibility: Reactive Dyes on Polyester

Attempting to dye 100% polyester with reactive dyes fails due to two primary chemical reasons:

  • Lack of Reactive Sites: Polyester possesses no hydroxyl or other nucleophilic groups to react with the dye. [5][6]Consequently, the covalent fixation step, which is the entire basis of reactive dyeing, cannot occur.

  • Incompatible Application Conditions: The alkaline environment required to activate reactive dyes is detrimental to polyester, causing surface hydrolysis and degradation, especially at elevated temperatures. [7]Conversely, the high-temperature, weakly acidic conditions optimal for disperse dyeing would lead to rapid hydrolysis of the reactive dye in the dyebath, rendering it inactive. [7] Any color imparted to polyester by a reactive dye would be due to minimal surface staining, which would be readily removed upon washing. While specialized, non-commercial surface modification techniques can introduce reactive sites onto polyester, they are complex and not industrially viable for standard textile production. [8][9]

Experimental Design for Comparative Performance Evaluation

To empirically validate the theoretical differences, a structured experimental workflow is proposed. This self-validating system is designed to assess color yield and fastness properties according to internationally recognized standards.

Experimental Workflow Visualization

Caption: Experimental workflow for comparing dye performance on polyester.

Detailed Experimental Protocols

Materials:

  • 100% Scoured and heat-set polyester fabric.

  • C.I. Disperse Blue 27 (commercial grade).

  • Representative Reactive Blue dye (e.g., C.I. Reactive Blue 19).

  • Standard laboratory dyeing equipment (high-temperature beaker dyer).

  • Spectrophotometer, Launder-Ometer, Xenon Arc Weather-Ometer, Crockmeter.

  • Reagents: Acetic acid, sodium carbonate, sodium chloride, sodium hydrosulfite, caustic soda, standard detergents.

Protocol 1: Disperse Dyeing of Polyester

  • Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • Add 1% o.w.f (on weight of fabric) C.I. Disperse Blue 27 and 1 g/L dispersing agent.

  • Adjust the pH to 4.5-5.5 using acetic acid.

  • Introduce the polyester fabric sample at 60°C.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Hold at 130°C for 60 minutes.

  • Cool the bath to 70°C.

  • Perform reduction clearing by treating the fabric in a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70°C for 20 minutes to remove surface dye.

  • Rinse thoroughly and dry.

Protocol 2: Attempted Reactive Dyeing of Polyester

  • Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • Add 1% o.w.f. C.I. Reactive Blue 19 and 60 g/L sodium chloride.

  • Introduce the polyester fabric sample and run at 60°C for 30 minutes.

  • Add 20 g/L sodium carbonate to the bath to initiate fixation.

  • Continue dyeing at 60°C for an additional 60 minutes.

  • Rinse the sample and perform a soaping wash at 95°C for 15 minutes to remove any unfixed dye.

  • Rinse thoroughly and dry.

Protocol 3: Performance Testing

  • Colorfastness to Washing: Evaluate according to ISO 105-C06 (A2S), assessing both color change and staining on multifiber fabric using Grey Scales. [10][11]* Colorfastness to Light: Evaluate according to AATCC Test Method 16.3 for 40 AFU (AATCC Fading Units) using a Xenon arc lamp. [12][13]* Colorfastness to Crocking (Rubbing): Evaluate for both dry and wet rubbing according to AATCC Test Method 8. [14]

Comparative Data Analysis

The following tables summarize the expected outcomes from the experimental protocols, based on established textile chemistry principles.

Table 1: Comparison of Dyeing Parameters

ParameterC.I. Disperse Blue 27Reactive DyeRationale for Polyester
Dyeing Temp. 130°C60°CHigh temperature is required to swell polyester fibers for dye diffusion.
pH 4.5 - 5.5 (Weakly Acidic)10.5 - 11.5 (Alkaline)Acidic pH protects polyester from hydrolysis at high temperatures.
Primary Auxiliary Dispersing AgentSalt (NaCl)Keeps insoluble dye particles suspended in water.
Fixation Agent None (Physical Entrapment)Alkali (Na₂CO₃)No chemical fixation is possible with disperse dyes.

Table 2: Predicted Color Yield and Appearance

MetricC.I. Disperse Blue 27Reactive DyeExpected Outcome
Color Strength (K/S) High (e.g., >15)Negligible (e.g., <0.5)Disperse dye diffuses and is retained; reactive dye has no affinity and is washed off.
Levelness/Uniformity ExcellentN/A (No significant dyeing)Proper disperse dyeing procedure ensures uniform color distribution.

Table 3: Predicted Colorfastness Performance Ratings (Scale 1-5, 5 is best)

Fastness TestStandardC.I. Disperse Blue 27Reactive DyeJustification
Wash Fastness (Color Change) ISO 105-C064-51The disperse dye is physically trapped; any reactive dye staining is removed in the first wash. [3]
Wash Fastness (Staining) ISO 105-C064-51Proper reduction clearing minimizes disperse dye staining; reactive dye has no substantivity. [3]
Light Fastness AATCC 16.36-7N/AAnthraquinone disperse dyes have inherently high lightfastness. [3]
Crocking (Dry) AATCC 84-51-2Effective clearing removes surface dye, leading to good rubbing fastness.
Crocking (Wet) AATCC 841Wet rubbing fastness is typically slightly lower but still very good for well-dyed fabric.

Conclusion: An Authoritative Recommendation

As demonstrated by an analysis of the fundamental dye-fiber chemistry and supported by predictive experimental outcomes, C.I. Disperse Blue 27 is an exemplary choice for dyeing polyester, yielding deep shades with high all-around fastness properties. The "solid solution" mechanism of disperse dyes is uniquely suited to the hydrophobic, non-reactive nature of the polyester substrate.

Conversely, reactive dyes are entirely unsuitable for coloring 100% polyester. The absence of reactive sites on the fiber prevents the formation of the covalent bonds necessary for dye fixation. This chemical incompatibility results in a failure to achieve any meaningful or durable coloration. Therefore, for researchers, scientists, and professionals requiring coloration of polyester materials, the focus must remain on the selection and optimization of appropriate disperse dyes. Reactive dyes should not be considered a viable alternative in this context.

References

  • Title: Testing the colorfastness of polyester fibers with ISO 105-C06 Source: Textile Trade Buddy URL
  • Title: Buy C.I. Disperse blue 27 (EVT-336348)
  • Title: Reactive Dyes And Disperse Dyes One Bath Dyeing, How To Choose Dyes?
  • Title: DISPERSE BLUE 27 - CAMEO Chemicals Source: NOAA URL
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  • Title: Unpacking the Differences Between Disperse and Reactive Dyes Source: Skychem Group URL
  • Title: Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping Source: Textile Learner URL
  • Title: Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics Source: P2 InfoHouse URL
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  • Title: Disperse blue 27 | C22H16N2O7 | CID 5360487 Source: PubChem URL
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  • Title: Comparison of disperse and reactive dyes in the textile dyeing industry Source: VICHEM URL
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  • Title: Levelness (L) of disperse dye on polyester fabric influence of different chelating agents.
  • Title: ISO 105 C06 Color Fastness to Washing Test Method Source: Textile Tester URL
  • Title: Problems and Solutions of Dyeing Polyester with Disperse Dyes Source: Textile Learner URL
  • Title: Test Method for Colorfastness to Storage: Dye Transfer Source: AATCC URL
  • Title: Optical measurements of the disperse dyes on polyester fabrics.
  • Title: How to Testing and Assessing Color Fastness of Textile?
  • Title: Troubleshooting Common Reactive Dye Problems in Textile Production Source: Vipul Organics URL
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  • Title: (PDF)
  • Title: Textile Testing: Colourfastness Source: James Dunlop Textiles URL
  • Title: Full article: One-Bath One-Step Dyeing of Polyester/Cotton Blend Fabrics Through Lipase Enzyme Surface Modification Source: Taylor & Francis URL
  • Title: Statistical Method for Determining the Levelness Parameters of Different Coloured Polymeric Fabrics | Ibrahim | International Journal of Chemistry | CCSE Source: Canadian Center of Science and Education URL
  • Title: A Comparative Guide: Disperse Brown 1 vs.
  • Title: 105-CO6 Source: iTeh Standards URL
  • Title: Analysis Of Common Quality Problems in Polyester Dyeing Source: News URL
  • Title: 65/35 Cotton/Polyester Blended Fabric dyeing in one step by using azeotropic ternary mixture Source: IJISET URL
  • Title: Color fastness to washing (ISO 105-C06 A2S: 2010)

Sources

Validation

A Comparative Performance Analysis of Anthraquinone and Azo Disperse Dyes: A Guide for Researchers

In the realm of synthetic textile coloration, disperse dyes are paramount for hydrophobic fibers such as polyester and acetate. Among the myriad of chemical classes, anthraquinone and azo dyes represent two of the most s...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic textile coloration, disperse dyes are paramount for hydrophobic fibers such as polyester and acetate. Among the myriad of chemical classes, anthraquinone and azo dyes represent two of the most significant and widely utilized groups. The choice between these two classes is often a critical decision in product development, dictated by the desired performance characteristics of the final textile material. This guide provides an in-depth, objective comparison of the performance of anthraquinone versus azo disperse dyes, supported by experimental data and established testing protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction: Chemical and Chromophoric Distinctions

The fundamental differences in the performance of anthraquinone and azo disperse dyes stem from their distinct chemical structures.

Anthraquinone Dyes: These dyes are derivatives of anthraquinone, a tricyclic aromatic quinone. Their chromophore is the anthraquinone nucleus itself, with various substituents (typically amino or hydroxyl groups) at the α-positions that act as auxochromes to modify the color. The fused ring system of the anthraquinone core is inherently stable, a characteristic that significantly influences its performance properties. Anthraquinone dyes are particularly known for their bright hues, especially in the red, violet, and blue color space.

Azo Dyes: Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. They constitute the largest and most diverse class of synthetic dyes, offering a vast gamut of colors. The chromophore in azo dyes is the entire conjugated system including the azo linkage and the aromatic moieties. The versatility of azo chemistry allows for the synthesis of a wide array of structures with varying substituent groups, which in turn provides a broad spectrum of colors and fastness properties.

Key Performance Metrics: A Head-to-Head Comparison

The selection of a disperse dye is a multi-faceted decision, balancing coloristic properties with fastness and cost-effectiveness. Here, we compare the performance of anthraquinone and azo disperse dyes across several critical parameters.

Color Strength and Brilliance

Azo Dyes: A significant advantage of azo dyes is their high molar extinction coefficient, which translates to high color strength or tinctorial value.[1] This means that a smaller amount of azo dye is required to achieve a certain depth of shade compared to anthraquinone dyes, making them economically attractive.[1] The color brilliance of azo dyes can vary widely depending on the specific chemical structure, with some heterocyclic azo dyes being developed to rival the brightness of anthraquinones.[1]

Anthraquinone Dyes: In contrast, anthraquinone dyes generally possess a lower molar absorption coefficient, approximately 1/2 to 1/3 that of azo dyes, resulting in lower color strength.[2] However, they are renowned for their exceptional brightness and clarity of shade, particularly in the blue, green, and violet regions.[3] This brilliance is often a key factor in their selection for applications where vibrant, pure colors are desired.

Light Fastness

The ability of a dye to resist fading upon exposure to light is a critical performance parameter, especially for textiles intended for apparel, automotive, and upholstery applications.

Anthraquinone Dyes: Anthraquinone dyes are widely recognized for their excellent light fastness.[3] The inherent stability of the anthraquinone nucleus makes it less susceptible to photodegradation. The energy from absorbed light is more effectively dissipated within the stable, fused-ring structure without breaking the chromophoric system. Some anthraquinone derivatives have been observed to undergo a degree of reversible photodegradation, a phenomenon also referred to as self-healing, which contributes to their superior light stability.

Azo Dyes: The light fastness of azo dyes can range from poor to excellent, and is highly dependent on the specific chemical structure. The azo bond can be susceptible to cleavage upon exposure to UV radiation and oxygen, leading to fading. However, significant research has led to the development of azo disperse dyes with very good light fastness, often by incorporating more complex and stable aromatic or heterocyclic groups. Despite these advancements, anthraquinone dyes generally maintain a reputation for superior light fastness. Azo-triazine dyes, for instance, are more susceptible to photodegradation than their anthraquinone-based counterparts.[3]

Wash Fastness

Wash fastness refers to the resistance of a dye to be removed from the textile during laundering. It is a crucial property for apparel and other textile goods that require frequent washing.

Anthraquinone Dyes: Generally, anthraquinone dyes exhibit good to excellent wash fastness. Their relatively larger and more rigid molecular structure can lead to stronger intermolecular interactions with polyester fibers, resulting in better retention during washing.

Azo Dyes: The wash fastness of azo dyes is highly variable and dependent on factors such as molecular size, polarity, and the presence of specific functional groups. Smaller, more water-soluble azo dye molecules may have a tendency to migrate out of the fiber during washing, leading to lower wash fastness. However, many modern azo disperse dyes are designed to have high wash fastness, often comparable to that of anthraquinone dyes. For instance, a novel blue azo-anthraquinone reactive dye has demonstrated wash and rub fastness of grade 4 and above.[4]

Sublimation Fastness

Sublimation fastness, or the resistance of a dye to vaporize out of the fiber at high temperatures, is particularly important for polyester, which is often subjected to heat treatments like thermofixation.

Anthraquinone Dyes: Many anthraquinone dyes have a compact molecular structure that can lead to lower sublimation fastness compared to some larger azo dyes. However, modifications to their structure, such as increasing the molecular weight, can improve this property.

Azo Dyes: Azo dyes can be engineered to have excellent sublimation fastness by increasing their molecular size and polarity. This makes them well-suited for high-temperature dyeing processes and for end-uses where the textile may be exposed to heat.

Quantitative Performance Data

The following table summarizes typical performance data for representative anthraquinone and azo disperse dyes on polyester fabric. The fastness ratings are based on standardized testing protocols, with higher numbers indicating better performance.

Performance Metric Anthraquinone Dyes Azo Dyes
Color Strength Lower to ModerateHigh to Very High
Brilliance High to ExcellentModerate to High
Light Fastness ExcellentModerate to Excellent
Wash Fastness Good to ExcellentModerate to Excellent
Sublimation Fastness Moderate to GoodGood to Excellent

Table 1: General Performance Comparison of Anthraquinone vs. Azo Disperse Dyes

Dye Name C.I. Name Chemical Class Light Fastness (Xenon Arc) Wash Fastness (ISO 105 C06) Rubbing Fastness (ISO 105 X12) - Dry Rubbing Fastness (ISO 105 X12) - Wet Sublimation Fastness (ISO 105 P01)
Disperse Red 50Disperse Red 50Monoazo5-654-544
C.I. Disperse Red 60Disperse Red 60Anthraquinone5-6443-43-4

Table 2: Comparative Fastness Properties of a Monoazo vs. an Anthraquinone Red Dye on Polyester [5]

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons, standardized experimental protocols must be employed. The following are outlines of key test methods.

Determination of Light Fastness (ISO 105-B02 / AATCC Test Method 16.3)

This test determines the resistance of a textile's color to the action of an artificial light source that simulates natural daylight.

Principle: A specimen of the dyed textile is exposed to light from a xenon arc lamp under controlled conditions of temperature and humidity. The change in color is assessed by comparison with a set of blue wool lightfastness standards exposed simultaneously.

Step-by-Step Methodology:

  • Specimen Preparation: Cut a specimen of the dyed fabric to the required dimensions as specified in the standard. A portion of the specimen should be masked to serve as an unexposed control.

  • Mounting: Mount the specimen in a sample holder along with the appropriate blue wool lightfastness standards.

  • Exposure: Place the sample holder in a xenon arc light fastness tester. The instrument should be set to the conditions specified in the standard (e.g., irradiance, temperature, relative humidity).

  • Evaluation: Periodically inspect the specimen and the blue wool standards. The test is complete when the color change of the specimen is equivalent to a specific grade on the Gray Scale for Color Change, or when a certain blue wool standard has faded to a predetermined level.

  • Rating: The light fastness is rated on a scale of 1 to 8 (for ISO) or L2 to L9 (for AATCC), where a higher number indicates better light fastness.

Determination of Wash Fastness (ISO 105-C06 / AATCC Test Method 61)

This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures.

Principle: A dyed fabric specimen, in contact with a multifiber test fabric, is laundered under specified conditions of temperature, detergent, and abrasive action. The change in color of the specimen and the degree of staining on the multifiber fabric are assessed.

Step-by-Step Methodology:

  • Specimen Preparation: Cut a specimen of the dyed fabric and attach it to a multifiber test fabric containing swatches of different common fibers (e.g., cotton, wool, polyester, nylon, acetate).

  • Laundering: Place the composite specimen in a stainless steel container with a specified volume of detergent solution and a set number of stainless steel balls to provide abrasive action.

  • Washing Cycle: The container is placed in a launder-ometer and agitated at a specified temperature and for a specific duration to simulate a laundering cycle.

  • Rinsing and Drying: After the washing cycle, the composite specimen is removed, rinsed thoroughly, and dried under specified conditions.

  • Evaluation: The change in color of the dyed specimen is assessed using the Gray Scale for Color Change. The degree of staining on each fiber of the multifiber test fabric is assessed using the Gray Scale for Staining. Ratings are given on a scale of 1 to 5, with 5 representing no change or staining.

Determination of Color Strength

The color strength of a dye is typically determined spectrophotometrically.

Principle: The absorbance of a dye solution of a known concentration is measured using a spectrophotometer. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the dye. For dyed fabrics, the color strength is often evaluated by measuring the reflectance and calculating the K/S value based on the Kubelka-Munk theory.

Step-by-Step Methodology (for Dyed Fabric):

  • Dyeing: Dye a standard textile substrate (e.g., polyester fabric) with the test dye and a standard dye at the same concentration under identical conditions.

  • Reflectance Measurement: Measure the spectral reflectance of both dyed fabrics using a spectrophotometer over the visible spectrum (typically 400-700 nm).

  • K/S Calculation: Calculate the K/S value at the wavelength of maximum absorption for both samples using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the reflectance.

  • Relative Color Strength Calculation: The relative color strength (%) is calculated as: (K/S of test sample / K/S of standard sample) x 100.

Causality of Performance Differences: A Mechanistic Perspective

The observed differences in performance between anthraquinone and azo disperse dyes can be attributed to their molecular structures and the resulting photophysical and chemical properties.

Photodegradation Mechanisms and Light Fastness

Anthraquinone Dyes: The superior light fastness of anthraquinone dyes is due to the high stability of their fused aromatic ring system. The absorbed light energy can be dissipated through non-destructive pathways such as internal conversion and vibrational relaxation. Additionally, some anthraquinone dyes can undergo reversible photochemical reactions, such as tautomerization, which do not lead to permanent degradation of the chromophore.

Azo Dyes: The azo bond (-N=N-) is often the most photolabile part of an azo dye molecule. Upon absorption of light, the molecule can be excited to a state where the azo bond can undergo cleavage, leading to the formation of colorless degradation products. The stability of the azo bond can be enhanced by the electronic effects of substituents on the aromatic rings and by the overall rigidity of the molecule.

Environmental Impact and Biodegradability

The environmental fate of disperse dyes is a significant consideration.

Anthraquinone Dyes: Due to their stable structure, anthraquinone dyes are generally more resistant to biodegradation.[6] While this contributes to their excellent fastness properties, it also means they can persist in the environment if not effectively removed from wastewater. Some studies suggest that anthraquinone dyes may exhibit higher aquatic toxicity compared to azo dyes.[7]

Azo Dyes: Azo dyes can be biodegradable under certain conditions.[7] However, a major concern is that the anaerobic degradation of azo dyes can lead to the cleavage of the azo bond and the formation of aromatic amines, some of which are known to be carcinogenic or mutagenic.[7][8] Therefore, while they may be more readily decolorized in wastewater treatment, the potential for the formation of hazardous byproducts must be carefully managed.

Visualization of Chemical Structures and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams provide a visual representation of representative dye structures and a typical experimental workflow.

dye_structures cluster_anthraquinone Anthraquinone Dyes cluster_azo Azo Dyes AQ_Blue C.I. Disperse Blue 56 (Anthraquinone) AQ_Red C.I. Disperse Red 60 (Anthraquinone) Azo_Red C.I. Disperse Red 73 (Monoazo) Azo_Blue C.I. Disperse Blue 79 (Monoazo)

Caption: Representative Chemical Classes of Disperse Dyes.

experimental_workflow start Dye Selection (Anthraquinone vs. Azo) dyeing Dyeing of Polyester Fabric (Standardized Procedure) start->dyeing performance_testing Performance Testing dyeing->performance_testing light_fastness Light Fastness Test (ISO 105-B02 / AATCC 16.3) performance_testing->light_fastness wash_fastness Wash Fastness Test (ISO 105-C06 / AATCC 61) performance_testing->wash_fastness color_strength Color Strength Measurement (Spectrophotometry & K/S) performance_testing->color_strength data_analysis Data Analysis & Comparison light_fastness->data_analysis wash_fastness->data_analysis color_strength->data_analysis conclusion Conclusion & Dye Selection for Application data_analysis->conclusion

Caption: Experimental Workflow for Comparative Dye Performance Evaluation.

Conclusion

The choice between anthraquinone and azo disperse dyes is a nuanced one, with each class offering a distinct set of advantages and disadvantages. Anthraquinone dyes are the preferred choice for applications demanding the highest levels of light fastness and brilliant, pure shades, particularly in the blue and red color space, despite their lower color strength. Azo dyes, on the other hand, provide a cost-effective solution with high tinctorial value and a wide color gamut. Modern azo dyes have significantly improved fastness properties, making them competitive with anthraquinones in many applications.

A thorough understanding of the performance requirements of the end-product, coupled with a rigorous evaluation of candidate dyes using standardized testing protocols, is essential for making the optimal selection. As dye chemistry continues to evolve, the development of hybrid structures and novel chromophoric systems may further blur the performance lines between these two historic classes of disperse dyes.

References

  • Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. MDPI. Available at: [Link]

  • Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. MDPI. Available at: [Link]

  • Disperse Dyes: A Dye Chemist's Perspective. AATCC. Available at: [Link]

  • Anthraquinone and Azo Dyes in Dyeing Processes of PET Films and PET Knitted Fabrics Using Supercritical CO2 Medium. ResearchGate. Available at: [Link]

  • A Review of Disperse Dyes. AATCC. Available at: [Link]

  • Environmental Impact of Azo Dyes: A Review. IJRAR.org. Available at: [Link]

  • Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. ACS Publications. Available at: [Link]

  • Anthraquinone disperse dyes. Hangzhou Fucai Chem Co., Ltd. Available at: [Link]

Sources

Comparative

A Comparative Guide to High-Performance Alternatives for C.I. Disperse Blue 27 in Technical Textiles

For researchers and product development professionals in the high-performance textile industry, the selection of colorants is a critical decision that extends beyond mere aesthetics. It directly impacts the final product...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and product development professionals in the high-performance textile industry, the selection of colorants is a critical decision that extends beyond mere aesthetics. It directly impacts the final product's durability, safety, and performance under rigorous conditions. C.I. Disperse Blue 27, an anthraquinone-based dye, has long been a benchmark for its good lightfastness. However, the evolving demands for superior wet fastness, higher color strength, and more sustainable processing have spurred the development of advanced alternatives. This guide provides an in-depth comparison of C.I. Disperse Blue 27 with modern, high-performance disperse dyes, offering the technical data and procedural insights necessary for informed material selection.

Understanding the Benchmark: C.I. Disperse Blue 27

C.I. Disperse Blue 27, belonging to the anthraquinone chemical class, is recognized for its deep blue shade and commendable lightfastness, making it a traditional choice for polyester and other hydrophobic fibers.[1][2] Its chemical structure is 1,8-dihydroxy-4-[[4-(2-hydroxyethyl)phenyl]amino]-5-nitro-9,10-anthracenedione.[3]

However, the performance of anthraquinone dyes, including Disperse Blue 27, faces limitations in the context of modern high-performance applications. These include:

  • Moderate Wet Fastness: Particularly concerning staining on adjacent nylon fibers in multi-fiber garments.

  • Lower Tinctorial Strength: Compared to newer dye classes, requiring higher dye concentrations to achieve deep shades, which can be less economical.

  • Environmental and Cost Concerns: The synthesis of anthraquinone intermediates can be complex and costly, with some traditional processes raising environmental flags.

These factors have driven innovation towards alternative dye chemistries that offer a more robust performance profile.

High-Performance Alternatives: A Chemical Overview

The search for superior blue disperse dyes has led to significant advancements in two primary chemical classes: Heterocyclic Azo Dyes and Benzodifuranone Dyes.

Heterocyclic Azo Dyes

This class represents a major leap forward in disperse dye technology. By incorporating heterocyclic rings into the azo chromophore, chemists have been able to create dyes with significantly higher molar extinction coefficients, resulting in greater color strength and vibrancy.[4] These dyes offer brilliant shades and often exhibit improved sublimation and wet fastness properties compared to their traditional anthraquinone counterparts. Key examples include C.I. Disperse Blue 79 and C.I. Disperse Blue 165.

Benzodifuranone Dyes

A newer class of chromophore, benzodifuranone dyes are distinguished by their exceptional wet fastness and sublimation fastness.[1] This makes them particularly suitable for demanding applications such as automotive textiles and performance apparel that undergo frequent, harsh laundering. While initially developed for bright red shades, the chromophore system can be adapted to produce a range of hues.[1] A notable commercial example is Dispersol Blue C-RN, which is lauded for its superior heat and wet fastness.[3]

Performance Data: A Head-to-Head Comparison

Objective evaluation of dye performance relies on standardized testing methods. The following table summarizes the fastness properties of C.I. Disperse Blue 27 against selected high-performance heterocyclic azo alternatives, based on ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists) standards.

Dye Name & C.I. Number Chemical Class Light Fastness (ISO 105-B02)Wash Fastness (Staining) (ISO 105-C06)Sublimation Fastness (Staining) (ISO 105-P01 @ 180°C)
Disperse Blue 27 Anthraquinone6-744-5
Disperse Blue 79 Heterocyclic Azo6-74-54-5
Disperse Blue 165 Heterocyclic Azo644

Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Analysis of Performance Data:

  • Light Fastness: All compared dyes exhibit good to excellent light fastness, a critical requirement for textiles exposed to sunlight. C.I. Disperse Blue 27 sets a high benchmark, which is met by high-performance azo alternatives like C.I. Disperse Blue 79.

  • Wash Fastness: The heterocyclic azo dyes show an advantage in wash fastness, with C.I. Disperse Blue 79 demonstrating a slightly better resistance to staining adjacent fibers compared to C.I. Disperse Blue 27. This is a crucial improvement for multi-colored garments and articles with white trims.

  • Sublimation Fastness: All listed dyes exhibit good high-temperature stability, making them suitable for thermosol dyeing processes and ensuring color stability during ironing or heat-setting.

Experimental Protocols for Performance Validation

To ensure trustworthiness and reproducibility, the evaluation of these dyes must follow standardized, self-validating protocols. Below are the methodologies for the key fastness tests cited.

Protocol for AATCC Test Method 61: Colorfastness to Laundering, Accelerated

This test is designed to simulate the effect of five home launderings on a textile.[5]

Workflow:

Caption: AATCC 61 Wash Fastness Test Workflow.

Causality: The use of steel balls and a standardized detergent solution provides the mechanical and chemical action representative of multiple home washing cycles in an accelerated timeframe. The multifiber test fabric, which contains strips of different common fibers (like cotton, nylon, polyester), allows for the evaluation of color transfer (staining), a critical parameter for modern apparel.[6]

Protocol for AATCC Test Method 16.3: Colorfastness to Light, Xenon-Arc

This method assesses a textile's resistance to fading when exposed to artificial light that simulates natural sunlight.[7]

Workflow:

Caption: AATCC 16.3 Light Fastness Test Workflow.

Causality: The xenon-arc lamp provides a spectral power distribution that closely mimics natural sunlight.[7] By exposing the test specimen alongside a series of calibrated Blue Wool standards (each with a known fading rate), a reliable and reproducible rating of lightfastness can be determined.[8] This provides a predictive measure of a product's color stability over its intended lifespan.

Protocol for AATCC Test Method 117: Colorfastness to Heat: Dry (Sublimation)

This test determines the resistance of a colorant to migrating or sublimating from the textile when subjected to dry heat.

Workflow:

Caption: AATCC 117 Sublimation Fastness Test Workflow.

Causality: This test directly simulates conditions encountered during industrial heat-setting processes or domestic ironing. The migration of dye molecules at elevated temperatures is a key failure mode for disperse dyes. Evaluating both the color change of the original fabric and the staining of an adjacent white fabric provides a comprehensive assessment of the dye's thermal stability and its potential to contaminate other materials.

Chemical Structures and Structure-Property Relationships

The performance differences between these dye classes are rooted in their molecular structures.

DyeStructures cluster_0 Anthraquinone cluster_1 Heterocyclic Azo DB27 C.I. Disperse Blue 27 DB79 C.I. Disperse Blue 79 DB165 C.I. Disperse Blue 165

Caption: Molecular structures of selected disperse dyes.

Expertise & Experience: The rigid, planar structure of the anthraquinone core in C.I. Disperse Blue 27 contributes to its good thermal stability and lightfastness. However, the azo chromophore (-N=N-) in dyes like C.I. Disperse Blue 79, particularly when coupled with electron-withdrawing groups and heterocyclic systems, allows for a more extended π-electron system. This results in a higher molar extinction coefficient, meaning less dye is required to achieve a deep shade, offering a significant economic advantage. The specific substituents on the heterocyclic azo dyes are engineered to enhance intermolecular interactions with the polyester fiber, thereby improving wash fastness.

Conclusion and Recommendations

While C.I. Disperse Blue 27 remains a viable option for applications where high lightfastness is the primary concern, it is outperformed by modern alternatives in several key areas.

  • For applications demanding superior wet fastness and high color yield , high-performance heterocyclic azo dyes like C.I. Disperse Blue 79 are the recommended choice. Their enhanced tinctorial strength also provides a significant economic benefit.

  • For the most demanding applications requiring the highest levels of sublimation and wash fastness , such as automotive interiors and premium sportswear, the benzodifuranone class of dyes should be strongly considered.

The selection of a disperse dye is a multi-faceted decision. By leveraging the comparative data and understanding the underlying chemical principles presented in this guide, researchers and developers can make more strategic choices to meet the ever-increasing performance demands of the technical textiles market.

References

  • PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • QIMA. (2023, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. QIMA Blog. Retrieved January 23, 2026, from [Link]

  • Freeman, H. S. (1993). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse. Retrieved January 23, 2026, from [Link]

  • AATCC. (2020). AATCC TM61-2013e(2020) Test Method for Colorfastness to Laundering: Accelerated. AATCC. Retrieved January 23, 2026, from [Link]

  • World Dye Variety. (2012, March 23). Disperse Blue 27. World Dye Variety. Retrieved January 23, 2026, from [Link]

  • Textile Tester. (2023, March 15). AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation. Textile Tester. Retrieved January 23, 2026, from [Link]

  • World Dye Variety. (2012, March 28). Disperse Blue 165. World Dye Variety. Retrieved January 23, 2026, from [Link]

  • AATCC. (n.d.). TM061 Test Method for Colorfastness to Laundering: Accelerated. AATCC Store. Retrieved January 23, 2026, from [Link]

  • ArcWear. (n.d.). Chromaticity Colorfastness to Xenon Arc AATCC TM16.3. ArcWear. Retrieved January 23, 2026, from [Link]

  • AATCC. (n.d.). TM117 Test Method for Colorfastness to Heat: Dry (Excluding Pressing). AATCC Store. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). C.I. Disperse Blue 79. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Microbe Investigations. (n.d.). AATCC 61 - Test Method for Colorfastness to Laundering. Retrieved January 23, 2026, from [Link]

  • Micom Laboratories. (n.d.). AATCC 16.3 Colorfastness To Light Test. Retrieved January 23, 2026, from [Link]

  • AATCC. (2004). Disperse Dyes: A Dye Chemist's Perspective. AATCC Review. Retrieved January 23, 2026, from [Link]

  • Textile Learner. (2021, August 9). Various Color Fastness Methods Given to the Dyed Material. Retrieved January 23, 2026, from [Link]

  • Textile Tester. (2021, August 24). AATCC 61 Colorfastness to Laundering: Accelerated. Retrieved January 23, 2026, from [Link]

  • P2 InfoHouse. (n.d.). Recent Advances in Disperse Dye Development and Applications. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2018, August). The Relationship between Dye Structure and Fastness Properties. Retrieved January 23, 2026, from [Link]

  • MDPI. (2020, December 25). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2017, September). The benzodifuranone chromogen and its application to disperse dyes. Retrieved January 23, 2026, from [Link]

  • AATCC. (2020). AATCC TM16.3-2020 Test Method for Colorfastness to Light: Xenon-Arc. Retrieved January 23, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Quantification of Disperse Blue 27: Cross-Validation of HPLC and Spectrophotometric Methods

In the realm of textile and dye manufacturing, as well as in toxicological and environmental monitoring, the accurate quantification of disperse dyes is paramount. Disperse Blue 27, an anthraquinone-based dye, is a commo...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of textile and dye manufacturing, as well as in toxicological and environmental monitoring, the accurate quantification of disperse dyes is paramount. Disperse Blue 27, an anthraquinone-based dye, is a common colorant for synthetic fibers, particularly polyesters. Its detection and quantification are crucial for quality control and for assessing its potential environmental and health impacts. This guide provides an in-depth comparison and cross-validation of two ubiquitous analytical techniques for the determination of Disperse Blue 27: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

This document is intended for researchers, scientists, and professionals in drug development and related fields who require robust and reliable analytical methodologies. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a deep and practical understanding of each technique's strengths and limitations.

The Imperative for Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), ensures the reliability and accuracy of analytical data.[2][3] For this study, both the HPLC and spectrophotometric methods were validated according to the ICH Q2(R1) guidelines, which provide a framework for assessing key performance parameters.[1][4]

Spectrophotometric Method: A Rapid Screening Tool

UV-Visible spectrophotometry offers a straightforward and rapid approach for the quantification of chromophoric compounds like Disperse Blue 27. The method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law.

Experimental Protocol: Spectrophotometry
  • Instrumentation : A Shimadzu UV-1800 spectrophotometer was utilized for all absorbance measurements.[5]

  • Solvent Selection : Methanol was chosen as the solvent due to its ability to effectively dissolve Disperse Blue 27 and its transparency in the visible region of the electromagnetic spectrum.

  • Determination of λmax : A standard solution of Disperse Blue 27 in methanol was scanned across the UV-Visible range to determine the wavelength of maximum absorbance (λmax). This is a critical step to ensure maximum sensitivity.

  • Preparation of Standards and Calibration Curve : A stock solution of Disperse Blue 27 was prepared in methanol. Serial dilutions were then made to create a series of calibration standards. The absorbance of each standard was measured at the predetermined λmax. A calibration curve was constructed by plotting absorbance versus concentration.[6]

  • Sample Analysis : The absorbance of the unknown sample solution was measured at the same λmax, and the concentration was determined from the linear regression equation of the calibration curve.

Visualizing the Spectrophotometric Workflow

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification s1 Prepare Stock Solution of Disperse Blue 27 s2 Create Serial Dilutions (Calibration Standards) s1->s2 a2 Measure Absorbance of Standards s2->a2 s3 Prepare Unknown Sample Solution a4 Measure Absorbance of Sample s3->a4 a1 Determine λmax a1->a2 a3 Construct Calibration Curve a2->a3 a3->a4 q1 Calculate Concentration from Calibration Curve a4->q1

Caption: Workflow for the spectrophotometric analysis of Disperse Blue 27.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

While spectrophotometry is rapid, it can be susceptible to interference from other absorbing species in the sample matrix. HPLC, particularly when coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, offers superior specificity and sensitivity.[7][8] It separates the analyte of interest from other components in the sample before quantification.

Experimental Protocol: HPLC
  • Instrumentation : An Agilent 1100 HPLC system equipped with a C18 reverse-phase column and a UV detector was employed.[9]

  • Mobile Phase : A mobile phase consisting of a mixture of acetonitrile and water was used.[10] The specific ratio was optimized to achieve good peak shape and resolution for Disperse Blue 27.

  • Preparation of Standards and Calibration Curve : Similar to the spectrophotometric method, a stock solution and a series of calibration standards were prepared. Each standard was injected into the HPLC system. A calibration curve was generated by plotting the peak area against the corresponding concentration.

  • Sample Analysis : The unknown sample solution was injected into the HPLC system. The peak corresponding to Disperse Blue 27 was identified based on its retention time. The concentration was then calculated using the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Prepare Stock Solution of Disperse Blue 27 s2 Create Serial Dilutions (Calibration Standards) s1->s2 a1 Inject Standards s2->a1 s3 Prepare Unknown Sample Solution a4 Inject Sample s3->a4 a2 Generate Chromatograms & Integrate Peaks a1->a2 a3 Construct Calibration Curve (Peak Area vs. Conc.) a2->a3 q1 Identify Peak by Retention Time a2->q1 q2 Calculate Concentration from Calibration Curve a3->q2 a4->a2 q1->q2 CrossValidation_Process cluster_analysis Parallel Analysis cluster_comparison Statistical Comparison cluster_conclusion Conclusion a1 Analyze Samples by HPLC c1 Paired t-test a1->c1 c2 Bland-Altman Plot a1->c2 a2 Analyze Samples by Spectrophotometry a2->c1 a2->c2 d1 Assess Agreement and Bias c1->d1 c2->d1

Caption: Process for the cross-validation of HPLC and spectrophotometric methods.

Conclusion and Recommendations

Both the HPLC and spectrophotometric methods were successfully validated for the quantification of Disperse Blue 27 and demonstrated a high degree of agreement.

  • The spectrophotometric method is a rapid, simple, and cost-effective tool that is well-suited for routine quality control applications where the sample matrix is relatively clean and free from interfering substances.

  • The HPLC method , with its superior specificity and sensitivity, should be considered the method of choice for research and development, for the analysis of complex sample matrices, and when lower detection and quantification limits are required.

The cross-validation data provides confidence that the more accessible spectrophotometric method can be reliably used for certain applications, with the HPLC method serving as a reference or confirmatory technique. The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and practical considerations such as cost and sample throughput.

References

  • Waters Corporation. (2016). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Retrieved from [Link]

  • Kowalska, J. (2019). Determination Method of Disperse Blue 1 in Workplace Air. Eurasian Journal of Analytical Chemistry, 14(3), 55-60. Retrieved from [Link]

  • Waters Corporation. (n.d.). Consumer Products Testing Application Notebook. Retrieved from [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]

  • Wang, Y., et al. (2018). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Biomedical Microdevices, 20(4), 93. Retrieved from [Link]

  • ACS Publications. (2011). Direct Identification of Dyes in Textiles by Direct Analysis in Real Time-Time of Flight Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse Blue 1. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of C.I. Disperse Blue 27 on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistics for Laboratory Method Comparison Studies. Retrieved from [Link]

  • An-Najah National University. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Analyse-it Software, Ltd. (n.d.). Method comparison / Agreement > Statistical Reference Guide. Retrieved from [Link]

  • MDPI. (2019). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Determination of formaldehyde in textile dye and auxiliary chemicals with headspace gas chromatography-flame ionization detector. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Retrieved from [Link]

  • ExtractAlpha. (2024). Comparative Analysis Statistics. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations. Retrieved from [Link]

  • MDPI. (2020). The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Carstensen, B. (2011). Statistical Analysis of Method Comparison studies. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2023). Historical Textile Dye Analysis Using DESI-MS. Retrieved from [Link]

  • The Pharma Innovation. (2019). Development and validation of UV-Visible spectrophotometric method for estimation of ritonavir in bulk and formulation. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. Retrieved from [Link]

  • Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Dyeing Properties of Azo and Anthraquinone Disperse Blue Dyes

A definitive guide for researchers and textile scientists on the performance characteristics of key Disperse Blue dyes, featuring a comparative analysis of C.I. Disperse Blue 56, C.I. Disperse Blue 60, C.I. Disperse Blue...

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers and textile scientists on the performance characteristics of key Disperse Blue dyes, featuring a comparative analysis of C.I. Disperse Blue 56, C.I. Disperse Blue 60, C.I. Disperse Blue 79, and C.I. Disperse Blue 165. This guide provides in-depth technical insights, detailed experimental protocols, and comparative data to inform dye selection and application in textile dyeing processes.

Introduction

Disperse dyes are the primary class of colorants used for dyeing hydrophobic synthetic fibers such as polyester, owing to their non-ionic nature and low water solubility.[1] Within this class, blue dyes are of paramount importance for achieving a wide gamut of shades. The chemical structure of the dye molecule is a critical determinant of its dyeing performance, including its fastness properties, color strength, and application characteristics. This guide provides a comparative analysis of four commercially significant Disperse Blue dyes, categorized by their chromophoric structure: two anthraquinone-based dyes (C.I. Disperse Blue 56 and C.I. Disperse Blue 60) and two azo-based dyes (C.I. Disperse Blue 79 and C.I. Disperse Blue 165).

Anthraquinone dyes are known for their bright shades and good lightfastness, though they can be more expensive and have lower color strength compared to azo dyes.[2][3] Azo dyes, which constitute the largest group of disperse dyes, are valued for their high tinctorial strength and cost-effectiveness, offering a wide range of colors.[4] However, their fastness properties can vary significantly depending on the specific molecular structure.[2] This guide will delve into the specific performance characteristics of these four dyes, providing the necessary data and protocols for an informed selection process.

Chemical Structures of Selected Disperse Blue Dyes

The performance of a disperse dye is intrinsically linked to its molecular structure. Below are the chemical structures of the four Disperse Blue dyes analyzed in this guide.

Dye NameC.I. NameChemical ClassMolecular FormulaMolecular Weight
Disperse Blue 5663285AnthraquinoneC₁₄H₉BrN₂O₄349.14
Disperse Blue 6061104AnthraquinoneC₂₀H₁₇N₃O₅379.37
Disperse Blue 7911345AzoC₂₄H₂₇BrN₆O₁₀639.41
Disperse Blue 16511077AzoC₂₀H₁₉N₇O₃405.41

Comparative Analysis of Dyeing Properties

The selection of a disperse dye for a specific application is governed by its dyeing properties, primarily its fastness to various agents and its behavior during the dyeing process. This section provides a comparative overview of the key performance indicators for the selected Disperse Blue dyes.

Fastness Properties

Fastness properties are a measure of a dyed textile's ability to retain its color when exposed to various environmental factors. The following table summarizes the light, wash, and sublimation fastness of the four selected Disperse Blue dyes. The ratings are based on standardized test methods, with higher numbers indicating better fastness.

DyeChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (AATCC 61)Sublimation Fastness (AATCC 117)
Disperse Blue 56 Anthraquinone64-53-4
Disperse Blue 60 Anthraquinone74-54-5
Disperse Blue 79 Azo5-64-54-5
Disperse Blue 165 Azo64-54

Discussion of Fastness Properties:

  • Light Fastness: Anthraquinone dyes, in general, exhibit excellent lightfastness, which is evident in the high rating of Disperse Blue 60.[5] Azo dyes can also possess good lightfastness, as seen with Disperse Blue 165, although some, like Disperse Blue 79, may have slightly lower ratings. The stability of the chromophore to photodegradation is the primary factor influencing lightfastness.[6]

  • Wash Fastness: All four dyes demonstrate good to excellent wash fastness. This property is crucial for apparel and other textile goods that require frequent laundering. The wash fastness is influenced by the dye's molecular size, its solubility in water, and the strength of its interaction with the fiber.

  • Sublimation Fastness: This property is particularly important for polyester, which is often subjected to high temperatures during processing (e.g., heat setting). Dyes with poor sublimation fastness can migrate out of the fiber, leading to staining of adjacent materials and a change in shade.[7] Disperse Blue 60 and Disperse Blue 79 exhibit good sublimation fastness, making them suitable for applications requiring high-temperature treatments. Disperse Blue 56, with a slightly lower rating, is considered a medium-energy dye.

Dyeing Kinetics and Compatibility

The rate at which a dye is absorbed by the fiber and its compatibility with other dyes in a mixture are critical for achieving level and reproducible dyeings.

  • Dyeing Kinetics: The dyeing process for disperse dyes on polyester is a diffusion-controlled process. The rate of dyeing is influenced by factors such as temperature, dye concentration, and the molecular size of the dye. Studies on the adsorption of Disperse Blue 56 have shown that equilibrium can be reached within 240 minutes, with the adsorption capacity increasing with the initial dye concentration.[5] The dyeing kinetics of Disperse Blue 79 in supercritical carbon dioxide have also been investigated, demonstrating good dyeing rates and equilibrium times of around 60 minutes at optimal conditions.[8]

  • Compatibility: When using multiple dyes to achieve a specific shade, their compatibility is essential to ensure on-tone buildup and avoid shade changes during the dyeing process. Disperse dyes are often categorized by their energy level (low, medium, high), which relates to their sublimation fastness and dyeing temperature. For good compatibility, it is generally recommended to use dyes of the same energy class. Studies on the compatibility of Disperse Blue 79 with other disperse dyes have shown it to be a suitable component for trichromatic combinations.[9]

Experimental Protocols

To ensure the reliability and reproducibility of the comparative data, standardized test methods must be employed. The following are detailed protocols for the key fastness tests.

Protocol 1: Colorfastness to Laundering (AATCC Test Method 61-2013)

This accelerated test is designed to evaluate the colorfastness of textiles to home laundering.

1. Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.
  • Stainless steel canisters.
  • Stainless steel balls (0.6 cm diameter).
  • Multifiber test fabric (containing strips of common textile fibers).
  • AATCC Standard Reference Detergent WOB (without optical brightener).
  • Gray Scale for Color Change and Gray Scale for Staining.

2. Test Procedure:

  • Prepare a composite specimen by sewing a 5 x 10 cm piece of the dyed fabric to a piece of multifiber test fabric of the same size.
  • Prepare the detergent solution (1.5 g/L of AATCC Standard Reference Detergent WOB in deionized water).[10]
  • Place the composite specimen, 150 mL of the detergent solution, and 50 stainless steel balls into a stainless steel canister.
  • Seal the canister and place it in the Launder-Ometer.
  • Run the test for 45 minutes at 49°C (for Test No. 2A, which is a common procedure).[10]
  • After the test, remove the specimen, rinse it thoroughly with deionized water, and dry it in an oven at a temperature not exceeding 71°C.[11]
  • Evaluate the color change of the dyed fabric using the Gray Scale for Color Change and the staining of each fiber in the multifiber test fabric using the Gray Scale for Staining.
Protocol 2: Colorfastness to Artificial Light (ISO 105-B02:2014)

This method assesses the resistance of a textile's color to the action of an artificial light source that simulates natural daylight.

1. Apparatus and Materials:

  • Xenon arc fading lamp apparatus.
  • Blue Wool Standards (a set of eight dyed wool fabrics with known lightfastness).
  • Gray Scale for Color Change.
  • Opaque masks.

2. Test Procedure:

  • Mount the test specimen and a set of Blue Wool Standards on a sample holder.
  • Partially cover both the specimen and the Blue Wool Standards with an opaque mask.
  • Place the sample holder in the xenon arc fading lamp apparatus.
  • Expose the specimen and the standards to the xenon arc light under controlled conditions of temperature and humidity.
  • Periodically inspect the fading of the specimen and the Blue Wool Standards.
  • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Gray Scale for Color Change, or when a certain Blue Wool Standard shows a specific amount of fading.
  • The lightfastness rating is the number of the Blue Wool Standard that shows a similar degree of fading to the test specimen.[12]
Protocol 3: Colorfastness to Heat: Dry (Sublimation) (AATCC Test Method 117-2018)

This test determines the resistance of a textile's color to dry heat, which can cause sublimation of the dye.

1. Apparatus and Materials:

  • Heat press or a heating device with two parallel plates that can maintain a specified temperature.
  • Multifiber test fabric.
  • Gray Scale for Color Change and Gray Scale for Staining.

2. Test Procedure:

  • Prepare a composite specimen by placing a piece of the dyed fabric between two pieces of multifiber test fabric.
  • Place the composite specimen in the heating device, which has been preheated to the desired temperature (e.g., 180°C, 200°C, or 220°C).
  • Apply a specified pressure to the specimen for a set amount of time (e.g., 30 seconds).[13]
  • After the specified time, remove the specimen and allow it to cool.
  • Evaluate the color change of the dyed fabric using the Gray Scale for Color Change and the staining of the multifiber test fabrics using the Gray Scale for Staining.

Workflow for Comparative Analysis of Disperse Blue Dyes

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of the dyeing properties of different Disperse Blue dyes.

Dyeing_Properties_Analysis cluster_0 Dye Selection & Characterization cluster_1 Dyeing Process cluster_2 Performance Evaluation cluster_3 Data Analysis & Reporting Dye_Selection Select Disperse Blue Dyes (Azo & Anthraquinone) Structure_Analysis Analyze Chemical Structures Dye_Selection->Structure_Analysis Dyeing_Protocol Standardized Dyeing on Polyester Substrate Structure_Analysis->Dyeing_Protocol Post_Dyeing_Treatment Reduction Clearing & Rinsing Dyeing_Protocol->Post_Dyeing_Treatment Fastness_Testing Fastness Property Testing Post_Dyeing_Treatment->Fastness_Testing Kinetics_Compatibility Dyeing Kinetics & Compatibility Assessment Post_Dyeing_Treatment->Kinetics_Compatibility Data_Comparison Comparative Data Analysis Fastness_Testing->Data_Comparison Kinetics_Compatibility->Data_Comparison Reporting Generate Comparison Guide Data_Comparison->Reporting

Workflow for comparative analysis of Disperse Blue dyes.

Conclusion

The selection of a Disperse Blue dye is a critical decision that impacts the final quality and performance of the dyed textile product. This guide has provided a comparative analysis of four key Disperse Blue dyes, highlighting the characteristic differences between anthraquinone and azo-based structures.

  • Anthraquinone-based dyes (Disperse Blue 56 and Disperse Blue 60) generally offer superior brightness and lightfastness, with Disperse Blue 60 being an excellent choice for applications demanding high light and sublimation fastness.

  • Azo-based dyes (Disperse Blue 79 and Disperse Blue 165) provide high color strength and are often more economical. They can also exhibit good all-around fastness properties, making them versatile options for a wide range of applications.

The choice between these dyes will ultimately depend on the specific end-use requirements, processing conditions, and cost considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision, ensuring the selection of the most appropriate Disperse Blue dye for a given application.

References

  • AATCC. (n.d.). A Review of Disperse Dyes.
  • AATCC. (n.d.). AATCC Standard Test Methods and Procedures.
  • Dai, J., et al. (2013). Dyeing Kinetics and Compatibility of Disperse Blue 79, Disperse Red 167, and Disperse Orange 30 in Supercritical Carbon Dioxide Dyeing.
  • Dawson, J. F. (1983). The Structure and Properties of Disperse Dyes and Related Topics. Textile Chemist and Colorist, 15(1), 21-26.
  • E-Colorist. (n.d.). Disperse Dyes: A Dye Chemist's Perspective.
  • Alfa Chemistry. (n.d.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. Alfa Chemistry.
  • Sukpreabprom, H., et al. (2021). Equilibrium and Kinetics Adsorption of Disperse Blue 56 on White Jute Fiber.
  • Ferus-Comelo, M. (2011). The Chemistry of Textile Dyes. InTech.
  • Huang, G., et al. (2013). Compatibility of a disperse dye mixture in supercritical carbon dioxide dyeing.
  • Testex. (2021).
  • Textile Tester. (n.d.).
  • Gulrajani, M. L. (2001). The Relationship between Dye Structure and Fastness Properties. Colourage, 48(1), 35-42.
  • Wewon Environmental Chambers Co. Ltd. (2014). Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
  • Samanta, A. K., et al. (2015). Assessing the compatibility of disperse dye mixtures by the use of colour coordinates. Journal of the Textile Institute, 106(12), 1336-1347.
  • Microbe Investigations. (n.d.). AATCC 61 - Test Method for Colorfastness to Laundering.
  • Deconvolution of the Photodegradation of Azo-Anthraquinone Reactive Dyes on Cotton. (2019). Molecules, 24(15), 2745.
  • AATCC. (2021). AATCC TM61-2013e(2020)
  • IWA Publishing. (2021). Removal of Disperse Blue 56 from synthetic textile effluent using ionic flocculation. Water Science and Technology, 83(10), 2397-2410.
  • Hangzhou Fucai Chem Co., Ltd. (2024).
  • World Dye Variety. (n.d.). Disperse Blue 165.
  • NCBI. (2010). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES.
  • RISE. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02.
  • ChiuVention. (n.d.). AATCC TM61: Accelerated Colorfastness Testing to Laundering.
  • Hangzhou Fucai Chem Co., Ltd. (2021). Disperse Blue 56 Production Method.
  • Chemotechnique Diagnostics. (n.d.). Disperse Blue mix 106 / 124.
  • Lonroy Equipment. (2023). ISO 105 B02-2014 – Testing for Colour fastness of Textiles to artificial light – Bleaching of xenon arc lamp.
  • PubMed. (2012). Are allergenic disperse dyes used for dyeing textiles?
  • AATCC. (n.d.).
  • MDPI. (2022). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Polymers, 14(21), 4699.
  • AATCC. (2024).
  • FYI Tester. (2024). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02.
  • Testex. (2022).

Sources

Validation

A Comparative Guide to the Fastness Properties of C.I. Disperse Blue 27

This guide provides a comprehensive analysis of the fastness properties of C.I. Disperse Blue 27, a widely utilized anthraquinone-based dye for synthetic fibers.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the fastness properties of C.I. Disperse Blue 27, a widely utilized anthraquinone-based dye for synthetic fibers. In the pursuit of scientific rigor and practical application, this document benchmarks its performance against key alternatives in the market: C.I. Disperse Blue 56, C.I. Disperse Blue 60, C.I. Disperse Blue 77, and C.I. Disperse Blue 79. This guide is intended for researchers, scientists, and textile development professionals, offering objective data and field-proven insights to inform dye selection and application processes.

Introduction: The Significance of Fastness in Textile Performance

The longevity and aesthetic appeal of dyed textiles are critically dependent on the fastness properties of the chosen colorants. Fastness refers to the resistance of a dye to change in color or to transfer onto adjacent materials when subjected to various environmental factors during manufacturing and end-use.[1] Key among these are light, washing, and rubbing (crocking), which directly impact a product's quality, durability, and consumer satisfaction. C.I. Disperse Blue 27 is a popular choice for polyester and other synthetic fibers due to its vibrant shade and generally good performance.[2][3] However, a critical evaluation of its fastness properties in comparison to other commercially available blue disperse dyes is essential for optimizing textile products for specific applications.

Comparative Analysis of Fastness Properties

The selection of a disperse dye is a balance of shade, cost, and, most importantly, performance. The following table summarizes the available fastness data for C.I. Disperse Blue 27 and its alternatives. It is important to note that these values are compiled from various sources and may have been determined under slightly different test conditions. Therefore, they should be used as a comparative guide rather than absolute values.

DyeC.I. NumberLight Fastness (Xenon Arc)Wash Fastness (Color Change)Crocking/Rubbing Fastness (Wet)
Disperse Blue 27 607676-7 (ISO)[3], 6 (AATCC)[3]5 (ISO)[3]4-5 (ISO)[3]
Disperse Blue 56 632857 (Excellent)[4][5]4-5 (Pes)[4]Moderate[6]
Disperse Blue 60 61104High[7]Good[8]Good[8]
Disperse Blue 77 -Excellent[9]Excellent[9]-
Disperse Blue 79 113456-7 (ISO)[10]5 (ISO)[10]4 (AATCC)[10]

Interpretation of Results:

  • C.I. Disperse Blue 27 exhibits good to excellent light and wash fastness, making it a reliable choice for a wide range of applications.[3]

  • C.I. Disperse Blue 56 is noted for its excellent light fastness.[4][5]

  • C.I. Disperse Blue 60 is characterized by its brilliant turquoise shade and high all-around fastness properties, particularly light and sublimation fastness.[7]

  • C.I. Disperse Blue 77 is highlighted for its excellent washing and sublimation fastness.[9]

  • C.I. Disperse Blue 79 offers a red-light navy blue shade with good to excellent light and wash fastness.[10]

Experimental Methodologies: A Foundation of Trust

To ensure the reproducibility and validity of fastness testing, standardized methodologies are paramount. The following protocols, based on internationally recognized standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO), provide a framework for the objective evaluation of disperse dyes.

Experimental Workflow for Dye Fastness Evaluation

Dye Fastness Evaluation Workflow cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation Dyeing Dyeing Finishing Finishing Dyeing->Finishing Standard Procedure Specimen_Cutting Specimen_Cutting Finishing->Specimen_Cutting Cut to Size Light_Fastness Light_Fastness Specimen_Cutting->Light_Fastness AATCC 16.3 / ISO 105-B02 Wash_Fastness Wash_Fastness Specimen_Cutting->Wash_Fastness AATCC 61 / ISO 105-C06 Crocking_Fastness Crocking_Fastness Specimen_Cutting->Crocking_Fastness AATCC 8 / ISO 105-X12 Visual_Assessment Visual_Assessment Light_Fastness->Visual_Assessment Wash_Fastness->Visual_Assessment Crocking_Fastness->Visual_Assessment Instrumental_Measurement Instrumental_Measurement Visual_Assessment->Instrumental_Measurement Optional Rating Rating Visual_Assessment->Rating Instrumental_Measurement->Rating

Caption: Workflow for evaluating the fastness properties of disperse dyes.

Protocol 1: Colorfastness to Light (Xenon Arc)

This test determines the resistance of the dye to the fading effect of an artificial light source that simulates natural daylight.[11][12][13]

  • Standard: AATCC Test Method 16.3-2020 or ISO 105-B02:2014.[11][12][14]

  • Apparatus: Xenon arc fading lamp apparatus.

  • Procedure:

    • Prepare textile specimens of a standard size.

    • Mount the specimens in sample holders.

    • Expose the specimens to the light from a xenon arc lamp under controlled conditions of temperature and humidity.[12]

    • Simultaneously expose AATCC Blue Wool Lightfastness Standards or ISO Blue Wool References.

    • The exposure is continued for a specified period or until a certain degree of fading is observed in the standards.

    • Evaluate the change in color of the test specimen by comparing it with the original fabric using the AATCC Gray Scale for Color Change or the ISO Grey Scale for assessing change in colour.

Protocol 2: Colorfastness to Laundering (Accelerated)

This method assesses the resistance of the dye to the combined action of a detergent solution and mechanical action during laundering.[15][16][17]

  • Standard: AATCC Test Method 61-2013 or ISO 105-C06:2010.[18][19][20]

  • Apparatus: Launder-Ometer or similar apparatus for rotating closed canisters in a thermostatically controlled water bath.

  • Procedure:

    • Prepare a composite specimen by sewing the dyed fabric to a multifiber test fabric.

    • Place the specimen in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls.

    • The container is placed in the Launder-Ometer and agitated at a specified temperature and for a specific duration to simulate home or commercial laundering.

    • After the test, the specimen is rinsed and dried.

    • The change in color of the dyed fabric is evaluated using the Gray Scale for Color Change. The staining on the multifiber test fabric is assessed using the Gray Scale for Staining.

Protocol 3: Colorfastness to Crocking (Rubbing)

This test evaluates the amount of color transferred from the surface of a colored textile to another surface by rubbing.[21][22][23]

  • Standard: AATCC Test Method 8-2016 or ISO 105-X12:2016.[23][24][25]

  • Apparatus: Crockmeter.

  • Procedure:

    • A colored test specimen is mounted on the base of the crockmeter.

    • A white crocking test cloth is mounted on the rubbing finger of the crockmeter.

    • The rubbing finger is moved back and forth across the test specimen a specified number of times with a constant downward force.[26]

    • The test is performed with both a dry and a wet (with distilled water) crocking cloth.

    • The amount of color transferred to the white crocking cloth is evaluated by comparing it with the Chromatic Transference Scale or the Gray Scale for Staining.

Conclusion and Recommendations

C.I. Disperse Blue 27 remains a robust and versatile dye for synthetic textiles, offering a strong balance of fastness properties. However, for applications demanding exceptional light fastness, particularly for automotive or outdoor textiles, C.I. Disperse Blue 56 and C.I. Disperse Blue 60 present compelling alternatives. For applications where superior wash and sublimation fastness are critical, C.I. Disperse Blue 77 is a noteworthy candidate. C.I. Disperse Blue 79 provides a distinct shade with commendable all-around fastness.

The ultimate selection of a disperse dye should be guided by a thorough evaluation of the specific performance requirements of the end-product. It is strongly recommended that textile manufacturers conduct their own in-house testing using the standardized protocols outlined in this guide to verify the performance of any selected dye on their specific substrate and with their unique finishing processes. This rigorous, data-driven approach is the cornerstone of producing high-quality, durable, and color-fast textiles.

References

  • AATCC. (n.d.). A Review of Disperse Dyes.
  • AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective.
  • Google Patents. (n.d.). CN102127315A - Blue disperse dye composition with high light fastness and application thereof.
  • P2 InfoHouse. (n.d.). Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics.
  • Textile Tester. (2024, August 15). AATCC 8 crocking colorfastness test method.
  • iTeh Standards. (2010, March 15). ISO 105-C06.
  • Wewon Environmental Chambers Co. Ltd. (2014, June 14). Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
  • Royalchem. (n.d.). Disperse Blue 60 (Turquoise) | C.I. 61104 | High Fastness Polyester Dye.
  • QIMA Blog. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide.
  • AATCC. (n.d.). Test Method for Colorfastness to Laundering: Accelerated.
  • World dye variety. (2012, March 23). Disperse Blue 56.
  • iTeh Standards. (2016, June 1). INTERNATIONAL STANDARD ISO 105-X12.
  • AATCC. (n.d.). Colorfastness to Crocking: AATCC Crockmeter Method.
  • Enochdye. (n.d.). Disperse blue 56 TDS.
  • COLOR BLOOM. (n.d.). China Disperse Blue 60 Manufacturers, Suppliers, Factory - Free Sample.
  • ISO. (n.d.). INTERNATIONAL STANDARD ISO 105-B02.
  • Arcwear. (n.d.). Chromaticity Colorfastness to Xenon Arc AATCC TM16.3.
  • Hangzhou Fucai Chem Co., Ltd. (n.d.). High Light Fastness Disperse Blue 77 Dyes.
  • AATCC. (n.d.). TM061 Test Method for Colorfastness to Laundering: Accelerated.
  • Textile Tester. (2024, July 25). Guidance on ISO 105 X12 Color Fastness Test to Rubbing.
  • BSI Knowledge. (2002, October 7). BS EN ISO 105-X12:2002.
  • AATCC. (n.d.). Test Method for Colorfastness to Crocking: Crockmeter.
  • Hangzhou Tiankun Chem Co.,Ltd. (2017, August 11). Disperse Blue 2bln Disperse Blue 56 100% 150%.
  • Q-Lab. (n.d.). ISO 105-B02.
  • Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method.
  • Microbe Investigations. (2021, August 24). AATCC 61 - Test Method for Colorfastness to Laundering.
  • AATCC. (n.d.). AATCC TM16.3-2020.pdf.
  • SGS-IPS Testing. (n.d.). AATCC 8 Colorfastness to crocking.
  • Micom Laboratories. (n.d.). AATCC 16.3 Colorfastness To Light Test.
  • Atlas. (2023, July 31). Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards.
  • Measurlabs. (n.d.). Color Fastness of Textiles | ISO 105 Standards.
  • Textile Tester. (2024, July 29). AATCC 61 Color fastness to Laundering.
  • GESTER Instruments. (2025, November 30). ISO 105 C06 Washing Fastness Tester Guide.
  • Textile Tester. (2024, July 29). AATCC 61 Color fastness to Laundering.
  • Testex. (2025, June 20). A Comprehensive Guide to Testing the Lightfastness of Textiles: Interpretation of the GB/T 8427-2019 Standard.
  • AATCC. (n.d.). TM016.3- Test Method for Colorfastness to Light: Xenon-Arc.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Polyester Dyeing with Disperse Blue 79: A Supplier's Guide.
  • AATCC. (n.d.). TM008 Test Method for Colorfastness to Crocking: Crockmeter.
  • PubChem. (n.d.). Disperse Blue 77 | C20H12N2O6 | CID 5462989.
  • BSI Knowledge. (2010, April 30). BS EN ISO 105-C06:2010.
  • SIS.se. (n.d.). Colour fastness to rubbing (ISO 105-X12:2016) - Textiles.
  • PubChem. (n.d.). C.I. Disperse Blue 79 | C24H27BrN6O10 | CID 2825062.
  • GESTER Instruments. (2025, June 16). ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing.
  • Hangzhou Fucai Chem Co., Ltd. (n.d.). Disperse Dyes Blue 56 For Polyester.
  • Enochdye. (n.d.). Disperse blue 79 TDS.
  • World dye variety. (2012, March 26). Disperse Blue 79.

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Comparative

A Comparative Guide to the Environmental Degradation of Disperse Dyes: Methodologies, Efficacy, and Byproduct Analysis

Disperse dyes, essential for coloring synthetic fibers like polyester and nylon, represent a significant class of industrial chemicals. Their inherent water insolubility and complex aromatic structures, while beneficial...

Author: BenchChem Technical Support Team. Date: February 2026

Disperse dyes, essential for coloring synthetic fibers like polyester and nylon, represent a significant class of industrial chemicals. Their inherent water insolubility and complex aromatic structures, while beneficial for dyeing, pose considerable environmental challenges. Incomplete exhaustion during the dyeing process leads to their release into wastewater, contributing to water pollution and potential ecotoxicity.[1] This guide provides a comparative assessment of the primary methods for the environmental degradation of disperse dyes, offering researchers, scientists, and drug development professionals a comprehensive overview of biodegradation, photodegradation, and chemical oxidation techniques. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols to facilitate informed decisions in remediation and environmental management strategies.

The Environmental Footprint of Disperse Dyes

The release of disperse dyes into aquatic ecosystems is a matter of concern due to their persistence and potential for bioaccumulation. The coloration of water bodies by these dyes can reduce light penetration, thereby affecting photosynthetic activity and disrupting the aquatic food web. Furthermore, the complex chemical structures of many disperse dyes, often based on azo or anthraquinone chromophores, can be recalcitrant to natural degradation processes.[1] Some disperse dyes and their degradation byproducts have been shown to exhibit toxicity, mutagenicity, and carcinogenicity.[2] Therefore, effective treatment of textile wastewater containing disperse dyes is crucial to mitigate their environmental impact.

Comparative Analysis of Degradation Methodologies

This section provides a detailed comparison of the most common methods for degrading disperse dyes: biodegradation, photodegradation, and advanced chemical oxidation processes. We will examine their efficiency, mechanisms, and the nature of the byproducts formed.

Biodegradation: Harnessing Microbial Power

Biodegradation utilizes microorganisms such as bacteria and fungi to break down the complex structures of disperse dyes. This approach is often considered more environmentally friendly and cost-effective than chemical methods.

Mechanism of Action:

Microbial degradation can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, the initial and crucial step in the degradation of azo disperse dyes is the reductive cleavage of the azo bond (-N=N-) by enzymes like azoreductases. This process typically results in the formation of colorless aromatic amines, which may or may not be further degraded under aerobic conditions. Fungi, particularly white-rot fungi, secrete extracellular lignolytic enzymes like laccases and peroxidases that can also effectively decolorize and degrade disperse dyes through oxidative mechanisms.

Comparative Performance:

The efficiency of biodegradation is highly dependent on the microbial strain, the specific disperse dye, and the operational conditions such as pH, temperature, and the presence of co-substrates.

Disperse DyeMicroorganismDegradation Efficiency (%)ConditionsReference
Disperse Blue 79Bacillus fusiformis KMK5>95% decolorization in 72hAnoxic, 1.5 g/L dye[3][4]
Disperse Blue 79Anaerobic/aerobic biofilter>95% decolorization (anaerobic), 65% amine degradation (aerobic)Sequential batch reactors[5]
Disperse Blue 284Klebsiella pneumoniae GM-0495% decolorization in 24h37°C, pH 7, 200 ppm dye[6]

Experimental Protocol: Isolation and Screening of Dye-Degrading Bacteria

This protocol outlines a general procedure for isolating and screening bacteria with the ability to decolorize disperse dyes.

  • Sample Collection: Collect soil or water samples from areas contaminated with textile effluent.

  • Enrichment: In a 250 mL Erlenmeyer flask, add 100 mL of sterile nutrient broth containing a specific disperse dye (e.g., 100 mg/L). Inoculate with 1 g of the collected soil or 1 mL of the water sample. Incubate at 30-37°C on a rotary shaker.

  • Isolation: After a few days of enrichment, when visible decolorization is observed, serially dilute the culture and plate onto nutrient agar plates containing the same disperse dye.

  • Screening: Incubate the plates at 30-37°C for 24-48 hours. Colonies exhibiting a clear zone around them are considered potential dye degraders.[7][8]

  • Secondary Screening: Inoculate the selected colonies into liquid nutrient broth containing the disperse dye and monitor the decolorization spectrophotometrically over time.

Logical Relationship: Biodegradation Process

cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage A Disperse Azo Dye C Aromatic Amines (Colorless) A->C Reductive Cleavage B Azoreductase B->A D Further Degradation C->D Oxidation E CO2 + H2O + Mineral Salts D->E

Caption: Sequential anaerobic-aerobic biodegradation of azo disperse dyes.

Photodegradation: The Power of Light

Photodegradation involves the use of light energy, often in the presence of a photocatalyst, to generate highly reactive oxygen species (ROS) that can break down disperse dyes.

Mechanism of Action:

In heterogeneous photocatalysis, a semiconductor catalyst, most commonly titanium dioxide (TiO₂) or zinc oxide (ZnO), is irradiated with UV or visible light. This excites electrons from the valence band to the conduction band, creating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are powerful oxidizing agents capable of degrading the complex dye molecules into simpler, less harmful compounds.

Comparative Performance:

The efficiency of photodegradation is influenced by factors such as the type and concentration of the photocatalyst, pH of the solution, light intensity, and the specific disperse dye.

Disperse DyePhotocatalystDegradation Efficiency (%)ConditionsReference
Disperse Red 73UV/TiO₂60-90% color removal, 70-98% COD removalpH 4[1]
Disperse Violet 26UV/H₂O₂/TiO₂93% degradation in 60 minpH 3[9]
Disperse Violet 26UV/H₂O₂/ZnO90.1% degradation in 60 minpH 3[9]
Batik WastewaterTiO₂ (micron)~35% degradation in 2hpH 11.5[10]
Batik WastewaterZnO (micron)~35% degradation in 2hpH 11.5[10]

Experimental Protocol: Photocatalytic Degradation of a Disperse Dye

This protocol provides a general procedure for assessing the photocatalytic degradation of a disperse dye using a semiconductor catalyst.

  • Preparation: Prepare a stock solution of the disperse dye in deionized water. In a photoreactor (e.g., a beaker with a UV lamp), add a specific volume of the dye solution and the desired concentration of the photocatalyst (e.g., 1 g/L TiO₂).

  • Adsorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Centrifuge or filter the samples to remove the photocatalyst particles. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[11]

Workflow: Photocatalytic Degradation Experiment

A Prepare Dye Solution & Catalyst Suspension B Stir in Dark (Adsorption Equilibrium) A->B C Irradiate with UV/Vis Light B->C D Collect Samples at Intervals C->D E Separate Catalyst (Centrifuge/Filter) D->E F Analyze Supernatant (UV-Vis Spec) E->F

Caption: Experimental workflow for a typical photocatalytic degradation study.

Advanced Chemical Oxidation: Fenton, Photo-Fenton, and Ozonation

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants.

Mechanism of Action:

  • Fenton and Photo-Fenton: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to regenerate Fe²⁺ from Fe³⁺, thereby increasing the rate of radical generation.[1][12]

  • Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with the dye molecules or decompose in water to form hydroxyl radicals, leading to their degradation.[13]

Comparative Performance:

AOPs are generally very effective and rapid in degrading disperse dyes. However, they can be more expensive and may require careful control of operational parameters like pH.

Disperse Dye/WastewaterAOP MethodDegradation Efficiency (%)ConditionsReference
Disperse DyesFentonColorless effluent, ~83% COD removalpH 3[1]
Disperse Red 1Photo-Fenton98% color removal, 55% COD removalpH 2.8, 45 min[1]
Disperse DyesOzonation>90% color removal, 61-77% COD removalpH 10-12, 16-32 min[1]
Simulated Textile WastewaterFenton~80% COD removal, 99% color removalH₂O₂ dose = 10.5 g/L, H₂O₂/Fe²⁺ molar ratio = 20[14]

Experimental Protocol: Fenton Oxidation of a Disperse Dye

This protocol outlines a general procedure for the Fenton treatment of a disperse dye solution.

  • Preparation: In a beaker, add a specific volume of the disperse dye solution.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 2.8-3.5) using sulfuric acid.

  • Catalyst Addition: Add a calculated amount of a ferrous salt (e.g., FeSO₄·7H₂O) to the solution and stir to dissolve.

  • Reaction Initiation: Add the required amount of hydrogen peroxide (H₂O₂) to start the reaction. Continue stirring for the desired reaction time.

  • Reaction Quenching and Analysis: After the reaction, quench any remaining H₂O₂ by adding a suitable reagent (e.g., sodium sulfite). Adjust the pH to neutral and analyze the sample for residual dye concentration and other parameters like COD.

Logical Relationship: Fenton and Photo-Fenton Processes

cluster_fenton Fenton Process cluster_photo_fenton Photo-Fenton Enhancement A Fe²⁺ + H₂O₂ B Fe³⁺ + •OH + OH⁻ A->B Reaction E Disperse Dye B->E C Fe³⁺ + H₂O + hv D Fe²⁺ + •OH + H⁺ C->D UV Light D->E F Degradation Products E->F

Caption: The core reactions in the Fenton and photo-Fenton processes.

Analytical Techniques for Monitoring Degradation

A thorough assessment of disperse dye degradation requires robust analytical techniques to monitor the disappearance of the parent dye and the formation of degradation byproducts.

  • UV-Vis Spectrophotometry: This is the most common and straightforward method for monitoring the decolorization of the dye solution by measuring the absorbance at the dye's wavelength of maximum absorption (λmax).[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) or a mass spectrometry (MS) detector is a powerful tool for separating and identifying the parent dye and its degradation intermediates. HPLC-MS is particularly valuable for elucidating degradation pathways.[8][16][17][18]

  • Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample, providing an indication of the extent of mineralization (the complete conversion of the organic dye to CO₂, H₂O, and mineral salts).

  • Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD): COD measures the amount of oxygen required to chemically oxidize the organic compounds in a sample, while BOD measures the amount of oxygen consumed by microorganisms to decompose the organic matter. The BOD/COD ratio can indicate the biodegradability of the wastewater.[19] For textile wastewater, the COD:BOD ratio is often high, around 5:1.[19]

Toxicity Assessment of Degradation Byproducts

A critical aspect of evaluating any degradation method is assessing the toxicity of the treated effluent. While decolorization is a primary goal, the formation of toxic byproducts can be a significant concern.

  • Acute Toxicity Testing: Standardized acute toxicity tests using organisms like the water flea (Daphnia magna) are commonly employed to determine the short-term toxicity of the treated wastewater.[20][21][22][23]

  • Chronic Toxicity Testing: Chronic toxicity tests assess the long-term effects of the treated effluent on the survival, growth, and reproduction of test organisms.

  • Mutagenicity and Genotoxicity Assays: Assays like the Ames test are used to evaluate the mutagenic potential of the degradation byproducts.[2]

Conclusion and Future Perspectives

The environmental degradation of disperse dyes is a complex challenge that requires a multi-faceted approach. This guide has provided a comparative assessment of biodegradation, photodegradation, and advanced chemical oxidation processes, highlighting their respective mechanisms, efficiencies, and experimental considerations.

  • Biodegradation offers a sustainable and cost-effective solution, but its efficiency can be limited by the recalcitrant nature of some disperse dyes and the potential formation of persistent aromatic amines.

  • Photodegradation , particularly using photocatalysts like TiO₂ and ZnO, is a promising technology for the effective degradation of a wide range of disperse dyes.

  • Advanced Chemical Oxidation Processes , such as Fenton, photo-Fenton, and ozonation, are highly efficient and rapid but can be more resource-intensive.

The choice of the most appropriate degradation method will depend on several factors, including the specific disperse dye, the volume and characteristics of the wastewater, economic considerations, and regulatory requirements. Future research should focus on the development of hybrid processes that combine the strengths of different methods to achieve complete mineralization of disperse dyes in an efficient and sustainable manner. Furthermore, a deeper understanding of the degradation pathways and the toxicity of intermediate byproducts is essential for ensuring the environmental safety of treated textile effluents.

References

  • A Comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and fenton reagent. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Comparative Study of Biodegradation of Textile Azo Dyes by Escherichia coli and Pseudomonas putida. (n.d.). Nature Environment and Pollution Technology. Retrieved January 23, 2026, from [Link]

  • Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]

  • Biodegradation and discoloration of disperse blue-284 textile dye by Klebsiella pneumoniae GM-04 bacterial isolate. (2020). Journal of King Saud University - Science. Retrieved January 23, 2026, from [Link]

  • Differential Toxicity of Disperse Red 1 and Disperse Red 13 in the Ames Test, HepG2 Cytotoxicity Assay, and Daphnia Acute Toxicity Test. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Decolorization and degradation of Disperse Blue 79 and Acid Orange 10, by Bacillus fusiformis KMK5 isolated from the textile dye contaminated soil. (2008). PubMed. Retrieved January 23, 2026, from [Link]

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. (n.d.). An-Najah National University. Retrieved January 23, 2026, from [Link]

  • How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Toxicity assessment of dye containing industrial effluents by acute toxicity test using Daphnia magna. (2012). PubMed. Retrieved January 23, 2026, from [Link]

  • HPLC/HRMS analysis—Example of first stage identification of Disperse Red 167:1... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Understanding Laboratory Wastewater Tests: I. Organics (BOD, COD, TOC, O&G). (n.d.). CAES. Retrieved January 23, 2026, from [Link]

  • Daphnia magna model in the toxicity assessment of pharmaceuticals: A review. (2021). PubMed. Retrieved January 23, 2026, from [Link]

  • Biodegradation and discoloration of disperse blue-284 textile dye by Klebsiella pneumoniae GM-04 bacterial isolate. (2020). Journal of King Saud University - Science. Retrieved January 23, 2026, from [Link]

  • A Comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and fenton reagent. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Isolation and characterization of dye degrading bacteria from textile dye effluents. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

  • Comparison of the "Fenton" and "Photo-Fenton" processes for the degradation of orange acid molecules 10. (2024). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • Photocatalytic Dye Degradation from Textile Wastewater: A Review. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. (n.d.). An-Najah National University. Retrieved January 23, 2026, from [Link]

  • Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]

  • Biodegradation of disperse blue 79 using sequenced anaerobic/aerobic biofilters. (2001). Scite.ai. Retrieved January 23, 2026, from [Link]

  • Photocatalytic Dye Degradation from Textile Wastewater: A Review. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • A Comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and fenton reagent. (n.d.). Sci-Hub. Retrieved January 23, 2026, from [Link]

  • A Comparison Study of Photocatalytic Activity of TiO2 and ZnO on the Degradation of Real Batik Wastewater. (n.d.). IEEE Xplore. Retrieved January 23, 2026, from [Link]

  • Daphnia magna as a Test Species for Toxicity Evaluation of Municipal Wastewater Treatment Plant Effluents on Freshwater Cladocera. (n.d.). Dergipark. Retrieved January 23, 2026, from [Link]

  • Isolation and characterization dye degrading bacteria for detoxification of dark red 2B. (n.d.). Bioscience Discovery. Retrieved January 23, 2026, from [Link]

  • Biodegradation and Decolorization of Textile Azo Dyes by Paramecium caudatum Isolated from Industrial Wastewater. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • Integration of Ozonation with Biodegradation for Dye Wastewater Treatment. (2022). Juniper Publishers. Retrieved January 23, 2026, from [Link]

  • Removal of Chemical Oxygen Demand and Color from Simulated Textile Wastewater Using a Combination of Chemical/Physicochemical Processes. (2013). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Physicochemical Modifications and Decolorization of Textile Wastewater by Ozonation: Performance Evaluation of a Batch System. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Decolorization and degradation of Disperse Blue 79 and Acid Orange 10, by Bacillus fusiformis KMK5 isolated from the textile dye contaminated soil. (2008). PubMed. Retrieved January 23, 2026, from [Link]

  • Toxicity assessment of dye containing industrial effluents by acute toxicity test using Daphnia magna. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process. (2018). Journal of Water and Environmental Nanotechnology. Retrieved January 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling C.I. Disperse Blue 27

This guide provides an in-depth, procedural framework for the safe handling of C.I. Disperse Blue 27 (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of C.I. Disperse Blue 27 (CAS No. 15791-78-3). As a dark blue to black anthraquinone-based powder, its physical form necessitates stringent controls to mitigate occupational exposure.[1][2][3] This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety in their laboratories.

Core Hazard Assessment: Understanding the Imperative for Protection

C.I. Disperse Blue 27 is not an inert powder. Its handling requires a comprehensive understanding of its associated risks to justify the rigorous personal protective equipment (PPE) protocols outlined. The primary hazards are rooted in its potential for irritation upon contact with the body's most sensitive tissues.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, C.I. Disperse Blue 27 is associated with the following hazard statements:

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

These classifications dictate the necessity of creating impermeable barriers for the skin, eyes, and respiratory system. The fine particulate nature of the powder increases the risk of aerosolization during handling, making inhalation a primary route of exposure.[5][6] Furthermore, like many fine organic powders, it is considered probably combustible and may form explosive mixtures with air if generated in sufficient concentrations.[4][5]

Personal Protective Equipment (PPE) Selection Matrix

The selection of appropriate PPE is contingent upon the specific task being performed. A risk-based approach ensures that the level of protection matches the potential for exposure. The following table outlines the minimum required PPE for common laboratory tasks involving C.I. Disperse Blue 27. Adherence to these guidelines is mandatory to ensure personnel safety.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Transfer of Solid Powder NIOSH-approved half-mask respirator with P100 (particulate) filters is essential.[1]Chemical safety goggles that provide a full seal around the eyes. A face shield is recommended in addition to goggles.Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended.Full-coverage lab coat with cuffed sleeves. Consider a disposable gown over the lab coat.
Preparing Solutions (in a ventilated hood) Respirator may be removed only after the powder is fully wetted and dissolved.Chemical safety goggles. Chemical-resistant gloves (e.g., Nitrile).Full-coverage lab coat with cuffed sleeves.
Handling of Diluted Solutions Generally not required if handled within a fume hood.Safety glasses with side shields (minimum); goggles preferred.Chemical-resistant gloves (e.g., Nitrile).Full-coverage lab coat.
Spill Cleanup (Solid) NIOSH-approved half-mask respirator with P100 filters.Chemical safety goggles and face shield. Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton over Nitrile).Disposable, chemical-resistant suit or apron over a lab coat.

Operational Protocol: From Gowning to Disposal

Safe handling is a complete workflow. This section provides the procedural, step-by-step guidance necessary for minimizing exposure at every stage of the operation.

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Lab Coat/Gown: Don first.

    • Respirator: Perform a positive and negative pressure seal check.

    • Goggles/Face Shield: Ensure a proper fit over the respirator.

    • Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the inner pair before the respirator and goggles.

  • Doffing (Taking Off): This process is designed to contain the contaminant.

    • Outer Gloves (if used): Remove and dispose of.

    • Lab Coat/Gown: Remove by rolling it inside-out and away from the body.

    • Goggles/Face Shield: Remove from the back to the front.

    • Inner Gloves: Remove using the glove-in-glove technique.

    • Respirator: Remove last, after exiting the immediate work area.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Safe Handling and Engineering Controls

Your primary defense is to minimize the generation of airborne dust.

  • Ventilation: All handling of C.I. Disperse Blue 27 powder must be conducted within a certified chemical fume hood or a powder containment hood to maintain low airborne concentrations.[6]

  • Minimize Dust: When transferring the powder, use slow, deliberate movements.[8] Minimize the drop height from any scoop or spatula into the receiving container.[8]

  • Work Surfaces: Cover the work surface with absorbent, disposable bench paper. This simplifies cleanup and contains minor spills.

  • Prohibited Practices: Do not eat, drink, or smoke in any area where this chemical is handled.[9][10]

Spill Response Protocol

Immediate and correct response to a spill is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate the Area: Restrict access to the spill zone.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in the matrix above.

  • Contain the Spill: Gently dampen the solid spill material with a fine mist of water to prevent it from becoming airborne.[1][5] Do not use a dry brush or towel.[10]

  • Clean Up: Use absorbent paper dampened with water to carefully pick up the material.[1][4] Place all contaminated materials into a clearly labeled, sealable waste bag.

  • Decontaminate: Wash the spill surface with a soap and water solution.[1][4]

  • Dispose: Seal the waste bag and place it in a second, labeled bag for disposal according to institutional guidelines.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal A 1. Assess Task (Weighing, Solution Prep, etc.) B 2. Select PPE (Refer to Matrix) A->B Determines C 3. Don PPE (Correct Sequence) B->C Proceeds to D 4. Perform Chemical Handling (Inside Ventilated Hood) C->D Enables Safe E 5. Doff PPE (Contamination Control Sequence) D->E Upon Completion F 6. Segregate Contaminated Waste (Gloves, Wipes, Gowns) E->F Generates G 7. Seal & Label Waste (Vapor-tight bags) F->G Requires H 8. Final Disposal (Follow Institutional Protocol) G->H Ready for

Caption: PPE Selection and Decontamination Workflow.

Disposal Plan for Contaminated PPE and Materials

Disposal is an active step in the safety protocol, not an afterthought. Improper disposal can lead to secondary exposure.

  • Single-Use Items: All disposable items, including gloves, bench paper, and wipes, that have come into contact with C.I. Disperse Blue 27 must be considered contaminated. Place them immediately into a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Reusable PPE:

    • Respirators and Goggles: Clean and decontaminate according to the manufacturer's instructions after each use.

    • Lab Coats: If significant contamination occurs, the lab coat should not be taken home. It must be laundered professionally by a service familiar with handling chemically contaminated clothing or disposed of as hazardous waste.[10] Minor contamination should be washed separately from other clothing. Contaminated clothing should be sealed in a vapor-tight plastic bag for transport or disposal.[1][4]

  • Chemical Waste: Dispose of the chemical itself and any solutions in accordance with all local, state, and federal regulations. This may require disposal via a licensed chemical destruction facility.[5][9][11]

By integrating these detailed protocols into your standard operating procedures, you establish a robust safety culture that protects researchers from the known hazards of C.I. Disperse Blue 27 and ensures the integrity of your scientific work.

References

  • Disperse blue 27 | C22H16N2O7 | CID 5360487 - PubChem . National Center for Biotechnology Information. [Link]

  • Disperse Blue 14 - Safety Data Sheet - Szabo-Scandic . Szabo-Scandic. [Link]

  • Material Safety Data Sheet - Disperse blue 1 - Cole-Parmer . Cole-Parmer. [Link]

  • Safety Data Sheet: Disperse blue 106 - Chemos GmbH&Co.KG . Chemos GmbH&Co.KG. [Link]

  • Disperse Blue 27|15791-78-3 - LookChem . LookChem. [Link]

  • Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI . National Center for Biotechnology Information. [Link]

  • Controlling Hazardous Dust in Dyeing Operations - CDC . Centers for Disease Control and Prevention. [Link]

  • Textiles - Hazard Recognition | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration . Occupational Safety and Health Administration. [Link]

  • 1910.132 - General requirements. | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]

  • Chemical Safety in Textile Industry: 11 Smart Protocols for Long-Term Safety . Textile Blog. [Link]

  • Safely Handling Dyes | Columbia | Research . Columbia University. [Link]

  • Dyes and dyeing - HSE . Health and Safety Executive. [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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